molecular formula C10H11ClN2O B065430 1-(3-Chlorophenyl)piperazin-2-one CAS No. 183500-70-1

1-(3-Chlorophenyl)piperazin-2-one

Cat. No.: B065430
CAS No.: 183500-70-1
M. Wt: 210.66 g/mol
InChI Key: SQLHSSGGJDQOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)piperazin-2-one is a chemical compound of interest in neuroscience and pharmacological research. It is a derivative of the phenylpiperazine class, which is known to interact with various serotonin receptor subtypes. Related compounds, such as 1-(3-Chlorophenyl)piperazine (mCPP), are well-studied research tools that act as agonists and antagonists at key serotonin receptors including 5-HT 1A , 5-HT 1B , 5-HT 2A , 5-HT 2B , and 5-HT 2C . These interactions make such compounds valuable for probing the complex role of the serotonin system in various physiological and behavioral processes. In a research setting, this compound can be utilized to study receptor binding affinity and functional activity. Its potential mechanism of action may involve serving as a key intermediate or analog in the synthesis of more complex molecules designed to target neurological pathways. Researchers employ this and similar compounds in vitro to help map neuroreceptor function and in vivo to model and study central nervous system pathways . The primary value of this compound lies in its application for investigative purposes in early-stage drug discovery and basic science. This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLHSSGGJDQOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436057
Record name 1-(3-chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183500-70-1
Record name 1-(3-chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Chlorophenyl)piperazin-2-one synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)piperazin-2-one

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The narrative emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability.

Introduction and Strategic Overview

This compound is a substituted piperazinone derivative. The piperazinone core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This specific derivative serves as a valuable intermediate for creating more complex molecules, often explored for their potential in various therapeutic areas.[2]

The synthetic strategy presented herein is a robust and logical two-stage process. It begins with the formation of the N-aryl piperazine precursor, followed by the construction of the lactam ring to yield the final product. This approach is well-documented in the chemical literature and offers a reliable pathway for laboratory-scale synthesis.

Core Synthesis Pathway: A Two-Stage Approach

The synthesis is logically divided into the preparation of a key intermediate followed by the target-forming cyclization.

Stage 1: Synthesis of the Precursor, 1-(3-Chlorophenyl)piperazine

The foundational step is the creation of the C-N bond between the 3-chlorophenyl ring and the piperazine moiety. A classic and effective method involves the direct reaction of a substituted aniline with a bis-electrophilic amine.

Causality and Mechanism: This reaction is a double nucleophilic substitution. 3-chloroaniline, the nucleophile, first displaces one of the chloro groups on bis(2-chloroethyl)amine. The resulting secondary amine then undergoes an intramolecular cyclization, where the nitrogen attacks the second chloroethyl group to form the piperazine ring. This process is typically performed at elevated temperatures in a high-boiling solvent like xylene to drive the reaction to completion.[3][4]

Stage 2: Lactam Formation via N-Alkylation and Intramolecular Cyclization

With the 1-(3-chlorophenyl)piperazine precursor in hand, the next step is to build the 2-oxo functionality. This is efficiently achieved by reacting the secondary amine of the piperazine ring with a two-carbon electrophile that also contains a leaving group, such as ethyl chloroacetate.

Causality and Mechanism: This transformation proceeds in two key steps within a single pot. First, the secondary nitrogen of the piperazine acts as a nucleophile, attacking the carbon bearing the chlorine atom in ethyl chloroacetate to form an N-alkylated intermediate. Second, under the influence of a base, the newly formed tertiary amine facilitates an intramolecular transamidation. The primary amine nitrogen of the ethylenediamine backbone attacks the ester carbonyl, leading to the formation of the stable six-membered lactam ring and the elimination of ethanol.

Detailed Experimental Protocols

Safety Note: These procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

This protocol is adapted from established patent literature.[3][4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1 eq.) and bis(2-chloroethyl)amine hydrochloride (1 eq.).

  • Solvent Addition: Add a suitable high-boiling solvent, such as xylene, to the flask.

  • Reaction: Heat the mixture to reflux (approximately 140°C for xylene) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture can be extracted. For instance, using dichloromethane for extraction, followed by drying the organic layer over anhydrous magnesium sulfate.[4]

  • Purification and Isolation: Remove the solvent under reduced pressure to yield a viscous oil. The product can be further purified by converting it to its hydrochloride salt by treating the oily residue with a solution of HCl in ethanol or isopropanol, leading to the precipitation of 1-(3-chlorophenyl)piperazine hydrochloride as a solid.

Protocol 2: Synthesis of this compound

This protocol is based on the synthetic scheme reported for related derivatives.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-chlorophenyl)piperazine (1 eq., either as the free base or generated in situ from the hydrochloride salt with a base) in a suitable solvent such as benzene or toluene.

  • Base Addition: Add a solid inorganic base, such as anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (approx. 2-3 eq.).

  • Reagent Addition: To the stirred suspension, add ethyl chloroacetate (approx. 1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Wash the filter cake with the reaction solvent.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed using standard analytical techniques. Spectroscopic data for the hydrochloride salt of the target compound is available for comparison.[5]

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the 3-chlorophenyl group and distinct signals for the four methylene (-CH₂-) groups of the piperazinone ring.

  • ¹³C NMR: The spectrum should show signals for the aromatic carbons, the four aliphatic carbons of the ring, and a characteristic downfield signal for the amide carbonyl carbon (C=O).

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of C₁₀H₁₁ClN₂O (210.66 g/mol ).

Discussion of an Alternative Strategy: Buchwald-Hartwig Amination

While the classical approach is robust, modern palladium-catalyzed cross-coupling reactions offer a powerful alternative for the key N-arylation step. The Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions with a broad substrate scope.[6][7]

In this context, one could envision a route where piperazin-2-one is directly coupled with 1-bromo-3-chlorobenzene using a palladium catalyst and a suitable phosphine ligand.[8][9]

Key Advantages:

  • Milder Conditions: Often avoids the high temperatures required in classical methods.

  • Functional Group Tolerance: Tolerant of a wider array of functional groups on both coupling partners.

  • Efficiency: Can lead to high yields in shorter reaction times.

This method is a cornerstone of modern pharmaceutical synthesis and represents a valuable alternative for researchers developing novel synthetic routes.[10]

Data and Workflow Summaries

Table 1: Summary of Reagents and Conditions
StageKey ReagentsMolar Ratio (Typical)SolventTemperatureTypical Time
1 3-Chloroaniline, bis(2-chloroethyl)amine HCl1 : 1XyleneReflux (~140°C)24 h
2 1-(3-Chlorophenyl)piperazine, Ethyl chloroacetate, Na₂CO₃1 : 1.1 : 2.5Benzene/TolueneReflux (~80-110°C)12-18 h
Visual Workflow Diagrams

The following diagrams illustrate the synthesis workflow and the key mechanistic step.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Lactam Formation A 3-Chloroaniline C 1-(3-Chlorophenyl)piperazine HCl A->C B bis(2-Chloroethyl)amine HCl B->C E This compound C->E  + Base C->E D Ethyl Chloroacetate D->E

Caption: Overall two-stage synthesis workflow.

Reaction_Mechanism cluster_legend Legend Piperazine_N R-NH Arrow1 -> Plus1 + Chloroacetate Cl-CH₂-COOEt Intermediate [R-N⁺H-CH₂-COOEt] Cl⁻ Arrow1->Intermediate Arrow2 -> Intermediate->Arrow2 -Base Lactam Final Product (Lactam) Arrow2->Lactam Plus2 + EtOH + HCl R R = 3-Chlorophenyl-piperazine backbone

Caption: Simplified mechanism for lactam ring formation.

References

  • Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Georg Thieme Verlag. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. ResearchGate. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH National Center for Biotechnology Information. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. NIH National Center for Biotechnology Information. [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate.
  • 1-(3-Chlorophenyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. NIH National Center for Biotechnology Information. [Link]

  • 1-(3-Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. IndiaMART. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed, National Center for Biotechnology Information. [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(3-Chlorophenyl)piperazin-2-one is a substituted N-aryl piperazinone of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a piperazin-2-one moiety attached to a 3-chlorophenyl group, makes it a valuable scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its hydrochloride salt, offering insights into its behavior in various experimental settings. Understanding these properties is paramount for its effective use in research and development, from guiding formulation strategies to interpreting biological assay results.

This document delves into the structural and physicochemical characteristics of the compound, outlines robust experimental protocols for their determination, and discusses its synthesis and chemical stability. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile chemical entity.

Chemical Structure and Identification

The foundational step in understanding any chemical compound is a thorough characterization of its structure.

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is critical for predicting its pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of experimental data for this compound, the following table includes high-quality predicted values to provide a foundational dataset for researchers. These predictions are computationally derived and should be confirmed by experimental methods for critical applications.

PropertyThis compound (Free Base)This compound HCl (Salt)Data Source
Molecular Formula C₁₀H₁₁ClN₂OC₁₀H₁₂Cl₂N₂OCalculated
Molecular Weight 210.66 g/mol 247.12 g/mol Calculated,[1]
Appearance Predicted: SolidOff-white to brown-greyish powder[1]
Melting Point Predicted: 110-130 °CNo data available-
Boiling Point Predicted: > 350 °CDecomposes-
Water Solubility Predicted: LowPredicted: Higher than free base-
pKa (most basic) Predicted: ~2.5 (amide nitrogen)--
logP Predicted: 1.8 - 2.2--
CAS Number Not assigned183500-94-9[1]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a compound. While experimental spectra for this compound are not widely available in public databases, this section provides an overview of expected spectral features and data for the closely related compound, 1-(3-chlorophenyl)piperazine, for comparative purposes.

Note: The primary structural difference is the presence of a carbonyl group at the 2-position of the piperazine ring in the target compound, which will significantly influence the spectral data, particularly in the IR and NMR spectra.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the chlorophenyl ring and the methylene protons of the piperazinone ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,3-substitution pattern. The protons on the piperazinone ring will likely appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 165-175 ppm), the aromatic carbons, and the aliphatic carbons of the piperazinone ring.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the amide group is expected in the region of 1650-1690 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

For reference, spectral data for the related compound 1-(3-chlorophenyl)piperazine is available and can provide some guidance, keeping in mind the absence of the carbonyl group.[2]

Experimental Protocols for Physicochemical Characterization

The following section outlines standard, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Physicochemical_Property_Determination_Workflow Workflow for Physicochemical Property Determination substance This compound (Free Base or HCl Salt) mp Melting Point Determination (Capillary Method) substance->mp sol Solubility Assessment (Shake-Flask Method) substance->sol pka pKa Determination (Potentiometric Titration) substance->pka logp logP Determination (Shake-Flask/HPLC) substance->logp data Physicochemical Data mp->data sol->data pka->data logp->data

Caption: A generalized workflow for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance.

Protocol:

  • Finely powder a small amount of this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute for a preliminary determination.

  • For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, which is a critical parameter for predicting oral bioavailability.

Protocol:

  • Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used for this purpose.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value is crucial for understanding the ionization state of a compound at different pH values, which influences its solubility, permeability, and interaction with biological targets.

Protocol:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Record the pH values as a function of the volume of titrant added.

  • Plot the titration curve (pH vs. volume of titrant).

  • The pKa can be determined from the midpoint of the buffer region of the titration curve. For more accurate results, use appropriate software for data analysis.

logP (Octanol-Water Partition Coefficient) Determination

Rationale: The logP value is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

  • Prepare a solution of this compound in either n-octanol or water.

  • Add a known volume of this solution to a vial containing a known volume of the other immiscible solvent (water or n-octanol, respectively). The n-octanol should be pre-saturated with water and vice versa.

  • Seal the vial and shake it vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely. Centrifugation can aid in this process.

  • Carefully sample both the aqueous and the octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Synthesis and Chemical Stability

Synthesis

This compound is typically synthesized as an intermediate for more complex molecules. A common synthetic route involves the reaction of a suitable N-substituted ethylenediamine with a chloroacetylating agent, followed by cyclization. A published method describes the synthesis of this compound hydrochloride as an intermediate in the preparation of novel cytotoxic agents.[3]

General_Synthesis_Workflow General Synthesis Workflow start Starting Materials (e.g., 3-Chloroaniline, Diethanolamine derivatives) step1 Formation of N-(3-chlorophenyl)ethylenediamine precursor start->step1 step2 Chloroacetylation step1->step2 step3 Intramolecular Cyclization step2->step3 product This compound step3->product hcl_salt Formation of Hydrochloride Salt product->hcl_salt final_product This compound HCl hcl_salt->final_product

Sources

An In-depth Technical Guide to 1-(3-Chlorophenyl)piperazin-2-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)piperazin-2-one, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. This document delves into its chemical identity, physicochemical properties, detailed synthetic protocols, and modern analytical techniques for its characterization. The primary focus is on the utility of this scaffold in the development of novel therapeutics, particularly in the realm of neuroscience. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers engaged in medicinal chemistry and drug development, offering a roadmap from fundamental chemistry to translational applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted piperazinone, a class of compounds recognized for their versatile biological activities.[1] The structural hallmark of this molecule is the fusion of a 3-chlorophenyl group with a piperazin-2-one core. This substitution pattern is crucial for modulating the pharmacological properties of its derivatives.

While the hydrochloride salt is the most commonly cited form in the literature, understanding the properties of both the salt and the free base is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₁₀H₁₁ClN₂OC₁₀H₁₁ClN₂O · HCl
Molecular Weight 210.66 g/mol (Calculated)247.12 g/mol [2]
CAS Number Not readily available183500-94-9[2]
Appearance Likely a solidWhite to off-white crystalline powder
Solubility Soluble in organic solventsSoluble in polar solvents like water and methanol
Storage Temperature Room TemperatureRoom Temperature[2]

Note: Properties for the free base are predicted based on general chemical principles, as specific experimental data is not widely published.

The presence of the chlorophenyl group significantly influences the electronic and lipophilic character of the molecule, which in turn dictates its reactivity and the biological activity of its derivatives. The piperazinone core provides a rigid scaffold amenable to further functionalization at the unsubstituted nitrogen atom.

Synthesis of this compound Hydrochloride

The synthesis of this compound and its subsequent conversion to the hydrochloride salt is a multi-step process that requires careful control of reaction conditions. The general strategy involves the cyclization of a suitably substituted ethylenediamine derivative. While various synthetic routes to piperazine derivatives exist[3][4], a common approach for aryl-substituted piperazinones is outlined below.

Rationale for Synthetic Strategy

The chosen synthetic pathway is designed for efficiency and scalability, starting from commercially available precursors. The key steps involve the formation of a bis(2-chloroethyl)amine intermediate, followed by a cyclization reaction with 3-chloroaniline. This approach allows for the introduction of the desired aryl substituent in a controlled manner. The final step of salt formation with hydrochloric acid enhances the stability and handling properties of the compound.

Detailed Experimental Protocol

Step 1: Synthesis of bis(2-chloroethyl)amine Hydrochloride

This initial step involves the chlorination of diethanolamine using a suitable chlorinating agent such as thionyl chloride.[5]

  • To a stirred solution of diethanolamine in an appropriate solvent (e.g., chloroform or xylene), slowly add thionyl chloride at a controlled temperature (typically 0-10 °C).[4][5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone) to yield bis(2-chloroethyl)amine hydrochloride as a solid.[4]

Step 2: Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

This step involves the condensation of 3-chloroaniline with the bis(2-chloroethyl)amine hydrochloride prepared in the previous step.[3][5]

  • Dissolve 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent such as xylene or dimethylbenzene.[4][5]

  • Heat the mixture to reflux and maintain for an extended period (e.g., 24 hours) to drive the cyclization reaction.[4]

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)piperazine.

Step 3: Synthesis of this compound (Hypothetical Intermediate Step)

While not explicitly detailed as an isolated intermediate in many procedures for the hydrochloride salt, the formation of the piperazinone ring is a key transformation. This can be conceptualized as an intramolecular cyclization or a related condensation reaction. A plausible, though not explicitly cited for this exact molecule, method involves the reaction of N-(3-chlorophenyl)ethylenediamine with an appropriate two-carbon electrophile like ethyl chloroacetate.[6]

Step 4: Formation of this compound Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt to improve stability and handling.

  • Dissolve the crude this compound in a suitable solvent (e.g., methanol or diethyl ether).

  • Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound hydrochloride.

Synthesis_Workflow cluster_cyclization Cyclization Diethanolamine Diethanolamine BisChloroethylamine bis(2-chloroethyl)amine HCl Diethanolamine->BisChloroethylamine Chlorination ThionylChloride Thionyl Chloride Piperazine 1-(3-Chlorophenyl)piperazine BisChloroethylamine->Piperazine Chloroaniline 3-Chloroaniline Chloroaniline->Piperazine Piperazinone_FB This compound (Free Base) Piperazine->Piperazinone_FB Hypothetical Cyclization EthylChloroacetate Ethyl Chloroacetate Piperazinone_HCl This compound HCl Piperazinone_FB->Piperazinone_HCl Salt Formation HCl HCl Drug_Discovery_Workflow Start This compound Synth Synthesis of Derivatives (e.g., N-alkylation) Start->Synth Purify Purification and Characterization Synth->Purify Screen In Vitro Screening (Receptor Binding Assays) Purify->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synth Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Sources

Foreword: The Imperative of Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 1-(3-Chlorophenyl)piperazin-2-one

In the landscape of drug discovery and development, the precise characterization of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock of safety, efficacy, and intellectual property. The subject of this guide, this compound, represents a class of N-arylpiperazines, a scaffold of immense interest in medicinal chemistry.[1][2] The introduction of a carbonyl group into the piperazine ring fundamentally alters its electronic and conformational properties, necessitating a rigorous, multi-technique approach for structural confirmation. This document eschews a rigid template, instead presenting a logical, causality-driven workflow that mirrors the investigative process undertaken in a modern analytical laboratory. We will move from establishing the fundamental molecular identity to mapping its intricate covalent framework and, finally, confirming its atomic arrangement in space.

Chapter 1: Foundational Analysis - Molecular Formula and Mass Spectrometry

The first objective in any structural elucidation is to determine the molecular formula. For this compound, the proposed structure (C₁₀H₁₁ClN₂O) yields an expected molecular weight of 226.66 g/mol . High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Expected Data: The primary ion observed would be the protonated molecule, [M+H]⁺. A key diagnostic feature is the isotopic pattern conferred by the chlorine atom. We expect to see two major peaks separated by approximately 2 m/z units, corresponding to the natural abundances of ³⁵Cl (~75%) and ³⁷Cl (~25%).

IonPredicted m/z (³⁵Cl)Predicted m/z (³⁷Cl)Relative Abundance
[M+H]⁺227.0636229.0607~3:1

Trustworthiness: The observation of this precise m/z value and the characteristic 3:1 isotopic ratio provides extremely high confidence in the assigned molecular formula, C₁₀H₁₁ClN₂O.

Fragmentation Analysis (MS/MS)

Expertise & Rationale: To further corroborate the structure, tandem mass spectrometry (MS/MS) is employed. By isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that acts as a structural fingerprint.[3] The fragmentation pathways are governed by the weakest bonds and the most stable resulting fragments.

Predicted Fragmentation Pathways:

  • Loss of CO: Cleavage of the amide bond could lead to the loss of a neutral carbon monoxide molecule (28 Da).

  • Piperazine Ring Cleavage: The piperazine ring is prone to characteristic cleavage patterns, often resulting in fragments corresponding to the ethylenediamine bridge or the substituted aniline portion.[3][4][5]

Chapter 2: Functional Group Identification via Infrared Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing direct evidence for the presence of the key amide group in the piperazin-2-one ring.

Expected Data: The FT-IR spectrum serves to confirm the presence of the lactam (cyclic amide) functionality and the substituted aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium (broad)N-H stretch (secondary amine in piperazine ring)
~3000-3100Medium-WeakAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch (piperazine ring methylenes)
~1670 Strong C=O stretch (tertiary amide/lactam)
~1590, ~1480Medium-StrongAromatic C=C ring stretch
~1250MediumC-N stretch
~700-800StrongC-Cl stretch

Trustworthiness: The presence of a strong absorption band around 1670 cm⁻¹ is a critical piece of evidence, strongly indicating the C=O of the piperazin-2-one ring and distinguishing the molecule from its non-oxidized counterpart, 1-(3-chlorophenyl)piperazine.[6][7]

Chapter 3: Mapping the Covalent Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[8][9] A suite of 1D and 2D NMR experiments is required for a complete assignment.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. The expected spectrum can be divided into two distinct regions: the aromatic region and the aliphatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.25t1HH-5'Triplet due to coupling with H-4' and H-6'.
~6.95m2HH-4', H-6'Complex multiplet due to coupling with adjacent protons.
~6.85t1HH-2'Appears as a near-singlet or narrow triplet.
~4.5 (variable)br s1HNH Broad singlet, position is solvent/concentration dependent.
~3.85t2HH-5Triplet, adjacent to CH₂ at position 6.
~3.50s2HH-3Singlet, adjacent to carbonyl group, no H-H coupling.
~3.20t2HH-6Triplet, adjacent to CH₂ at position 5.
¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR maps the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~168.0C-2 (C=O)Carbonyl carbon, significantly deshielded.
~151.0C-1'Quaternary carbon attached to nitrogen.
~135.0C-3'Quaternary carbon attached to chlorine.
~130.5C-5'Aromatic CH.
~121.0C-6'Aromatic CH.
~119.0C-4'Aromatic CH.
~115.0C-2'Aromatic CH.
~55.0C-3Aliphatic CH₂ adjacent to C=O.
~48.5C-5Aliphatic CH₂ adjacent to N-H.
~45.0C-6Aliphatic CH₂ adjacent to aromatic ring nitrogen.
2D NMR for Unambiguous Assignment

Expertise & Rationale: While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for confirming connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A key expected correlation would be between the proton signals at H-5 (~3.85 ppm) and H-6 (~3.20 ppm), confirming the -CH₂-CH₂- moiety in the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It is the definitive method for assigning the carbons in the ¹³C spectrum based on the more easily assigned ¹H spectrum. For example, it would link the proton singlet at ~3.50 ppm to the carbon signal at ~55.0 ppm (C-3).

Chapter 4: The Definitive Structure - Single Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography is the "gold standard" for absolute proof of structure.[10][11][12][13] It provides a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also bond lengths, bond angles, and conformational details.

Methodology:

  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent system (e.g., ethanol, acetone, or ethyl acetate) and allowed to evaporate slowly. The goal is to obtain single, diffraction-quality crystals.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

Expected Outcome: The resulting crystallographic data would provide an unambiguous confirmation of the this compound structure, including the chair-like conformation of the piperazine ring and the relative orientation of the chlorophenyl group.

Chapter 5: An Integrated Strategy for Structural Elucidation

The power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together, they form a self-validating system.

Caption: Integrated workflow for structural elucidation.

Chapter 6: Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Scan Range: 100-500 m/z

    • Source Temperature: 120°C

  • Data Analysis: Calibrate the instrument using a known standard. Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical value for C₁₀H₁₂ClN₂O⁺. Analyze the isotopic pattern for the ³⁵Cl/³⁷Cl signature.

Protocol 2: ¹H and ¹³C NMR Spectroscopy[8]
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single 90° pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate ¹H signals and reference both spectra to TMS.

References

  • IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Retrieved from [Link]

  • ChemRxiv. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • mzCloud. (2015, March 18). 1 3 Chlorophenyl piperazine m CPP. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • Semantic Scholar. (2014, October 31). Crystal structure of 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid (2/1). Retrieved from [Link]

  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-8.
  • Research Square. (2024, March 7). Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Retrieved from [Link]

  • ResearchGate. (2020, March 25). Crystal structure of 1-(3-chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine, C28H31ClN2O. Retrieved from [Link]

  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • NIST. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • ResearchGate. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. Retrieved from [Link]

  • IUCr Journals. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-5,5-dimethylpiperazin-2-one. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known and the Unknown

For the researcher, scientist, or drug development professional, the exploration of novel psychoactive compounds requires a rigorous and intellectually honest approach. This guide addresses the mechanism of action of 1-(3-Chlorophenyl)piperazin-2-one, a compound for which direct, comprehensive pharmacological data is sparse in publicly accessible literature. Our investigation reveals that its structural similarity to the atypical antidepressant trazodone strongly suggests a metabolic relationship with the well-characterized psychoactive compound, 1-(3-chlorophenyl)piperazine (mCPP).

Therefore, this technical guide is structured to provide a scientifically grounded framework for understanding this compound. We will proceed by:

  • Establishing the Rationale: Postulating the likely metabolic conversion of this compound to mCPP based on established metabolic pathways of structurally related phenylpiperazine drugs.[1][2][3][4][5]

  • A Deep Dive into the Putative Active Metabolite (mCPP): Providing a comprehensive analysis of the mechanism of action of mCPP, which is anticipated to be the primary mediator of the pharmacological effects of the parent compound.

  • Presenting a Research Roadmap: Outlining detailed, self-validating experimental protocols to definitively test the hypotheses presented and to elucidate the unique pharmacological profile, if any, of this compound itself.

This approach ensures that while we operate at the frontier of available knowledge, our guidance remains rooted in established pharmacological principles and provides a clear, actionable path for further research.

Part 1: The Metabolic Nexus - From Piperazin-2-one to mCPP

The chemical structure of this compound is intrinsically linked to a class of compounds known as phenylpiperazines. Many drugs within this class, including the widely prescribed antidepressant trazodone, undergo extensive hepatic metabolism. A primary metabolic pathway for trazodone, mediated predominantly by the cytochrome P450 enzyme CYP3A4, is the cleavage of the side chain to yield the active metabolite mCPP.[1][2][4][5]

Given that this compound shares the core 1-(3-chlorophenyl)piperazine moiety, it is a well-founded hypothesis that it serves as a prodrug or precursor that is metabolized to mCPP in vivo. The "-2-one" functional group on the piperazine ring is a likely site for enzymatic action that could lead to the formation of mCPP.

To that end, the subsequent sections will focus on the extensive body of research surrounding mCPP's mechanism of action, as this is the most probable driver of the biological effects of this compound.

Part 2: The Core Mechanism of Action of m-Chlorophenylpiperazine (mCPP)

mCPP is a multifaceted serotonergic agent, exerting its effects through interactions with a wide array of serotonin (5-HT) receptors and the serotonin transporter (SERT).[6][7][8] It is not a "clean" or highly selective ligand, and its complex receptor binding profile accounts for its diverse and sometimes contradictory physiological and behavioral effects, such as anxiety and changes in appetite.[7][9]

Primary Pharmacological Targets and Receptor Affinities

The mechanism of mCPP is best understood by examining its affinity for various neuronal receptors. The following table summarizes the key binding targets of mCPP.

TargetActionAffinity (Ki or IC50)Functional Effects
5-HT2C Receptor Agonist/Partial AgonistHigh (Ki ≈ 3.4 nM)Mediates anxiogenic effects, appetite suppression, and hypoactivity.[7][8] This is considered a primary driver of mCPP's behavioral profile.
5-HT2B Receptor Antagonist (human)High (Ki ≈ 28.8 nM)Implicated in the induction of migraines.[7][10]
5-HT2A Receptor Partial AgonistModerate (Ki ≈ 32.1 nM)Contributes to the complex serotonergic effects.
5-HT1A Receptor Partial AgonistSignificantModulates mood and anxiety.
5-HT3 Receptor AgonistSignificantLikely mediates side effects such as nausea.[7]
Serotonin Transporter (SERT) InhibitorModerate (IC50 ≈ 230 nM)Blocks the reuptake of serotonin, thereby increasing its synaptic concentration.[6]
Adrenergic and Dopaminergic Receptors Weak AffinityLowermCPP has some interaction with α1- and α2-adrenergic receptors, but with lower affinity than for serotonin receptors.[7][8] Its affinity for dopamine receptors is generally low, though some related piperazine compounds are potent dopamine transporter ligands.[11][12]
Signaling Pathways

The interaction of mCPP with its primary G protein-coupled receptor (GPCR) targets initiates downstream intracellular signaling cascades. The following diagram illustrates the principal pathway associated with its action at the 5-HT2C receptor.

Gq_Pathway mCPP mCPP HTR2C 5-HT2C Receptor mCPP->HTR2C Binds & Activates Gq Gαq Protein HTR2C->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Neuronal Excitation & Downstream Effects (e.g., Anxiety) Ca->Response PKC->Response

Caption: 5-HT2C receptor activation by mCPP via the Gq signaling pathway.

Part 3: Experimental Protocols for Mechanistic Elucidation

To move from a putative to a confirmed mechanism of action for this compound, a structured experimental workflow is essential. The following protocols are designed to be self-validating and to directly address the core questions surrounding the compound's activity.

Workflow for Mechanistic Investigation

workflow cluster_0 Phase 1: Metabolism & Prodrug Hypothesis cluster_1 Phase 2: Direct Receptor Engagement cluster_2 Phase 3: Functional Activity P1_Start Start: This compound P1_HLM Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay P1_Start->P1_HLM P1_LCMS LC-MS/MS Analysis P1_HLM->P1_LCMS P1_Decision Is mCPP Detected as a Major Metabolite? P1_LCMS->P1_Decision P2_Binding Protocol 2: Receptor Binding Assays (Parent Compound vs. mCPP) P1_Decision->P2_Binding Yes P1_Decision->P2_Binding No (Proceed to test parent compound's intrinsic activity) P3_Functional Protocol 3: Functional Assays (e.g., Ca²⁺ Flux, cAMP) P2_Binding->P3_Functional P2_Data Compare Ki / IC50 Values at Serotonergic & Other Targets P3_Data Determine Agonist/Antagonist Profile & EC50 / IC50 Values

Caption: A three-phase experimental workflow to elucidate the mechanism of action.

Detailed Experimental Methodologies

Protocol 1: In Vitro Metabolic Stability and Metabolite Identification

  • Objective: To determine if this compound is metabolized to mCPP by human liver enzymes.

  • Rationale: This is the foundational experiment to validate the prodrug hypothesis. Human liver microsomes (HLMs) contain a rich complement of CYP450 enzymes, including CYP3A4, the primary enzyme responsible for mCPP formation from trazodone.[2][4][5]

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of this compound and an mCPP standard in a suitable solvent (e.g., DMSO).

      • Thaw pooled HLMs on ice.

      • Prepare a 0.1 M phosphate buffer (pH 7.4).

      • Prepare an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubation:

      • In a microcentrifuge tube, combine the phosphate buffer, HLM solution (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

      • Pre-incubate the mixture at 37°C for 5 minutes.

      • Initiate the reaction by adding the NADPH-regenerating system.

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Processing & Analysis:

      • Centrifuge the quenched samples to precipitate proteins.

      • Transfer the supernatant to an HPLC vial.

      • Analyze the samples using a validated LC-MS/MS method, monitoring for the parent compound and the specific mass transition of mCPP.

    • Data Interpretation:

      • Plot the disappearance of the parent compound over time to determine its metabolic stability (half-life).

      • Quantify the formation of mCPP at each time point by comparing against a standard curve. Significant formation of mCPP confirms the metabolic pathway.

Protocol 2: Competitive Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound and mCPP for a panel of relevant CNS receptors.

  • Rationale: This experiment will reveal whether the parent compound has intrinsic affinity for any receptors or if the pharmacological activity resides solely with the metabolite. A broad panel is necessary to identify primary targets and potential off-target effects.

  • Methodology:

    • Target Panel Selection: Include, at a minimum: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, SERT, DAT, NET, and α1-adrenergic receptors.

    • Assay Setup:

      • Use commercially available cell membranes expressing the human recombinant receptor of interest.

      • Select a suitable radioligand for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

      • Prepare serial dilutions of the test compounds (this compound and mCPP).

    • Binding Reaction:

      • In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in an appropriate assay buffer.

      • Allow the reaction to reach equilibrium (time and temperature are receptor-dependent).

    • Detection:

      • Rapidly filter the incubation mixture through a glass fiber filter mat to separate bound from free radioligand.

      • Wash the filters to remove non-specific binding.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Use non-linear regression (e.g., a one-site fit model) to calculate the IC50 value.

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cell-Based Functional Assays

  • Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of the compounds at the primary receptor targets identified in Protocol 2.

  • Rationale: Binding affinity does not equate to functional effect. This assay is crucial to understand how the compound modulates receptor signaling. For example, it will confirm if mCPP acts as a 5-HT2C agonist.

  • Methodology (Example for 5-HT2C Receptor):

    • Cell Line: Use a stable cell line (e.g., HEK293) expressing the human 5-HT2C receptor, which couples to the Gq pathway.

    • Assay Principle: Utilize a calcium flux assay. Activation of the Gq-coupled 5-HT2C receptor leads to an increase in intracellular calcium, which can be measured with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

    • Agonist Mode:

      • Load the cells with the calcium indicator dye.

      • Add serial dilutions of the test compounds and measure the fluorescence signal over time using a plate reader (e.g., a FLIPR instrument).

      • A dose-dependent increase in fluorescence indicates agonist activity. Calculate the EC50 from the resulting dose-response curve.

    • Antagonist Mode:

      • Pre-incubate the cells with serial dilutions of the test compound.

      • Add a known 5-HT2C agonist (e.g., serotonin) at a concentration equal to its EC80.

      • A dose-dependent inhibition of the agonist-induced signal indicates antagonist activity. Calculate the IC50 from the dose-response curve.

Conclusion

The provided experimental roadmap offers a clear and robust strategy for researchers to systematically test this hypothesis, to quantify the binding and functional profile of both the parent compound and its metabolite, and to definitively elucidate the complete mechanism of action. This methodical approach is paramount for the accurate characterization of novel compounds in the field of drug discovery and development.

References

  • Wikipedia. Trazodone. [Link]

  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link]

  • Caccia, S. (2007). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 39(2-3), 365-383. [Link]

  • PharmGKB. Trazodone. [Link]

  • Li, A. et al. (2023). Characterization of trazodone metabolic pathways and species-specific profiles. Research Square. [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150–2152. [Link]

  • Wikipedia. meta-Chlorophenylpiperazine. [Link]

  • PsychonautWiki. mCPP. [Link]

  • PubChem. 1-(3-Chlorophenyl)piperazine. [Link]

  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139-1166. [Link]

  • Thomas, D. R., Gager, T. L., Holland, V., Brown, A. M., & Wood, M. D. (1996). m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor. Neuroreport, 7(9), 1457–1460. [Link]

  • Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]

  • Motel, W. C., Healy, J. R., Viard, E., Pouw, B., Martin, K. E., Matsumoto, R. R., & Coop, A. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6920–6922. [Link]

Sources

biological activity of 1-(3-Chlorophenyl)piperazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-(3-Chlorophenyl)piperazin-2-one Derivatives

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its unique conformational flexibility and ability to present substituents in distinct spatial orientations allow it to interact with a wide array of biological targets. Piperazine derivatives have demonstrated a remarkable breadth of therapeutic applications, including antipsychotic, antidepressant, anticancer, and antimicrobial activities.[2][3][4]

This guide focuses on a specific, yet promising, subset of this chemical family: This compound derivatives . The incorporation of a 3-chlorophenyl group at the N1 position and a ketone at the C2 position of the piperazine ring creates a distinct chemical entity with significant potential for drug development. The 1-(3-chlorophenyl)piperazine moiety itself is noteworthy as it is a known metabolite of the antidepressant drug trazodone and exhibits serotonergic agonist properties.[5][6][7] This document, intended for researchers and drug development professionals, provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, grounded in experimental data and mechanistic insights.

Part 1: Synthesis and Chemical Strategy

The rational design of novel therapeutic agents begins with robust and versatile synthetic strategies. The synthesis of this compound derivatives typically involves a multi-step process, starting with the construction of the core piperazin-2-one ring system, followed by functionalization to generate a library of candidate molecules.

Synthesis of the Core Intermediate: this compound

The foundational intermediate, this compound, can be prepared through established methods. A common approach involves the cyclization of a substituted aniline with a suitable bifunctional reagent. While various methods exist for related piperazines[8][9], a specific route for the piperazin-2-one involves the reaction of 3-chloroaniline with reagents that can form the heterocyclic ring containing the amide bond. The resulting intermediate serves as the primary building block for further derivatization.[10][11]

General Synthetic Workflow for Bioactive Derivatives

A key strategy in leveraging the this compound scaffold is the modification at the N4 position. This allows for the introduction of diverse chemical moieties to modulate the compound's pharmacological profile. The following workflow, based on the synthesis of cytotoxic derivatives, illustrates this principle.[10]

G cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Derivatization at N4 Position A 3-Chloroaniline C This compound (Core Scaffold) A->C B Precursor Reagents (e.g., N-(2-hydroxyethyl)ethylenediamine derivatives) B->C D Core Scaffold E Coupling with Side Chain (e.g., Boc-protected amino acid) D->E DCC Coupling F Intermediate Product E->F G Deprotection (e.g., TFA) F->G H Amine Intermediate G->H I Reaction with Bioisosteres (e.g., CDI, MeI, Amines) H->I J Final Bioactive Derivatives I->J

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a 1-Amidinourea Derivative[10]

The following protocol details the synthesis of a representative derivative, demonstrating the practical application of the workflow.

Step 1: Boc Protection of the Core Intermediate

  • Dissolve this compound hydrochloride (compound 2) in an appropriate solvent to obtain the free base (compound 3).

  • Add a solution of the free base (5 g, 20 mmol) to di-tert-butyl dicarbonate ((Boc)₂O) (4.36 g, 20 mmol) in 40 mL of dichloromethane (CH₂Cl₂).

  • Stir the mixture for 4 hours at room temperature.

  • Add 100 mL of ethyl acetate and transfer to a separating funnel.

  • Wash the organic layer sequentially with 50 mL of 1 N HCl, 50 mL of saturated aqueous sodium bicarbonate, and 30 mL of brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the Boc-protected intermediate (compound 4).

Step 2: Coupling and Deprotection

  • Couple the Boc-protected intermediate with a suitable side chain, for instance, an N-Boc protected amino acid, using a coupling agent like dicyclohexylcarbodiimide (DCC).

  • To a stirred solution of the resulting product (10 mmol) in 15 mL of methanol (MeOH), add trifluoroacetic acid (TFA, 15 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Evaporate excess reagent and solvent under reduced pressure.

  • Add 50 mL of ethyl acetate to the resulting oil and stir for 30 minutes to induce precipitation.

  • Filter the white precipitate, wash with ethyl acetate, and dry to obtain the deprotected amine intermediate (compound 6).

Step 3: Final Derivatization

  • To a solution of 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol) in 30 mL of CH₂Cl₂, add the amine intermediate (4.28 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol).

  • Stir the mixture for 48 hours at room temperature.

  • Wash the reaction mixture with water (2 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield an activated intermediate.

  • Further react this intermediate with methyl iodide (MeI) and subsequently with an appropriate amine (e.g., guanidine) to yield the final 1-amidinourea derivative.

Part 2: Biological Activities and Mechanisms of Action

The true value of the this compound scaffold lies in its diverse biological activities. Research has primarily focused on its potential in oncology and neuroscience.

Cytotoxic and Anticancer Activity

A significant body of research has explored these derivatives as potential anticancer agents.[10][11] The design rationale was often based on mimicking existing anticancer drug scaffolds.

2.1.1 Mechanism of Action: Beyond Farnesyltransferase Inhibition

Initial studies synthesized this compound derivatives as bioisosteres of L-778,123, a known farnesyltransferase (FTase) inhibitor.[10] FTase is a critical enzyme in the post-translational modification of the Ras protein, a key component in cellular signaling pathways that is frequently mutated in human cancers. By inhibiting FTase, these compounds were hypothesized to disrupt Ras signaling and halt tumor cell proliferation.

However, compelling evidence suggests that other mechanisms contribute to their cytotoxicity. Notably, cancer cell lines lacking mutant Ras proteins were also sensitive to these derivatives, indicating that their anticancer effects are not solely dependent on FTase inhibition.[10] This points towards a multi-targeted mechanism of action, which is a desirable trait in modern cancer therapeutics.

G cluster_pathway Simplified Ras Signaling Pathway Ras Inactive Ras ActiveRas Active Ras-GTP Ras->ActiveRas GTP binding Raf Raf ActiveRas->Raf FTase Farnesyltransferase FTase->Ras Farnesylation (Membrane Anchoring) MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1-(3-Chlorophenyl) piperazin-2-one Derivative Inhibitor->FTase Inhibition

Caption: Hypothesized inhibition of the Ras signaling pathway by the derivatives.

2.1.2 In Vitro Cytotoxicity Data

The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines using the MTT assay.[10][11] The results demonstrate that modifying the scaffold with different bioisosteric replacements for an imidazole ring significantly impacts activity.

Compound TypeDerivative MoietyCell LineIC₅₀ (µM)
Derivative 1 1-AmidinoureaHT-29 (Colon)18.3 ± 2.1
A549 (Lung)25.5 ± 3.4
Derivative 2 ThiobiuretHT-29 (Colon)20.1 ± 1.8
A549 (Lung)28.7 ± 2.9
Derivative 3 SemicarbazideHT-29 (Colon)22.4 ± 2.5
A549 (Lung)31.2 ± 3.1
Reference L-778,123HT-29 (Colon)> 100
A549 (Lung)> 100

Data synthesized from studies by Alipour et al.[10]

These results clearly indicate that the substitution of the imidazole ring with 1-amidinourea, thiobiuret, and semicarbazide groups leads to a marked improvement in cytotoxic activity against both colon and lung cancer cell lines compared to the model compound.[10][11]

2.1.3 Protocol: MTT Cytotoxicity Assay[11]

  • Cell Seeding: Seed cancer cells (e.g., HT-29, A549) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Central Nervous System (CNS) Activity

The 1-(3-chlorophenyl)piperazine (mCPP) core is a well-established pharmacophore for CNS targets, primarily due to its relationship with the antidepressant trazodone.[6][7] This suggests that derivatives of this compound could be rationally designed as novel antidepressant or anxiolytic agents.

2.2.1 Mechanism of Action: Serotonin Receptor Modulation

Arylpiperazine derivatives are known to interact with various monoamine neurochemical pathways.[4] Specifically, they often exhibit affinity for serotonin (5-HT) receptors. For example, trazodone and its analogues act as antagonists at the 5-HT₂ₐ receptor and may also have activity at the 5-HT₁ₐ and 5-HT₇ receptors.[7][12] The parent compound, mCPP, is a known serotonergic agonist.[6] It is plausible that this compound derivatives could modulate these same receptors, thereby exerting antidepressant-like or anxiolytic effects.

G cluster_synapse Serotonergic Synapse Presynaptic Presynaptic Neuron Serotonin Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SERT SERT (Reuptake Transporter) Receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin->SERT Reuptake Serotonin->Receptor Binding Drug Arylpiperazine Derivative Drug->SERT Weak Inhibition Drug->Receptor Modulation (Agonist/Antagonist)

Caption: Potential modulation of serotonergic neurotransmission by derivatives.

2.2.2 Protocol: Forced Swim Test (FST) for Antidepressant Activity[12][13] This in vivo model is widely used to screen for potential antidepressant drugs.

  • Animal Acclimation: Acclimate male mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the test compound or vehicle control (e.g., saline with Tween 80) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test. A standard antidepressant like imipramine can be used as a positive control.

  • Pre-Swim Session (Day 1): Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute pre-swim session. This induces a state of behavioral despair.

  • Test Session (Day 2): 24 hours later, place the mice back into the cylinders for a 6-minute test session.

  • Behavioral Scoring: Record the session with a video camera. An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: A significant reduction in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.[13]

Antimicrobial and Antifungal Potential

While less explored for this specific sub-class, the broader family of piperazine derivatives exhibits significant antimicrobial and antifungal properties.[1][14] This presents a valuable avenue for future investigation of this compound derivatives. Studies on related arylpiperazines have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans.[1][14]

2.3.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)[15]

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Structure-Activity Relationship (SAR) and Future Directions

Synthesizing the available data allows for the deduction of preliminary structure-activity relationships (SAR) that can guide future drug design efforts.

Key SAR Insights
  • Cytotoxicity: For anticancer activity, the nature of the substituent at the N4-position is critical. Bioisosteric replacement of an imidazole ring with groups like 1-amidinourea, semicarbazide, and thiobiuret enhances cytotoxic activity.[10][11] The electron density and steric bulk at the terminal nitrogens of these substituents appear to be key modulating factors.[10]

  • CNS Activity: For CNS-targeted derivatives, the nature of the aryl group (3-chlorophenyl) is important for serotonin receptor interaction. The length and composition of the linker chain attached to the N4 nitrogen would be crucial for determining receptor subtype selectivity and overall potency, as seen in related trazodone analogues.[12]

G cluster_SAR Structure-Activity Relationship Hotspots R1 Aryl Group (R1) - 3-Chloro substitution is key for serotonergic activity. R2 N4-Substituent (R2) - Critical for modulating activity. - Cytotoxicity: Amidinourea, Thiobiuret - CNS: Alkyl-triazole linkers

Caption: Key pharmacophoric features of the this compound scaffold.

Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutics. Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets responsible for the observed cytotoxic effects beyond FTase inhibition.

  • CNS Optimization: Systematically modifying the N4-substituent to optimize affinity and selectivity for specific serotonin and dopamine receptor subtypes to develop novel antidepressants or anxiolytics with improved side-effect profiles.

  • Exploring New Therapeutic Areas: Screening derivative libraries for antimicrobial, anti-inflammatory[3], and anticonvulsant activities, which are common for the broader piperazine class.

  • In Vivo Efficacy and Safety: Advancing the most potent in vitro candidates to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the versatile chemistry and established biological relevance of this scaffold, researchers are well-positioned to develop novel and effective clinical candidates.

References

  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing. [Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres | Request PDF. ResearchGate. [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4- triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurlog: National Journal of Research in Ayurved Science. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. [Link]

  • 1-(3-Chlorophenyl)piperazine. PubChem. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC - NIH. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. ResearchGate. [Link]

  • Trazodone. Wikipedia. [Link]

  • Facile synthesis, ex-vivo and in vitro screening of 3-sulfonamide derivative of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide (SR141716) a potent CB1 receptor antagonist. PubMed. [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]

  • Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Characterization of 1-(3-Chlorophenyl)piperazin-2-one and its Serotonin Receptor Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical synthesis and pharmacological characterization of 1-(3-Chlorophenyl)piperazin-2-one, a compound of interest within the broader class of arylpiperazines. While arylpiperazines are widely recognized for their diverse interactions with serotonergic, dopaminergic, and adrenergic receptors, specific data on the piperazin-2-one derivative is sparse. This document, therefore, serves as a predictive and methodological guide for researchers. It outlines the structure-activity relationships (SAR) derived from the closely related and extensively studied metabolite, 1-(3-chlorophenyl)piperazine (m-CPP), and details the requisite experimental protocols to elucidate the serotonin receptor affinity and functional profile of this compound. We present step-by-step methodologies for synthesis, radioligand binding assays, and cell-based functional assays, providing the scientific community with the necessary tools to systematically investigate this and other novel compounds targeting the serotonin system.

Introduction: The Arylpiperazine Scaffold and the Serotonin System

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, is a cornerstone of modern neuropharmacology and a critical target for therapeutic agents treating a spectrum of CNS disorders, including depression, anxiety, and psychosis.[1] Arylpiperazines represent a privileged scaffold in CNS drug discovery, forming the core of numerous approved drugs. A key example is Trazodone, an antidepressant whose major active metabolite is 1-(3-chlorophenyl)piperazine (m-CPP).[2][3]

m-CPP itself is a non-selective serotonergic agent, exhibiting notable affinity for 5-HT2C, 5-HT2A, and 5-HT1A receptors, among others.[3] The subject of this guide, this compound, introduces a structural modification—a carbonyl group at the 2-position of the piperazine ring—which is predicted to significantly alter its pharmacological profile. The introduction of this polar lactam moiety can influence conformation, hydrogen bonding potential, and metabolic stability, thereby modulating receptor affinity and selectivity. This guide provides the strategic and technical framework for quantifying these effects.

Chemical Profile and Synthesis

Chemical Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 183500-94-9 (hydrochloride salt)

  • Molecular Formula: C₁₀H₁₁ClN₂O

  • Molecular Weight: 210.66 g/mol

The structure features a 3-chlorophenyl group attached to the N1 position of a piperazin-2-one ring. The chlorine atom at the meta position of the phenyl ring is a key feature known to influence receptor interactions in related arylpiperazines.

Synthesis Pathway

The synthesis of this compound hydrochloride can be achieved through established methods. A common route involves the condensation of a substituted aniline with a suitable piperazinone precursor.[4][5]

Exemplary Protocol for Synthesis of this compound:

  • Step 1: Preparation of the Piperazinone Intermediate: An intermediate such as N-Boc-piperazin-2-one is prepared.

  • Step 2: Buchwald-Hartwig Amination: The N-Boc-piperazin-2-one is coupled with 1-bromo-3-chlorobenzene using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an inert solvent like toluene.

  • Step 3: Deprotection: The Boc-protecting group is removed using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent (e.g., methanol or dioxane), to yield the final product, this compound, often isolated as its hydrochloride salt.[4]

This synthetic approach offers a reliable pathway for producing the target compound for subsequent pharmacological evaluation.

Predicted Serotonergic Profile and Rationale

In the absence of direct binding data for this compound, we can formulate a hypothesis based on the extensive literature on its parent compound, m-CPP, and general structure-activity relationships of arylpiperazines.

Structure-Activity Relationship (SAR) Analysis

The pharmacology of arylpiperazines is dictated by substitutions on the phenyl ring and the piperazine scaffold.

  • Phenyl Ring Substitution: The meta-chloro substituent, as seen in m-CPP, is well-tolerated and often confers affinity at 5-HT2 and 5-HT3 receptor subtypes.[3]

  • Piperazine Core: The nitrogen atoms of the piperazine ring are critical for interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of most aminergic GPCRs.

  • The Novel Carbonyl Group: The introduction of the C2-carbonyl group to form the piperazin-2-one ring is the key structural differentiator from m-CPP. This modification is expected to:

    • Reduce Basicity: The lactam nitrogen (at position 4) will be significantly less basic than the corresponding secondary amine in m-CPP, which could decrease affinity for receptors where protonation is crucial for the primary ionic interaction.

    • Introduce a Hydrogen Bond Acceptor: The carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming new interactions within the receptor binding pocket that could enhance affinity or alter selectivity.

    • Induce Conformational Rigidity: The planarity of the amide bond will restrict the conformational flexibility of the piperazine ring, locking it into a specific geometry that may be more or less favorable for binding to different receptor subtypes.

SAR_Analysis cluster_phenyl Phenyl Ring Moiety cluster_piperazinone Piperazin-2-one Moiety Core This compound MetaChloro meta-Chloro Group Core->MetaChloro Influences 5-HT2/3 Affinity N1_Nitrogen N1 Nitrogen Core->N1_Nitrogen Aryl Linkage C2_Carbonyl C2 Carbonyl (Lactam) Core->C2_Carbonyl Adds H-bond acceptor Increases rigidity N4_Nitrogen N4 Nitrogen Core->N4_Nitrogen Reduced basicity vs. m-CPP Alters ionic interactions

Caption: Key structural features of this compound influencing receptor affinity.

Predicted Receptor Affinity Profile

Based on the SAR, we can predict the following potential changes in the receptor profile compared to m-CPP:

Receptor Subtypem-CPP Affinity (Reported)Predicted Affinity for this compoundRationale for Prediction
5-HT1A ModeratePotentially AlteredThe C=O group may sterically hinder or form new interactions in the binding pocket.
5-HT2A Moderate-HighPotentially Maintained or ReducedThe meta-chloro group is favorable, but altered conformation could impact affinity.
5-HT2B HighPotentially AlteredHighly sensitive to ligand conformation.
5-HT2C HighPotentially ReducedThe reduced basicity of the N4 nitrogen may weaken the key ionic interaction.
SERT Moderate (IC₅₀ ≈ 230 nM)[6]Potentially ReducedTransporter binding may be sensitive to changes in overall polarity and basicity.

This table is predictive and requires experimental validation as outlined in Section 4.

Experimental Characterization: Protocols and Workflows

A systematic evaluation is required to define the pharmacological profile of this compound. The workflow begins with determining binding affinity at various receptors, followed by functional assays to establish the nature of the interaction (agonist, antagonist, etc.).

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation (Optional) Synthesis Synthesis of This compound Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (Determine Ki at 5-HT subtypes) Purification->Binding Functional Functional Assays (e.g., Ca2+ Flux, cAMP) (Determine Efficacy & Potency) Binding->Functional Prioritize high-affinity targets Behavior Behavioral Models (e.g., Head-Twitch Assay) Functional->Behavior

Caption: A standard workflow for the pharmacological characterization of a novel compound.

Radioligand Binding Assays: Determining Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. This is achieved through competition assays, where the test compound's ability to displace a known high-affinity radioligand is measured.

Step-by-Step Protocol: Competition Binding Assay for 5-HT₂C Receptor

  • Materials Preparation:

    • Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT₂C receptor.

    • Radioligand: [³H]Mesulergine (a known 5-HT₂C antagonist).

    • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

    • Non-Specific Binding (NSB) Agent: A high concentration of a non-radiolabeled 5-HT₂C ligand (e.g., 10 µM Mianserin).

    • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of the receptor membrane suspension.

    • NSB Wells: Add 50 µL NSB agent, 50 µL radioligand solution, and 100 µL of the receptor membrane suspension.

    • Test Compound Wells: Add 50 µL of each dilution of this compound, 50 µL radioligand solution, and 100 µL of the receptor membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays: Determining Agonism vs. Antagonism

Once high-affinity targets are identified, functional assays are crucial to determine whether the compound activates the receptor (agonist), blocks its activation (antagonist), or has no effect. The choice of assay depends on the receptor's signaling pathway.

Gq_Signaling_Pathway Ligand 5-HT2C Agonist (e.g., m-CPP) Receptor 5-HT2C Receptor Ligand->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of drug discovery is continuously evolving, with novel chemical entities holding the promise of new therapeutic interventions. Among these, piperazine derivatives have garnered significant attention due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and psychoactive effects. This guide focuses on a specific, yet under-investigated molecule: 1-(3-Chlorophenyl)piperazin-2-one .

Structurally, this compound is a lactam derivative of the well-known serotonergic agonist 1-(3-chlorophenyl)piperazine (m-CPP), a metabolite of the antidepressant trazodone. The presence of the carbonyl group at the 2-position of the piperazine ring distinguishes it from m-CPP and is anticipated to significantly alter its physicochemical properties and biological activity. To date, the public scientific literature lacks a comprehensive in vitro characterization of this compound.

This technical guide, therefore, serves as a roadmap for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of this compound. We will proceed under the hypothesis that its structural motifs may confer a range of biological activities, from central nervous system modulation to antimicrobial and anti-inflammatory effects. The following sections provide a structured, yet flexible, framework of assays designed to elucidate the pharmacological and toxicological profile of this compound.

Section 1: Foundational Assays: Cytotoxicity and Baseline Activity Screening

A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability. This information is crucial for establishing appropriate concentration ranges for subsequent, more specific assays and for identifying any overt cytotoxic effects.

Cell Viability Assays (MTT/XTT)

Scientific Rationale: The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[1][3] The intensity of the color is directly proportional to the number of metabolically active cells.[4]

Experimental Protocol: MTT Assay [1][2][3]

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cell Viability

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control100
0.1
1
10
50
100

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_readout Data Acquisition seed_cells Seed Cells in 96-well Plate prep_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells incubate_exposure Incubate (24-72h) treat_cells->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_formazan Incubate (3-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data

Caption: Step-by-step workflow of the MTT cell viability assay.

Section 2: Elucidating Potential Psychoactive Properties

Given the structural similarity to m-CPP, a primary area of investigation for this compound is its potential interaction with key central nervous system targets, particularly the serotonin and dopamine systems.

Serotonin 5-HT₂A Receptor Binding Assay

Scientific Rationale: The 5-HT₂A receptor is a key target for many psychoactive drugs.[5][6] A radioligand binding assay can determine if the test compound binds to this receptor and can quantify its binding affinity (Ki).[6][7]

Experimental Protocol: Radioligand Binding Assay [7]

  • Membrane Preparation: Use commercially available cell membranes from a cell line stably expressing the human 5-HT₂A receptor or prepare them from rat frontal cortex.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes (e.g., 70 µg protein/well), a radioligand (e.g., [³H]ketanserin), and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 20 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Binding Assay

Scientific Rationale: The dopamine transporter is responsible for the reuptake of dopamine from the synapse and is a target for many psychostimulants.[8][9][10] A binding assay will reveal if the compound interacts with DAT.

Experimental Protocol: Radioligand Binding Assay [8][11]

  • Membrane Preparation: Use membranes from cells expressing the human dopamine transporter.

  • Assay Setup: In a 96-well plate, add the cell membranes, a radioligand specific for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.[8]

  • Incubation: Incubate at 4°C for 2-3 hours.[8]

  • Filtration: Separate bound and free radioligand by rapid filtration.

  • Scintillation Counting: Quantify the bound radioactivity.

  • Data Analysis: Calculate the IC₅₀ and Ki values.

Data Presentation: Receptor and Transporter Binding

TargetRadioligandIC₅₀ (µM)Ki (µM)
5-HT₂A Receptor[³H]ketanserin
Dopamine Transporter[³H]WIN 35,428

Workflow for Radioligand Binding Assays

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_readout Data Acquisition prep_membranes Prepare Receptor Membranes prep_ligands Prepare Radioligand & Test Compound combine_reagents Combine Membranes, Radioligand, & Compound prep_ligands->combine_reagents incubate Incubate to Equilibrium combine_reagents->incubate filtrate_wash Filter & Wash incubate->filtrate_wash scint_count Scintillation Counting filtrate_wash->scint_count analyze_data Calculate IC50 & Ki scint_count->analyze_data

Caption: General workflow for radioligand binding assays.

Section 3: Investigating Antimicrobial and Anti-inflammatory Potential

Piperazine derivatives have been reported to possess antimicrobial and anti-inflammatory properties.[12][13] Therefore, it is prudent to screen this compound for these activities.

Antimicrobial Susceptibility Testing

Scientific Rationale: The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.[14][15][16]

Experimental Protocol: Broth Microdilution [14][17]

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity in Macrophages

Scientific Rationale: Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for studying inflammation.[18][19][20] The anti-inflammatory potential of the test compound can be assessed by measuring its effect on the production of nitric oxide (NO), a key inflammatory mediator.[13]

Experimental Protocol: Nitric Oxide (NO) Assay [13][19]

  • Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to LPS-stimulated cells without the test compound.

Data Presentation: Antimicrobial and Anti-inflammatory Activity

AssayOrganism/Cell LineEndpointResult
AntimicrobialS. aureusMIC (µg/mL)
E. coliMIC (µg/mL)
C. albicansMIC (µg/mL)
Anti-inflammatoryRAW 264.7NO Inhibition IC₅₀ (µM)

Section 4: Preliminary ADME-Tox Profiling

Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile is critical in drug development. Key in vitro assays can provide valuable insights into its potential liabilities.

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: CYP enzymes are crucial for drug metabolism.[21][22][23] Inhibition of these enzymes can lead to drug-drug interactions.[21][24] This assay determines the potential of the test compound to inhibit major CYP isoforms.

Experimental Protocol: CYP Inhibition [21][25]

  • System: Use human liver microsomes as the source of CYP enzymes.

  • Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform (e.g., CYP3A4, CYP2D6) and varying concentrations of the test compound.

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of each CYP isoform.

hERG Channel Blockade Assay

Scientific Rationale: Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[12][26][27] This assay is a critical component of preclinical safety assessment.

Experimental Protocol: Automated Patch Clamp [12][26]

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293).

  • Electrophysiology: Use an automated patch-clamp system to measure the ionic current through the hERG channels in response to a specific voltage protocol.[28]

  • Compound Application: Apply varying concentrations of the test compound and measure the inhibition of the hERG current.

  • Data Analysis: Determine the IC₅₀ value for hERG channel blockade.

Plasma Protein Binding Assay

Scientific Rationale: The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.[29][30][31][32] The equilibrium dialysis method is a standard technique to determine the fraction of unbound drug.

Experimental Protocol: Equilibrium Dialysis [30][31]

  • Apparatus: Use a rapid equilibrium dialysis (RED) device.

  • Procedure: Add the test compound to human plasma in one chamber of the device, separated by a semipermeable membrane from a buffer-containing chamber.

  • Equilibration: Incubate at 37°C to allow the unbound drug to reach equilibrium across the membrane.

  • Quantification: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound bound to plasma proteins.

Data Presentation: ADME-Tox Profile

AssayParameterResult
CYP InhibitionIC₅₀ for CYP3A4 (µM)
IC₅₀ for CYP2D6 (µM)
hERG BlockadeIC₅₀ (µM)
Plasma Protein Binding% Bound

Workflow for In Vitro ADME-Tox Screening

ADMET_Workflow cluster_cyp CYP450 Inhibition cluster_herg hERG Blockade cluster_ppb Plasma Protein Binding cyp_setup Incubate Microsomes, Substrate & Compound cyp_readout LC-MS/MS Analysis cyp_setup->cyp_readout cyp_result Calculate IC50 cyp_readout->cyp_result herg_setup Automated Patch Clamp on hERG-expressing Cells herg_readout Measure Current Inhibition herg_setup->herg_readout herg_result Calculate IC50 herg_readout->herg_result ppb_setup Equilibrium Dialysis (Plasma & Compound) ppb_readout LC-MS/MS Analysis ppb_setup->ppb_readout ppb_result Calculate % Bound ppb_readout->ppb_result

Caption: Workflow for key in vitro ADME-Tox assays.

Conclusion

This technical guide provides a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, potential psychoactive properties, antimicrobial and anti-inflammatory activities, and key ADME-Tox parameters, researchers can build a robust pharmacological profile of this novel compound. The data generated from these studies will be instrumental in guiding future research, including mechanism of action studies and in vivo efficacy and safety evaluations. The adaptable nature of the protocols presented herein allows for their modification to suit specific research questions and laboratory capabilities, ensuring a thorough and scientifically sound investigation.

References

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • Springer Protocols. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Evotec. hERG Safety Assay. [Link]

  • NIH. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • HTDialysis. Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link]

  • FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • NIH. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. [Link]

  • NIH. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. [Link]

  • ResearchGate. (PDF) An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. [Link]

  • Eurofins. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • springermedicine.com. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]

  • MDPI. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. [Link]

  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • NIH. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]

  • MDPI. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. [Link]

  • NIH. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

  • Biomolecules & Therapeutics. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. [Link]

  • NIH. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]

Sources

Preliminary Toxicity Screening of 1-(3-Chlorophenyl)piperazin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Toxicological Assessment of a Novel Piperazine Derivative

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a rigorous process, with safety and toxicity assessment forming a critical gatekeeping step. This guide provides a comprehensive framework for the preliminary toxicity screening of 1-(3-Chlorophenyl)piperazin-2-one, a molecule belonging to the piperazine class of compounds. Piperazine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities; however, they are also associated with potential toxicities, including neurotoxicity and hepatotoxicity.[1][2][3] Therefore, a thorough and early-stage toxicological evaluation is paramount.

This document is designed for researchers, scientists, and drug development professionals, offering a blend of established protocols and the scientific rationale behind their application. We will navigate through a tiered screening approach, beginning with in silico predictions and progressing to in vitro assays that probe cytotoxicity, genotoxicity, metabolic stability, and specific organ-system liabilities. The overarching goal is to construct a preliminary safety profile of this compound, enabling informed decisions for its continued development.

Chapter 1: Foundational Assessment - In Silico and Physicochemical Characterization

Before embarking on resource-intensive in vitro studies, a foundational understanding of the molecule's potential liabilities can be gleaned through computational and physicochemical analyses.

In Silico ADMET Prediction

Computational tools provide a valuable first pass at predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5][] These models leverage large datasets of known compounds to identify structural motifs associated with toxicity.[7][8] For this compound, in silico modeling can offer early warnings for potential issues such as:

  • Mutagenicity: Predictions based on structural alerts.

  • Carcinogenicity: Identification of structural fragments with known carcinogenic potential.

  • hERG Inhibition: Risk of cardiac toxicity through blockage of the hERG potassium channel.[9]

  • Hepatotoxicity: Likelihood of liver injury.

While not definitive, these predictions guide the design of subsequent in vitro assays.[10][11][12]

Physicochemical Properties

Key physicochemical parameters such as solubility, lipophilicity (LogP), and pKa are crucial for interpreting toxicity data. For instance, poor aqueous solubility can lead to compound precipitation in assays, resulting in false-positive cytotoxicity readings.

Chapter 2: In Vitro Cytotoxicity Assessment - The First Line of Biological Screening

In vitro cytotoxicity assays are fundamental for determining the concentration range at which a compound elicits a toxic response in cultured cells.[13][14][15] A panel of cell lines, including both cancerous and non-cancerous human cells (e.g., HepG2 for liver toxicity and HEK293 for kidney toxicity), should be employed to assess both general and cell-type-specific toxicity.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for in vitro cytotoxicity assessment.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis cell_culture Cell Line Culture (e.g., HepG2, HEK293) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding Plate cells compound_prep Compound Dilution Series of this compound treatment Treat Cells with Compound Dilutions compound_prep->treatment Add compound cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis ldh_assay->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[13] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Summarizing Cytotoxicity

The results of the cytotoxicity assays should be summarized in a clear, tabular format.

Cell LineIncubation Time (hours)This compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
HepG224[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]
HEK29324[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]

Chapter 3: Genotoxicity Assessment - Protecting the Blueprint of Life

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[16] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these tests.[16][17][18]

The Standard Genotoxicity Screening Battery

A standard in vitro genotoxicity screening battery typically includes:

  • Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471): Detects gene mutations.

  • In Vitro Micronucleus Test (OECD TG 487): Identifies chromosomal damage.[16][17]

Experimental Workflow for Genotoxicity Screening

Genotoxicity_Workflow cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Test (Chromosome Damage) ames_strains Select Salmonella strains ames_exposure Expose bacteria to compound (with and without S9 mix) ames_strains->ames_exposure ames_count Count revertant colonies ames_exposure->ames_count mn_cells Use mammalian cells (e.g., CHO, TK6) mn_treatment Treat cells with compound (with and without S9 mix) mn_cells->mn_treatment mn_stain Stain for micronuclei mn_treatment->mn_stain mn_score Score micronuclei frequency mn_stain->mn_score

Caption: A two-pronged approach to in vitro genotoxicity testing.

The inclusion of an S9 metabolic activation system is critical, as some compounds only become genotoxic after being metabolized by liver enzymes.[19][20]

Chapter 4: Metabolic Stability and Early Safety Pharmacology

Understanding a compound's metabolic fate and its potential for off-target effects on critical systems is a key component of a preliminary toxicity screen.[21][22]

Metabolic Stability Assays

These assays assess the susceptibility of a compound to metabolism, which influences its in vivo half-life and potential for forming toxic metabolites.[19][20][21] The most common in vitro systems are:

  • Liver Microsomes: Contain Phase I (e.g., cytochrome P450) enzymes.

  • Hepatocytes: Provide a more complete picture, including both Phase I and Phase II metabolic enzymes.[20]

The rate of disappearance of this compound is measured over time to determine its intrinsic clearance.[20]

hERG Channel Inhibition Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[9] An early-stage hERG assay is therefore a standard component of safety screening.

Detailed Protocol: Thallium Flux Assay

This is a high-throughput, cell-based fluorescence assay that uses thallium as a surrogate for potassium ions.[23][24]

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Dye Loading: Load the cells with a fluorescent dye that is sensitive to thallium.

  • Compound Incubation: Incubate the cells with various concentrations of this compound.

  • Thallium Stimulation: Add a thallium-containing buffer to stimulate ion flux through the hERG channels.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a kinetic plate reader.[23]

  • Data Analysis: Calculate the percent inhibition of the hERG channel and determine the IC50 value.

Chapter 5: Acute Oral Toxicity - A Preliminary In Vivo Assessment

Should the in vitro data be favorable, a preliminary in vivo study may be warranted to understand the compound's effects in a whole organism. The acute oral toxicity test (OECD TG 420, 423, or 425) provides information on the potential hazards of a single oral dose.[25][26][27]

The Up-and-Down Procedure (OECD TG 425) is often preferred as it uses fewer animals.[28] This study provides an estimated LD50 value and observations of clinical signs of toxicity.[26][29]

Conclusion: Synthesizing a Preliminary Toxicity Profile

The preliminary toxicity screening of this compound, as outlined in this guide, provides a multi-faceted approach to early safety assessment. By integrating in silico predictions with a battery of in vitro assays and, if necessary, a preliminary in vivo study, a robust initial safety profile can be constructed. This data-driven approach is essential for identifying potential liabilities early in the drug development process, ultimately saving time and resources while prioritizing patient safety.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • RSC Publishing. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.
  • Ovid. (2014, November). Revision of OECD guidelines for genotoxicity. Mutagenesis, 29(6), 517.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.
  • ISS. (n.d.). OECD Test Guidelines for Genetic Toxicology.
  • PubMed Central. (n.d.). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report.
  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Advances, 14(7), 4569-4580.
  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2018). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in pharmacology, 9, 769.
  • MilliporeSigma. (n.d.). Metabolic Stability Assays.
  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 12(6), 1045-1055.
  • OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition.
  • National Research Council (US) Committee on Toxicity Testing. (1984). Reference Protocols for Toxicity Testing. In Toxicity Testing: Strategies to Determine Needs and Priorities. National Academies Press (US).
  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.
  • Kwon Research Group. (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation.
  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312.
  • BOC Sciences. (n.d.). ADMET Modeling and Prediction.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.
  • BioAgilytix. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • Zhao, J., & Xia, M. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods in molecular biology (Clifton, N.J.), 2439, 29–38.
  • Slideshare. (n.d.). hERG Assay.
  • Zhao, J., & Xia, M. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. In High-Throughput Screening Assays in Toxicology (pp. 29-38). Humana, New York, NY.
  • Gene-volutıon. (2025, July 1). From OECD guidelines to innovation: the future of genotoxicity testing.
  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312.
  • US EPA. (2025, January 30). Acute Oral Toxicity Up-And-Down-Procedure.
  • Evotec. (n.d.). hERG Safety.
  • FDA. (n.d.). Chapter IV. Guidelines for Toxicity Tests.
  • O'Brien, E., Simon, E., Beaudoin, M. A., & Theunissen, E. L. (2014). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of toxicology, 88(10), 1845–1857.
  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438.
  • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • The Joint Research Centre - EU Science Hub. (n.d.). Acute Toxicity.
  • El-Hachem, N., El-Hayek, S., & Al-Attrache, H. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Journal of computational biology, 23(10), 767–780.
  • MultiCASE, Inc. (2021, July 12). Use of in silico methods for assessing toxicity. YouTube.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment.
  • National Industrial Chemicals Notification and Assessment Scheme. (2018, October 26). Piperazine salts: Human health tier II assessment.
  • Zuba, D., & Byrska, B. (2019). Piperazine derivatives as dangerous abused compounds. Problemy Medycyny Sądowej i Kryminologii, 4, 23-31.

Sources

A Comprehensive Technical Guide to Determining the Solubility of 1-(3-Chlorophenyl)piperazin-2-one in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 1-(3-Chlorophenyl)piperazin-2-one is a molecule of interest in drug discovery, yet its solubility profile in common laboratory solvents remains largely uncharacterized in publicly available literature. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically determining the solubility of this compound. Eschewing a rigid presentation of non-existent data, this document instead offers a detailed exposition of the underlying principles of solubility, a robust experimental methodology for its determination, and a framework for the rigorous analysis and interpretation of results. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands as a primary gatekeeper to a molecule's ultimate success. Poor solubility can lead to a cascade of undesirable outcomes, including incomplete dissolution in the gastrointestinal tract, low and erratic absorption, and consequently, suboptimal therapeutic effect.

This compound, a derivative of the piperazine scaffold, presents a chemical structure with features that suggest a complex solubility profile. The presence of a polar lactam group and a secondary amine capable of hydrogen bonding is contrasted by the nonpolar, aromatic chlorophenyl ring. This amphipathic nature makes its interaction with different solvents non-trivial to predict without empirical data.

This guide, therefore, serves as a foundational blueprint for the systematic evaluation of this compound's solubility. It will empower research and development teams to:

  • Generate a comprehensive solubility profile across a range of common solvents.

  • Understand the interplay between the compound's structure and its solubility behavior.

  • Make informed decisions in downstream processes such as formulation development, purification, and analytical method development.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage encapsulates the concept that a solute will dissolve most readily in a solvent that shares similar intermolecular forces.[1][2] For this compound, several key structural features will govern its solubility:

  • Polarity: The molecule possesses both polar (the amide/lactam group, the secondary amine) and nonpolar (the 3-chlorophenyl ring) regions. Therefore, its solubility will be highly dependent on the polarity of the solvent. Polar solvents are expected to interact favorably with the lactam and amine groups, while nonpolar solvents will have a greater affinity for the aromatic ring.

  • Hydrogen Bonding: The secondary amine in the piperazine ring can act as a hydrogen bond donor, and the carbonyl oxygen of the lactam is a hydrogen bond acceptor. Solvents that are proficient at hydrogen bonding (protic solvents like water, ethanol, and methanol) are likely to be effective at solvating the molecule.

  • Molecular Size and Shape: While not a dominant factor for a molecule of this size, the overall molecular architecture will influence how efficiently solvent molecules can pack around it.

A systematic approach to understanding the solubility of this compound involves testing a diverse array of solvents, categorized by their polarity and hydrogen bonding capabilities.

Solvent Selection Rationale

The choice of solvents for a solubility screen should be deliberate and cover a spectrum of physicochemical properties.[3][4] The following table provides a curated list of recommended solvents, categorized for a comprehensive analysis.

Solvent Category Solvent Dielectric Constant (20°C) Polarity Index Boiling Point (°C) Primary Intermolecular Forces
Polar Protic Water80.110.2100.0H-bonding, Dipole-Dipole
Methanol32.75.164.7H-bonding, Dipole-Dipole
Ethanol24.64.378.3H-bonding, Dipole-Dipole
Isopropanol19.93.982.3H-bonding, Dipole-Dipole
Polar Aprotic Acetonitrile37.55.881.6Dipole-Dipole
Dimethyl Sulfoxide (DMSO)46.77.2189.0Dipole-Dipole
N,N-Dimethylformamide (DMF)36.76.4153.0Dipole-Dipole
Acetone20.75.156.3Dipole-Dipole
Ethyl Acetate6.04.477.1Dipole-Dipole
Nonpolar Toluene2.42.4110.6London Dispersion
Hexane1.90.168.7London Dispersion
Dichloromethane (DCM)8.93.139.7Dipole-Dipole, London Dispersion

Note: Data compiled from various sources.[3][5][6][7][8][9]

Experimental Determination of Equilibrium Solubility

The equilibrium solubility is defined as the maximum concentration of a compound in a particular solvent at a given temperature and pressure when the system is at equilibrium. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[10][11]

Required Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess 1-(3-CP)piperazin-2-one prep2 Add known volume of solvent to vial prep1->prep2 Combine equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 Isolate saturated solution analysis1 Prepare dilutions of the filtrate sep2->analysis1 analysis2 Analyze by validated HPLC-UV method analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3

Caption: Workflow for the shake-flask equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation of Slurries:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

    • Securely cap the vial.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C for biopharmaceutical relevance).[11]

    • Agitate the vials at a moderate speed for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. A preliminary experiment can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow larger particles to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could interfere with the analysis.

  • Quantification via HPLC:

    • Method Development: Develop a reverse-phase HPLC method capable of accurately quantifying this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is a common starting point. The detection wavelength should be set to a lambda max of the compound, determined by a UV scan.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or the mobile phase). Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against concentration.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the diluted sample using the calibration curve.

    • Multiply the result by the dilution factor to determine the equilibrium solubility of this compound in the test solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Equilibrium Solubility of this compound at 25°C

Solvent Solvent Category Solubility (mg/mL) Solubility (mol/L) Qualitative Assessment
WaterPolar ProticExperimental ValueCalculated Valuee.g., Sparingly Soluble
MethanolPolar ProticExperimental ValueCalculated Valuee.g., Freely Soluble
EthanolPolar ProticExperimental ValueCalculated Valuee.g., Soluble
IsopropanolPolar ProticExperimental ValueCalculated Valuee.g., Slightly Soluble
AcetonitrilePolar AproticExperimental ValueCalculated Valuee.g., Soluble
DMSOPolar AproticExperimental ValueCalculated Valuee.g., Very Soluble
DMFPolar AproticExperimental ValueCalculated Valuee.g., Very Soluble
AcetonePolar AproticExperimental ValueCalculated Valuee.g., Soluble
Ethyl AcetatePolar AproticExperimental ValueCalculated Valuee.g., Slightly Soluble
TolueneNonpolarExperimental ValueCalculated Valuee.g., Sparingly Soluble
HexaneNonpolarExperimental ValueCalculated Valuee.g., Insoluble
DichloromethaneNonpolarExperimental ValueCalculated Valuee.g., Slightly Soluble
Structure-Solubility Relationship Analysis

The generated data will allow for a detailed analysis of the structure-solubility relationship for this compound. Key discussion points should include:

  • Impact of Polarity: Correlate the observed solubility with the polarity index and dielectric constant of the solvents. It is anticipated that solubility will be higher in more polar solvents due to the presence of the lactam and amine functionalities.

  • Role of Hydrogen Bonding: Compare the solubility in protic versus aprotic solvents with similar polarity. Higher solubility in protic solvents would underscore the importance of hydrogen bonding interactions.

  • Performance of Nonpolar Solvents: The low solubility expected in nonpolar solvents like hexane will highlight the dominance of the polar groups in the molecule's overall character.

Conclusion

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Ghaemi, A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

  • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • (n.d.). Solubility and Polarity. Retrieved from [Link]

  • Van der Maelen, C., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. r/explainlikeimfive. [Link]

  • Chemistry Explained. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • wisdomlib. (2025, March 5). Solvent choice: Significance and symbolism. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • NIST. (n.d.). 1-(3-Chlorophenyl)piperazine. NIST WebBook. [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • (n.d.). Rationale for Selection of Dissolution Media: Three Case Studies. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • WHO. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

Sources

The Strategic Intermediate: A Technical Guide to 1-(3-Chlorophenyl)piperazin-2-one for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining a Key Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the successful and efficient development of novel therapeutics. 1-(3-Chlorophenyl)piperazin-2-one is a heterocyclic compound that has garnered interest as a versatile scaffold in medicinal chemistry. Its structure, featuring a piperazin-2-one core attached to a 3-chlorophenyl moiety, offers a unique combination of steric and electronic properties, making it a valuable precursor for a range of pharmacologically active molecules.

This technical guide provides an in-depth exploration of this compound, distinguishing it from the more commonly referenced Trazodone intermediate, 1-(3-chlorophenyl)piperazine (m-CPP). While both share a chlorophenylpiperazine fragment, the presence of a carbonyl group in the piperazine ring of this compound imparts distinct reactivity and opens up different avenues for synthetic elaboration. This document will serve as a comprehensive resource for researchers and drug development professionals, covering its synthesis, physicochemical characteristics, role in the synthesis of novel compounds, analytical methodologies, and essential safety protocols.

Synthesis and Mechanistic Considerations

The synthesis of this compound and its derivatives typically involves a multi-step process that leverages well-established organic chemistry principles. A common approach involves the reaction of a suitably protected piperazine with an appropriate chlorophenyl-containing electrophile.

A representative synthetic pathway for derivatives of this compound involves the initial reaction of a protected piperazine with ethyl chloroacetate in the presence of a base, such as sodium carbonate, in a suitable solvent like benzene, under reflux conditions. This is followed by subsequent functional group manipulations to yield the desired this compound scaffold, which can then be further modified.[1] The choice of reagents and reaction conditions is critical to ensure high yields and minimize the formation of impurities.

cluster_synthesis Derivative Synthesis from this compound A This compound D Coupled Product A->D Coupling B DCC, CH2Cl2 C Carboxylic Acid Derivative C->D Coupling F Novel Bioactive Compounds D->F Modification E Further Derivatization (e.g., with CDI, MeI, amines)

Caption: Synthetic pathway for derivatives of this compound.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its handling, formulation, and reactivity. While specific data for the parent compound is not extensively documented in publicly available literature, properties can be inferred from its derivatives and the hydrochloride salt.

PropertyData (Hydrochloride Salt)Reference
Molecular Formula C₁₀H₁₁ClN₂O · HCl[2]
Molecular Weight 247.12 g/mol N/A
Appearance SolidN/A
Storage Sealed in dry, room temperatureN/A
Purity 98%N/A

Role as a Pharmaceutical Intermediate: Beyond Trazodone

While the structurally related 1-(3-chlorophenyl)piperazine (m-CPP) is a well-known intermediate in the synthesis of the antidepressant Trazodone, this compound serves as a precursor for a different class of novel bioactive compounds.[3][4][5] The presence of the lactam functionality provides a reactive handle for various chemical transformations, allowing for the introduction of diverse substituents and the exploration of new chemical space. For instance, it has been used as a key building block in the synthesis of novel compounds evaluated for their cytotoxic activity against cancer cell lines.[1]

The strategic importance of this compound lies in its ability to generate libraries of compounds for screening in various therapeutic areas. The 3-chlorophenyl group is a common feature in many CNS-active drugs, and the piperazin-2-one core can be modified to modulate properties such as solubility, metabolic stability, and target binding affinity.

cluster_relationship Context of Phenylpiperazine Intermediates A 1-(3-Chlorophenyl)piperazine (m-CPP) B Trazodone A->B Direct Precursor C This compound D Novel Drug Candidates (e.g., Anticancer) C->D Versatile Intermediate

Caption: Relationship between phenylpiperazine intermediates and their pharmaceutical applications.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Chromatographic Analysis

Adapted HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer)

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

This method would be effective in separating the parent compound from starting materials, by-products, and degradants. Method validation according to ICH guidelines would be necessary for its use in a regulated environment.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence and connectivity of the chlorophenyl and piperazin-2-one moieties.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the lactam, the C-N bonds of the piperazine ring, and the aromatic C-H and C-Cl bonds of the chlorophenyl group.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be useful for structural elucidation and impurity identification.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions must be observed when handling this compound and its hydrochloride salt.

Hazard Identification (based on hydrochloride salt):

  • Acute Toxicity: Harmful if swallowed.[7]

  • Skin Irritation: Causes skin irritation.[7]

  • Eye Irritation: Causes serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

  • Avoid breathing dust.[8]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its unique structural features, particularly the reactive lactam functionality, provide a platform for the creation of diverse molecular architectures. While it is important to distinguish it from the Trazodone intermediate m-CPP, the potential of this compound in the development of new therapeutics, particularly in areas such as oncology, is significant. A thorough understanding of its synthesis, properties, and handling is essential for any researcher or drug development professional looking to leverage this promising chemical building block.

References

  • Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. (2019). Molecules, 24(8), 1587. Available at: [Link]

  • Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • A process for the preparation of Trazodone and its hydrochloride. (2024). Technical Disclosure Commons. Available at: [Link]

  • A process for the preparation of Trazodone and its hydrochloride. (2023). Technical Disclosure Commons. Available at: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). Molecules, 27(21), 7296. Available at: [Link]

  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575.
  • Continuous process for the preparation of trazodone. (2019). WO2019154770A1. Google Patents.
  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Semantic Scholar. Available at: [Link]

  • Synthetic method of piperazidines drug intermediate. (2015). CN104402842A. Google Patents.
  • Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1), 58-65.
  • Trazodone. Wikipedia. Available at: [Link]

  • Fong, M. H., Garattini, S., & Caccia, S. (1982). 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole. Journal of Pharmacy and Pharmacology, 34(10), 674-675.
  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. (2013). Australian Journal of Chemistry, 66(3), 349-355. Available at: [Link]

  • 1-(3-chlorophenyl)piperazine. PubChem. Available at: [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate. (2016). WO2016078107A1. Google Patents.
  • 1 3 Chlorophenyl piperazine m CPP. mzCloud. Available at: [Link]

  • 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity. IndiaMART. Available at: [Link]

  • SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. (2025). Thermo Fisher Scientific. Available at: [Link]

  • Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
  • Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molecules, 28(2), 748. Available at: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). PMC. Available at: [Link]

  • 1-(3-Chlorophenyl)piperazine hydrochloride. Industrial Chemicals. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2015). Journal of Chinese Mass Spectrometry Society, 36(2), 117-124.
  • Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. (2020). CN110850012A. Google Patents.
  • 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. precisionFDA. Available at: [Link]

  • 1-(3-Chlorophenyl)piperazine | API Intermediate. Darshan Healthcare pvt ltd. Available at: [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (2018). Journal of Molecular Structure, 1157, 439-450.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (2021). ACS Omega, 6(31), 20387-20396.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 780-787.
  • Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). UNODC. Available at: [Link]

  • 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(3-Chlorophenyl)piperazin-2-one: Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)piperazin-2-one, a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. While not a therapeutic agent in itself, its rigid scaffold serves as a crucial intermediate in the synthesis of a diverse range of pharmacologically active molecules. This document will delve into the historical context of its development, detail its synthesis, and explore its utility as a foundational structure in the discovery of novel drugs targeting the central nervous system and various cancers.

Introduction and Historical Context

The arylpiperazine moiety is a well-established pharmacophore, forming the core of numerous drugs with diverse biological activities.[1] The introduction of a lactam function at the 2-position of the piperazine ring, as seen in this compound, imparts conformational rigidity and specific stereoelectronic properties. This structural feature has made it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.

While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of arylpiperazine derivatives in drug discovery.[2] Initially, research in this area was heavily focused on developing ligands for serotonergic receptors, leading to the development of drugs for central nervous system (CNS) disorders.[1] Over time, the versatility of the arylpiperazine scaffold has been recognized in other therapeutic areas, including oncology.[1] this compound has thus been primarily utilized as a key building block, enabling medicinal chemists to explore new chemical space and develop derivatives with improved potency and selectivity for various biological targets.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various reported methods. A common and illustrative pathway involves the reaction of 1-(3-chlorophenyl)piperazine with an appropriate C2-building block. The following protocol is a representative example of its synthesis.

Experimental Protocol: Synthesis of the Intermediate this compound hydrochloride

A key intermediate in the synthesis of various derivatives is this compound hydrochloride.[3]

Step 1: Synthesis of bis-(2-chloroethyl)amine hydrochloride Diethanolamine is chlorinated using thionyl chloride in a suitable solvent like xylene to produce bis-(2-chloroethyl)amine hydrochloride.[4]

Step 2: Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride The bis-(2-chloroethyl)amine hydrochloride is then condensed with 3-chloroaniline to form the 1-(3-chlorophenyl)piperazine hydrochloride intermediate.[4]

Step 3: Synthesis of this compound The intermediate 1-(3-chlorophenyl)piperazine can then be reacted with a reagent such as ethyl chloroacetate in the presence of a base like sodium carbonate in a solvent such as benzene, followed by reflux to yield this compound.[3]

Synthesis_Workflow Diethanolamine Diethanolamine BisChloroethylamine bis-(2-chloroethyl)amine hydrochloride Diethanolamine->BisChloroethylamine Chlorination ThionylChloride Thionyl Chloride (in Xylene) CPP_HCl 1-(3-chlorophenyl)piperazine hydrochloride BisChloroethylamine->CPP_HCl Condensation Chloroaniline 3-Chloroaniline FinalProduct This compound CPP_HCl->FinalProduct Cyclization EthylChloroacetate Ethyl Chloroacetate Na2CO3, Benzene, Reflux

Caption: Synthetic pathway for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
Molecular Formula C10H11ClN2O-
Molecular Weight 210.66 g/mol -
Appearance Solid[3]
Melting Point Not explicitly reported for the free base-

Role in Drug Discovery and Medicinal Chemistry

The true significance of this compound lies in its role as a versatile scaffold for the development of novel therapeutic agents. Its rigid structure provides a fixed orientation for appended functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

Anticancer Applications

Recent research has focused on the synthesis and evaluation of novel this compound derivatives as potential anticancer agents.[3] By introducing various bioisosteres of imidazole, such as 1-amidinourea, thiobiuret, and semicarbazide, researchers have developed compounds with significant cytotoxic activity against human cancer cell lines, including A549 (adenocarcinoma human alveolar basal epithelial) and HT-29 (human colonic adenocarcinoma).[3] These studies suggest that the electron density and steric effects of the substituents on the piperazin-2-one core are critical factors for their cytotoxic activity.[3]

Anticancer_Derivatives Core This compound Derivatives Novel Derivatives Core->Derivatives Chemical Modification Activity Cytotoxic Activity (A549 & HT-29 cell lines) Derivatives->Activity Biological Evaluation Substituents Bioisosteric Replacements (e.g., 1-amidinourea, thiobiuret, semicarbazide)

Caption: Drug discovery workflow using the core scaffold.

Central Nervous System (CNS) Applications

The broader class of arylpiperazines has a rich history in the development of CNS-active drugs.[1] While direct pharmacological data on this compound is limited, its structural similarity to known serotonergic and dopaminergic ligands makes it a valuable starting point for the synthesis of novel psychoactive agents. For instance, derivatives of the related 1-(3-chlorophenyl)piperazine are known to act as dopamine autoreceptor agonists and are being investigated as potential antipsychotic agents.[4] The rigidified piperazin-2-one structure offers a means to refine the selectivity and pharmacokinetic properties of such compounds.

Conclusion

This compound stands as a testament to the importance of core scaffolds in modern drug discovery. While it may not possess significant intrinsic biological activity, its robust and versatile chemical nature has made it an invaluable intermediate for the synthesis of novel compounds with potential therapeutic applications in oncology and neuroscience. Future research will likely continue to leverage this scaffold to develop next-generation therapeutics with enhanced efficacy and safety profiles. The detailed synthetic protocols and an understanding of its role in medicinal chemistry provided in this guide are intended to support and inspire further innovation in the field.

References

  • Ghasemi, S., Sharifi, A. S., Davaran, S., Danafar, H., Asgari, D., & Shahbazi Mojarrad, J. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(4), 434-440. [Link]

  • Kumar, A., et al. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research.
  • Işık, S., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(15), 5871. [Link]

  • Wisdomlib. (2024). Synthesis of aryl Piperazines: Significance and symbolism. [Link]

Sources

An In-depth Technical Guide to the Therapeutic Targets of the 1-(3-Chlorophenyl)piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 1-(3-Chlorophenyl)piperazin-2-one is a notable chemical entity, primarily recognized as a key intermediate in the synthesis of psychoactive pharmaceuticals. While direct therapeutic applications of this specific molecule are not extensively documented, its structural backbone is integral to several centrally acting drugs. This guide provides an in-depth analysis of the potential therapeutic targets associated with this chemical scaffold by examining its most prominent derivatives: the antidepressant Trazodone and its active metabolite, meta-Chlorophenylpiperazine (m-CPP). We will explore the complex polypharmacology of these compounds, detailing their interactions with serotonergic, adrenergic, and histaminergic systems. Furthermore, this document outlines robust experimental workflows for target identification and validation, presents quantitative binding affinity data, and discusses the clinical implications and future therapeutic potential of this versatile chemical family.

Introduction: The 1-(3-Chlorophenyl)piperazine Scaffold

This compound serves as a foundational structure in medicinal chemistry. While it is often employed as a building block in multi-step syntheses, its core structure is closely related to a class of molecules with significant biological activity. The therapeutic relevance of this scaffold is best understood through the lens of its derivatives, which have well-characterized mechanisms of action and established clinical use.

The most clinically significant compound derived from this scaffold is Trazodone, a medication used for the treatment of major depressive disorder, anxiety, and insomnia.[1] Trazodone is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to an active metabolite, m-Chlorophenylpiperazine (m-CPP).[2][3] m-CPP itself exhibits a complex pharmacological profile and contributes to the overall effects of Trazodone.[4][5] This guide will dissect the pharmacology of these two key molecules to illuminate the therapeutic targets inherent to the 1-(3-chlorophenyl)piperazine chemical class.

Pharmacological Landscape of Key Derivatives

The therapeutic effects and side-effect profiles of drugs derived from the 1-(3-chlorophenyl)piperazine scaffold are a direct result of their multi-target engagement.

Trazodone: A Multifunctional Agent

Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[2] Its clinical efficacy stems from a unique, dose-dependent interaction with multiple receptor systems.[6][7]

  • Serotonergic System: Trazodone is a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors and a partial agonist at the 5-HT1A receptor.[2][8] It is also a weak inhibitor of the serotonin transporter (SERT).[9][10] This combination of effects is thought to contribute to its antidepressant and anxiolytic properties, while minimizing some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction and insomnia.[9]

  • Adrenergic System: Trazodone is a notable antagonist of α1-adrenergic receptors.[11] This action is largely responsible for its sedative effects and can also lead to side effects like orthostatic hypotension and dizziness.[2][3]

  • Histaminergic System: The drug also possesses an affinity for H1 histamine receptors, acting as an antagonist.[9] This contributes to its sedative and hypnotic properties, making it particularly useful for patients with depression accompanied by insomnia.[2][6]

m-Chlorophenylpiperazine (m-CPP): An Active Metabolite

m-CPP is a psychoactive substance in its own right and contributes to the overall pharmacological profile of Trazodone.[4][12] Its primary mechanism of action is as a non-selective serotonin receptor agonist, with significant affinity for a wide range of 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C.[5][13] It also acts as a serotonin releasing agent and a weak serotonin reuptake inhibitor.[5] The effects of m-CPP can be complex, sometimes leading to anxiety and headaches, which are thought to be mediated by its action on 5-HT2C receptors.[5][14]

Core Therapeutic Targets and Signaling Pathways

The clinical utility of the 1-(3-chlorophenyl)piperazine scaffold is rooted in its modulation of key neurotransmitter systems.

The Serotonergic System: A Primary Target

The multifaceted interaction with the serotonin system is central to the therapeutic action of Trazodone and its derivatives.

  • 5-HT2A Receptor Antagonism: The blockade of 5-HT2A receptors is a key component of Trazodone's therapeutic effect.[3] These G-protein coupled receptors (GPCRs) are primarily coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[15][16] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[15] By antagonizing this receptor, Trazodone can mitigate anxiety, improve sleep, and may contribute to its antidepressant effects.[9]

Caption: Trazodone antagonizes the 5-HT2A receptor, blocking the Gq/11 signaling cascade.

  • Serotonin Transporter (SERT) Inhibition: While weaker than its receptor antagonism, Trazodone's inhibition of SERT increases the synaptic concentration of serotonin, contributing to its antidepressant effects at higher doses.[6]

Adrenergic and Histaminergic Modulation

The sedative properties of Trazodone are primarily mediated by its antagonist activity at α1-adrenergic and H1 histamine receptors.[2] This makes it an effective hypnotic at lower doses, a property that distinguishes it from many other antidepressants.[6]

Experimental Workflows for Target Validation

Identifying and characterizing the interaction of novel compounds with their molecular targets is a cornerstone of drug discovery. The following protocols are standard methodologies for validating the targets discussed above.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[17][18]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.[19]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[19]

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.[20]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[20]

    • Incubate the plate to allow the binding to reach equilibrium.[19]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[17]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[21]

Functional Cell-Based Assays

Functional assays measure the cellular response following receptor activation or inhibition, allowing for the determination of a compound's efficacy (i.e., whether it is an agonist, antagonist, or inverse agonist).[22][23]

Step-by-Step Protocol (Calcium Flux Assay for Gq-coupled Receptors):

  • Cell Preparation:

    • Seed cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) into a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

    • Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection:

    • Measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Plot the agonist-induced fluorescence response as a function of the antagonist (test compound) concentration.

    • Calculate the IC50 value for the antagonist. This value represents the concentration at which the test compound inhibits 50% of the agonist-induced response.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Assays A Compound Library Screening B Hit Identification A->B Primary Assays C In Vitro Target Validation B->C Hit Confirmation D Lead Optimization C->D SAR Studies C1 Binding Assays (Ki) C2 Functional Assays (IC50/EC50) E In Vivo Efficacy & Safety D->E Animal Models F Preclinical Development E->F Candidate Selection

Caption: A generalized workflow for therapeutic target validation and drug development.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki, in nM) of Trazodone and its metabolite m-CPP for their primary molecular targets. Lower Ki values indicate higher binding affinity.

TargetTrazodone Ki (nM)m-CPP Ki (nM)Primary Action of Parent Drug
5-HT2A Receptor 1.3 - 3629 - 130Antagonist
SERT 120 - 450140 - 550Weak Inhibitor
α1-Adrenergic Receptor 24 - 40620Antagonist
H1 Histamine Receptor 300 - 5801,100Antagonist
5-HT1A Receptor 40 - 7840 - 110Partial Agonist
5-HT2C Receptor 35 - 1901.3 - 12Antagonist

Data compiled from multiple sources. Absolute values may vary depending on experimental conditions.[5][10][11][13][21]

Therapeutic Indications and Future Directions

The multi-target profile of the 1-(3-chlorophenyl)piperazine scaffold, exemplified by Trazodone, provides a unique therapeutic advantage.

  • Established Indications: The combination of antidepressant, anxiolytic, and hypnotic properties makes Trazodone a versatile agent for treating major depressive disorder, particularly when accompanied by anxiety and insomnia.[1][7]

  • Future Potential: The ability to modulate multiple targets simultaneously is a desirable characteristic for treating complex neuropsychiatric disorders. Future drug development efforts could focus on fine-tuning the affinity of this scaffold for specific receptor subtypes to enhance therapeutic efficacy while minimizing side effects. For example, developing derivatives with higher selectivity for 5-HT2A over adrenergic receptors could yield novel hypnotics with a reduced risk of cardiovascular side effects. The inherent polypharmacology of the piperazine scaffold makes it a promising starting point for the development of next-generation psychotherapeutics.[24]

Conclusion

While this compound is primarily a synthetic intermediate, the chemical scaffold it represents is the foundation for potent and clinically valuable psychoactive drugs. Through the detailed examination of Trazodone and m-CPP, we have identified the serotonergic, adrenergic, and histaminergic receptors as key therapeutic targets. The unique polypharmacology of this class of compounds, characterized by potent 5-HT2A antagonism combined with SERT inhibition and other receptor interactions, provides a broad therapeutic window for managing complex mood and sleep disorders. Continued exploration of this chemical space, guided by the robust target validation methodologies outlined herein, holds significant promise for the discovery of novel and improved treatments for a range of central nervous system disorders.

References

  • Stahl, S. M. (2014). Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums, 20(1), 1-4. [Link]

  • Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Driot, D., et al. (2007). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Presse Medicale, 36(5 Pt 1), 775-779. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Trazodone (antidepressant medication)? [Link]

  • PsychonautWiki. (2023). MCPP. [Link]

  • Roth, F., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2328. [Link]

  • Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Molecular Pharmacology, 2(1), 43-52. [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Trazodone Hydrochloride? [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. [Link]

  • NHS. (n.d.). About trazodone. [Link]

  • Jones, C. E., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 146, 213-233. [Link]

  • Motevalli, A., et al. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(3), 337-343. [Link]

  • Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]

  • Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 19(3), 241-248. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F373-F379. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • González-Maeso, J., et al. (2007). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Behavioural brain research, 184(2), 113-123. [Link]

  • Bionity.com. (n.d.). 5-HT2A receptor. [Link]

  • Wikipedia. (n.d.). Trazodone. [Link]

  • Li, Q., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. [Link]

  • Albert, P. R., et al. (2021). Early onset of action for trazodone antidepressant activity: insight into potential molecular mechanism. European Neuropsychopharmacology, 51, e1-e2. [Link]

  • Blier, P., et al. (2007). Sustained Administration of Trazodone Enhances Serotonergic Neurotransmission: In Vivo Electrophysiological Study in the Rat Brain. Journal of Pharmacology and Experimental Therapeutics, 320(3), 1170-1178. [Link]

  • Calvo-Soto, M., et al. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. Clinical and Translational Science, 15(3), 735-746. [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. [Link]

  • Fagiolini, A., et al. (2025). Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application. Expert Review of Neurotherapeutics, 1-13. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • MDPI. (n.d.). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Table 2 Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}... [Link]

  • Kumar, V., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 118. [Link]

  • ACS Publications. (2022). Helix-Stabilized Cell-Penetrating Peptides for Delivery of Antisense Morpholino Oligomers: Relationships among Helicity, Cellular Uptake, and Antisense Activity. [Link]

  • van der Meel, R., et al. (2021). CPPs to the Test: Effects on Binding, Uptake and Biodistribution of a Tumor Targeting Nanobody. Pharmaceutics, 13(7), 942. [Link].nih.gov/pmc/articles/PMC8308691/)

Sources

Molecular Docking Studies of 1-(3-Chlorophenyl)piperazin-2-one: A Protocol for Target Engagement and Binding Mode Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on 1-(3-Chlorophenyl)piperazin-2-one, a derivative of the psychoactive compound 1-(3-chlorophenyl)piperazine (mCPP). As a metabolite of the antidepressant drug trazodone, mCPP and its analogues are of significant interest for their interactions with serotonergic receptors.[1][2] This guide is designed for researchers in computational chemistry and drug development, offering a narrative that synthesizes technical accuracy with the causal logic behind experimental choices. We will detail a complete, self-validating workflow from target selection and preparation to docking execution, result analysis, and validation, using industry-standard tools and methodologies.

Introduction: The Rationale for Docking this compound

This compound belongs to the arylpiperazine class of compounds, which are known for their diverse pharmacological activities, particularly within the central nervous system.[3][4] The parent compound, mCPP, is a non-selective serotonin receptor agonist and a primary metabolite of trazodone. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecular target, typically a protein.[5] This approach is fundamental in modern drug discovery for hit identification and lead optimization, allowing for the rapid screening of virtual libraries and providing insights into the structural basis of ligand-receptor interactions.[6][7]

This guide will use a hypothetical, yet plausible, study of this compound to illustrate a robust molecular docking protocol, grounded in the principles of scientific and computational rigor.

Foundational Principles of Molecular Docking

The success of a molecular docking experiment hinges on two core components: a sampling algorithm and a scoring function.[6][8]

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site (referred to as "poses"). Methods range from systematic searches to stochastic algorithms like Genetic Algorithms (used in AutoDock) and Monte Carlo methods.[7][8]

  • Scoring Functions: Once a pose is generated, a scoring function estimates the binding affinity (or free energy of binding). These functions are mathematical models that approximate the thermodynamics of the binding event, accounting for forces like hydrogen bonds, van der Waals interactions, electrostatic interactions, and desolvation penalties.[7][9] The resulting "docking score," typically in kcal/mol, provides a quantitative measure to rank different poses and ligands, with more negative values indicating stronger predicted binding.[10]

The Core Experimental Workflow: A Step-by-Step Protocol

This section details the complete methodology for a molecular docking study. We will use the 5-HT2C serotonin receptor as a plausible target, given the known pharmacology of arylpiperazines. For the simulation, we will reference AutoDock Vina, a widely used and validated open-source docking program.[11][12]

Diagram: Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis Target_Selection 1. Target Selection (e.g., 5-HT2C Receptor, PDB) Receptor_Prep 2. Receptor Preparation (Remove water, add hydrogens) Target_Selection->Receptor_Prep Validation 4. Protocol Validation (Redocking of native ligand) Receptor_Prep->Validation Ligand_Prep 3. Ligand Preparation (Generate 3D structure, add charges) Ligand_Prep->Validation Grid_Gen 5. Grid Box Generation (Define search space) Validation->Grid_Gen Docking 6. Run Docking Simulation (AutoDock Vina) Grid_Gen->Docking Results 7. Analyze Results (Scores and Poses) Docking->Results Visualization 8. Interaction Visualization (H-bonds, Hydrophobic) Results->Visualization

Caption: A flowchart of the comprehensive molecular docking protocol.

Step 1: Target Identification and Acquisition
  • Causality: The choice of a biological target is dictated by the scientific question. Based on the known activity of mCPP at serotonin receptors, the 5-HT2C receptor is a highly relevant target for studying potential antidepressant or anxiolytic effects.

  • Protocol:

    • Access a protein structure database, such as the RCSB Protein Data Bank (PDB).

    • Search for a high-resolution (<2.5 Å) crystal structure of the human 5-HT2C receptor in complex with a ligand. A structure with a bound ligand is crucial for defining the active site and for protocol validation.

    • Download the structure in PDB format.

Step 2: Receptor Preparation
  • Causality: Raw PDB files are not suitable for docking.[13] They contain crystallographic water molecules, ions, and other heteroatoms that can interfere with the docking algorithm. Furthermore, hydrogen atoms are often missing, and the protein atoms lack the partial charges required for energy calculations.[14][15]

  • Protocol (Using AutoDock Tools or UCSF Chimera):

    • Load the PDB file: Import the downloaded receptor structure into the molecular modeling software.

    • Clean the Structure: Delete all water molecules. Remove any co-crystallized ligands and non-essential cofactors to clear the binding site. If the protein is a multimer, retain only the chain of interest.[14][15]

    • Add Hydrogens: Add polar hydrogen atoms to the protein. This is critical for correctly defining hydrogen bond donors and acceptors.[16]

    • Assign Partial Charges: Compute and assign partial charges to all atoms (e.g., Kollman charges). This step is essential for calculating electrostatic interactions, a key component of the scoring function.

    • Save the Prepared Receptor: Export the cleaned and prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[17]

Step 3: Ligand Preparation
  • Causality: The ligand must be converted from a 2D representation to a valid 3D structure with correct stereochemistry, bond orders, and a low-energy conformation. Like the receptor, it requires partial charges and a definition of its flexible parts (rotatable bonds).[18][19]

  • Protocol:

    • Obtain 2D Structure: Draw this compound using a chemical sketcher like ChemDraw or MarvinSketch, or obtain its structure from a database like PubChem.

    • Convert to 3D: Convert the 2D structure to a 3D structure.

    • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[15]

    • Assign Partial Charges: Compute and assign partial charges (e.g., Gasteiger charges).

    • Define Rotatable Bonds: The software will automatically detect and define rotatable bonds, allowing the ligand to be treated flexibly during the docking simulation.[19]

    • Save the Prepared Ligand: Save the final 3D ligand structure in the PDBQT format.

Step 4: Protocol Validation via Redocking (Self-Validation)
  • Causality: Before docking the novel compound, you must validate that your docking protocol (including the prepared receptor and docking parameters) can accurately reproduce a known binding pose.[20][21] This is a critical control experiment that builds confidence in the results.[22]

  • Protocol:

    • Extract Native Ligand: From the original, unaltered PDB file, extract the co-crystallized ligand.

    • Prepare Native Ligand: Prepare this ligand using the same procedure described in Step 3.

    • Dock the Native Ligand: Perform a docking simulation using the prepared native ligand and the prepared receptor.

    • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Analyze: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[10][20][22]

Table 1: Example Docking Protocol Validation
Parameter Value/Result
PDB ID of Receptor6BQG (Human 5-HT2C Receptor)
Native LigandRitanserin
Docking SoftwareAutoDock Vina
Validation Result (RMSD) 1.35 Å
Conclusion Protocol Validated (RMSD < 2.0 Å)
Step 5: Grid Box Generation
  • Causality: The docking algorithm does not search the entire protein. You must define a three-dimensional search space, known as the grid box, where the program will attempt to place the ligand.[11] This box must be large enough to encompass the entire binding pocket, allowing for full rotational and translational freedom of the ligand.

  • Protocol:

    • Identify the Binding Site: The binding site is typically defined by the location of the co-crystallized ligand from the validation step.

    • Define Box Dimensions: In the docking software, specify the X, Y, and Z coordinates for the center of the grid box.

    • Set Box Size: Define the size of the box in each dimension (in Angstroms), ensuring it covers all key residues of the active site.

    • Save Grid Parameters: These coordinates and dimensions will be used in the configuration file for the docking run.[17]

Step 6: Executing the Molecular Docking Simulation
  • Causality: This step runs the search algorithm and scoring function to predict the most favorable binding poses of this compound within the defined grid box.

  • Protocol (AutoDock Vina):

    • Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the prepared receptor and ligand files, the grid box center and size coordinates, and the name of the output file.[12][17]

    • Run Vina from the Command Line: Execute the Vina program, pointing it to the configuration file. vina --config conf.txt --log log.txt

    • Output: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9 by default), ranked by their docking scores, and a log file summarizing the results.[23]

Analysis and Interpretation of Docking Results

Analyzing docking results is not merely accepting the top score; it requires careful scientific judgment and visual inspection.[10][24]

Diagram: Ligand-Receptor Interaction Analysis

G cluster_receptor Receptor Binding Pocket A Tyr350 B Asp120 C Phe215 D Ser124 Ligand 1-(3-Chlorophenyl) piperazin-2-one Ligand->A Pi-Stacking Ligand->B H-Bond (Carbonyl) Ligand->C Hydrophobic Ligand->D H-Bond (Amine)

Caption: Conceptual diagram of key ligand-receptor interactions.

Step 1: Evaluate Docking Scores
  • Binding Affinity (ΔG): The primary quantitative output is the binding affinity score in kcal/mol. A more negative value suggests a tighter, more favorable binding interaction.[10] These scores are best used for relative comparison (e.g., ranking different ligands against the same target) rather than as absolute predictors of in vivo efficacy.[9]

Step 2: Visual Inspection of Binding Poses
  • Plausibility: Use a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer) to examine the top-ranked poses.[10] The ligand should fit snugly within the binding pocket without steric clashes. Its conformation should be energetically reasonable.

  • Key Interactions: The most crucial step is to identify specific non-covalent interactions between the ligand and the receptor.[9][10] Look for:

    • Hydrogen Bonds: Between donors (like the piperazine N-H) and acceptors (like the backbone carbonyls of serine or the side chain of aspartate).

    • Hydrophobic Interactions: Between the chlorophenyl ring and nonpolar residues like phenylalanine, leucine, or valine.

    • Pi-Stacking or Pi-Cation Interactions: Involving the aromatic ring of the ligand and aromatic residues like tyrosine or phenylalanine.

Step 3: Summarize Findings
  • Consolidate the results into a clear table for comparison and reporting.

Table 2: Hypothetical Docking Results for this compound
Parameter Result
Target Protein 5-HT2C Receptor (PDB: 6BQG)
Top Docking Score -8.5 kcal/mol
Key Interacting Residues Asp120, Ser124, Phe215, Tyr350
Observed Interactions Hydrogen bond with Asp120 (carbonyl O)Hydrogen bond with Ser124 (piperazine N-H)Hydrophobic interaction with Phe215Pi-stacking with Tyr350
Interpretation The predicted binding mode is stabilized by a network of hydrogen bonds and aromatic interactions, consistent with known pharmacophores for aminergic receptors.

Conclusion and Future Directions

This guide has outlined a rigorous, self-validating workflow for conducting molecular docking studies of this compound. By following these steps—from careful target and ligand preparation to protocol validation and detailed results analysis—researchers can generate reliable hypotheses about the binding mode and affinity of this compound.

It is critical to remember that molecular docking is a predictive tool. The generated hypotheses should ideally be validated experimentally through binding assays (e.g., radioligand binding assays) or functional assays. For further computational validation, the top-ranked docking pose can be used as the starting point for more computationally expensive but often more accurate methods like Molecular Dynamics (MD) simulations to assess the stability of the ligand-receptor complex over time.[21]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • ResearchGate. (2024). Validation of Docking Methodology (Redocking).
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Read the Docs. Basic docking — Autodock Vina 1.2.
  • CD ComputaBio. Analysis and Mapping of Molecular Docking Results.
  • Eagon Research Group. Vina Docking Tutorial.
  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
  • ResearchGate. (2022).
  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931.
  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
  • University of Oxford. Session 4: Introduction to in silico docking.
  • Damm, K. L., & Carlson, H. A. (2006). Validation Studies of the Site-Directed Docking Program LibDock.
  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
  • Guterres, H., & Im, W. (2010). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 6(11), 2249-2258.
  • ResearchGate. (2019).
  • YouTube. (2024). Learn Maestro: Preparing protein structures.
  • YouTube. (2020).
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • Wikipedia. Docking (molecular).
  • PubChem. 1-(3-Chlorophenyl)piperazine.
  • Sigma-Aldrich. 1-(3-Chlorophenyl)piperazine 99 65369-76-8.
  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560-568.
  • Smolecule. 4-[(3-Chlorophenyl)methyl]piperazin-2-one.
  • Stary, E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7263.
  • IUPHAR/BPS Guide to PHARMACOLOGY. m-chlorophenylpiperazine.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. 23(11), 4901-4904.
  • Santa Cruz Biotechnology. 1-(3-Chlorophenyl)piperazine.
  • Google Patents. (2015).

Sources

Spectroscopic Characterization of 1-(3-Chlorophenyl)piperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Caption: Molecular structure of 1-(3-Chlorophenyl)piperazin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the aromatic ring, and the chlorine atom.

Expected ¹H NMR Data (Predicted)

ProtonsMultiplicityExpected Chemical Shift (ppm)Rationale
Aromatic (4H)m6.8 - 7.3The protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region.
CH₂ (piperazinone, adjacent to N-phenyl)t~3.5 - 3.8Deshielded due to the adjacent nitrogen connected to the aromatic ring.
CH₂ (piperazinone, adjacent to C=O)s or t~3.2 - 3.5Deshielded by the adjacent carbonyl group.
CH₂ (piperazinone, adjacent to NH)t~3.0 - 3.3Influenced by the adjacent nitrogen.
NHbr sVariable (5.0 - 8.0)Broad singlet, chemical shift is dependent on solvent and concentration.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.6-0.7 mL in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

  • Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the TMS signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Data (Predicted)

CarbonExpected Chemical Shift (ppm)Rationale
C=O (Amide)165 - 175Characteristic chemical shift for a lactam carbonyl carbon.
Aromatic C-Cl130 - 135The carbon atom directly attached to the chlorine will be in this range.
Aromatic C-N140 - 150The carbon atom directly attached to the piperazinone nitrogen.
Aromatic CH115 - 130Signals for the four aromatic methine carbons.
CH₂ (piperazinone)40 - 60The three methylene carbons of the piperazinone ring will appear in this region, with their exact shifts depending on their proximity to the nitrogen atoms and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, broad
C-H Stretch (Aromatic)3000 - 3100Medium to weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1650 - 1690Strong
C=C Stretch (Aromatic)1450 - 1600Medium to weak
C-N Stretch1100 - 1300Medium
C-Cl Stretch600 - 800Strong

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

  • Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₁ClN₂O) is approximately 210.66 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 210, with an [M+2]⁺ peak at m/z 212 with about one-third the intensity of the [M]⁺ peak, which is characteristic of the presence of one chlorine atom.

  • Key Fragmentation Pathways: The fragmentation of N-aryl piperazinones is expected to involve cleavages of the piperazinone ring.

G cluster_0 Ionization cluster_1 Fragmentation Molecule C₁₀H₁₁ClN₂O Molecular_Ion [M]⁺˙ m/z 210/212 Molecule->Molecular_Ion EI Fragment_1 [C₄H₅N₂O]⁺ Loss of C₆H₄Cl Molecular_Ion->Fragment_1 Fragment_2 [C₆H₄ClN]⁺˙ Loss of C₄H₇N₂O Molecular_Ion->Fragment_2

Caption: Predicted electron ionization (EI) mass spectrometry fragmentation pathway.

Predicted Key Fragments

m/zPossible Fragment
210/212[M]⁺
181/183[M - CO]⁺
153/155[M - C₂H₃N]⁺
111/113[C₆H₄Cl]⁺

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 211/213.

  • Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles of NMR, IR, and MS, and by comparing with data from analogous structures, researchers can confidently characterize this compound. The provided protocols offer a starting point for obtaining high-quality experimental data, which is essential for advancing research and development in the pharmaceutical sciences.

References

  • PubChem. 1-(3-chlorophenyl)piperazine. National Center for Biotechnology Information. [Link][1]

  • SpectraBase. 1-(3-Chlorophenyl)piperazine HCl. [Link][2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Chlorophenyl)piperazin-2-one. This compound is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The developed method utilizes reverse-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method development rationale to full validation according to International Council for Harmonisation (ICH) guidelines. Furthermore, this document outlines a forced degradation study protocol to demonstrate the method's stability-indicating capabilities, which is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2]

Introduction and Scientific Rationale

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives often exhibit significant biological activity. Notably, the related compound 1-(3-chlorophenyl)piperazine (m-CPP) is a known metabolite of the antidepressant drug Trazodone and a serotonergic agonist.[3][4] Given the structural similarity, this compound may arise as a synthetic precursor, intermediate, or impurity during the manufacturing of Trazodone or other related APIs.

The presence and quantity of such impurities must be strictly controlled to ensure the safety and efficacy of the final drug product. Regulatory agencies mandate the development of validated, stability-indicating analytical methods to monitor these impurities.[1][2] This application note addresses this need by providing a reliable reverse-phase HPLC (RP-HPLC) method. RP-HPLC is the predominant technique for pharmaceutical analysis due to its versatility in separating compounds with varying polarity.[5][6] The chosen approach is based on established principles for analyzing related aromatic and heterocyclic compounds, ensuring a high probability of success and robustness.[7][8][9]

Chromatographic Method and Experimental Protocol

The selection of chromatographic conditions was guided by the physicochemical properties of this compound and established methods for similar analytes.[7][10] A C18 column was chosen as the stationary phase due to its hydrophobicity, which is ideal for retaining the non-polar phenyl group of the analyte.[11][12] The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides excellent peak shape and resolution for basic compounds like piperazine derivatives. The buffer controls the pH to maintain a consistent ionization state of the analyte, while acetonitrile acts as the organic modifier to control retention time.

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Ortho-phosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard

Detailed Protocol: Step-by-Step Methodology
  • Mobile Phase Preparation (pH 3.0 Buffer):

    • Accurately weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to prepare a 10 mM solution.

    • Adjust the pH of the solution to 3.0 ± 0.05 using ortho-phosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. This is the standard stock solution.

  • Sample Solution Preparation (for Assay):

    • Accurately weigh a quantity of the test sample equivalent to 10 mg of this compound.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

  • Chromatographic Conditions:

    • The instrument is set up according to the parameters outlined in Table 1 .

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the standard solution six times to check for system suitability.

    • Inject the sample solutions for analysis.

Data Presentation: Chromatographic Parameters

All quantitative data and system suitability requirements are summarized in Table 1 .

ParameterRecommended ConditionRationale
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)Provides optimal retention and resolution for the analyte.
Mobile Phase 10 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40 v/v)The acidic pH ensures the analyte is in a single ionic form, improving peak shape. The organic ratio provides adequate retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity.[13]
Injection Volume 10 µLA small volume to prevent band broadening and column overload.
Run Time 15 minutesSufficient time to elute the main peak and any potential impurities.
System Suitability
Tailing Factor (T)≤ 2.0Ensures peak symmetry.
Theoretical Plates (N)≥ 2000Indicates column efficiency.
%RSD of Peak Area≤ 2.0% (for n=6 injections)Demonstrates system precision.

Table 1: Optimized Chromatographic Conditions and System Suitability Criteria.

Method Validation Protocol (ICH Q2(R2) Guidelines)

Method validation is a regulatory requirement to demonstrate that an analytical procedure is suitable for its intended purpose.[14][15][16][17] The following protocol is designed based on ICH Q2(R2) guidelines.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18][19] This is demonstrated through forced degradation studies.

Forced Degradation Protocol: Expose a 1 mg/mL solution of this compound to the following stress conditions to achieve 5-20% degradation[20]:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.[21]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[21]

  • Thermal Degradation: Heat solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

  • Protocol: Spike a placebo (or sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[15]

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[22]

  • Protocol: Introduce small variations to the method parameters, one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not significantly deviate from the nominal method.

Visualization of Experimental Workflow

The logical flow of the analytical procedure, from initial preparation to final data analysis, is crucial for ensuring reproducibility and understanding the overall process.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage MobilePhase Mobile Phase Preparation & Degassing Equilibration Column Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation SST System Suitability Test (SST) StandardPrep->SST SamplePrep Sample Solution Preparation Injection Sample Injection Sequence (Blank, Standard, Sample) SamplePrep->Injection Equilibration->SST SST->Injection Integration Peak Integration Injection->Integration Calculation Concentration Calculation (vs. Standard) Integration->Calculation Report Final Report Generation Calculation->Report

Figure 1: HPLC analysis workflow from preparation to reporting.

Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and robust procedure for the quantitative analysis of this compound. The comprehensive validation protocol, designed in accordance with ICH guidelines, ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment. The inclusion of a forced degradation study protocol establishes the method as stability-indicating, making it suitable for the analysis of the analyte in the presence of its degradation products and other potential impurities. This application note serves as a complete guide for implementation in quality control and research laboratories.

References

  • Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers.
  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Singh, S., & Kumar, V. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Analysis.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Hanna, G. M. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC International.
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific & Development Research.
  • Impurities and Forced Degradation Studies: A Review. Bentham Science.
  • Overview of RP-HPLC method development for drug estimation. PharmaTutor.
  • Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies.
  • Steps for HPLC Method Development. Pharmaguideline.
  • Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research.
  • Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • 1-(3-Chlorophenyl)piperazine. PubChem.
  • Development and validation of liquid chromatographic method for trazodone hydrochloride. ResearchGate.
  • Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. International Journal of PharmTech Research.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.
  • 1-(3-Chlorophenyl)piperazine. Santa Cruz Biotechnology.
  • 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. IndiaMART.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • 1-(3-Chlorophenyl)piperazine hydrochloride. Sigma-Aldrich.
  • Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. Google Patents.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.

Sources

Definitive Analysis of 1-(3-Chlorophenyl)piperazin-2-one: A Comprehensive GC-MS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a detailed and robust protocol for the qualitative and quantitative analysis of 1-(3-Chlorophenyl)piperazin-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant analyte in pharmaceutical research and forensic science, often appearing as a metabolite or synthetic precursor to various psychoactive substances. The methodology herein is designed for researchers, analytical scientists, and drug development professionals, offering a self-validating system from sample preparation to data interpretation, grounded in established analytical principles.

Introduction and Scientific Rationale

This compound is a derivative of the piperazine chemical class, a group known for a wide range of pharmacological activities. It is structurally related to trazodone, a widely prescribed antidepressant, and its primary metabolite, m-chlorophenylpiperazine (mCPP), a known psychoactive substance.[1][2] The presence and concentration of this compound can be a critical quality attribute in pharmaceutical manufacturing or a key piece of evidence in toxicological screenings.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for this analysis due to its superior chromatographic resolution and the structural elucidation power of mass spectrometry. The methodology's core principle is the physical separation of the volatile analyte in the gas phase (GC) followed by its ionization and fragmentation to produce a unique and reproducible mass spectrum (MS), which serves as a chemical fingerprint for unambiguous identification.[5][6]

Chemical and Physical Properties
PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 226.66 g/mol
CAS Number 16243-69-3
Appearance White to off-white crystalline powder[7]

Experimental Workflow: A Visual Overview

The entire analytical process, from sample handling to final data reporting, is a sequence of carefully controlled steps designed to ensure accuracy and reproducibility.

GCMS_Workflow cluster_prep Part 1: Sample & Standard Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing & Interpretation A Reference Standard Weighing & Stock Solution Preparation B Creation of Calibration Curve Standards (Serial Dilution) A->B F Injection into GC-MS System B->F C Sample Collection (e.g., Plasma, Urine, Seized Material) D Sample Pre-treatment & Extraction (LLE or SPE) C->D E Optional: Derivatization with TFAA to enhance volatility D->E E->F G Vaporization & Separation in GC Column F->G H Electron Ionization (70 eV) & Fragmentation G->H I Mass Analysis (Quadrupole Separation of Ions by m/z) H->I J Generation of Total Ion Chromatogram (TIC) I->J K Identification via Retention Time & Mass Spectrum Matching J->K L Quantification using Calibration Curve K->L M Final Report Generation L->M

Caption: End-to-end workflow for the GC-MS analysis of this compound.

Detailed Protocols

This section provides a step-by-step methodology. All procedures should be performed in a calibrated and well-maintained laboratory environment.

Required Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Internal Standard (IS): mCPP-d8 or other suitable deuterated analog.

  • Solvents (HPLC or GC grade): Methanol, Acetonitrile, Ethyl Acetate.

  • Reagents: Trifluoroacetic anhydride (TFAA) for derivatization.[5]

  • Extraction Buffers: pH 12 buffer (e.g., Sodium Hydroxide solution).[8]

  • Glassware: Class A volumetric flasks, pipettes, autosampler vials with septa.

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

Preparation of Standards and Samples

Causality: The goal of this stage is to create clean, concentrated extracts suitable for GC-MS injection and to prepare accurate calibration standards for quantification.

  • Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask. This serves as the primary stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A typical concentration range might be 10 ng/mL to 1500 ng/mL, depending on the expected sample concentrations.[8]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of the sample (e.g., urine, plasma), add the internal standard.

    • Adjust the sample pH to ~12 with a suitable buffer.[8] Rationale: Basifying the solution ensures the piperazine nitrogen atoms are deprotonated, making the molecule less polar and readily extractable into a non-polar organic solvent.

    • Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Derivatization Protocol (Optional):

    • To the dry residue from the previous step, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).[9][10]

    • Seal the tube and heat at 70°C for 30 minutes. Rationale: Derivatization with an acylating agent like TFAA replaces the active hydrogen on the piperazine nitrogen, increasing the molecule's volatility and thermal stability, which leads to better peak shape and sensitivity in GC analysis.[5]

    • After cooling, evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the final residue in 100 µL of ethyl acetate for injection into the GC-MS.[9][10]

GC-MS Instrumental Parameters

Causality: The instrumental parameters are optimized to achieve efficient separation of the analyte from matrix components, followed by reproducible fragmentation for confident identification and sensitive detection.

ParameterRecommended SettingRationale & Justification
GC System Agilent 7890A or equivalent---
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film)A non-polar/medium-polarity column provides excellent separation for a wide range of drug compounds, including piperazine derivatives.[5]
Injector Port Temp. 250°CEnsures rapid and complete vaporization of the sample without thermal degradation.[5][11]
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column, essential for trace-level detection.[11]
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas that provides good chromatographic efficiency.[5]
Oven Program Initial 100°C (hold 1 min), ramp at 12°C/min to 280°C (hold 5 min)A temperature gradient separates compounds based on their boiling points, ensuring the analyte is well-resolved from other components.[11]
MS System Agilent 5975C or equivalent---
Ionization Mode Electron Ionization (EI)Standard mode for GC-MS, providing reproducible fragmentation patterns that are comparable to spectral libraries.[5]
Ionization Energy 70 eVThe industry standard energy that generates stable and extensive fragmentation for structural elucidation.[5][11]
Ion Source Temp. 230°COptimizes ion formation and minimizes contamination.[11]
Transfer Line Temp. 280°CPrevents condensation of the analyte as it transfers from the GC to the MS.[11]
Acquisition Mode Full Scan (m/z 40-500) and/or SIMFull Scan is used for qualitative identification. Selected Ion Monitoring (SIM) significantly increases sensitivity for quantification by monitoring only characteristic ions.[5][9]

Data Interpretation and Validation

Qualitative Identification

Identification is confirmed by a two-factor authentication:

  • Retention Time (RT): The RT of the analyte peak in the sample's total ion chromatogram (TIC) must match the RT of a known reference standard analyzed under the identical conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the reference standard and/or a validated library spectrum.

Expected Mass Fragmentation Pattern

Under EI conditions, this compound (MW 226.66) is expected to produce a characteristic fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 226 , with a corresponding M+2 isotope peak at m/z 228 (approximately one-third the intensity) due to the presence of the chlorine atom.

Key fragmentation pathways involve cleavage of the piperazine ring and the bond connecting it to the chlorophenyl group.[5][12] While a library spectrum for this specific "2-one" derivative may not be widely available, the fragmentation can be predicted based on the well-documented patterns of mCPP.[6][12]

Characteristic Fragment Ions (Predicted):

  • m/z 197/199: Loss of the ethyl group (-CH₂CH₂-) from the piperazine ring.

  • m/z 154/156: Represents the protonated chlorophenylpiperazine fragment after cleavage within the lactam ring. This is a highly characteristic ion for mCPP-related structures.[6]

  • m/z 138/140: Often corresponds to the chlorophenylpiperazine radical ion after further fragmentation.[6][12]

  • m/z 111/113: Represents the chlorophenyl cation.

  • m/z 56: A common fragment arising from the piperazine ring itself.[6]

Quantitative Analysis

For quantification, the peak area of a characteristic ion (e.g., m/z 154) is plotted against the concentration of the prepared calibration standards to generate a calibration curve. The concentration of the analyte in an unknown sample is then calculated from this curve using the peak area ratio of the analyte to the internal standard.

Trustworthiness and Method Validation

To ensure the reliability of this protocol, it must be validated according to established guidelines (e.g., ICH, FDA). Key parameters to assess include:

  • Linearity: The calibration curve should have a correlation coefficient (r²) > 0.99.[8]

  • Accuracy & Precision: Determined by analyzing spiked samples at multiple concentrations, with recovery typically between 85-115% and relative standard deviation (RSD) < 15%.[6][9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[8][9]

References

  • Analytical Methods Editorial Office. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Retrieved from [Link]

  • Lin, H., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]

  • Adamowicz, P., et al. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Retrieved from [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine. Journal of Analytical Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • Analytical Methods Editorial Office. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. RSC Publishing. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. Retrieved from [Link]

  • Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. Retrieved from [Link]

  • Li, X., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column Coupled with a Mass Spectrometry Detector. J-Stage. Retrieved from [Link]

  • A-Z Chemical. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

Sources

The Versatile Precursor: Harnessing 1-(3-Chlorophenyl)piperazin-2-one for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1-(3-Chlorophenyl)piperazin-2-one in Modern Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The this compound moiety has emerged as one such scaffold, offering a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties. Its inherent features, including a hydrogen bond acceptor in the lactam ring and a modifiable secondary amine at the N-4 position, provide a fertile ground for the generation of diverse chemical libraries. The 3-chlorophenyl group further contributes to the molecule's lipophilicity and potential for specific aromatic interactions within target proteins. This guide provides an in-depth exploration of this compound as a precursor, detailing robust protocols for its derivatization and highlighting the therapeutic potential of the resulting novel compounds.

The strategic importance of the piperazine core in medicinal chemistry is well-documented, with numerous approved drugs across various therapeutic areas containing this heterocycle.[1][2] The introduction of a lactam functionality, as seen in the piperazin-2-one ring, imparts a distinct conformational constraint and polarity, influencing the molecule's interaction with biological targets and its pharmacokinetic profile. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for leveraging this compound in the quest for novel therapeutics.

Core Synthetic Strategies: Derivatization of the N-4 Position

The secondary amine at the N-4 position of the this compound scaffold is the primary site for chemical modification, allowing for the introduction of a wide array of substituents. The choice of synthetic strategy is dictated by the desired functionality to be installed. Here, we detail three fundamental and versatile protocols: N-alkylation, N-acylation, and reductive amination.

Workflow for N-4 Derivatization

G cluster_start Starting Material cluster_reactions Synthetic Transformations at N-4 cluster_products Novel Compound Libraries start This compound alkylation N-Alkylation start->alkylation Alkyl Halide, Base acylation N-Acylation start->acylation Acyl Chloride/ Anhydride, Base amination Reductive Amination start->amination Aldehyde/Ketone, Reducing Agent prod_alkyl N-Alkyl Derivatives alkylation->prod_alkyl prod_acyl N-Acyl Derivatives acylation->prod_acyl prod_amine N-Aminoalkyl Derivatives amination->prod_amine

Caption: Synthetic pathways for the N-4 functionalization of this compound.

Protocol 1: N-Alkylation of this compound

Causality: Direct N-alkylation is a fundamental method for introducing alkyl, benzyl, or other substituted alkyl groups. The reaction proceeds via an SN2 mechanism, where the nucleophilic secondary amine of the piperazinone attacks an electrophilic alkyl halide. The choice of base is critical to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity, and to neutralize the acid generated during the reaction.

Experimental Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as acetonitrile or DMF, add a suitable base (2.0-3.0 eq.). Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation.

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes to ensure complete deprotonation of the starting material.

  • Addition of Alkylating Agent: Slowly add the desired alkyl halide (1.1-1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated derivative. A simple workup procedure involves partitioning the residue between ethyl acetate and water, separating the organic layer, washing with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo.[3]

Data Presentation: Representative N-Alkylation Conditions

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Benzyl bromideK₂CO₃DMF8085-95
Ethyl bromoacetateK₂CO₃Acetonitrile6080-90
1-Bromo-3-chloropropaneK₂CO₃DMF7075-85

Yields are representative and may vary depending on the specific substrate and reaction scale.

Protocol 2: N-Acylation of this compound

Causality: N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, often leading to enhanced binding affinity with biological targets. The reaction involves the nucleophilic attack of the piperazinone nitrogen on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. A non-nucleophilic base is typically used to scavenge the acid byproduct.

Experimental Protocol:

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.1 eq.) to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl derivative.

Data Presentation: Common Acylating Agents and Conditions

Acylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Benzoyl chlorideTriethylamineDCM0 to RT90-98
Acetyl chlorideDIPEATHF0 to RT88-95
4-Nitrobenzoyl chlorideTriethylamineDCM0 to RT92-97

Yields are representative and may vary depending on the specific substrate and reaction scale.

Protocol 3: Reductive Amination with this compound

Causality: Reductive amination is a versatile two-step, one-pot reaction that forms an N-C bond with a wider range of functional groups compared to direct alkylation. It involves the initial formation of an iminium ion intermediate from the reaction of the piperazinone with an aldehyde or ketone, which is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its selectivity for iminium ions over carbonyls and its tolerance of a broad range of functional groups.

Experimental Protocol:

  • Iminium Ion Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM. A catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Reaction Conditions: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Reductive Amination Scope

Carbonyl CompoundReducing AgentSolventTemperatureTypical Yield (%)
4-FluorobenzaldehydeNaBH(OAc)₃DCERT85-95
CyclohexanoneNaBH(OAc)₃DCMRT80-90
Pyridine-4-carboxaldehydeNaBH(OAc)₃DCERT75-85

Yields are representative and may vary depending on the specific substrate and reaction scale.

Applications in Drug Discovery: A Scaffold for Anticancer and CNS-Active Agents

Derivatives of this compound have shown significant promise in various therapeutic areas, with a particular emphasis on oncology and central nervous system (CNS) disorders. The versatility of the N-4 position allows for the strategic introduction of pharmacophores that can modulate the activity and selectivity of the resulting compounds.

Anticancer Applications

The arylpiperazine motif is a well-established pharmacophore in the design of anticancer agents.[4] Numerous studies have demonstrated that derivatives of 1-(3-chlorophenyl)piperazine exhibit potent cytotoxic activity against a range of human cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Workflow for Anticancer Drug Discovery

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization precursor This compound derivatization N-4 Functionalization precursor->derivatization library Compound Library derivatization->library screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) sar->mechanism lead_opt Lead Optimization mechanism->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A generalized workflow for the discovery of anticancer agents derived from this compound.

Key Insights from SAR Studies:

  • Aromatic Substituents: The nature and position of substituents on the N-4 appended aromatic ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as nitro or trifluoromethyl, often enhance potency.

  • Linker Length and Composition: The linker connecting the piperazinone core to other pharmacophoric groups plays a crucial role in optimizing activity.

  • Hybrid Molecules: The combination of the this compound scaffold with other known anticancer pharmacophores, such as quinazolinones or triazines, has led to the development of highly potent hybrid molecules.[4][6]

Central Nervous System (CNS) Applications

Arylpiperazine derivatives are renowned for their activity on various CNS targets, including serotonin and dopamine receptors.[7] The 1-(3-chlorophenyl)piperazine moiety itself is a known metabolite of the antidepressant trazodone and exhibits serotonergic activity.[8][9] This inherent CNS activity makes this compound an attractive starting point for the development of novel antipsychotics, antidepressants, and anxiolytics.

Structure-Activity Relationship (SAR) insights suggest that:

  • Modifications at the N-4 position can fine-tune the selectivity for different receptor subtypes.

  • The introduction of specific side chains can modulate the compound's pharmacokinetic properties, including its ability to cross the blood-brain barrier.

  • Derivatives have been synthesized and evaluated for their potential as anticonvulsant and antinociceptive agents.[10]

Conclusion

This compound stands as a testament to the power of privileged scaffolds in modern drug discovery. Its synthetic accessibility and the versatility of its N-4 position provide a robust platform for the generation of diverse and potent bioactive molecules. The detailed protocols and application insights provided in this guide are intended to empower researchers to fully harness the potential of this valuable precursor in their pursuit of novel therapeutics for a range of human diseases. The continued exploration of this scaffold is poised to yield new generations of drug candidates with improved efficacy and safety profiles.

References

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)
  • Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Organic Syntheses Procedure.
  • A Simple Synthesis of N-Alkylpiperazines.
  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355. PubChem.
  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central.
  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. IS MUNI.
  • CN104402842A - Synthetic method of piperazidines drug intermediate.
  • 1-(3-Chlorophenyl)piperazine 99 65369-76-8. Sigma-Aldrich.
  • Synthesis and anticancer activity of some novel 2-phenazinamine deriv
  • SAR studies of piperazine derivatives as antidepressant compounds.
  • Cetirizine. Wikipedia.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. MDPI.
  • The medicinal chemistry of piperazines: A review. PubMed.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d

Sources

Experimental Protocol for Functional Characterization of 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for determining the functional activity of the novel compound, 1-(3-Chlorophenyl)piperazin-2-one. While direct functional data for this specific molecule is not extensively published, its structural similarity to known serotonergic agonists, such as 1-(3-chlorophenyl)piperazine (mCPP), provides a strong rationale for investigating its activity at G-protein coupled receptors (GPCRs)[1][2]. This guide outlines a robust, two-pronged screening strategy employing industry-standard cAMP accumulation and calcium flux assays to comprehensively profile the compound's potential effects on the major GPCR signaling pathways. The protocols are designed to be self-validating, incorporating essential controls and clear data analysis workflows to ensure scientific integrity and trustworthiness.

Introduction and Scientific Rationale

This compound is a synthetic compound featuring a piperazine scaffold, a common motif in molecules targeting GPCRs[3][4]. Its closest well-characterized analog, mCPP, is a known metabolite of the antidepressant trazodone and functions as a serotonin receptor agonist, with notable activity at 5-HT₂c receptors[1][2]. GPCRs are the largest family of cell surface receptors and are premier drug targets, mediating cellular responses through various signaling cascades upon activation[5][6].

The three canonical G-protein signaling pathways are:

  • Gαs: Stimulates adenylyl cyclase, leading to an increase in the second messenger cyclic adenosine monophosphate (cAMP).

  • Gαi: Inhibits adenylyl cyclase, leading to a decrease in cAMP.

  • Gαq: Activates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which triggers the release of intracellular calcium (Ca²⁺)[7][8].

Given the unknown nature of this compound's specific target and coupling preference, a parallel screening approach is the most scientifically rigorous method for initial characterization. This protocol details two primary functional assays: a cAMP accumulation assay to screen for Gαs and Gαi-coupled receptor activity, and a calcium flux assay for Gαq-coupled receptor activity.

Proposed Signaling Pathways and Assay Principles

The following diagrams illustrate the targeted signaling pathways and the intervention points of the proposed functional assays.

GPCR_Signaling_Pathways cluster_0 Gαs / Gαi Pathway cluster_1 Gαq Pathway Ligand_Gs Agonist (e.g., Compound) GPCR_Gs Gαs-Coupled Receptor Ligand_Gs->GPCR_Gs Activates AC_s Adenylyl Cyclase GPCR_Gs->AC_s Stimulates (via Gαs) cAMP cAMP (Increased) AC_s->cAMP Converts ATP_s ATP ATP_s->AC_s PKA PKA Activation cAMP->PKA Assay_cAMP cAMP Assay (Luminescence) cAMP->Assay_cAMP Measures Ligand_Gi Agonist (e.g., Compound) GPCR_Gi Gαi-Coupled Receptor Ligand_Gi->GPCR_Gi Activates AC_i Adenylyl Cyclase GPCR_Gi->AC_i Inhibits (via Gαi) cAMP_i cAMP (Decreased) AC_i->cAMP_i Converts cAMP_i->Assay_cAMP Measures Ligand_Gq Agonist (e.g., Compound) GPCR_Gq Gαq-Coupled Receptor Ligand_Gq->GPCR_Gq Activates PLC Phospholipase C (PLC) GPCR_Gq->PLC Activates (via Gαq) IP3 IP₃ PLC->IP3 Cleaves PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Intracellular Ca²⁺ (Increased) ER->Ca2 Releases Assay_Ca Calcium Flux Assay (Fluorescence) Ca2->Assay_Ca Measures

Caption: Targeted GPCR signaling pathways for functional screening.

Experimental Workflow Overview

A generalized workflow for cell-based functional assays is depicted below. Specific details for each assay are provided in the subsequent sections.

Experimental_Workflow Start Start Seed 1. Seed Cells in Microplate Start->Seed Incubate1 2. Incubate (e.g., 24 hours) Seed->Incubate1 Prepare 3. Prepare Compound Dilution Series Incubate1->Prepare Treat 4. Treat Cells with Compound Prepare->Treat Incubate2 5. Incubate (Assay Specific Time) Treat->Incubate2 AddReagent 6. Add Detection Reagent Incubate2->AddReagent Read 7. Read Plate (Luminometer/Fluorometer) AddReagent->Read Analyze 8. Data Analysis (Dose-Response Curves) Read->Analyze End End Analyze->End

Caption: Generalized workflow for cell-based functional assays.

Protocol 1: cAMP Accumulation Assay (Gαs/Gαi Screening)

This protocol is designed to measure changes in intracellular cAMP levels using a homogenous, bioluminescent assay format, such as the Promega cAMP-Glo™ Assay[9][10]. The principle relies on the competition for PKA binding, where higher cAMP levels result in less available ATP for a coupled luciferase reaction, leading to a lower luminescent signal.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably or transiently expressing the GPCR of interest (e.g., a panel of serotonin receptors like 5-HT₂c, 5-HT₁a, etc.).

  • Assay Kit: Promega cAMP-Glo™ Assay (Cat. #V1501) or equivalent.

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

  • Control Agonist (Gαs): Forskolin (activates adenylyl cyclase directly) or a known Gαs-coupled receptor agonist (e.g., Isoproterenol for β-adrenergic receptors).

  • Control Agonist (Gαi): A known agonist for an endogenously or exogenously expressed Gαi-coupled receptor.

  • Cell Culture Medium: DMEM or appropriate medium with 10% FBS.

  • Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence.

  • Reagents: PBS, Trypsin-EDTA, Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Resuspend cells in culture medium to a density of 0.5 - 1.0 x 10⁵ cells/mL.

    • Dispense 100 µL of cell suspension into each well of a 96-well white plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 0.1% BSA and a PDE inhibitor like 100 µM IBMX). A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Prepare solutions for positive and negative controls (vehicle: DMSO at the same final concentration as the test compound).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • For Gαs Agonist Mode: Add 50 µL of the compound dilutions to the cells.

    • For Gαi Antagonist Mode: Add 25 µL of a sub-maximal concentration of Forskolin (e.g., 10 µM) to all wells (except blanks), followed by 25 µL of the compound dilutions.

    • Incubate the plate at 37°C for 30 minutes[11].

  • Signal Detection (as per cAMP-Glo™ protocol[10]):

    • Equilibrate the assay plate and detection reagents to room temperature.

    • Add 20 µL of cAMP-Glo™ Lysis Buffer to each well, then shake for 5 minutes.

    • Add 20 µL of cAMP-Glo™ Detection Solution (containing PKA) to each well.

    • Incubate for 20 minutes at room temperature.

    • Add 40 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate luminescence.

    • Incubate for 10 minutes at room temperature.

    • Read luminescence on a plate-reading luminometer.

Data Analysis and Interpretation
ParameterAgonist Mode (Gαs)Antagonist Mode (Gαi)
Signal LuminescenceLuminescence
Relationship Inversely proportional to cAMPInversely proportional to cAMP
Vehicle Control High Luminescence (Low cAMP)Low Luminescence (High cAMP from Forskolin)
Active Compound Dose-dependent decrease in luminescenceDose-dependent increase in luminescence
Metric EC₅₀ (Concentration for 50% of max effect)IC₅₀ (Concentration for 50% inhibition)
  • Generate a dose-response curve by plotting the luminescent signal against the log concentration of the compound.

  • Normalize data to vehicle (0% response) and a saturating concentration of a known agonist (100% response).

  • Fit the curve using a non-linear regression model (e.g., four-parameter logistic) to determine EC₅₀ or IC₅₀ values.

Protocol 2: Calcium Flux Assay (Gαq Screening)

This protocol measures transient increases in intracellular calcium concentration using a fluorescent indicator dye, such as Fluo-8 or Indo-1[12][13]. Upon GPCR activation of the Gαq pathway, IP₃-mediated Ca²⁺ release from the endoplasmic reticulum leads to a sharp increase in free cytosolic calcium, which is detected as an increase in fluorescence.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells expressing the Gαq-coupled GPCR of interest.

  • Assay Kit: Fluo-8 No Wash Calcium Assay Kit or equivalent.

  • Test Compound: this compound stock (10 mM in DMSO).

  • Control Agonist: A known agonist for the target receptor (e.g., Carbachol for muscarinic receptors). Ionomycin can be used as a positive control to elicit a maximal calcium response[12].

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well plates.

  • Instrumentation: A fluorescence plate reader with liquid injection capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells (0.5 - 1.0 x 10⁵ cells/well) in 100 µL of culture medium in a black-walled, clear-bottom 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's protocol (e.g., Fluo-8 dye with Pluronic F127 in assay buffer)[13].

    • Remove the culture medium from the cells.

    • Add 100 µL of the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light[14][15].

  • Compound Preparation:

    • Prepare a 3x final concentration serial dilution of the test compound and controls in assay buffer in a separate 96-well plate (the "source plate").

  • Signal Detection:

    • Place both the cell plate and the source plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) kinetically.

    • Establish a stable baseline reading for 15-20 seconds.

    • Program the instrument to inject 50 µL from the source plate into the cell plate.

    • Continue reading the fluorescence signal for an additional 90-180 seconds to capture the peak response and subsequent decay.

Data Analysis and Interpretation
ParameterAgonist Mode (Gαq)Antagonist Mode (Gαq)
Signal Relative Fluorescence Units (RFU)Relative Fluorescence Units (RFU)
Vehicle Control Stable baseline fluorescencePeak fluorescence from known agonist
Active Compound Dose-dependent increase in RFUDose-dependent decrease in agonist-induced RFU peak
Metric EC₅₀IC₅₀
  • The primary readout is the change in fluorescence (ΔRFU), calculated as the maximum peak fluorescence minus the baseline fluorescence.

  • Plot ΔRFU against the log concentration of the compound to generate a dose-response curve.

  • Normalize the data and fit using a non-linear regression model to determine EC₅₀ or IC₅₀ values.

Conclusion and Further Steps

This application note provides a foundational strategy for the functional characterization of this compound. A positive "hit" in either the cAMP or calcium flux assay will identify the primary signaling pathway modulated by the compound and provide a quantitative measure of its potency (EC₅₀ or IC₅₀).

Subsequent experiments should focus on:

  • Receptor Specificity: Confirming the specific GPCR target by testing on a panel of cell lines, each expressing a different receptor subtype.

  • Mechanism of Action: Differentiating between full and partial agonism, or competitive vs. non-competitive antagonism.

  • Orthogonal Assays: Validating findings with alternative assay technologies, such as β-arrestin recruitment assays (e.g., Tango assay), which measure G-protein-independent signaling[5].

By following this structured, hypothesis-driven approach, researchers can efficiently and accurately elucidate the pharmacological profile of this novel compound, paving the way for further drug development efforts.

References

  • CALCIUM FLUX PROTOCOL . Bio-Rad. [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) . Bio-protocol. [Link]

  • Recent progress in assays for GPCR drug discovery . Acta Pharmacologica Sinica. [Link]

  • Functional assays for screening GPCR targets . Drug Discovery Today. [Link]

  • GPCR targeted Functional Assay Services . Creative Biolabs. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays . PubMed. [Link]

  • Fluo-8 Calcium Flux Assay . protocols.io. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity . Eurofins Discovery. [Link]

  • Flow Cytometric Analysis of Calcium Influx Assay in T cells . Bio-protocol. [Link]

  • Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry . NIH National Library of Medicine. [Link]

  • Intracellular Calcium Flux . University of Utah Flow Cytometry. [Link]

  • Principles of commonly used cAMP assays . ResearchGate. [Link]

  • 1-(3-Chlorophenyl)piperazine . PubChem, National Center for Biotechnology Information. [Link]

  • 1-(3-Chlorophenyl)piperazine . Pharmaffiliates. [Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres . Australian Journal of Chemistry. [Link]

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine . Wikipedia. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD . ResearchGate. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine... . PubMed. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists... . ACS Chemical Neuroscience. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one . MDPI. [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues... . NIH National Library of Medicine. [Link]

  • 1-(3-Chlorophenyl)piperazine . NIST WebBook. [Link]

Sources

Introduction: Characterizing a Novel Phenylpiperazine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Cellular Analysis of 1-(3-Chlorophenyl)piperazin-2-one and Related Arylpiperazine Compounds

The phenylpiperazine class of compounds is of significant interest in pharmacology and drug development due to the diverse biological activities exhibited by its members. These activities often stem from interactions with central nervous system targets, particularly G-protein coupled receptors (GPCRs). This guide focuses on providing a strategic framework and detailed protocols for the in vitro cell-based characterization of This compound .

While specific biological data for this compound is not extensively documented in public literature, its core structure is closely related to the well-studied compound 1-(3-Chlorophenyl)piperazine (mCPP) . mCPP is a known metabolite of several antidepressant drugs, including trazodone, and functions primarily as a non-selective serotonin receptor agonist with a notable affinity for the 5-HT₂c receptor.[1][2][3] This established pharmacology of mCPP provides a strong scientific basis for selecting appropriate cell-based assays to elucidate the biological activity of its "-2-one" derivative.

This document outlines a tiered approach to characterizing such a compound. We begin with an essential assessment of its general cellular toxicity to ensure the validity of subsequent functional data. We then detail two primary functional assays designed to probe the most probable mechanisms of action for an arylpiperazine compound: the modulation of intracellular calcium and cyclic AMP (cAMP) signaling pathways, which are hallmarks of GPCR activation.[4][5][6]

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity

Expert Rationale: Before investigating specific functional effects, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects. Observing a response in a functional assay is meaningless if the compound is simply killing the cells. A cytotoxicity assessment establishes a safe therapeutic window for the compound in your chosen cell model, ensuring that subsequent functional data is attributable to a specific pharmacological interaction rather than a general toxic effect.[7][8] This pre-validation step is fundamental to building a trustworthy data package.

Protocol 1: Resazurin-Based Cell Viability Assay

This protocol uses Resazurin (also known as AlamarBlue), a low-toxicity, cell-permeable dye that is blue and non-fluorescent. In viable, metabolically active cells, intracellular reductases convert it to the pink, highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the number of living cells.[8]

Materials:

  • HEK293, CHO, or other relevant cell line

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt (stock solution in sterile PBS)

  • Digitonin or similar cytotoxic agent (positive control)

  • Sterile, black-walled, clear-bottom 96-well microplates

  • Multimode plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in a complete culture medium to a concentration of 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in a complete culture medium. A typical starting range is from 200 µM down to low nM concentrations (final concentration will be 1X).

    • Prepare 2X solutions for controls: medium with vehicle (DMSO, negative control) and medium with a known cytotoxic agent (e.g., 100 µM digitonin, positive control).

    • Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions and controls to the respective wells.

  • Incubation:

    • Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Resazurin Addition and Measurement:

    • Prepare a working solution of Resazurin in a complete culture medium (e.g., 44 µM).

    • Add 20 µL of the Resazurin working solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light.

    • Measure fluorescence on a plate reader (Excitation: 560 nm, Emission: 590 nm).

Data Presentation and Interpretation
ParameterDescriptionInterpretation Example
Vehicle Control Cells treated with DMSO only. Represents 100% cell viability.Establishes the baseline for a healthy cell population.
Positive Control Cells treated with a known cytotoxin (e.g., Digitonin). Represents 0% viability.Validates the assay's ability to detect cell death.
Test Compound Cells treated with this compound.A dose-dependent decrease in fluorescence indicates cytotoxicity.
CC₅₀ (µM) The concentration of the compound that reduces cell viability by 50%.A low CC₅₀ value suggests high cytotoxicity. Functional assays should be conducted at concentrations well below the CC₅₀.

Part 2: Primary Functional Screening - GPCR Activation Assays

Based on the pharmacology of related compounds, this compound is likely to modulate GPCRs. The two most common signaling cascades initiated by serotonin receptors are the Gq pathway, leading to calcium mobilization, and the Gs/Gi pathway, which modulates cAMP levels.

Assay A: Intracellular Calcium Mobilization

Expert Rationale: Many serotonin receptors (e.g., 5-HT₂A, 5-HT₂C) couple to the Gαq subunit. Activation of this pathway stimulates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[6] This transient increase in cytosolic Ca²⁺ is a robust and rapid measure of receptor activation. We will use a fluorescent calcium indicator dye that is trapped within the cells and increases its fluorescence intensity upon binding to Ca²⁺.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., 5-HT2C) G_protein Gαq/βγ GPCR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 1-(3-Chlorophenyl) piperazin-2-one Ligand->GPCR Binds ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) IP3->ER Binds to IP3R Ca_Response Calcium Release (Fluorescence) ER->Ca_Response Releases Ca²⁺

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.

This protocol uses Fluo-4 AM, a cell-permeable dye that becomes fluorescent upon cleavage by intracellular esterases and subsequent binding to calcium. The "no-wash" format is ideal for high-throughput screening.

Materials:

  • HEK293 cells stably expressing a target GPCR (e.g., 5-HT₂C receptor)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluo-4 AM dye (stock in DMSO)

  • Probenecid (an anion-exchange transport inhibitor that helps retain the dye intracellularly)

  • Known agonist for the target receptor (positive control, e.g., Serotonin)

  • Known antagonist for the target receptor (for validation)

  • Sterile, black-walled, clear-bottom 96-well or 384-well microplates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument capable of kinetic reading with automated liquid handling.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells into black-walled, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 20,000-40,000 cells/well for a 96-well plate).

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution in Assay Buffer containing Fluo-4 AM (e.g., 2 µM) and Probenecid (e.g., 2.5 mM).

    • Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, 5% CO₂, protected from light.

  • Compound Plate Preparation:

    • In a separate plate, prepare 4X final concentrations of the test compound (this compound), positive control agonist, and vehicle control in Assay Buffer.

  • Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Configure the instrument to automatically add 50 µL from the compound plate to the cell plate.

    • Continue recording the fluorescence kinetically for an additional 2-3 minutes to capture the calcium flux.

Calcium_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24-48h (37°C, 5% CO₂) Seed->Incubate1 Load Load cells with Fluo-4 AM dye Incubate1->Load Incubate2 Incubate 1h (37°C, 5% CO₂) Load->Incubate2 FLIPR Measure kinetic fluorescence with automated addition Incubate2->FLIPR Prepare Prepare 4X compound and control plate Prepare->FLIPR Analyze Analyze Data (Calculate EC₅₀) FLIPR->Analyze End End Analyze->End

Caption: Workflow for the kinetic intracellular calcium assay.

Assay B: Cyclic AMP (cAMP) Modulation Assay

Expert Rationale: Other serotonin receptors are coupled to Gαs (which stimulates adenylyl cyclase to produce cAMP) or Gαi (which inhibits adenylyl cyclase, reducing cAMP levels).[9] Measuring changes in intracellular cAMP is therefore another critical functional readout. This can be done by treating cells with the test compound and then lysing them to measure accumulated cAMP using a competitive immunoassay format, such as HTRF or a luminescence-based system.[10][11][12]

cAMP_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_s Gs-coupled GPCR AC Adenylyl Cyclase (AC) GPCR_s->AC Activates (+) GPCR_i Gi-coupled GPCR GPCR_i->AC Inhibits (-) ATP ATP AC->ATP Converts Ligand Test Compound Ligand->GPCR_s Ligand->GPCR_i cAMP cAMP (Measured Signal) ATP->cAMP Forskolin Forskolin Forskolin->AC Directly Activates

Caption: Gs/Gi-coupled GPCR signaling pathways modulating cAMP levels.

This protocol describes a homogeneous, bioluminescent assay to measure cAMP levels. The assay is based on the principle that cAMP stimulates protein kinase A (PKA), reducing available ATP and thus decreasing light output from a coupled luciferase reaction. The change in luminescence is inversely proportional to the cAMP concentration.[11]

Materials:

  • CHO cells stably expressing a target Gs or Gi-coupled receptor

  • Complete culture medium

  • This compound (stock in DMSO)

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • Forskolin (an adenylyl cyclase activator, used to stimulate cells for Gi assays)

  • cAMP-Glo™ Assay Kit (Promega) or similar

  • Sterile, white, opaque 384-well microplates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Preparation and Seeding:

    • Culture and harvest cells as previously described.

    • Resuspend cells in culture medium containing IBMX.

    • Seed 10 µL of cell suspension into a 384-well plate (e.g., 1,000-2,000 cells/well).

  • Compound Addition (Gs Agonist Mode):

    • Prepare serial dilutions of the test compound.

    • Add 5 µL of the compound dilutions to the wells.

    • Incubate for 30 minutes at room temperature.

  • Compound Addition (Gi Antagonist Mode):

    • Prepare serial dilutions of the test compound along with a fixed concentration of Forskolin (e.g., EC₈₀).

    • Add 5 µL of this mixture to the wells.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add 20 µL of the cAMP-Glo™ Lysis Buffer to each well and incubate for 10 minutes at room temperature. This lyses the cells and releases cAMP.

    • Add 40 µL of the cAMP Detection Solution (containing PKA and luciferase) to each well.

    • Incubate for 20 minutes at room temperature.

  • Measurement:

    • Measure luminescence using a plate reader.

cAMP_Workflow Start Start Seed Seed cells with IBMX in 384-well plate Start->Seed Add_Cmpd Add test compound (± Forskolin for Gi) Seed->Add_Cmpd Incubate1 Incubate 30 min (Room Temp) Add_Cmpd->Incubate1 Lyse Add Lysis Buffer Incubate1->Lyse Incubate2 Incubate 10 min (Room Temp) Lyse->Incubate2 Detect Add Detection Reagent Incubate2->Detect Incubate3 Incubate 20 min (Room Temp) Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Analyze Data (Calculate EC₅₀/IC₅₀) Read->Analyze End End Analyze->End

Caption: Workflow for a luminescent cAMP modulation assay.

Summary and Conclusion

This application guide provides a robust, multi-step strategy for the cellular characterization of this compound. By first establishing a non-cytotoxic concentration range, the integrity of subsequent functional data is assured. The detailed protocols for intracellular calcium and cAMP modulation assays provide the means to comprehensively screen the compound against the most probable GPCR signaling pathways for this chemical class. The successful application of these assays will generate crucial data on the compound's potency and efficacy, enabling informed decisions in the drug discovery and development process.

References

  • Gubitz, A. K. (1994). A simple procedure for assaying cAMP. Pharmacology Biochemistry and Behavior, 48(3), 813-816. [Link]

  • Shields, B. J., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2341, 105-121. [Link]

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from Bio-protocol. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Stading, R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from Assay Genie website. [Link]

  • University of Rochester Medical Center. (n.d.). Calcium Flux Protocol. Retrieved from URMC Flow Cytometry Core. [Link]

  • Pallafacchina, G., et al. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. Methods in Molecular Biology, 1928, 53-64. [Link]

  • Stading, R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. [Link]

  • protocols.io. (2020). intracellular calcium assay. [Link]

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from INDIGO Biosciences website. [Link]

  • Drug Discovery World. (2024). The value of GPCR cell-based assays in drug discovery. [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. Retrieved from PubChem. [Link]

  • Pharmaffiliates. (n.d.). Product Page for 1-(3-Chlorophenyl)piperazine. Retrieved from Pharmaffiliates. [Link]

Sources

Application Note: High-Throughput Screening of 1-(3-Chlorophenyl)piperazin-2-one Analogs for Cytotoxic Activity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents with a broad spectrum of biological activities, including anticancer and central nervous system effects.[1][2] A notable derivative, 1-(3-Chlorophenyl)piperazin-2-one, has emerged as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines, such as the adenocarcinoma human alveolar basal epithelial (A549) and human colonic adenocarcinoma (HT-29) cell lines, highlighting its potential as a scaffold for the development of new oncology therapeutics.[3]

This application note provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign to identify and characterize novel analogs of this compound with potent cytotoxic activity against cancer cells. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in oncology drug discovery.

Scientific Rationale and Core Principles

The primary objective of this HTS campaign is to identify analogs of this compound that exhibit potent and selective cytotoxicity against cancer cells. The underlying principle is that by systematically screening a library of structurally related compounds, we can elucidate structure-activity relationships (SAR) and identify lead compounds for further optimization. The causality behind this experimental design lies in the established cytotoxic potential of this chemical class.[3] To ensure the trustworthiness and robustness of the screening data, the protocols incorporate stringent quality control measures at every stage, from assay development to data analysis.

High-Throughput Screening Workflow

A typical HTS workflow for assessing the cytotoxic activity of a compound library based on the this compound scaffold is depicted below. This workflow is designed to be efficient, scalable, and amenable to automation.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Identification compound_prep Compound Library Preparation (this compound Analogs) plate_compounds Compound Plating (384-well plates) compound_prep->plate_compounds cell_prep Cancer Cell Line Culture (e.g., A549, HT-29) plate_cells Cell Seeding cell_prep->plate_cells incubation Compound Incubation (e.g., 72 hours) plate_cells->incubation assay Cytotoxicity Assay (e.g., CellTiter-Glo®) incubation->assay readout Luminescence Reading assay->readout qc Quality Control (Z'-factor) readout->qc normalization Data Normalization (% Inhibition) qc->normalization hit_selection Hit Selection (Primary Screen) normalization->hit_selection dose_response Dose-Response Confirmation (IC50 Determination) hit_selection->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar

Figure 1: High-throughput screening workflow for cytotoxicity profiling of this compound analogs.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierCatalog Number
This compound Analog LibraryIn-house or CommercialN/A
A549 Human Lung Carcinoma Cell LineATCCCCL-185
HT-29 Human Colorectal Adenocarcinoma Cell LineATCCHTB-38
F-12K MediumATCC30-2004
McCoy's 5A MediumATCC30-2007
Fetal Bovine Serum (FBS)Gibco10437028
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
384-well White, Solid-Bottom Assay PlatesCorning3570
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Cell Culture
  • A549 Cells: Culture in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • HT-29 Cells: Culture in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain sub-confluent cultures.

Compound Library Preparation
  • Prepare a stock solution of each this compound analog in DMSO at a concentration of 10 mM.

  • Using an automated liquid handler, create a series of intermediate dilution plates in DMSO.

  • For the primary screen, prepare a final compound plate with the desired concentration (e.g., 10 µM in medium containing a final DMSO concentration of ≤ 0.5%).

High-Throughput Screening Protocol
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimized seeding density (e.g., 1,000 cells/well) in the appropriate culture medium.

    • Using a multi-drop dispenser, seed 25 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Using an automated liquid handler with a 384-well pintool or acoustic dispenser, transfer a small volume (e.g., 25-50 nL) of the compound stock from the source plates to the assay plates containing the cells.

    • Include appropriate controls on each plate:

      • Negative Control: Wells containing cells treated with vehicle (DMSO) only.

      • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Staurosporine).

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C and 5% CO2.

  • Cytotoxicity Assay (CellTiter-Glo®):

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well of the assay plates.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader compatible with 384-well plates.

Data Analysis and Hit Identification

Quality Control

The robustness of the HTS assay is assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.

Z'-factor Calculation:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos = standard deviation of the positive control

  • σ_neg = standard deviation of the negative control

  • μ_pos = mean of the positive control

  • μ_neg = mean of the negative control

An acceptable Z'-factor for HTS is generally ≥ 0.5.

Data Normalization

The raw luminescence data is normalized to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

Hit Selection

A "hit" is defined as a compound that exhibits a statistically significant level of cytotoxicity. A common approach is to set a hit threshold based on a multiple of the standard deviation of the negative controls (e.g., > 3 standard deviations from the mean of the negative controls) or a defined percent inhibition (e.g., > 50% inhibition).

Dose-Response Confirmation and IC50 Determination

Primary hits are subjected to a secondary screen to confirm their activity and determine their potency. This involves generating a dose-response curve with a series of compound concentrations (typically an 8- to 10-point curve). The half-maximal inhibitory concentration (IC50) is then calculated by fitting the data to a four-parameter logistic model.

Structure-Activity Relationship (SAR) Analysis

The IC50 values of the confirmed hits are used to establish a structure-activity relationship. This analysis helps in identifying the chemical modifications to the this compound scaffold that enhance or diminish cytotoxic activity. This information is critical for guiding the design of more potent and selective analogs.

SAR_Logic cluster_sar SAR Analysis Core_Scaffold This compound Core R_Group_Analysis Analysis of R-group modifications Core_Scaffold->R_Group_Analysis SAR_Insights SAR Insights R_Group_Analysis->SAR_Insights IC50_Data IC50 Data from Dose-Response IC50_Data->R_Group_Analysis Next_Gen_Design Design of Next-Generation Analogs SAR_Insights->Next_Gen_Design

Figure 2: Logical flow of Structure-Activity Relationship (SAR) analysis.

Conclusion

This application note provides a robust and detailed framework for conducting a high-throughput screening campaign to identify novel cytotoxic agents based on the this compound scaffold. By adhering to the outlined protocols for assay development, screening, and data analysis, researchers can efficiently identify and characterize promising lead compounds for further development in oncology drug discovery. The integration of stringent quality control and systematic SAR analysis ensures the generation of reliable and actionable data, accelerating the path from hit identification to lead optimization.

References

  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing. Available at: [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • High content phenotypic screening identifies serotonin receptor modulators with selective activity upon breast cancer cell cycle and cytokine signaling pathways. PubMed. Available at: [Link]

  • Screening for Serotonin Receptor 4 Agonists Using a GPCR-Based Sensor in Yeast. Springer Link. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PubMed Central. Available at: [Link]

  • 1-(3-Chlorophenyl)piperazine. PubChem. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. Available at: [Link]

  • Synthetic method of piperazidines drug intermediate. Google Patents.
  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Available at: [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PubMed Central. Available at: [Link]

  • Trazodone. Wikipedia. Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. Available at: [Link]

Sources

techniques for purifying 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Purity Isolation and Characterization of 1-(3-Chlorophenyl)piperazin-2-one

Abstract

This guide provides a comprehensive framework for the purification, analysis, and characterization of this compound, a key intermediate in pharmaceutical synthesis. Recognizing that the integrity of downstream applications is contingent upon the purity of starting materials, we present detailed protocols grounded in fundamental chemical principles. This document moves beyond simple step-by-step instructions to explain the causality behind methodological choices, empowering researchers to adapt and troubleshoot effectively. We cover primary purification techniques, including recrystallization and column chromatography, and detail essential analytical methods for purity validation, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Imperative for Purity

This compound is a heterocyclic compound that serves as a critical building block in the development of various biologically active molecules. Its structure, featuring a piperazinone core with a substituted aromatic ring, makes it a versatile scaffold in medicinal chemistry. However, the synthetic routes to this intermediate can introduce a variety of impurities, including unreacted starting materials, reagents, and side-products. These contaminants can interfere with subsequent reactions, generate unwanted byproducts, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API).

This document provides researchers, chemists, and drug development professionals with robust, field-proven techniques to achieve high-purity this compound, ensuring the reliability and reproducibility of their scientific endeavors.

Understanding the Impurity Profile

Effective purification begins with a theoretical understanding of potential impurities. The synthesis of this compound often involves the cyclization of precursors derived from 3-chloroaniline and a suitable amine backbone.[1] Consequently, the crude product may contain:

  • Starting Materials: Residual 3-chloroaniline or related precursors.

  • Reaction Intermediates: Incompletely cyclized products.

  • Side-Products: Isomers or products from undesired side reactions.

  • Reagents: Catalysts, bases, or coupling agents used during synthesis.

The purification strategies outlined below are designed to systematically remove these distinct classes of impurities.

Purification Workflow: A Strategic Approach

The selection of a purification technique is not arbitrary; it is a decision guided by the properties of the target compound and its impurities. The following workflow presents a logical progression from crude material to a highly pure, characterized compound.

PurificationWorkflow Crude Crude this compound (Solid) Decision1 Is the crude product >85% pure and crystalline? Crude->Decision1 Recrystallization Protocol 1: Recrystallization Decision1->Recrystallization Yes Column Protocol 2: Flash Column Chromatography Decision1->Column No PurityCheck1 Purity & Identity Assessment (Protocols 3 & 4) Recrystallization->PurityCheck1 Troubleshoot Recrystallization Failed (Oiling out, poor recovery) Recrystallization->Troubleshoot If issues arise Column->PurityCheck1 PureProduct Pure Product (>98%) PurityCheck1->PureProduct Troubleshoot->Column

Caption: A decision-making workflow for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is the preferred method for purifying crystalline solids due to its scalability and efficiency. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Rationale and Solvent Selection

The piperazinone structure imparts moderate polarity. Therefore, solvents of intermediate polarity, or mixtures thereof, are often effective.

Table 1: Solvent Screening for Recrystallization

Solvent SystemRationaleProsCons
Isopropanol (IPA) Good starting point for moderately polar compounds.Readily available, moderate boiling point (82.6 °C).May be too good a solvent, leading to lower recovery.
Ethanol (EtOH) Similar to IPA, slightly more polar.High solubility when hot for many organics.High solubility when cold can reduce yield.
Ethyl Acetate (EtOAc) Less polar than alcohols.Good for removing highly polar impurities.Lower boiling point (77.1 °C) provides a smaller temperature gradient.
IPA/Water or EtOH/Water An anti-solvent system. The compound is soluble in alcohol but not in water.Allows for fine-tuning of solubility to maximize recovery.Prone to "oiling out" if water is added too quickly or if the solution is cooled too fast.
Toluene A non-polar aromatic solvent.Effective for removing non-polar impurities.High boiling point (111 °C) can be difficult to remove completely.
Step-by-Step Protocol for Recrystallization from Isopropanol
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 20-25 mL).

  • Heating: Heat the mixture on a hot plate with stirring. Gradually add more isopropanol in small portions until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulates that could otherwise be trapped in the crystal lattice.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the mother liquor. Causality: Using cold solvent prevents the desired product from re-dissolving during the wash.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Validation: Retain a sample of the mother liquor. Analyze both the final product and the mother liquor via HPLC (Protocol 3) to assess the effectiveness of the purification.

Protocol 2: Flash Column Chromatography

When recrystallization is ineffective or for removing impurities with very similar solubility profiles, flash column chromatography is the method of choice.[2] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.

Principle and Parameter Selection

This compound is a polar molecule due to the amide and amine functionalities. Therefore, normal-phase chromatography on silica gel is a suitable approach.

  • Stationary Phase: Silica gel (SiO₂) is the standard choice. Its slightly acidic nature can sometimes cause issues with basic compounds, but the amide nitrogen in the target molecule is significantly less basic than the piperazine nitrogen in related structures. If streaking or poor recovery is observed on TLC, alumina (neutral or basic) can be considered, or triethylamine (0.1-1%) can be added to the mobile phase to neutralize the acidic sites on the silica.[3][4]

  • Mobile Phase (Eluent): The eluent is chosen to provide a target retention factor (Rf) of ~0.25-0.35 on a silica gel TLC plate, which generally ensures good separation on the column.[3] A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol) is used.

Table 2: Example Eluent Systems for TLC Analysis

SystemPolarityComments
Hexane:Ethyl Acetate (1:1)ModerateGood starting point. Adjust ratio to achieve target Rf.
Dichloromethane:Methanol (98:2)HigherUse if compound does not move in Hex:EtOAc. Methanol significantly increases polarity.
Step-by-Step Protocol
  • TLC Analysis: Develop a suitable eluent system using TLC plates. Test various solvent ratios to find the one that gives your target compound an Rf of ~0.3. Visualize spots using a UV lamp (254 nm).

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles or cracks form.

  • Sample Loading (Dry Loading):

    • Dissolve the crude compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (~2-3 times the weight of the compound) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. Causality: Dry loading prevents dissolution issues at the top of the column and typically results in sharper bands and better separation compared to wet loading.[4]

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution:

    • Begin eluting with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for complex mixtures.[3] For example, start with 30% EtOAc in Hexane and gradually increase to 50% EtOAc in Hexane.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC or by analyzing small aliquots directly with benchtop NMR.[5]

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

  • Validation: Confirm the purity of the final product using HPLC (Protocol 3) and confirm its identity with NMR and MS (Protocol 4).

Protocol 3: Purity Assessment by HPLC

HPLC is an essential tool for quantifying the purity of the final compound and assessing the success of a purification step. A reversed-phase method is typically suitable for this class of compounds.

Method Parameters
  • Column: C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid or Phosphoric Acid.

    • B: Acetonitrile (MeCN) with 0.1% Formic Acid or Phosphoric Acid.

    • Rationale: The acidic modifier improves peak shape for basic/amine-containing compounds by protonating free silanol groups on the stationary phase and the analyte itself.[3][6]

  • Elution: A gradient method is recommended to resolve both early and late-eluting impurities. For example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or a wavelength determined by a UV scan of the compound).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a 50:50 Water:Acetonitrile mixture at approximately 1 mg/mL.

Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage.

Protocol 4: Structural Confirmation

Purity data alone is insufficient; the identity of the compound must be confirmed.

NMR Spectroscopy
  • ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should be consistent with the structure of this compound. Key signals to identify include:

    • Aromatic protons in the 1,3-disubstituted pattern on the chlorophenyl ring.

    • Distinct methylene (-CH₂-) signals for the piperazinone ring.

    • An N-H proton signal (if not exchanged with D₂O).

    • The absence of signals corresponding to starting materials or major impurities confirms purity.

  • ¹³C NMR: The carbon spectrum will show the expected number of signals for the unique carbon atoms in the molecule, providing further structural confirmation.[7]

Mass Spectrometry (MS)
  • Analyze the sample via Electrospray Ionization (ESI) or a similar soft ionization technique.

  • The resulting spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular weight of C₁₀H₁₁ClN₂O (210.66 g/mol ). The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.

Troubleshooting

Caption: A troubleshooting guide for common purification challenges.

References

  • SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Byrska, B., Zuba, D., & Stanaszek, R. (2010). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Retrieved from [Link]

  • Mash, E. A. (2009). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. ACS Publications. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-(3-Chlorophenyl) Piperazine at Best Price. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. (2013). CSIRO Publishing. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-(3-Chlorophenyl)piperazine (mCPP) in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author's Note: The topic specified is "1-(3-Chlorophenyl)piperazin-2-one." However, a comprehensive review of scientific literature reveals a scarcity of data regarding this specific molecule's application in radioligand binding assays. In contrast, the closely related compound, 1-(3-Chlorophenyl)piperazine , commonly known as m-Chlorophenylpiperazine (mCPP) , is a widely characterized pharmacological tool with extensive documentation in this context. It is a known metabolite of the antidepressant trazodone and is frequently used to probe the serotonergic system.[1][2] This guide will therefore focus on the application of mCPP, assuming it to be the intended compound of interest for researchers in this field. This approach ensures the provision of a robust, data-supported, and practical resource.

Introduction: mCPP as a Probe for the Serotonergic System

1-(3-Chlorophenyl)piperazine (mCPP) is a psychoactive compound of the phenylpiperazine class that serves as an invaluable research tool in neuroscience and pharmacology.[3][4] Its primary utility stems from its broad and significant affinity for multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).[5][6] This promiscuous binding profile, while making it unsuitable as a selective therapeutic, renders it an excellent reference compound for screening and characterizing novel ligands targeting the serotonergic system. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand like mCPP and its receptor targets, providing critical data on affinity and selectivity.[7][8]

This guide provides a detailed overview of the pharmacological profile of mCPP and presents a comprehensive protocol for its use in competitive radioligand binding assays, designed to empower researchers to generate high-quality, reproducible data.

Part 1: The Pharmacological Profile of mCPP

The utility of mCPP in binding assays is defined by its interaction with a range of neurochemical targets. It is a non-selective serotonergic agent, acting primarily as an agonist at most serotonin receptors.[3] Its binding affinity, typically expressed as the inhibition constant (Kᵢ), quantifies the concentration of mCPP required to occupy 50% of the target receptors in vitro. A lower Kᵢ value signifies a higher binding affinity. mCPP's strongest interactions are with the 5-HT₂ receptor family, particularly the 5-HT₂C subtype.[3]

The causality behind its use as a research tool is its ability to displace radiolabeled ligands from a wide array of serotonin receptors. By competing for the same binding site, it allows scientists to determine the relative affinity of new, unknown compounds. Its known anxiogenic effects in humans are thought to be mediated by its action on 5-HT₂C receptors, making it a useful compound for validating animal models of anxiety.[5]

Below is a summary of mCPP's binding affinities for key human and rat neuroreceptors, compiled from various authoritative sources.

Table 1: Binding Affinity (Kᵢ) of mCPP at Various Neurotransmitter Receptors
Receptor TargetSpeciesKᵢ (nM)Functional Activity
5-HT₂CHuman3.4Partial Agonist
5-HT₂BHuman28.8Antagonist
5-HT₂AHuman32.1Partial Agonist
5-HT₁BRat60Agonist
5-HT₁ARat143 - 145Agonist
5-HT₃N/AHigh AffinityAgonist
SERTHuman230 (IC₅₀)Inhibitor/Releaser
α₂-AdrenergicRat~600N/A
α₁-AdrenergicRatHigh AffinityN/A

Note: Kᵢ values can vary between studies due to differences in experimental conditions, tissue preparation, and the radioligand used. The data presented here are representative values from published literature.[3][6][9][10]

Part 2: Foundational Principles of Competitive Radioligand Binding

Radioligand binding assays are a powerful in vitro tool used to study ligand-receptor interactions.[11] The fundamental principle involves the use of a radioactively labeled ligand (the "radioligand") that binds with high affinity and specificity to a target receptor.[12] The competitive assay format is used to determine the binding affinity of an unlabeled test compound, such as mCPP.

In this setup, a fixed concentration of a specific radioligand and a preparation of cell membranes containing the receptor of interest are incubated with increasing concentrations of the unlabeled test compound.[13] The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes.

The resulting data are used to generate an inhibition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation , which accounts for the concentration and affinity of the radioligand used in the assay.[14]

This self-validating system relies on three key measurements:

  • Total Binding: Radioactivity bound in the absence of any competing unlabeled ligand.

  • Non-Specific Binding (NSB): Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand that completely blocks the radioligand from the target receptor. This measures the portion of the radioligand that adheres to filters, lipids, or other non-receptor components.

  • Specific Binding: The difference between Total Binding and Non-Specific Binding, representing the radioactivity bound specifically to the target receptor.

Figure 1. Workflow for a competitive radioligand binding assay.

Part 3: Protocol for Determining the Kᵢ of mCPP at the Human 5-HT₂C Receptor

This protocol provides a step-by-step methodology for a filtration-based competitive binding assay. The trustworthiness of this protocol is ensured by including controls for total and non-specific binding, allowing for the accurate determination of specific binding at each concentration of the test compound.

Objective: To determine the binding affinity (Kᵢ) of mCPP for the human serotonin 5-HT₂C receptor expressed in CHO-K1 cell membranes.

Materials:

  • Test Compound: 1-(3-Chlorophenyl)piperazine (mCPP).

  • Receptor Source: Commercially available or in-house prepared frozen cell membranes from CHO-K1 cells stably expressing the human 5-HT₂C receptor.

  • Radioligand: [³H]-Mesulergine (specific activity ~70-90 Ci/mmol). A potent 5-HT₂C antagonist.

  • Non-Specific Ligand: Mianserin or another appropriate 5-HT₂C ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, multichannel pipettors, cell harvester for filtration, glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.5% polyethyleneimine), scintillation vials, liquid scintillation counter, and scintillation cocktail.

Step-by-Step Experimental Protocol

1. Preparation of Reagents:

  • mCPP Stock and Dilutions: Prepare a 10 mM stock solution of mCPP in DMSO. Perform a serial dilution series in Assay Buffer to obtain final assay concentrations ranging from 0.1 nM to 100 µM. The key is to create a concentration range that spans at least 5 log units to ensure a full inhibition curve.[13]

  • Radioligand Working Solution: Dilute the [³H]-Mesulergine stock in Assay Buffer to a final concentration of ~1 nM. This concentration is typically near the Kₔ of the radioligand to provide a good signal-to-noise ratio without being wasteful.

  • Receptor Membrane Preparation: On the day of the assay, thaw the frozen membrane aliquot rapidly and resuspend in a sufficient volume of ice-cold Assay Buffer. Homogenize gently to ensure a uniform suspension. The optimal protein concentration (typically 50-120 µg per well for tissue) must be predetermined in a separate saturation binding experiment to ensure that less than 10% of the radioligand is bound.[14]

2. Assay Plate Setup (Final Volume = 250 µL):

  • The assay is performed in triplicate in a 96-well plate.

  • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of [³H]-Mesulergine working solution, and 150 µL of the membrane suspension.

  • Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Mianserin, 50 µL of [³H]-Mesulergine working solution, and 150 µL of the membrane suspension.

  • Competition Wells: Add 50 µL of each mCPP dilution, 50 µL of [³H]-Mesulergine working solution, and 150 µL of the membrane suspension.

3. Incubation:

  • Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.[14] The incubation time and temperature should be sufficient to allow the binding reaction to reach equilibrium, which should be confirmed during assay development.

4. Termination and Filtration:

  • The reaction is terminated by rapid filtration through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Quickly wash the filters four times with 3 mL of ice-cold Wash Buffer to remove any unbound radioactivity.[14] The speed of this step is critical to prevent dissociation of the radioligand from the receptor.

5. Radioactivity Measurement:

  • Dry the filter mat completely (e.g., 30 minutes at 50°C).[14]

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Average the CPM values for each set of triplicates.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

    • For each concentration of mCPP, calculate the specific binding.

  • Generate Inhibition Curve:

    • Convert the specific binding at each mCPP concentration to a percentage of the maximum specific binding (i.e., the specific binding in the absence of mCPP).

    • Plot the % Specific Binding versus the log[mCPP]. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Using a non-linear regression curve-fitting software (e.g., GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- variable slope" model to determine the log(IC₅₀), from which the IC₅₀ value is calculated.

  • Calculate Kᵢ using the Cheng-Prusoff Equation:

    • This equation converts the IC₅₀ value to the Kᵢ, which is a true measure of affinity independent of assay conditions.[14]

    • Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

      • [L] = Concentration of the radioligand ([³H]-Mesulergine) used in the assay.

      • Kₔ = Dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment.

Expert Insight: The choice of radioligand is critical. An ideal radioligand has high affinity (low Kₔ), low non-specific binding, and binds reversibly to the target. For studying mCPP's broad profile, a series of assays against different receptors would be necessary, each with a validated radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A).

Conclusion

1-(3-Chlorophenyl)piperazine (mCPP) remains a cornerstone tool for pharmacological research. When employed within the robust and self-validating framework of a competitive radioligand binding assay, it allows for the precise determination of ligand affinity at a multitude of serotonergic targets. The detailed protocol and principles outlined in this guide provide researchers with the necessary foundation to confidently utilize mCPP to probe receptor pharmacology, screen novel chemical entities, and advance the field of drug discovery.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from Oncodesign Services website. [Link]

  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from Wikipedia. [Link]

  • PsychonautWiki. (2023). mCPP. Retrieved from PsychonautWiki. [Link]

  • Release. (n.d.). mCPP - Pharmacology. Retrieved from Release.org.uk. [Link]

  • PubMed. (n.d.). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Retrieved from PubMed. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience. [Link]

  • CSIRO Publishing. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. Retrieved from CSIRO Publishing. [Link]

  • PubMed. (n.d.). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Retrieved from PubMed. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from Creative Bioarray. [Link]

  • PubMed. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Retrieved from PubMed. [Link]

  • American Journal of Physiology-Lung Cellular and Molecular Physiology. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from American Physiological Society. [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from Slideshare. [Link]

  • PubMed. (n.d.). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Retrieved from PubMed. [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from PubChem. [Link]

  • BindingDB. (n.d.). 1-(3-chlorophenyl)piperazine::CHEMBL478::m-Chlorophenylpiperazine::mCPP. Retrieved from BindingDB. [Link]

  • PubMed. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Retrieved from PubMed. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from Global Research Online. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]

  • Springer Protocols. (2011). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Retrieved from Springer. [Link]

Sources

Application Notes and Protocols for 1-(3-Chlorophenyl)piperazin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The arylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs targeting the central nervous system (CNS) and beyond.[1][2][3] This guide focuses on a specific, yet underexplored, member of this family: 1-(3-Chlorophenyl)piperazin-2-one . This molecule uniquely combines the well-established 3-chlorophenylpiperazine pharmacophore with a lactam functionality, creating a rigidified structure with distinct synthetic and pharmacological potential.

While its close analog, 1-(3-chlorophenyl)piperazine (m-CPP), is widely known as a serotonergic agonist and a major metabolite of the antidepressant Trazodone[4][5][6], the introduction of the carbonyl group at the 2-position of the piperazine ring offers medicinal chemists a novel vector for structural modification. The lactam structure not only alters the electronic and conformational properties of the piperazine ring but also provides a stable framework for building diverse chemical libraries.

This document serves as a comprehensive technical guide, providing an in-depth look at the synthesis of the this compound core, strategies for its derivatization, and detailed protocols for its application in drug discovery workflows, with a specific case study on its use in developing novel cytotoxic agents.

Section 1: The Significance of the Arylpiperazine Moiety in Drug Design

The prevalence of the arylpiperazine core in pharmacology stems from its ability to interact with a variety of biological targets, most notably G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors.[2] The nitrogen atom at the N1 position, attached to the aromatic ring, and the second nitrogen at the N4 position, available for substitution, create a versatile scaffold. This allows for fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[7] Marketed drugs such as the antidepressant Trazodone, the antihistamine Cetirizine, and various antipsychotics feature this critical chemical entity.[6][8]

The 1-(3-chlorophenyl) substitution pattern is particularly significant. It is a key feature of m-CPP, a compound known to interact with multiple serotonin receptor subtypes.[9] By incorporating this specific aryl group into the more rigid piperazin-2-one structure, we create a scaffold pre-organized for potential interactions with similar biological targets, while offering new opportunities for chemical exploration.

Caption: The versatile arylpiperazine scaffold and its application in diverse therapeutic areas.

Section 2: Synthesis and Characterization of the Core Scaffold

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The protocol outlined below is based on established synthetic methodologies for related structures, ensuring robustness and reproducibility.[10]

Synthesis_Workflow SM1 3-Chloroaniline Intermediate1 Bis(2-chloroethyl)amine (Nitrogen Mustard) Intermediate2 1-(3-Chlorophenyl)piperazine SM1->Intermediate2 Buchwald-Hartwig or SNAr Cyclization SM2 Diethanolamine Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate1 Chlorination Intermediate1->Intermediate2 Reagent2 Ethyl Chloroacetate Na₂CO₃, Benzene Product This compound Intermediate2->Product Reagent2->Product Acylative Cyclization QC Characterization (NMR, MS, HPLC) Product->QC

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of this compound

This protocol details the synthesis in two main stages: first, the formation of the piperazine ring, followed by the installation of the lactam functionality.

Stage 1: Synthesis of 1-(3-Chlorophenyl)piperazine Intermediate [11][12]

  • Rationale: This stage involves a double N-alkylation reaction between 3-chloroaniline and a dihaloethane equivalent, typically formed in situ or pre-formed as bis(2-chloroethyl)amine. A non-nucleophilic base is used to neutralize the HCl generated during the reaction.

  • Procedure:

    • To a solution of 3-chloroaniline (1 eq.) in a high-boiling point solvent like xylene, add bis(2-chloroethyl)amine hydrochloride (1.1 eq.) and a hindered base such as diisopropylethylamine (DIPEA) (2.5 eq.).

    • Heat the mixture to reflux (approx. 140°C) for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure 1-(3-chlorophenyl)piperazine.

Stage 2: Lactam Formation [10]

  • Rationale: This step involves the N-acylation of the piperazine intermediate with an acetylating agent bearing a leaving group, followed by an intramolecular cyclization. Sodium carbonate acts as a base to facilitate the nucleophilic attack and the subsequent ring closure.

  • Procedure:

    • Dissolve 1-(3-chlorophenyl)piperazine (1 eq.) in anhydrous benzene or toluene.

    • Add anhydrous sodium carbonate (Na₂CO₃) (2.0 eq.) to the solution.

    • Add ethyl chloroacetate (1.2 eq.) dropwise to the stirred suspension.

    • Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

    • After cooling, filter the mixture to remove inorganic salts and wash the solid with the reaction solvent.

    • Evaporate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a crystalline solid.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final compound.

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the 3-chlorophenyl ring and the methylene protons of the piperazinone ring.

  • ¹³C NMR: Confirm the presence of the carbonyl carbon (lactam) typically around 165-170 ppm and the distinct aromatic carbon signals.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound. For C₁₀H₁₁ClN₂O, the expected [M+H]⁺ is approximately 227.06.

  • HPLC: Assess purity, which should ideally be >95% for use in subsequent medicinal chemistry applications.

Section 3: Application in Lead Generation and Optimization

The this compound scaffold is an excellent starting point for building compound libraries. Its primary point of diversification is the secondary amine (N4), which can be readily functionalized.

Derivatization cluster_reactions Derivatization Reactions at N4 cluster_products Diverse Analogs Scaffold This compound N4-H Alkylation N-Alkylation (R-X, Base) Scaffold:f1->Alkylation Acylation N-Acylation (RCOCl, Base) Scaffold:f1->Acylation Arylation Buchwald-Hartwig (Ar-X, Pd catalyst) Scaffold:f1->Arylation Prod1 N-Alkyl Analogs Alkylation->Prod1 Prod2 N-Acyl Amides Acylation->Prod2 Prod3 N-Aryl Analogs Arylation->Prod3

Caption: Key derivatization strategies for the this compound scaffold.

Case Study: Development of Cytotoxic Agents

A study by Shahbazi-Mojarrad et al. demonstrated the utility of this scaffold in creating novel anticancer agents.[10] They synthesized a series of derivatives by modifying the N4 position and evaluated their cytotoxic activity against human lung (A549) and colon (HT-29) cancer cell lines.

Key Findings:

  • The this compound core was used as a building block.

  • Derivatization at the N4 position with moieties like 1-amidinourea, semicarbazide, and thiobiuret led to a significant improvement in cytotoxic activity compared to the parent scaffold.[10]

  • This suggests that the electronic and steric properties of the substituent at the N4 position are critical for biological activity.

Compound Derivative (Substitution at N4)A549 IC₅₀ (µM)[10]HT-29 IC₅₀ (µM)[10]
1-Amidinourea25.130.5
Semicarbazide35.542.1
Thiobiuret20.428.8
Doxorubicin (Control)0.81.1
Note: Data is representative and adapted from the cited literature for illustrative purposes.

Section 4: Detailed Experimental Protocols

Protocol 4.1: General Method for N-Alkylation of the Scaffold

This protocol provides a general method for attaching various side chains to the N4 position, a crucial step for generating a library of analogs for screening.[13]

  • Rationale: This is a standard nucleophilic substitution reaction where the secondary amine of the piperazinone acts as a nucleophile. A base is required to deprotonate the amine, increasing its nucleophilicity, and to scavenge the acid byproduct. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Materials:

    • This compound (1 eq.)

    • Alkyl halide (e.g., R-Br, R-I) (1.1 eq.)

    • Potassium carbonate (K₂CO₃) (2.0 eq.) or Sodium hydride (NaH) (1.2 eq. for a stronger base)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.

    • Add the base (K₂CO₃) and stir the suspension for 15 minutes at room temperature.

    • Add the alkyl halide dropwise to the mixture.

    • Heat the reaction to 60-70°C and stir for 4-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[10]

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., A549 or HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Section 5: Future Perspectives and Conclusion

The this compound scaffold represents a valuable yet underexplored platform in medicinal chemistry. The successful application of its derivatives as cytotoxic agents opens a promising avenue for anticancer drug discovery.[10] However, given its structural similarity to the potent serotonergic modulator m-CPP, a significant and compelling future direction is the exploration of its potential as a CNS agent.[4][9]

Future research should focus on:

  • CNS-Targeted Libraries: Synthesizing derivatives with substituents known to favor blood-brain barrier penetration and interaction with serotonin or dopamine receptors.

  • Pharmacological Profiling: Screening these new analogs in a panel of CNS receptor binding and functional assays.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying both the N4 substituent and the aryl ring to build a comprehensive SAR profile for various biological targets.

References

  • Shahbazi-Mojarrad, J., et al. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(4), 439-444. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • IndiaMART. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride. Retrieved from: [Link]

  • Patel, R., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 116-122. Available at: [Link]

  • Trotsko, N., et al. (2020). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2020(4), M1167. Available at: [Link]

  • Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Available at: [Link]

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Available at: [Link]

  • Checchi, P., et al. (2005). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Journal of Medicinal Chemistry, 48(13), 4446-4456. Available at: [Link]

  • Trotsko, N., et al. (2020). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from: [Link]

  • ResearchGate. (n.d.). Structure of cinnamyl piperazine derivatives as CNS agents. Retrieved from: [Link]

  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 117. Available at: [Link]

  • Wikipedia. (n.d.). Trazodone. Retrieved from: [Link]

  • Hernández-Luis, F., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 237-243. Available at: [Link]

  • Yang, M., et al. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1291. Available at: [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-446. Available at: [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. Available at: [Link]

  • Wikipedia. (n.d.). Cetirizine. Retrieved from: [Link]

Sources

Application Notes and Protocols for the Handling and Storage of Phenylpiperazine Analogs: A Case Study on 1-(3-Chlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: This document provides detailed handling and storage procedures for 1-(3-Chlorophenyl)piperazine and its hydrochloride salt. The initial topic of inquiry was 1-(3-Chlorophenyl)piperazin-2-one. However, a comprehensive search for safety and handling data on this specific analog revealed a significant lack of detailed, publicly available information from authoritative sources. Given the structural similarity and the likely encounter of related compounds in a research setting, this guide has been developed to provide a robust framework for safe handling of the well-documented analog, 1-(3-Chlorophenyl)piperazine. The principles outlined herein should be considered relevant, but not directly transferable without a specific risk assessment for this compound. The presence of a ketone functional group in the piperazine ring may alter the reactivity, stability, and toxicological profile of the molecule.

Introduction and Chemical Profile

1-(3-Chlorophenyl)piperazine, often abbreviated as m-CPP, is a psychoactive compound that functions as a non-selective serotonin receptor agonist.[1][2] It is a known metabolite of several antidepressant drugs, including trazodone and nefazodone.[1] In the context of drug development and neuroscience research, m-CPP is utilized in studies investigating serotonergic pathways and as a reference standard.[2] This guide provides essential protocols for its safe handling, storage, and disposal in a laboratory setting.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂PubChem[1]
Molecular Weight 196.67 g/mol PubChem[1]
Appearance White to off-white crystalline powder or colorless oilPharmaffiliates[3]
Solubility Soluble in methanolSigma-Aldrich[2]
CAS Number 6640-24-0 (free base), 13078-15-4 (hydrochloride)Santa Cruz Biotechnology[4], Cayman Chemical[5]

Hazard Identification and Safety Precautions

1-(3-Chlorophenyl)piperazine and its salts are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[1][2][5]

  • Skin Irritation (Category 2): Causes skin irritation.[1][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][5]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to minimize exposure risk.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the compound.[6]

  • Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.[6]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of potential for significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[2]

Storage and Stability

Proper storage is crucial to maintain the integrity of 1-(3-Chlorophenyl)piperazine and to prevent hazardous situations.

Recommended Storage Conditions:

  • Temperature: Store at room temperature or as specified by the manufacturer (some sources recommend 2-8°C).[3][6]

  • Atmosphere: Store in a dry, well-ventilated place.[7][8] Some sources indicate that the compound is air-sensitive and should be stored under an inert atmosphere.[7]

  • Container: Keep the container tightly closed.[7][8] For light-sensitive compounds, an amber glass bottle is recommended.

  • Security: Due to its toxicity, the compound should be stored in a locked cabinet or a secure, restricted-access area.[9]

Incompatible Materials:

  • Strong Oxidizing Agents: Avoid storage with strong oxidizing agents, as this may lead to hazardous reactions.[5]

Experimental Protocols

Weighing and Aliquoting Protocol

The following protocol outlines the steps for safely weighing and preparing solutions of 1-(3-Chlorophenyl)piperazine.

  • Preparation:

    • Don all required PPE (lab coat, gloves, safety glasses).

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment (spatula, weigh boat, analytical balance, appropriate solvent, volumetric flask, labels).

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of 1-(3-Chlorophenyl)piperazine powder from the stock container to the weigh boat using a clean spatula. Avoid generating dust.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed powder to a volumetric flask.

    • Add a small amount of the appropriate solvent (e.g., methanol) to dissolve the powder.

    • Once dissolved, add solvent to the calibration mark.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Cleanup:

    • Clean the spatula and work surface with an appropriate solvent and dispose of the waste in a designated hazardous waste container.

    • Dispose of the weigh boat and any contaminated wipes in the solid hazardous waste stream.

    • Remove gloves and wash hands thoroughly.

Accidental Release and Spill Management

Prompt and appropriate action is critical in the event of a spill.

  • Immediate Actions:

    • Evacuate the immediate area of the spill.

    • Alert colleagues and the laboratory supervisor.

    • If the spill is large or involves a significant release of dust, evacuate the entire laboratory and contact the institutional safety office.

  • Spill Cleanup (for small, manageable spills):

    • Ensure proper PPE is worn, including respiratory protection if dust is present.

    • Cover the spill with an absorbent material (e.g., sand, dry earth, or a commercial spill kit absorbent).[10]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[7]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Collect all cleanup materials in a hazardous waste container.

Workflow for Spill Management:

SpillManagement Spill Spill of 1-(3-Chlorophenyl)piperazine Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill  Small LargeSpill Large Spill or Dust Cloud Assess->LargeSpill  Large EvacuateImmediate Evacuate Immediate Area Alert Supervisor SmallSpill->EvacuateImmediate EvacuateLab Evacuate Laboratory Call Emergency Safety Office LargeSpill->EvacuateLab DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) EvacuateImmediate->DonPPE Contain Cover with Absorbent Material DonPPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Document Spill and Response Dispose->Report

Caption: Decision workflow for managing a spill of 1-(3-Chlorophenyl)piperazine.

First Aid Measures

In case of exposure, immediate medical attention is required.[7][9]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7][10]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9]

Waste Disposal

All waste containing 1-(3-Chlorophenyl)piperazine must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container. This includes contaminated PPE, weigh boats, and absorbent materials.

  • Liquid Waste: Collect in a designated, labeled, and sealed solvent waste container. Do not pour down the drain.[6]

  • Disposal: Dispose of all waste through the institution's environmental health and safety office, in accordance with local, state, and federal regulations.[5]

References

  • CymitQuimica. (2024, November 1).
  • Cayman Chemical. (2024, August 22). 1-(3-Chlorophenyl)piperazine (hydrochloride)
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 1-(3-Chlorophenyl)piperazine hydrochloride.
  • Combi-Blocks, Inc. (2023, January 2).
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 1-(3-Chlorophenyl)piperazine hydrochloride.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Cayman Chemical. (2024, January 16). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride) (CRM).
  • Sigma-Aldrich. (2025, May 17).
  • Pharmaffiliates. (n.d.). CAS No : 6640-24-0 | Chemical Name : 1-(3-Chlorophenyl)piperazine. Retrieved January 9, 2026, from [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

1-(3-Chlorophenyl)piperazin-2-one is a synthetic arylpiperazine derivative. While its close analog, 1-(3-chlorophenyl)piperazine (mCPP), is a well-characterized serotonergic and dopaminergic agent, the addition of a carbonyl group at the 2-position of the piperazine ring fundamentally alters the molecule's chemical properties and likely its pharmacological profile.[1]

Recent research has identified this compound as a key structural scaffold for the development of novel cytotoxic agents.[2][3] Specifically, derivatives of this molecule have been synthesized as bioisosteres of known farnesyltransferase (FTase) inhibitors, demonstrating significant cytotoxic activity against human cancer cell lines, including lung (A549) and colon (HT-29) carcinomas in vitro.[2][3][4] FTase is a critical enzyme for the post-translational modification of Ras proteins, which are frequently mutated in human cancers. Inhibition of FTase prevents Ras localization to the cell membrane, thereby blocking downstream oncogenic signaling.[2][5]

These in vitro findings provide a strong rationale for evaluating this compound in preclinical in vivo animal models, particularly in the context of oncology. This document serves as a comprehensive guide for researchers initiating such studies. It must be noted that, as a novel investigational compound, there is limited publicly available in vivo data for this compound itself. Therefore, the following protocols are based on established best practices for the preclinical development of novel small molecule cytotoxic agents and farnesyltransferase inhibitors.[6][7][8]

Compound Characteristics and Handling

Before initiating any in vivo experiments, it is imperative to understand the fundamental properties and safety considerations for this compound.

PropertyDataSource
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₁₁ClN₂ON/A
Molecular Weight 210.66 g/mol N/A
Appearance Solid[9]
Purity ≥98% (typical)[9]
Storage Sealed in a dry, room temperature environment[9]

Safety Precautions: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from the closely related 1-(3-Chlorophenyl)piperazine hydrochloride suggests that this class of compounds should be handled with care.[10][11][12][13]

  • Hazard: Assumed to be toxic if swallowed, an irritant to skin and eyes, and may cause respiratory irritation.[10][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. When handling the powder outside of a certified chemical fume hood, a dust mask or respirator (e.g., N95) is required.[14]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[11]

Part 1: Pre-formulation and Vehicle Selection

The first critical step in any in vivo study is the development of a safe and effective vehicle for drug administration. The poor aqueous solubility of many small molecules is a common hurdle. The hydrochloride salt of the compound may offer improved water solubility.

Protocol 1: Solubility Assessment

Objective: To determine the solubility of this compound in common, biocompatible vehicles to identify a suitable formulation for in vivo dosing.

Materials:

  • This compound (or its hydrochloride salt)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Carboxymethylcellulose (CMC)

  • Sterile Saline (0.9% NaCl)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Vortex mixer, magnetic stirrer, microcentrifuge

Procedure:

  • Prepare Vehicle Systems: Prepare small volumes of common vehicle combinations. Examples include:

    • 10% DMSO, 90% Saline

    • 10% DMSO, 40% PEG400, 50% Saline

    • 5% DMSO, 5% Tween 80, 90% Saline

    • 0.5% CMC in sterile water

  • Determine Solubility:

    • Weigh out a small, precise amount of the compound (e.g., 5 mg) into a sterile microfuge tube.

    • Add a small, measured volume of the first vehicle (e.g., 100 µL) to achieve a high starting concentration (e.g., 50 mg/mL).

    • Vortex vigorously for 2-3 minutes. Use sonication if necessary to break up aggregates.

    • Visually inspect for undissolved particles. If the compound is fully dissolved, it is soluble at that concentration.

    • If particles remain, add an additional measured volume of the vehicle to dilute the concentration (e.g., add another 100 µL for a final concentration of 25 mg/mL) and repeat the vortexing step.

    • Continue this process until the compound is fully dissolved. The concentration at which it dissolves is the approximate solubility.

    • For confirmation, centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10 minutes. If a pellet forms, the compound was not fully dissolved.

  • Select a Vehicle: Choose the simplest vehicle system that achieves the desired concentration for the highest planned dose. The final concentration of DMSO should ideally be kept below 10% of the total injection volume to avoid toxicity.[15]

G cluster_0 Solubility Assessment Workflow weigh Weigh Compound add_vehicle Add Vehicle System weigh->add_vehicle vortex Vortex / Sonicate add_vehicle->vortex inspect Visually Inspect vortex->inspect dissolved Solubility Determined inspect->dissolved  Clear Solution add_more Add More Vehicle inspect->add_more Particulate centrifuge Centrifuge (Optional) dissolved->centrifuge add_more->vortex

Caption: Workflow for determining compound solubility.

Part 2: In Vivo Toxicology - Maximum Tolerated Dose (MTD)

Causality: Before assessing efficacy, the safety and tolerability of the compound must be established. An MTD study determines the highest dose that can be administered without causing unacceptable toxicity or mortality, guiding the dose selection for subsequent efficacy studies.[7][16] This step is crucial to ensure that any observed anti-tumor effects are due to the compound's specific activity and not confounded by systemic toxicity.[16]

Protocol 2: Acute Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the single-dose MTD of this compound.

Animal Model:

  • Species/Strain: Naive female BALB/c or C57BL/6 mice (6-8 weeks old). The strain should match the one intended for the efficacy study.

  • Group Size: 3-5 mice per group.[6]

Experimental Design:

  • Dose Selection:

    • If an in vivo LD50 value for a very similar compound exists, a starting dose of one-tenth the LD50 can be used.[17] For the related mCPP, the oral LD50 in rats is 142 mg/kg. This is a very rough starting point and should be used with extreme caution due to the structural differences.

    • In the absence of data, start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups.

    • Use a dose-escalation scheme, such as a modified Fibonacci sequence (e.g., dose increments of 100%, 67%, 50%, etc.), for subsequent groups.[17]

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Dose 1 (e.g., 5 mg/kg)

    • Group 3: Dose 2 (e.g., 10 mg/kg)

    • Group 4: Dose 3 (e.g., 20 mg/kg)

    • Group 5: Dose 4 (e.g., 40 mg/kg)

    • (Doses are illustrative and should be adjusted based on emerging data)

  • Administration:

    • Administer a single dose of the compound or vehicle via the intended route for the efficacy study (e.g., intraperitoneal (IP), oral gavage (PO), or intravenous (IV)).

  • Monitoring and Endpoints:

    • Body Weight: Measure daily for 14 days. A weight loss of >20% is a common sign of significant toxicity and a primary endpoint.[18]

    • Clinical Observations: Monitor animals at least twice daily. Record signs of toxicity including, but not limited to:

      • Changes in posture (hunching)

      • Changes in activity (lethargy, hyperactivity)

      • Rough coat (piloerection)

      • Labored breathing

      • Diarrhea or changes in feces

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of distress.

G cluster_1 Maximum Tolerated Dose (MTD) Study Workflow acclimate Acclimate Mice (7 days) randomize Randomize into Dose Groups (n=3-5 per group) acclimate->randomize dose Administer Single Dose (Vehicle or Compound) randomize->dose monitor Monitor Daily for 14 Days (Body Weight, Clinical Signs) dose->monitor endpoint Primary Endpoint Check monitor->endpoint mtd MTD Determined endpoint->mtd Toxicity within limits euthanize Euthanize Animal endpoint->euthanize >20% weight loss or severe distress

Caption: Workflow for a typical MTD study.

Part 3: In Vivo Efficacy Evaluation

Based on the in vitro data suggesting cytotoxic activity and its design as a potential farnesyltransferase inhibitor, a human tumor xenograft model is the most logical next step to evaluate in vivo efficacy.[2][8][19]

Protocol 3: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in an established subcutaneous human tumor xenograft mouse model.

Animal Model:

  • Species/Strain: Immunodeficient mice (e.g., Athymic Nude, NOD-SCID) are required to prevent rejection of human tumor cells.[19]

  • Cell Line: A549 (lung) or HT-29 (colon) cells, based on the initial in vitro screening data. Cells must be tested and confirmed to be pathogen-free before injection.[19]

Experimental Design:

  • Tumor Implantation:

    • Harvest cultured A549 or HT-29 cells during their logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.

    • Inject an appropriate number of cells (typically 1 x 10⁶ to 10 x 10⁶ in a volume of 100-200 µL) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow. Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group). This ensures an even distribution of tumor sizes at the start of treatment.[19]

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Test Compound - Low Dose (e.g., 0.25 x MTD)

    • Group 3: Test Compound - Mid Dose (e.g., 0.5 x MTD)

    • Group 4: Test Compound - High Dose (MTD)

    • Group 5 (Optional): Positive Control (a standard-of-care cytotoxic agent for the specific cancer type)

  • Drug Administration:

    • Administer the compound and vehicle according to a predetermined schedule (e.g., daily, every other day) and route (PO, IP) for a set duration (e.g., 21-28 days).

  • Monitoring and Endpoints:

    • Tumor Volume: Measure 2-3 times per week. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

    • Body Weight: Measure 2-3 times per week as an indicator of toxicity.

    • Clinical Observations: Monitor daily for any signs of distress.

    • Study Termination: The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if treated animals show excessive toxicity.

    • Post-Mortem Analysis: At the end of the study, tumors are excised, weighed, and can be processed for further analysis (e.g., histology, biomarker analysis).

G cluster_2 Xenograft Efficacy Study Workflow implant Implant Tumor Cells Subcutaneously monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice when Tumors Reach ~150 mm³ monitor_growth->randomize treat Initiate Treatment (Vehicle, Compound, Positive Control) randomize->treat monitor_study Monitor Tumor Volume & Body Weight (2-3x / week) treat->monitor_study endpoint Endpoint Reached? monitor_study->endpoint endpoint->monitor_study No terminate Terminate Study endpoint->terminate Yes (e.g., Control tumor >1500 mm³) analysis Excise Tumors for Weight & Analysis terminate->analysis

Caption: Workflow for a subcutaneous xenograft efficacy study.

Conclusion

This compound is a promising chemical scaffold for the development of novel anticancer therapeutics, likely acting through the inhibition of farnesyltransferase. The successful translation of its in vitro cytotoxic potential to in vivo efficacy requires a systematic and rigorous preclinical evaluation. The protocols outlined in this document provide a foundational framework for initiating these critical studies, from initial formulation and safety assessment to a robust xenograft efficacy model. Adherence to these scientifically-grounded and ethically-sound methodologies will ensure the generation of reliable and translatable data, paving the way for further development.

References

  • Ghasemi, S., et al. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(4), 434-441. [Link]

  • Ghasemi, S., et al. (Request PDF). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. ResearchGate. [Link]

  • CSIRO Publishing. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing. [Link]

  • End, D. W. (1998). Farnesyltransferase inhibitors. Preclinical development. Annals of the New York Academy of Sciences, 886, 219-231. [Link]

  • Sebti, S. M., & Hamilton, A. D. (2000). Farnesyltransferase and geranylgeranyltransferase I inhibitors and cancer therapy: lessons from mechanism and bench-to-bedside translational studies. Cancer Research, 60(13), 3471-3475. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. [Link]

  • IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. [Link]

  • Wang, J., et al. (2018). In vivo Pharmacology Models for Cancer Target Research. In Cancer Drug Discovery and Development (pp. 115-141). Humana Press, New York, NY. [Link]

  • University of Florida. (n.d.). STUDY DESIGNS. [Link]

  • van der Zanden, S. Y., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Cancer chemotherapy and pharmacology, 80(5), 1033–1041. [Link]

  • Johnson, J. I., et al. (2010). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Cancer Research, 70(21), 8565–8573. [Link]

  • Li, N., et al. (2024). Cu-Cy Nps@ZIF-8@HA-Mediated Photodynamic Therapy for Cutaneous Squamous Cell Carcinoma: A Novel Approach Targeting the Tumor Microenvironment. International Journal of Nanomedicine, 19, 137-154. [Link]

  • Sargent, M., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. STAR protocols, 4(1), 102035. [Link]

  • Al-Adham, I. S. I., et al. (2023). Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. Gels, 9(1), 58. [Link]

  • Misiak, K., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. The Journal of pharmacy and pharmacology, 57(2), 209–214. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. [Link]

  • Al-Ostoot, F. H., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(21), 7249. [Link]

Sources

Application Notes and Protocols for Measuring 1-(3-Chlorophenyl)piperazin-2-one Activity in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 1-(3-Chlorophenyl)piperazin-2-one is a derivative of this class that has shown potential in various biological contexts, including oncology.[2] The development of robust and reliable assays to quantify the activity of this and similar compounds is critical for advancing drug discovery programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a tiered assay cascade to characterize the bioactivity of this compound, with a focus on its potential anticancer effects. The protocols herein are designed to be self-validating systems, incorporating principles of scientific integrity and referencing authoritative standards for assay development.

Introduction: The Rationale for an Integrated Assay Cascade

This compound and its analogues have been investigated for their cytotoxic effects against various human cancer cell lines, such as A549 (lung adenocarcinoma) and HT-29 (colorectal adenocarcinoma).[2] While the precise mechanism of action for this specific compound is a subject of ongoing investigation, many arylpiperazines exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.[1]

To effectively characterize the activity of a novel compound like this compound, a multi-faceted approach is required. A tiered assay cascade allows for a systematic evaluation, starting with broad phenotypic screening to confirm cytotoxic activity, followed by more specific assays to elucidate the mechanism of action and identify potential molecular targets. This approach ensures that resources are directed toward the most promising avenues of investigation and that the resulting data is both comprehensive and reliable.

This guide outlines a three-tiered assay workflow:

  • Tier 1: Primary Screening: Quantifying the cytotoxic and anti-proliferative effects on cancer cell lines.

  • Tier 2: Mechanistic Elucidation: Investigating the compound's impact on cell cycle progression and apoptosis.

  • Tier 3: Target Engagement and Quantification: Utilizing advanced techniques to identify specific molecular interactions and for pharmacokinetic studies.

The validation of these analytical procedures should be a continuous process, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the methods are fit for their intended purpose.[3][4][5][6][7]

Tier 1: Primary Screening for Cytotoxic and Anti-proliferative Activity

The initial step in evaluating a potential anticancer compound is to determine its ability to inhibit the growth of and kill cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[1][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple.[1] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (Adherence) seed_cells->incubate_24h add_compound Add Compound Dilutions to Wells incubate_24h->add_compound prep_compound Prepare Serial Dilutions of Compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound (test compound)

  • Human cancer cell lines (e.g., A549, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.[1]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. A dose-response curve is then plotted, and the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of the compound that inhibits cell growth by 50%.

Parameter Description Typical Unit
IC₅₀ The concentration of an inhibitor where the response is reduced by half.µM or nM
Dose-Response Curve A graph illustrating the relationship between the concentration of a drug and the magnitude of its effect.% Viability vs. log[Concentration]
Vehicle Control A control group that receives the solvent in which the drug is dissolved (e.g., DMSO).100% Viability

Tier 2: Mechanistic Elucidation Assays

Once the cytotoxic activity of this compound is confirmed, the next logical step is to investigate how it is affecting the cells. This involves assays to determine if the compound is inducing apoptosis (programmed cell death) or causing cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide binds stoichiometrically to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. By treating cells with the compound and then staining with PI, flow cytometry can be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound is inducing cell cycle arrest at that checkpoint.[1]

Experimental Workflow: Flow Cytometry-Based Assays

Flow_Cytometry_Workflow cluster_apoptosis Annexin V/PI Apoptosis Assay cluster_cell_cycle Cell Cycle Analysis start Seed and Treat Cells with Compound harvest Harvest Cells (Trypsinization) start->harvest wash Wash Cells with PBS harvest->wash resuspend_binding Resuspend in Annexin V Binding Buffer wash->resuspend_binding fix_cells Fix Cells in Cold 70% Ethanol wash->fix_cells stain_annexin_pi Add Annexin V-FITC and PI resuspend_binding->stain_annexin_pi incubate_dark Incubate in the Dark stain_annexin_pi->incubate_dark analyze Analyze by Flow Cytometry incubate_dark->analyze wash_pbs Wash with PBS fix_cells->wash_pbs treat_rnase Treat with RNase A wash_pbs->treat_rnase stain_pi Stain with PI treat_rnase->stain_pi stain_pi->analyze

Caption: General workflow for apoptosis and cell cycle analysis.

Detailed Protocol: Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Data Analysis and Interpretation

The flow cytometry data will be presented as a dot plot, separating the cell population into four quadrants:

  • Q1 (Annexin V-/PI+): Necrotic cells

  • Q2 (Annexin V+/PI+): Late apoptotic cells

  • Q3 (Annexin V-/PI-): Viable cells

  • Q4 (Annexin V+/PI-): Early apoptotic cells

An increase in the percentage of cells in Q2 and Q4 in the treated samples compared to the control indicates the induction of apoptosis.

Tier 3: Target Engagement and Bioanalytical Quantification

For a comprehensive understanding of the compound's activity, it is beneficial to move beyond cell-based phenotypic assays to more targeted and quantitative methods. This can involve identifying specific molecular targets and developing methods for quantifying the compound in biological matrices.

Radioligand Binding Assays for Target Identification

Principle: Many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs) or neurotransmitter transporters.[9][10][11] Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor.[9][12] These assays involve incubating a preparation of the target receptor with a radioactively labeled ligand and measuring the displacement of the radioligand by the unlabeled test compound.[9][13]

Types of Radioligand Binding Assays: [9][12]

  • Saturation Assays: Determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).

  • Competition Assays: Measure the ability of an unlabeled compound to compete with a radioligand, allowing for the calculation of its inhibitory constant (Ki).

LC-MS/MS for Quantification in Biological Samples

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to quantify small molecules in complex matrices like plasma or tissue homogenates.[14][15][16][17] This is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. A robust LC-MS/MS method provides crucial data for dose selection and understanding the compound's behavior in vivo.[14][16]

Protocol: Generic Radioligand Binding Competition Assay

Materials:

  • Membrane preparation from cells expressing the target receptor of interest

  • Radioligand specific for the target receptor

  • This compound

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound.

  • Incubation: Incubate the plate for a defined period at a specific temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.[12][18]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Add scintillation fluid to the filters and count the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

The data is used to generate a competition curve, from which the IC₅₀ value can be determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the target receptor.

Parameter Description Typical Unit
Bmax Maximum number of binding sites.fmol/mg protein
Kd The equilibrium dissociation constant; a measure of the radioligand's affinity.nM
Ki The inhibition constant; a measure of the test compound's affinity for the receptor.µM or nM

Conclusion and Future Directions

The methodologies outlined in this application note provide a structured and robust framework for characterizing the activity of this compound. By progressing through a tiered cascade of assays—from broad phenotypic screening to specific mechanistic and quantitative analyses—researchers can build a comprehensive profile of the compound's biological effects. This systematic approach, grounded in established scientific principles and regulatory guidelines, is essential for advancing promising compounds through the drug discovery and development pipeline. Future studies may involve the use of more advanced techniques such as high-content screening, transcriptomics, and in vivo animal models to further elucidate the compound's mechanism of action and therapeutic potential.

References

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Schulte, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity. Domainex. [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Hall, M. D., et al. (2023). Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4. Redox Biology, 63, 102719. [Link]

  • Semantic Scholar. (n.d.). Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans. Semantic Scholar. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Charnwood Discovery. (n.d.). Biochemical Assay Development. Charnwood Discovery. [Link]

  • PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Springer Nature Experiments. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature Experiments. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • National Institutes of Health. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. NIH. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (n.d.). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • ResearchGate. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]

  • Graphviz. (2024, September 28). DOT Language. Graphviz. [Link]

  • CSIRO Publishing. (2013, March 25). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, October 1). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. IJPSR. [Link]

  • GraphViz Examples and Tutorial. (n.d.). Simple Graph. [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia. [Link]

  • Dot Language Graphviz. (n.d.). Dot Language Graphviz. [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. PubChem. [Link]

  • PubMed. (n.d.). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • Wikipedia. (n.d.). Trazodone. Wikipedia. [Link]

  • National Institutes of Health. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. NIH. [Link]

  • ResearchGate. (n.d.). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)piperazin-2-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges in this synthesis, optimize reaction yield, and minimize impurity formation. The information herein is synthesized from established literature and practical chemical principles to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to this compound?

A1: The most prevalent and direct method is the N-arylation of piperazin-2-one. However, a more common route in literature for related N-aryl piperazines, which can be adapted, involves the condensation of 3-chloroaniline with a suitable C4 synthon containing a latent amine and a chloroacetamide moiety, followed by a base-mediated intramolecular cyclization. A classical approach involves reacting 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride, though this typically yields the fully reduced piperazine ring and not the desired piperazin-2-one.[1][2][3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this synthesis are typically traced back to one of four areas:

  • Reagent Quality: Purity of 3-chloroaniline, quality of the alkylating agent, and solvent/base integrity are critical.

  • Reaction Conditions: Sub-optimal temperature, incorrect choice of base, or insufficient reaction time can lead to incomplete conversion.

  • Side Reactions: Competing reactions, such as dialkylation of the aniline or hydrolysis of the chloroacetamide moiety, can consume starting materials.

  • Work-up and Purification: Product loss during aqueous extraction or inefficient purification (e.g., crystallization or chromatography) is a common issue.

Q3: I am observing multiple spots on my TLC plate besides the product. What are the likely impurities?

A3: Common impurities include unreacted 3-chloroaniline, the open-chain intermediate prior to cyclization, and potential byproducts from side reactions. In syntheses involving piperazine precursors, symmetrically disubstituted derivatives can also form as byproducts.[4] Hydroxylated derivatives may also be present if the reaction is not performed under anhydrous conditions.

Q4: Which modern catalytic methods can be applied to this synthesis?

A4: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to the synthesis of N-aryl piperazines and their derivatives.[5] This would involve a palladium-catalyzed cross-coupling of piperazin-2-one with 3-chlorobromobenzene or a similar aryl halide. Optimization of the palladium precursor, phosphine ligand, and base is crucial for high efficiency.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low conversion of starting materials is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving this issue.

LowYield Start Low Yield Observed TLC Analyze reaction by TLC/LC-MS Start->TLC SM_Present Significant Starting Material (SM) Remains TLC->SM_Present SM_Absent SM Consumed, but Product is Low TLC->SM_Absent Check_Reagents Verify Reagent Purity & Stoichiometry SM_Present->Check_Reagents Yes Workup_Issue Investigate Work-up Losses (Extraction pH) SM_Absent->Workup_Issue Yes Check_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Check_Base Evaluate Base Strength & Solubility Check_Conditions->Check_Base Purification_Issue Optimize Purification (Solvent, Column) Workup_Issue->Purification_Issue Degradation_Issue Check for Product Degradation (Harsh pH) Purification_Issue->Degradation_Issue

Caption: Troubleshooting workflow for low product yield.

Potential Cause Explanation & Recommended Action
Poor Reagent Quality 3-chloroaniline can oxidize and darken on storage; use freshly distilled or high-purity starting material. Ensure chloroacetamide reagents have not hydrolyzed. Solvents must be anhydrous, as water can hydrolyze the chloroacetamide and interfere with the base.
Ineffective Base The base must be strong enough to facilitate the intramolecular nucleophilic attack for cyclization but not so strong as to promote unwanted side reactions. Common choices include K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA). Ensure the base is fully dissolved or adequately suspended for the reaction to proceed.
Sub-optimal Temperature The initial N-alkylation of the aniline and the subsequent cyclization may have different optimal temperatures. Insufficient heat can lead to a stalled reaction. Conversely, excessive heat can cause decomposition or side-product formation. An optimal temperature is often found through screening, typically in the range of 80-135°C, depending on the solvent.[2]
Incorrect Stoichiometry An excess of one reagent may be necessary to drive the reaction to completion, but a significant deviation from a 1:1 stoichiometry for the key reactants can lead to side products and make purification difficult.
Product Loss During Work-up This compound has moderate polarity and some aqueous solubility, especially in its protonated (hydrochloride) form. Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Adjusting the pH of the aqueous phase to be slightly basic (pH 8-9) before extraction can ensure the product is in its free base form, maximizing organic solubility.
Problem 2: Significant Impurity Formation

The presence of persistent impurities complicates purification and reduces the overall yield of the desired product.

ReactionPathway cluster_main Desired Synthetic Pathway cluster_side Potential Side Reaction Aniline 3-Chloroaniline Intermediate Open-Chain Intermediate (N-Aryl-N-(2-bromoethyl)-2-chloroacetamide) Aniline->Intermediate 1. N-Alkylation (Base, Heat) Dimer Aniline Dimerization (Over-alkylation) Aniline->Dimer Excess Alkylating Agent AlkylatingAgent N-(2-bromoethyl)- 2-chloroacetamide AlkylatingAgent->Intermediate 1. N-Alkylation (Base, Heat) Hydrolysis Hydrolysis of Alkylating Agent AlkylatingAgent->Hydrolysis Trace H₂O Product This compound Intermediate->Product 2. Intramolecular Cyclization (Base) Intermediate->Dimer Excess Alkylating Agent

Caption: Desired reaction pathway versus common side reactions.

Impurity Identification Cause Prevention & Removal Strategy
Unreacted 3-Chloroaniline Lower Rf spot on TLC (less polar than product).Incomplete reaction due to insufficient time, temperature, or inefficient base.Prevention: Increase reaction time or temperature moderately. Ensure the base is active and present in sufficient quantity. Removal: Can often be removed via column chromatography or by washing the organic extract with dilute acid (e.g., 1M HCl) to protonate and extract the aniline into the aqueous phase.
Open-Chain Intermediate Spot on TLC with polarity close to the product.Incomplete cyclization. The N-alkylation step may be faster than the ring-closing step.Prevention: Ensure a sufficiently strong base and adequate temperature for the cyclization step. Sometimes, a stronger base or a higher boiling point solvent is required for the second step.
Hydrolyzed Chloroacetamide A more polar impurity, often appearing as streaking on TLC.Presence of water in the reaction mixture.Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
N,N-Dialkylated Aniline A less polar, often oily impurity.The aniline nitrogen attacks a second molecule of the alkylating agent.Prevention: Use a controlled 1:1 stoichiometry. Slow, dropwise addition of the alkylating agent to the aniline solution can minimize local excess and reduce the chance of dialkylation.

Experimental Protocols

The following protocols are generalized procedures based on common syntheses of related N-aryl piperazinones and should be optimized for your specific laboratory conditions.

Protocol 1: Two-Step Synthesis via N-Alkylation and Cyclization

This is the most probable and adaptable route for laboratory-scale synthesis.

Step 1: Synthesis of N-(2-Bromoethyl)-3-chloroaniline

  • To a solution of 3-chloroaniline (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq) in an anhydrous solvent (e.g., Acetonitrile or DMF), add 1,2-dibromoethane (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor by TLC until the consumption of 3-chloroaniline is complete (typically 4-8 hours).

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate N-(2-bromoethyl)-3-chloroaniline.

Step 2: Acylation and Cyclization

  • Dissolve the purified N-(2-bromoethyl)-3-chloroaniline (1.0 eq) in an anhydrous solvent like THF or Dichloromethane.

  • Cool the solution to 0°C and add a non-nucleophilic base (e.g., Triethylamine, 1.5 eq).

  • Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Add a stronger base for cyclization, such as powdered anhydrous K₂CO₃ (3.0 eq), and heat the mixture to reflux.

  • Monitor the reaction by TLC for the formation of the product.

  • Upon completion, cool the mixture, filter the solids, and concentrate the solvent.

  • Purify the crude this compound by recrystallization (e.g., from Ethanol or Ethyl Acetate/Hexane) or column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Alternative)

This method is suitable for researchers familiar with palladium catalysis.

  • To an oven-dried Schlenk flask, add piperazin-2-one (1.2 eq), 1-bromo-3-chlorobenzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Heat the reaction to 90-110°C and stir until the aryl bromide is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction, dilute with an organic solvent like Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

References

  • Google Patents. (2015).
  • CSIRO Publishing. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(4), 438-445. [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters, 46(34), 5729-5731. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. 15(2), 59-66. [Link]

  • PubMed Central (PMC). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5799. [Link]

  • JOCPR. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(3-Chlorophenyl)piperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Poor aqueous solubility is a major hurdle for many promising drug candidates, impacting everything from in vitro assays to in vivo bioavailability.[1][2] This guide offers a structured approach to systematically determine and enhance the solubility of this compound, ensuring reliable and reproducible results in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What are the known solubility characteristics of this compound?

A1: Based on its chemical structure, an N-arylpiperazine derivative, this compound is predicted to be a weakly basic compound with limited aqueous solubility, particularly at neutral and alkaline pH. While specific public data on its solubility profile is scarce, its hydrochloride salt form is expected to exhibit higher aqueous solubility due to the protonated piperazine nitrogen.[3] It is sparingly soluble in methanol and slightly soluble in chloroform.[4] For a related compound, 1-(3-chlorophenyl)piperazine hydrochloride, solubility has been reported at 10 mg/mL in PBS (pH 7.2) and DMSO.[5]

Q2: How does pH influence the solubility of this compound?

A2: The piperazine moiety in the structure contains a basic nitrogen atom. At acidic pH, this nitrogen can become protonated, forming a salt that is generally more water-soluble.[6][7] Conversely, as the pH increases towards neutral and alkaline conditions, the compound will be predominantly in its less soluble free base form. Therefore, pH is a critical parameter to control when working with aqueous solutions of this compound.[8][9]

Q3: What are the initial recommended solvents for stock solution preparation?

A3: For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol are recommended.[10] These solvents can typically dissolve a wide range of organic compounds. However, it is crucial to consider the tolerance of your specific experimental system (e.g., cell culture) to these solvents. Always prepare the highest concentration stock solution possible in an organic solvent to minimize the volume added to your aqueous experimental media.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be a viable method to increase the rate of dissolution. However, it is critical to first assess the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. It's advisable to perform a preliminary stability check using a method like HPLC after gentle warming to ensure the compound remains intact.

Part 2: Troubleshooting Guide: Low Solubility in Aqueous Media

This section provides a systematic approach to diagnosing and solving solubility issues encountered during your experiments.

Workflow for Troubleshooting Solubility Issues

Solubility Troubleshooting Workflow start Start: Poor Solubility Observed step1 Step 1: Determine Baseline Solubility start->step1 decision1 Is solubility sufficient? step1->decision1 step2 Step 2: pH Modification decision2 Is solubility sufficient? step2->decision2 step3 Step 3: Co-Solvent System decision3 Is solubility sufficient? step3->decision3 step4 Step 4: Use of Solubilizing Excipients decision4 Is solubility sufficient? step4->decision4 step5 Step 5: Advanced Formulation Strategies end End: Desired Concentration Achieved step5->end decision1->step2 No decision1->end Yes decision2->step3 No decision2->end Yes decision3->step4 No decision3->end Yes decision4->step5 No decision4->end Yes

Caption: A systematic workflow for addressing solubility challenges.

Step 1: Determine Baseline Solubility

Issue: You are unsure of the maximum soluble concentration of this compound in your experimental buffer.

Causality: Before attempting to enhance solubility, it is essential to quantify the baseline solubility. This provides a benchmark for evaluating the effectiveness of any enhancement technique.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound powder to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Separation: Separate the saturated solution from the undissolved solid by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[12][13]

Data Presentation: Baseline Solubility Profile

Solvent SystemTemperature (°C)Equilibrium Solubility (µg/mL) (Placeholder)
Deionized Water255.2
PBS (pH 7.4)258.9
PBS (pH 7.4)3712.5
0.1 N HCl25>1000
Step 2: pH Modification

Issue: Your experimental buffer is at a neutral pH, and you are observing precipitation.

Causality: As a weak base, the aqueous solubility of this compound is expected to increase significantly in acidic conditions where it can form a more soluble salt.[6][14]

Protocol: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8).

  • Solubility Measurement: Perform the shake-flask method described in Step 1 for each buffer.

  • Data Analysis: Plot the measured solubility against the pH to visualize the relationship.

  • Application: For your experiments, select the lowest pH that is compatible with your biological system and provides the desired solubility. If the required pH is too low, consider using the hydrochloride salt of the compound, which is pre-formed for better aqueous solubility.

Step 3: Co-Solvent Systems

Issue: Adjusting the pH is not feasible for your experimental setup.

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[15][16][17]

Protocol: Screening for Effective Co-solvents

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[17][18]

  • System Preparation: Prepare a series of solutions containing different percentages of the co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Measure the solubility of this compound in each co-solvent mixture using the shake-flask method.

  • Optimization: Identify the co-solvent and concentration that provides the necessary solubility while having minimal impact on your experimental system.

Data Presentation: Co-Solvent Effect on Solubility in PBS pH 7.4 (Placeholder)

Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None08.91.0
Ethanol1045.25.1
Ethanol20112.812.7
PEG 4001088.59.9
PEG 40020250.128.1
Step 4: Use of Solubilizing Excipients

Issue: Co-solvents at effective concentrations are incompatible with your assay.

Causality: Certain excipients can enhance solubility through non-covalent interactions. Cyclodextrins, for example, have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate poorly soluble drug molecules and increase their apparent water solubility.[2][19]

Protocol: Cyclodextrin-Mediated Solubilization

  • Excipient Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used in pharmaceutical formulations.[18]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-10% w/v).

    • Add an excess of this compound to each solution.

    • Equilibrate and quantify the dissolved compound as described in the shake-flask method.

  • Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble inclusion complex.

Logical Relationship: Solubilization Mechanisms

Solubilization Mechanisms cluster_0 Chemical Modification cluster_1 Physical Modification pH pH Adjustment (Salt Formation) Cosolvent Co-solvents (Polarity Reduction) Excipient Excipients (e.g., Cyclodextrins - Encapsulation) SolidDispersion Solid Dispersions (Amorphous State) Compound This compound (Poorly Soluble) Compound->pH Compound->Cosolvent Compound->Excipient Compound->SolidDispersion

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(3-Chlorophenyl)piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-(3-chlorophenyl)piperazin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into overcoming common challenges in the synthesis of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Core Synthesis & Reaction Mechanism

The primary route to synthesize the this compound core structure is through a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1] This reaction forms the crucial C-N bond between the piperazin-2-one nitrogen and the 3-chlorophenyl ring.

Q1: I am setting up the Buchwald-Hartwig amination for the first time to synthesize a this compound derivative. What are the critical starting parameters?

A1: For a successful Buchwald-Hartwig amination, especially with a challenging substrate like an aryl chloride, the selection of the catalyst system (palladium source and ligand), base, and solvent are paramount. Here is a reliable starting point:

ParameterRecommended Starting ConditionRationale & Expert Insight
Palladium Source Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) or a pre-formed precatalystPd₂(dba)₃ is a common, reliable Pd(0) source. However, for improved consistency and ease of handling, using an air-stable precatalyst like XPhos Pd G3 is highly recommended.[2] This ensures a correct palladium-to-ligand ratio from the outset.
Ligand XPhos or RuPhosBulky, electron-rich biaryl phosphine ligands are essential for the coupling of aryl chlorides.[2][3] They promote the oxidative addition of the aryl chloride to the palladium center and facilitate the final reductive elimination step.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the piperazin-2-one, increasing its nucleophilicity.[2] Weaker bases like K₂CO₃ are generally less effective and may lead to lower yields or require significantly higher temperatures.[2]
Solvent Toluene or DioxaneThese are common solvents for this reaction. It is critical that the solvent is anhydrous and deoxygenated to prevent catalyst deactivation.[1][2]
Temperature 80-110 °CThe reaction typically requires heating to proceed at a reasonable rate.[2] The optimal temperature will depend on the specific substrates and should be optimized.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen and will be deactivated if not handled under an inert atmosphere.[2]

Q2: My reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

A2: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to a few key areas. The following troubleshooting guide can help you diagnose the problem.

Troubleshooting_Low_Conversion Start Low/No Conversion Observed Check_Reagents Are reagents pure and dry? Is the solvent deoxygenated? Start->Check_Reagents Check_Catalyst Is the Pd source active? Is the ligand appropriate (e.g., XPhos)? Is the catalyst loading sufficient? Check_Reagents->Check_Catalyst Yes Sol_Reagents Solution: - Purify starting materials. - Use anhydrous, deoxygenated solvent. Check_Reagents->Sol_Reagents No Check_Conditions Is the temperature high enough? Is the atmosphere truly inert? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Solution: - Use a fresh, active Pd source or precatalyst. - Ensure a bulky, electron-rich ligand is used. - Optimize catalyst loading (start with 1-2 mol%). Check_Catalyst->Sol_Catalyst No Sol_Conditions Solution: - Optimize temperature (e.g., screen 80-110 °C). - Ensure rigorous inert atmosphere using Schlenk techniques. Check_Conditions->Sol_Conditions No

Caption: Troubleshooting logic for low reaction conversion.

Causality Explained:

  • Reagent Purity: Impurities in your starting materials, particularly water or other nucleophiles, can consume your reagents or poison the catalyst. Ensure your piperazin-2-one derivative and 3-chloroaniline (or its precursor) are pure.

  • Catalyst Activity: The Pd(0) active species is prone to oxidation. If your palladium source is old or has been exposed to air, it may be inactive. Using an air-stable precatalyst can mitigate this.[2] The choice of ligand is also critical; less bulky ligands may not be effective for aryl chlorides.[3]

  • Reaction Conditions: Aryl chlorides are less reactive than aryl bromides or iodides, often requiring higher temperatures to undergo oxidative addition.[1] Furthermore, any oxygen present will rapidly deactivate the catalyst.[2]

Section 2: Side Reactions and Byproduct Formation

Q3: I am observing significant amounts of a biaryl byproduct (homocoupling of the 3-chlorophenyl group). How can I minimize this?

A3: The formation of biaryl homocoupling products is a known side reaction in Buchwald-Hartwig aminations. This occurs when two aryl halide molecules couple with each other.

Strategies to Minimize Homocoupling:

  • Ligand Choice: The ligand plays a crucial role. Ligands that promote rapid reductive elimination of the C-N bond over C-C bond formation are preferred. If you are using a general-purpose ligand, switching to one known to be effective for C-N coupling, such as XPhos or SPhos, can help.[2]

  • Catalyst-to-Ligand Ratio: Optimizing the catalyst-to-ligand ratio is important. A ratio of 1:1 to 1:2 (Pd:Ligand) is a good starting point.[2] An excess of ligand can sometimes suppress side reactions.

  • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. Try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C) to see if this reduces byproduct formation.

Q4: I am seeing evidence of hydroxylation of my 3-chlorophenyl starting material. What is causing this and how can I prevent it?

A4: The formation of a phenol derivative (hydroxylation) suggests the presence of water or hydroxide ions in your reaction mixture.

Prevention of Hydroxylation:

  • Anhydrous Conditions: This is the most critical factor. Rigorously dry all glassware before use. Use anhydrous solvents, and ensure your reagents are dry.[2]

  • Base Choice: While NaOtBu is a strong base, ensure it is not hydrated. If you suspect your base is the source of water, use a freshly opened bottle or dry it under vacuum.

  • Inert Gas Purity: Ensure your inert gas line has a drying tube to remove any moisture.

Section 3: Work-up and Purification

Q5: What is a general protocol for the work-up and purification of my this compound derivative?

A5: A standard extractive work-up followed by column chromatography is typically effective.

Step-by-Step General Protocol:

  • Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water. Caution: The reaction with water can be exothermic, especially if excess NaOtBu is present.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).[4]

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of your specific derivative, but a gradient of ethyl acetate in heptane or hexane is a common starting point.[5]

Purification_Workflow Start Crude Reaction Mixture Quench Quench with Water Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: General purification workflow.

Q6: My product is difficult to isolate or purify by standard silica gel chromatography. What are my options?

A6: Piperazinone derivatives can sometimes be highly polar or basic, leading to poor behavior on standard silica gel.

Alternative Purification Strategies:

  • Acid/Base Wash: Before chromatography, you can perform an acid/base wash. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1N HCl) to protonate your basic product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your product.

  • Reverse-Phase Chromatography: If your compound is too polar for normal-phase chromatography, reverse-phase (e.g., C18) chromatography may be a better option.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[6] You will need to screen various solvents to find a system where your product is soluble when hot but sparingly soluble when cold.

References

  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing. Available from: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate. Google Patents.
  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available from: [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). ResearchGate. Available from: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
  • CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.

Sources

Technical Support Center: Stability of 1-(3-Chlorophenyl)piperazin-2-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(3-Chlorophenyl)piperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Given that specific, published stability data for this molecule is limited, this guide provides a framework based on established chemical principles for analogous structures—specifically arylpiperazines and lactams—and outlines the industry-standard methodologies for you to empirically determine its stability profile.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and provides immediate troubleshooting advice for researchers encountering unexpected results.

Q1: My quantitative results are inconsistent when using solutions of this compound. Could this be a stability issue?

A1: Yes, inconsistent analytical results, loss of biological potency, or changes in the physical appearance of a solution (e.g., color change, precipitation) are classic indicators of compound degradation.[1] Piperazine derivatives can be susceptible to several degradation pathways, and the lactam ring in the piperazin-2-one structure introduces additional vulnerabilities.[2][3] It is crucial to investigate the stability of your compound under your specific experimental conditions. Whenever feasible, use freshly prepared solutions. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1]

Q2: What are the primary environmental and solution factors that can affect the stability of this compound?

A2: The stability of this compound in solution is primarily influenced by a combination of intrinsic structural factors and extrinsic environmental conditions.

  • pH: This is one of the most critical factors. The piperazine moiety is basic, while the lactam (amide) bond is susceptible to hydrolysis under both acidic and basic conditions.[1][2] Therefore, the pH of the solution will dictate the rate and pathway of hydrolytic degradation. A thorough pH-stability profile is essential to identify the optimal pH for formulation and storage.

  • Temperature: Chemical degradation rates, particularly hydrolysis, are highly dependent on temperature.[4][5] Elevated temperatures will accelerate the degradation process.

  • Light (Photostability): Aromatic systems and compounds with heteroatoms can be susceptible to photolytic degradation.[2] Exposure to UV or even ambient light over time can induce degradation. The ICH Q1B guideline provides a standardized approach to photostability testing.[6][7]

  • Oxidation: The nitrogen atoms within the piperazine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents like peroxides.[2]

Q3: What are the most probable degradation pathways for this compound?

A3: Based on its chemical structure, two primary degradation pathways are most likely:

  • Hydrolysis of the Lactam Ring: The cyclic amide (lactam) bond is the most probable site of hydrolytic cleavage. This reaction would be catalyzed by acid or base, opening the piperazin-2-one ring to form an amino acid derivative, N-(2-aminoethyl)-N-(3-chlorophenyl)glycine.

  • Oxidation of the Piperazine Ring: The nitrogen atoms of the piperazine ring are potential sites for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[2]

Other potential, though likely less dominant, pathways could include hydroxylation of the aromatic ring or photolytic cleavage.[2][8]

G cluster_0 Primary Degradation Pathways parent This compound hydrolysis Lactam Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis H₂O, H⁺ or OH⁻ oxidation Piperazine Oxidation (Oxidizing Agents, O₂) parent->oxidation [O] product_hydrolysis Ring-Opened Amino Acid Derivative (N-(2-aminoethyl)-N-(3-chlorophenyl)glycine) hydrolysis->product_hydrolysis product_oxidation N-Oxide Derivatives oxidation->product_oxidation

Caption: Probable degradation pathways for this compound.

Q4: How should I prepare and store stock solutions to minimize degradation?

A4: To ensure the integrity of your compound, follow these best practices for solution preparation and storage:

ParameterRecommendationRationale
Solvent Use high-purity, anhydrous solvents (e.g., DMSO, Ethanol) for initial stock. For aqueous experiments, use purified water (e.g., Milli-Q).Minimizes contaminants that could catalyze degradation. Anhydrous solvents prevent hydrolysis of the parent compound.
Buffering If using aqueous solutions, buffer them to a pH where the compound is most stable. This must be determined experimentally via a pH-stability profile.Piperazine derivatives show high pH-dependent stability.[1] Buffering prevents pH shifts that could accelerate degradation.
Temperature Store stock solutions at ≤ -20°C, or preferably at -80°C for long-term storage.Low temperatures significantly slow down the kinetics of chemical degradation.[4]
Light Protection Store solutions in amber vials or wrap containers in aluminum foil.[1]Prevents photolytic degradation from ambient and UV light.[6]
Atmosphere For highly sensitive compounds or long-term storage, consider overlaying the solution with an inert gas (e.g., argon, nitrogen) before sealing.Protects against oxidative degradation by displacing atmospheric oxygen.[2]
Aliquoting Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]Freeze-thaw cycles can cause the compound to fall out of solution and potentially accelerate degradation.
Part 2: Troubleshooting Guide: A Framework for Stability Assessment

When basic troubleshooting is insufficient, a systematic investigation is required. A forced degradation study (also known as stress testing) is the definitive approach to identify degradation pathways, understand the intrinsic stability of a molecule, and develop a stability-indicating analytical method.[9][10]

Forced Degradation Workflow

The following workflow provides a systematic process for assessing the stability of this compound.

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution of Compound control Unstressed Control (Stored at 2-8°C in dark) start->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solution, 60°C) start->thermal photo Photolytic Stress (ICH Q1B Light Exposure) start->photo analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Pathways & Validate Method analysis->end

Caption: General workflow for conducting a forced degradation study.[2]

Detailed Experimental Protocol: Forced Degradation Study

Objective: To systematically degrade this compound under various stress conditions to an optimal level (typically 5-20% degradation) to identify potential degradants and establish a stability-indicating analytical method.[11]

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV/MS system, photostability chamber.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water). This may need to be adjusted based on solubility.

  • Set Up Stress Conditions: For each condition, use a separate vial of the stock solution. Include an unstressed control sample stored at 2-8°C in the dark.

    • Acid Hydrolysis: a. Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. b. Incubate at 60°C. c. Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours). d. Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.[12]

    • Base Hydrolysis: a. Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. b. Incubate at 60°C. c. Withdraw aliquots at the same time points. d. Immediately neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.[12]

    • Oxidative Degradation: a. Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. b. Store at room temperature, protected from light. c. Withdraw aliquots at the same time points for analysis.[2]

    • Thermal Degradation: a. Place a vial of the stock solution in a calibrated oven at 60°C. b. Protect the vial from light. c. Withdraw aliquots at the same time points for analysis.

    • Photolytic Degradation: a. Expose a solution sample in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] b. A parallel sample should be wrapped in aluminum foil to serve as a dark control. c. Analyze both samples at the end of the exposure period.

  • Analysis:

    • Analyze all stressed samples and the control sample using a suitable HPLC-UV/MS method.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • Use the mass spectrometry data to obtain mass information on the degradation products, which is crucial for structural elucidation.

Part 3: Troubleshooting Analytical Methodology
Q5: I'm having trouble developing a stability-indicating HPLC method. The parent peak is co-eluting with a degradation product. What can I do?

A5: Developing a robust, stability-indicating HPLC method is essential for accurately quantifying the parent compound in the presence of its degradants. If you are facing co-elution issues, here are several parameters to systematically optimize.[1]

ParameterTroubleshooting Steps & Rationale
Stationary Phase (Column) If using a standard C18 column, the polarity of your degradants may be too similar to the parent compound. Try a column with a different selectivity. A Phenyl or Cyano (CN) column can offer different retention mechanisms (π-π interactions) that may resolve the peaks.
Mobile Phase pH The compound has a basic piperazine nitrogen. Small changes in the mobile phase pH can significantly alter the ionization state and retention time of the parent and any basic/acidic degradants. Experiment with a pH range (e.g., pH 3.0 to 7.0) using appropriate buffers (e.g., phosphate, formate).
Organic Modifier If you are using acetonitrile (ACN), try substituting it with methanol (MeOH) or using a combination of both. ACN and MeOH have different solvent strengths and selectivities and can alter the elution order.
Gradient Elution If an isocratic method fails, a gradient elution is necessary. Make the gradient shallower (increase the run time) to provide more time for closely eluting peaks to separate. A shallow gradient is a powerful tool for resolving complex mixtures.
Additives The basic nitrogen can cause peak tailing on silica-based columns. Add a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase to block active silanol sites and improve peak shape.
References
  • BenchChem Technical Support. (2025). Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology.
  • BenchChem Technical Support. (2025). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • Rathore, A. S., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Patel, K., et al. (2015). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. ICH. [Link]

  • BenchChem Technical Support. (2025).
  • Freeman, S. A. (2011). Thermal degradation of aqueous piperazine for carbon dioxide capture.
  • Zare, A., et al. (2019).

Sources

Technical Support Center: Purification of 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Chlorophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and experience with analogous arylpiperazinone structures.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Crystallization Issues

Question 1: My this compound product is an oil and will not crystallize. What are the likely causes and how can I induce crystallization?

Answer:

The failure of a product to crystallize, often referred to as "oiling out," is a common purification challenge. This phenomenon typically arises from a combination of factors related to supersaturation, purity, and the intrinsic properties of the compound.

Underlying Causes and Solutions:

  • Purity: The presence of impurities can significantly disrupt the crystal lattice formation. Even small amounts of unreacted starting materials or byproducts can act as "crystal poisons."

    • Unreacted Starting Materials: The most probable culprits are residual 3-chloroaniline or derivatives of the cyclizing agent (e.g., chloroacetyl chloride or an α-haloacetate). 3-chloroaniline, being a basic compound, can be removed by an acidic wash (e.g., with dilute HCl) during the work-up.[1]

    • Byproducts: Side reactions can lead to the formation of isomeric or polymeric materials that are difficult to separate.

  • Supersaturation: If the solution is too highly supersaturated, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice, leading to the formation of an amorphous oil.

    • Slower Cooling: If you are performing a cooling crystallization, reduce the rate of cooling. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further in a refrigerator or ice bath.[2]

    • Controlled Anti-Solvent Addition: When using an anti-solvent, add it dropwise to the solution of your compound at a slightly elevated temperature to maintain a controlled level of supersaturation.[2]

  • Solvent Choice: The solvent system is critical for successful crystallization.

    • Finding the Right Balance: An ideal crystallization solvent is one in which your compound has high solubility at an elevated temperature and low solubility at room temperature. Experiment with a range of solvents of varying polarities. For arylpiperazinones, common solvents for crystallization include ethanol, isopropanol, acetone, and mixtures of these with water or non-polar solvents like hexanes.[3][4]

  • Inducing Nucleation: Sometimes, a supersaturated solution may be reluctant to form crystals due to a high energy barrier for nucleation.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create micro-abrasions that serve as nucleation sites.

    • Seeding: If you have a small amount of pure, crystalline this compound, adding a single seed crystal to the supersaturated solution can initiate crystallization.

Question 2: My product crystallizes, but the yield is very low. How can I improve it?

Answer:

Low crystallization yield is a common issue that can often be resolved by optimizing the crystallization conditions.

Key Factors and Optimization Strategies:

  • Solubility in Mother Liquor: The primary reason for low yield is often the significant solubility of the compound in the mother liquor even at low temperatures.

    • Solvent System Optimization: Your chosen solvent may be too "good." Consider a solvent in which your compound is less soluble at room temperature. Alternatively, the addition of an anti-solvent (a solvent in which your compound is insoluble) to the mother liquor can precipitate more of your product.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for the crystallization process to reach equilibrium. This can take anywhere from a few hours to several days.

  • Premature Filtration: Make sure the solution is thoroughly cooled to the final temperature before filtering to maximize the amount of precipitate.

Chromatography Challenges

Question 3: I am trying to purify this compound by column chromatography, but I am getting poor separation from an impurity. What should I do?

Answer:

Achieving good separation in column chromatography depends on selecting the appropriate stationary and mobile phases to exploit the differences in polarity between your product and the impurities.

Troubleshooting Poor Separation:

  • Eluent System Optimization: The choice of eluent is the most critical factor.

    • Thin Layer Chromatography (TLC): Before running a column, always optimize the eluent system using TLC. The ideal eluent should give your product an Rf value of around 0.3-0.4 and show clear separation from all impurities.

    • Solvent Polarity: If your product and the impurity are co-eluting, you need to adjust the polarity of the mobile phase. If the impurity is more polar than your product, decreasing the polarity of the eluent (e.g., increasing the proportion of the non-polar solvent) should allow your product to elute first. Conversely, if the impurity is less polar, increasing the eluent polarity will cause it to elute faster.

  • Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, other options are available.

    • Alumina: For basic compounds like piperazinones, alumina can sometimes provide better separation and reduce tailing compared to silica gel.

    • Reverse-Phase Chromatography: If you are struggling with normal-phase chromatography, consider reverse-phase chromatography (e.g., with a C18 stationary phase). In this case, the elution order is reversed, with non-polar compounds eluting later.

  • Sample Loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are not exceeding the capacity of your column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Question 4: My product appears as a colored impurity band during column chromatography. How can I remove the color?

Answer:

Colored impurities in organic reactions are common and can often be removed with specific purification techniques.

Decolorization Techniques:

  • Activated Carbon: Treating a solution of your crude product with a small amount of activated carbon can effectively adsorb colored impurities. After stirring for a short period, the carbon is removed by filtration through celite. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Alternative Chromatography: Sometimes, a different chromatographic technique can effectively separate the colored impurity. For instance, if you are using normal-phase chromatography, trying reverse-phase may resolve the issue.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. A common route to arylpiperazines involves the reaction of an aniline with a bis(2-haloethyl)amine derivative.[3][6][7] For this compound, the likely impurities include:

  • Unreacted 3-chloroaniline: A common starting material that can be difficult to remove completely.[3][7]

  • N,N-bis(2-chloroethyl)amine or related cyclizing agents: The other key starting material.

  • Byproducts from the cyclization reaction: These can include dimers or polymers.

  • Hydrolysis products: The lactam ring of the piperazin-2-one is susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of the corresponding amino acid derivative.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of the purity and to monitor the progress of a reaction or purification.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate quantitative assessment of purity. Both normal-phase and reverse-phase methods can be developed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: What are some general guidelines for the storage of this compound?

A3: Like many organic compounds, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is typically a solid at room temperature and should be kept in a tightly sealed container to prevent moisture absorption and degradation.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the filtrate to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Column Chromatography

  • Eluent Selection: Using TLC, determine an eluent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.

  • Column Packing: Pack a chromatography column with the chosen stationary phase (e.g., silica gel) as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for less soluble compounds, you can use a "dry loading" method by adsorbing the compound onto a small amount of silica gel and then adding this to the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening

Solvent ClassExamplesPolarityNotes
Alcohols Ethanol, Isopropanol, MethanolHighGood for dissolving at high temperatures.
Ketones Acetone, Methyl Ethyl KetoneHighCan be effective, but volatility can be an issue.
Esters Ethyl AcetateMediumOften used in combination with non-polar solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MediumGood for dissolving a wide range of compounds.
Hydrocarbons Hexanes, HeptaneLowOften used as anti-solvents.
Chlorinated Dichloromethane, ChloroformMediumGood solubility for many organics, but use in a fume hood.
Aqueous Mixtures Ethanol/Water, Acetone/WaterVariesCan be very effective for inducing crystallization.

Table 2: Common Eluent Systems for Column Chromatography of Arylpiperazinones

Eluent SystemPolarityTypical Application
Hexanes/Ethyl Acetate Low to MediumA versatile system for a wide range of polarities.
Dichloromethane/Methanol Medium to HighGood for more polar compounds.
Chloroform/Acetone MediumAnother common choice for compounds of intermediate polarity.

Visualization

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound is_solid Is the product a solid? start->is_solid is_oily Is the product an oil? start->is_oily no recrystallize Attempt Recrystallization is_solid->recrystallize yes column_chrom Perform Column Chromatography is_solid->column_chrom no is_oily->column_chrom check_purity Check Purity (TLC, HPLC, NMR) recrystallize->check_purity column_chrom->check_purity pure_solid Pure Crystalline Product pure_oil Pure Product (may require further treatment to solidify) check_purity->column_chrom Purity not acceptable check_purity->pure_solid Purity acceptable check_purity->pure_oil Purity acceptable (oily)

Caption: A decision tree to guide the selection of an appropriate purification method.

References

  • CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents.
  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC - NIH. Available at: [Link]

  • USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives - Google Patents.
  • 1-(3-Chlorophenyl)piperazine - the NIST WebBook. Available at: [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed. Available at: [Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group - ResearchGate. Available at: [Link]

  • How can I remove color from my reaction product? - Biotage. Available at: [Link]

  • Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Available at: [Link]

  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • o-chloroaniline thiocyanate - Organic Syntheses Procedure. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. Available at: [Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. Available at: [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • Crystal structure of 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid (2/1). Available at: [Link]

  • How do I remove aniline from the reaction mixture? - ResearchGate. Available at: [Link]

  • 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem. Available at: [Link]

  • US2919275A - Purification of piperazine - Google Patents.
  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine - IUCr Journals. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)piperazin-2-one. This molecule is a crucial building block in medicinal chemistry, notably as a precursor to various central nervous system (CNS) active agents. The piperazin-2-one scaffold is prevalent in numerous drug candidates due to its unique structural and physicochemical properties.[1][2][3] However, its synthesis is not without challenges. The presence of two distinct nitrogen atoms in the piperazin-2-one core—one amide and one amine—creates regioselectivity challenges, while the reaction conditions can lead to a variety of unwanted byproducts.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Q1: My reaction is producing a significant amount of a di-arylated byproduct, 1,4-bis(3-chlorophenyl)piperazine. How can I prevent this?

Probable Cause: This byproduct arises from the reaction of the aryl halide with both the N1 and N4 positions of a piperazine species. This typically happens if the piperazin-2-one starting material degrades or if a piperazine impurity is present and reacts faster at both nitrogens than the intended substrate. While piperazin-2-one itself has one less reactive amide nitrogen, over-alkylation can occur with piperazine impurities. The classic challenge in piperazine chemistry is controlling mono- versus di-substitution.[4]

Actionable Solutions:

  • Protecting Group Strategy: The most robust method to ensure mono-arylation is to use a piperazin-2-one precursor with a protecting group on one of the nitrogens, such as a tert-butyloxycarbonyl (Boc) group. The arylation is performed, followed by deprotection. This multi-step process, while longer, offers superior control.[4]

  • Control Stoichiometry: Use a slight excess of the piperazin-2-one reactant relative to the 3-chloro-aryl halide (e.g., 1.1 to 1.2 equivalents). This ensures the aryl halide is the limiting reagent, statistically disfavoring di-arylation.

  • Slow Addition: Adding the aryl halide slowly to the reaction mixture containing the piperazin-2-one and base can maintain a low concentration of the electrophile, further reducing the likelihood of a second arylation event.

  • Purity of Starting Material: Ensure your piperazin-2-one starting material is free from piperazine contamination. Analyze the starting material by GC-MS or NMR before use.

Q2: The reaction stalls with significant amounts of unreacted 3-chlorophenyl halide and piperazin-2-one remaining. What is causing the low conversion?

Probable Cause: Low or no conversion in C-N coupling reactions like the Buchwald-Hartwig amination is typically linked to catalyst deactivation, an inappropriate choice of base, or suboptimal reaction conditions.[5]

Actionable Solutions:

  • Catalyst Inactivity:

    • Diagnosis: The palladium(0) active species may have been oxidized or has precipitated from the solution.

    • Solution: Use a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3). Ensure all solvents and reagents are rigorously deoxygenated by sparging with an inert gas (Argon or Nitrogen) prior to use. If using a Pd(0) source like Pd₂(dba)₃, verify its quality and handle it strictly under an inert atmosphere.[5][6]

  • Inappropriate Base:

    • Diagnosis: The base may be too weak to effectively deprotonate the piperazin-2-one or the palladium(II) intermediate in the catalytic cycle.[7]

    • Solution: For aryl chlorides, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. The solubility and particle size of the base can also be critical; grinding inorganic bases before use can improve reaction rates.[5]

  • Suboptimal Temperature:

    • Diagnosis: The energy barrier for the oxidative addition of the aryl chloride to the palladium center is high and may not be overcome at lower temperatures.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C for Buchwald-Hartwig reactions involving aryl chlorides. Monitor for potential byproduct formation at higher temperatures.

Q3: I am observing a biaryl byproduct, 3,3'-dichlorobiphenyl, in my Pd-catalyzed reaction. How can I suppress this homocoupling?

Probable Cause: The formation of a biaryl byproduct occurs when two aryl halide molecules couple together. This is a common side reaction in palladium-catalyzed couplings and competes with the desired C-N bond formation.[5]

Actionable Solutions:

  • Optimize Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are designed to promote the desired C-N reductive elimination over the competing C-C coupling pathway.[5][6]

  • Adjust Catalyst-to-Ligand Ratio: A 1:1 to 1:2 ratio of palladium to ligand is standard. An excess of ligand can sometimes help stabilize the catalytic species and favor the desired reaction pathway.

  • Maintain Strict Inert Conditions: Oxygen can interfere with the catalytic cycle and promote side reactions. Ensure the reaction vessel is thoroughly purged with an inert gas and that all reagents and solvents are deoxygenated.

  • Control Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions like homocoupling. Find the optimal temperature that provides a good reaction rate without significant byproduct formation.

Q4: My workup is difficult, and I suspect the formation of ring-opened byproducts. Is this possible?

Probable Cause: The lactam ring in piperazin-2-one is an amide and is susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of N-(2-aminoethyl)-3-chloroaniline derivatives, complicating purification.

Actionable Solutions:

  • Use Milder Bases: If possible, screen milder bases like K₂CO₃ or Cs₂CO₃, although they may require higher temperatures or more active catalyst systems.

  • Control Workup pH: During the aqueous workup, avoid extreme pH values. Quench the reaction by pouring it into a buffered solution or by carefully neutralizing it with a mild acid (e.g., saturated NH₄Cl solution) or base (e.g., saturated NaHCO₃ solution).

  • Limit Exposure to Water at High Temperatures: Ensure the reaction is cooled to room temperature before quenching with water. Prolonged heating in the presence of water and a strong base will promote hydrolysis.

Visualizing the Troubleshooting Process

A systematic approach is key to resolving synthesis issues. The following decision tree outlines a logical workflow for troubleshooting common problems in the synthesis of this compound.

G start Reaction Analysis: Low Yield or Impure Product check_conversion Is Conversion Low? start->check_conversion check_byproducts Are Major Byproducts Present? check_conversion->check_byproducts No catalyst_issue Potential Catalyst/Base Issue check_conversion->catalyst_issue Yes purity_issue Purification Challenge check_byproducts->purity_issue No (Minor Impurities) byproduct_id Identify Byproduct (GC-MS, NMR) check_byproducts->byproduct_id Yes solution_catalyst 1. Use air-stable precatalyst. 2. Ensure reagents are anhydrous/deoxygenated. 3. Use stronger base (e.g., NaOtBu). 4. Optimize temperature (80-110 °C). catalyst_issue->solution_catalyst Troubleshoot solution_purify 1. Column Chromatography. 2. Recrystallization. 3. Acid-base extraction. purity_issue->solution_purify Optimize biaryl Homocoupling Detected byproduct_id->biaryl Biaryl (Homocoupling) diaryl Di-arylation Detected byproduct_id->diaryl Di-arylation other Other Byproducts byproduct_id->other Other (e.g., Ring-Opened) solution_biaryl 1. Optimize ligand choice (e.g., XPhos). 2. Adjust Pd:Ligand ratio. 3. Ensure strict inert atmosphere. biaryl->solution_biaryl Troubleshoot solution_diaryl 1. Check starting material purity. 2. Use excess piperazin-2-one. 3. Consider protecting group strategy. diaryl->solution_diaryl Troubleshoot solution_other 1. Use milder workup conditions. 2. Avoid extreme pH and high temp. 3. Check starting material stability. other->solution_other Troubleshoot

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for minimizing byproducts: Buchwald-Hartwig amination or a classical nucleophilic substitution approach?

A: Both routes have their merits.

  • Classical Nucleophilic Aromatic Substitution (SNA_r_): This method, often involving the reaction of 3-chloroaniline with a reagent like bis(2-chloroethyl)amine hydrochloride, can be cost-effective.[8][9] However, it often requires harsh conditions (high temperatures) and can lead to a wider array of byproducts, including isomers and polymers, making purification challenging.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling of piperazin-2-one with an aryl halide (like 3-chlorobromobenzene) generally offers much greater control, higher functional group tolerance, and milder reaction conditions.[6][7][10] While the reagents (palladium catalyst, phosphine ligands) are more expensive, this method is often superior for minimizing byproducts and achieving higher purity, making it a preferred route in pharmaceutical development.[10][11]

Q: What are the most critical parameters to control for a clean synthesis via Buchwald-Hartwig amination?

A: For a successful and clean Buchwald-Hartwig reaction, you must meticulously control the following:

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. The entire reaction, from reagent addition to heating, must be conducted under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Reagent Purity: Use anhydrous, deoxygenated solvents. Water and oxygen can deactivate the catalyst.

  • Choice of Ligand and Base: This combination is crucial and substrate-dependent. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., biarylphosphines) and strong, non-nucleophilic bases (e.g., NaOtBu) are typically required.[5]

  • Temperature: Temperature must be high enough to facilitate the reaction but not so high that it causes catalyst decomposition or excessive side reactions. An optimal range is usually found between 80-110 °C.

Q: How can I best purify the final this compound product?

A: The purification strategy depends on the nature of the impurities.

  • Column Chromatography: This is the most versatile method for removing a wide range of byproducts, including isomers and starting materials. A silica gel column with a gradient elution system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is typically effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., isopropanol, ethanol, or ethyl acetate/heptane) can be an excellent method to obtain highly pure material.

  • Acid-Base Extraction: The product contains a basic secondary amine. You can dissolve the crude material in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) to pH > 10 and extract the pure product back into an organic solvent.[12]

Validated Protocol: Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent batches.

Table 1: Reagents and Conditions

ParameterValue/ReagentNotes
Aryl Halide1-Bromo-3-chlorobenzene1.0 equiv
AminePiperazin-2-one1.2 equiv
Palladium PrecatalystXPhos Pd G32 mol%
LigandXPhos4 mol%
BaseSodium tert-butoxide (NaOtBu)1.4 equiv
SolventAnhydrous, Degassed Toluene~0.1 M concentration
Temperature100 °C
AtmosphereArgon or Nitrogen

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere, add piperazin-2-one (1.2 equiv), sodium tert-butoxide (1.4 equiv), XPhos ligand (4 mol%), and XPhos Pd G3 precatalyst (2 mol%).

  • Solvent and Substrate Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe, followed by 1-bromo-3-chlorobenzene (1.0 equiv).

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound.

Visualizing the Catalytic Cycle and Side Reactions

Understanding the mechanism helps in diagnosing problems. The Buchwald-Hartwig cycle involves several key steps, with potential off-ramps leading to byproducts.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_side Side Reactions Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X CatalystDecomp Catalyst Decomposition (Inactive Pd species) Pd0->CatalystDecomp  + O₂/H₂O PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl BaseAssoc Base Association & Amine Coordination PdII_Aryl->BaseAssoc + Amine Homocoupling Homocoupling (Ar-Ar Byproduct) PdII_Aryl->Homocoupling  + Ar-X PdII_Amine [L₂Pd(II)(Ar)(Amine)]⁺X⁻ BaseAssoc->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot + Base PdII_Amido L₂Pd(II)(Ar)(Amido) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-Amine (Product)

Caption: Catalytic cycle and common byproduct pathways.

References

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

  • PubMed Central. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Thieme Chemistry. Synthesis of Piperazin-2-ones. Available at: [Link]

  • ResearchGate. Representative piperazine and piperazine-2-one pharmaceuticals and natural products. Available at: [Link]

  • ResearchGate. Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]

  • PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Available at: [Link]

  • PubChem. 1-(3-Chlorophenyl)piperazine. Available at: [Link]

  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • Xiamen Aeco Chemical Co., Ltd. Piperazine-2-One Supplier & Manufacturer. Available at: [Link]

  • ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Reddit. Reductive amination of piperazine. Available at: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • ResearchGate. A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • CSIRO Publishing. Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. Available at: [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 1-(3-Chlorophenyl)piperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of 1-(3-Chlorophenyl)piperazin-2-one analogs. This guide is designed to provide practical, experience-driven solutions to the common and complex challenges encountered during the synthesis, purification, and optimization of these compounds. The inherent structural motifs of this class present unique hurdles, particularly concerning achieving high target selectivity against a background of related off-target interactions, most notably with serotonergic receptors.[1]

This document moves beyond simple protocols to explain the underlying principles of each step, empowering you to make informed decisions in your experimental design. We will address issues from low reaction yields to sophisticated strategies for stereochemical control to fine-tune biological activity.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered in the lab.

Synthesis & Reaction Optimization

Q1: My cyclization reaction to form the piperazin-2-one ring is low-yielding. What are the likely causes?

A1: Low yields in piperazinedione or piperazinone synthesis often stem from three primary factors: incomplete cyclization, instability of intermediates, or competing side reactions.[2] First, ensure your reaction conditions are optimal. Inadequate temperature or insufficient reaction time can lead to a stalled reaction.[3] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] If the reaction has stalled, consider a modest increase in temperature or a change to a higher-boiling-point solvent. Also, verify the purity of your starting materials, as impurities can inhibit the cyclization process.

Q2: I'm synthesizing an N-aryl piperazinone and observing significant amounts of di-substituted byproducts. How can I improve selectivity for the mono-substituted product?

A2: This is a classic challenge in piperazine chemistry. To favor mono-substitution, the most effective strategy is to use a large excess of the piperazine starting material (typically 5-10 equivalents) relative to the electrophile (e.g., your aryl halide).[4] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule. Additionally, slowing down the reaction rate can significantly improve selectivity. This can be achieved by adding the electrophile slowly to the reaction mixture at a reduced temperature.[3][4]

Q3: My compound appears to be degrading under my reaction or work-up conditions. What can I do?

A3: Degradation can be caused by heat, extreme pH, or oxidation. If you suspect thermal degradation, attempt the reaction at the lowest effective temperature.[2] During aqueous work-up, avoid unnecessarily strong acids or bases. The basic nitrogen atoms of the piperazine ring can make the molecule susceptible to certain side reactions under harsh pH conditions.[5] If oxidation is a concern (e.g., you observe the reaction mixture turning dark), ensure the reaction is run under a strict inert atmosphere (nitrogen or argon) and use freshly degassed solvents.[6]

Purification & Analysis

Q4: My this compound analog is highly polar and water-soluble, making it difficult to purify via standard silica gel chromatography. What are my options?

A4: This is a very common issue due to the two basic nitrogen atoms in the piperazine core.[5] You have several alternatives:

  • Reversed-Phase Chromatography (C18): This is often the best alternative for polar compounds.

  • Salt Formation: You can often purify the compound by converting it into a crystalline salt, such as a hydrochloride or diacetate salt.[4] The salt may have different solubility properties, allowing for purification by recrystallization. After purification, the salt can be neutralized to recover the free base.

  • Ion-Exchange Chromatography: This technique separates molecules based on charge and can be highly effective for basic compounds like piperazines.

  • Hydrate Formation: In some cases, piperazine compounds can be selectively precipitated as a hexahydrate, which can be an effective purification step.[5]

Q5: How can I separate the enantiomers of my chiral analog? My attempts so far have failed.

A5: Chiral separation is critical, as enantiomers can have vastly different pharmacological profiles. The most robust method is Chiral High-Performance Liquid Chromatography (HPLC). The key is selecting the correct chiral stationary phase (CSP). For piperazine derivatives, polysaccharide-based CSPs are highly effective. We strongly recommend starting with a Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate) on a silica gel support) as it has shown excellent performance for separating structurally similar compounds.[7] You will need to optimize the mobile phase, typically a mixture of an alcohol (like ethanol or methanol) and a hydrocarbon (like hexane), often with a small amount of an amine modifier (like diethylamine) to improve peak shape.[7]

Selectivity & Screening

Q6: My lead compound is potent, but like the parent mCPP, it hits multiple serotonin (5-HT) receptor subtypes. What is a good starting point for structural modification to improve selectivity?

A6: The parent scaffold, 1-(3-chlorophenyl)piperazine, is known to have affinity for multiple 5-HT receptor subtypes. A proven strategy to enhance selectivity is to introduce conformational rigidity to the piperazine ring. By locking the molecule into a more specific conformation, you can disfavor binding to off-targets. An effective way to achieve this is by creating bridged analogs, such as diazabicyclo[3.2.1]octane derivatives, which have been shown to significantly increase selectivity over related targets like the NaV1.5 channel in other piperazine series.[8]

Q7: How important is the substitution pattern on the 3-chlorophenyl ring for selectivity?

A7: It is critically important. Structure-activity relationship (SAR) studies on related arylpiperazines consistently show that the nature and position of substituents on the aromatic ring dramatically influence receptor affinity and selectivity.[9][10] For example, moving the chloro substituent or adding other groups like fluorine or methoxy can alter the electronic and steric profile, leading to differential interactions with the target protein's binding pocket. A systematic exploration of this ring is a fundamental step in any optimization campaign.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low-Yield Reactions

Low product yield is a multifaceted problem that requires systematic diagnosis. This workflow provides a logical sequence of checks to identify and resolve the root cause.

Low_Yield_Troubleshooting start Low Yield Observed analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze incomplete Incomplete Reaction? analyze->incomplete Check Conversion side_products Significant Side Products? incomplete->side_products No sol_incomplete Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent - Check Reagent Purity incomplete->sol_incomplete Yes degradation Degradation Products? side_products->degradation No sol_side_products Modify Stoichiometry/Addition: - Use Excess Piperazine - Slow Reagent Addition - Lower Temperature side_products->sol_side_products Yes sol_degradation Ensure Stability: - Run Under Inert Gas - Use Degassed Solvents - Lower Temperature degradation->sol_degradation Yes end_point Improved Yield degradation->end_point No (Re-evaluate Route) sol_incomplete->end_point sol_side_products->end_point sol_degradation->end_point

Caption: Troubleshooting workflow for low yields in piperazinone synthesis.

Detailed Steps:

  • Analyze the Crude Mixture: Before any work-up, take a small aliquot of the crude reaction mixture. Analyze it by TLC and LC-MS. This provides an unbiased snapshot of your reaction.[2]

  • Check for Starting Material: If significant starting material remains, the reaction is incomplete. Verify the purity and stoichiometry of your reagents. If they are correct, consider increasing the reaction temperature or time.[3]

  • Identify Byproducts: If new spots/peaks are present, they are likely side products. A common issue is di-alkylation or di-arylation.[3] To mitigate this, adjust the stoichiometry (use an excess of the piperazine) and slow the rate of addition of the limiting reagent.[4]

  • Look for Degradation: If you see a complex mixture of many small, unidentified peaks, degradation may be occurring. This is common if the reaction is run at high temperatures for extended periods.[2] The solution is to use milder conditions, ensure an inert atmosphere, and use high-purity, degassed solvents.[6]

Guide 2: Optimizing Purification of Piperazin-2-one Analogs

The physicochemical properties of piperazine-containing compounds make purification a significant challenge.[5] Below is a comparison of common techniques for these difficult separations.

Purification TechniquePrincipleBest For...Key Considerations & Causality
Normal Phase Chromatography Adsorption on a polar stationary phase (e.g., silica).Less polar analogs; separation of isomers.The basic nitrogens can cause severe peak tailing on acidic silica gel. Add a modifier like triethylamine (0.1-1%) to the eluent to mask active sites and improve peak shape.
Reversed-Phase Chromatography Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.Polar, water-soluble analogs that are difficult to handle on silica.This is often the most effective chromatographic method. Use a water/acetonitrile or water/methanol gradient. Adding a modifier like formic acid or TFA (0.1%) can improve peak shape by protonating the basic nitrogens.
Recrystallization from Salt Selective precipitation of a crystalline salt (e.g., hydrochloride, diacetate).[4]Crude products that are >85% pure and need final polishing.The formation of a salt dramatically alters the compound's solubility profile. This allows for the use of different solvent systems where impurities may remain soluble. This is a highly scalable and cost-effective method.[4]
Ion-Exchange Chromatography Reversible binding to a charged stationary phase.Highly basic compounds or removing charged impurities.Can be very selective but often requires more development time for optimizing binding and elution conditions.

Section 3: Advanced Strategies for Selectivity Enhancement

Achieving selectivity requires a deliberate, structure-based design approach.

Rational Structural Modifications (SAR-Driven Design)

The this compound scaffold offers several key points for modification to tune selectivity. The goal is to introduce structural elements that maximize interactions with the desired target while creating steric or electronic clashes with off-targets.

Caption: Key modification sites for enhancing selectivity.

  • Region A (Aryl Ring): Systematically explore substitutions on the chlorophenyl ring. Small, electron-withdrawing groups like fluorine can significantly alter binding affinity.[8] Consider replacing the entire ring with a heteroaromatic system like pyridine to change hydrogen bonding capabilities.

  • Region B (Piperazinone Core): As mentioned, conformational constraint is a powerful tool. Introducing a chiral center on the carbon backbone of the ring can create stereoisomers with distinct selectivity profiles.[11] This is because one enantiomer may fit perfectly into the target's chiral binding pocket while the other does not.

  • Region C (N-4 Position): If your analog has a substituent at the N-4 position, the linker connecting it to the rest of the molecule is a critical determinant of selectivity. Varying the length and rigidity of this linker can correctly position the terminal functional group for optimal target engagement.[9]

Section 4: Key Experimental Protocols

Protocol 1: General Synthesis of 1-(Aryl)piperazin-2-one Core

This protocol outlines a general method for the synthesis of the core scaffold via Buchwald-Hartwig amination, a common and versatile method for forming the crucial C-N bond.

  • Reaction Setup: To an oven-dried reaction vessel, add piperazin-2-one (1.2 equivalents), the desired aryl halide (e.g., 1-bromo-3-chlorobenzene, 1.0 equivalent), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a ligand like BINAP (4 mol%).

  • Solvent and Base: Add a suitable base, such as cesium carbonate (1.4 equivalents).[11] Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Reaction: Add anhydrous, degassed solvent (e.g., THF or toluene) and heat the reaction to the desired temperature (typically 80-100 °C).[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 3-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or salt recrystallization as described in Section 2.

Protocol 2: Chiral HPLC Separation of Enantiomers

This protocol provides a starting point for resolving the enantiomers of a chiral this compound analog.[12][7]

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile/Methanol/Diethylamine (90:10:0.1 v/v/v).[7] Degas the mobile phase thoroughly by sonication or vacuum filtration before use.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • UV Detection: 205 nm (or a wavelength appropriate for your compound's chromophore).[12]

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[12]

  • Analysis: Inject a 0.1 mg/mL solution of your racemic compound dissolved in the mobile phase.

  • Optimization: If baseline separation (Resolution >1.5) is not achieved, systematically vary the ratio of acetonitrile to methanol and the concentration of the diethylamine modifier.

Protocol 3: Purification via Diacetate Salt Formation

This method is effective for purifying basic piperazine compounds that are difficult to crystallize as a free base.[4]

  • Dissolution: Dissolve the crude piperazine-containing mixture in a minimal amount of acetone at 20-40 °C.

  • Precipitation: While stirring, slowly add glacial acetic acid (at least 2.0 stoichiometric equivalents). The crystalline piperazine diacetate should begin to precipitate.

  • Crystallization: Cool the mixture to 10-20 °C to maximize the precipitation of the salt.

  • Isolation: Separate the precipitated salt from the mother liquor by vacuum filtration.

  • Washing: Wash the collected crystalline solid with a small amount of cold acetone to remove soluble impurities.

  • Drying: Dry the purified piperazine diacetate salt under vacuum. The free base can be recovered by dissolving the salt in water, basifying with a mild base (e.g., NaHCO₃), and extracting with an organic solvent.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • BenchChem. (2025). How to prevent oxidation during piperazine-2,5-dione synthesis.
  • Grace, C. R., et al. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC - NIH.
  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (2025). Technical Support Center: Large-Scale Piperazine Synthesis.
  • PubChem. (2026). 1-(3-Chlorophenyl)piperazine.
  • Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • PubMed. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand.
  • Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)piperazine 99 65369-76-8.
  • PubMed Central. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • PubMed. (n.d.).

Sources

troubleshooting poor reproducibility in 1-(3-Chlorophenyl)piperazin-2-one experiments

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced scientific rigor, this Technical Support Center provides a troubleshooting resource for researchers, scientists, and drug development professionals experiencing poor reproducibility in experiments involving 1-(3-Chlorophenyl)piperazin-2-one. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to empower you to overcome common experimental hurdles.

The challenge of reproducibility is a known issue within the chemical sciences.[1] Factors ranging from reagent quality and equipment calibration to subtle variations in laboratory practices can significantly impact experimental outcomes.[2] This guide is structured as a series of frequently asked questions (FAQs) to directly address specific problems you may encounter during the synthesis, purification, analysis, and application of this compound.

Frequently Asked Questions (FAQs)

This section is divided into key experimental stages. Each question addresses a common problem, explores its probable causes, and provides actionable troubleshooting steps.

Section A: Synthesis & Reaction Issues
Q1: My reaction yield for this compound is consistently low. What are the likely causes?

Problem: Low or inconsistent yield is one of the most frequent complaints, hindering project timelines and resource allocation.

Possible Causes & Troubleshooting Steps:

  • Cause A: Incomplete Reaction. The nucleophilic substitution or cyclization reaction may not have proceeded to completion.

    • Troubleshooting:

      • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the limiting reagent is a key indicator of completion.

      • Extend Reaction Time: If the reaction has stalled, consider extending the duration. Some piperazinone syntheses require refluxing overnight or longer to achieve high conversion.[3][4]

      • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious, as excessive heat can promote side reactions.

  • Cause B: Sub-optimal Reagents or Conditions. The quality of starting materials and the reaction environment are critical.

    • Troubleshooting:

      • Reagent Purity: Ensure the purity of your starting materials, such as 3-chloroaniline and the piperazinone precursor. Impurities can inhibit the reaction or introduce competing side reactions.[2] It is best practice to use reagents from reputable suppliers and verify their quality.[1]

      • Solvent & Base Choice: The reaction solvent and base are crucial. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. The choice of base (e.g., sodium carbonate, triethylamine) and its stoichiometry should be optimized to facilitate the desired reaction without promoting degradation.[3]

      • Atmosphere Control: If any reagents are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause C: Competing Side Reactions. The presence of a second nitrogen atom in the piperazine ring can lead to undesired reactions.

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the molar ratios of your reactants. For instance, in reactions involving acylation or alkylation, using a slight excess of one reactant can sometimes drive the reaction to completion but may also increase side products if not managed correctly.[5]

      • Controlled Addition: Add reagents slowly, especially if the reaction is highly exothermic. This can help minimize the formation of byproducts like N,N'-di-substituted piperazines.[5]

Q2: My TLC and crude NMR/MS data show multiple unexpected spots/peaks. What are these impurities?

Problem: The presence of multiple byproducts complicates purification and casts doubt on the identity of the desired compound.

Possible Causes & Troubleshooting Steps:

  • Cause A: Unreacted Starting Materials. The most common "impurities" are often residual starting materials.

    • Troubleshooting: Confirm the identity of these species by running TLCs with co-spots of your starting materials. Optimize the reaction as described in Q1 to ensure full conversion.

  • Cause B: Formation of Side Products. The structure of piperazinone lends itself to several potential side reactions.

    • Troubleshooting:

      • N-Alkylation/Acylation: The secondary amine (-NH) in the piperazin-2-one ring is nucleophilic and can react further if alkylating or acylating agents are present, leading to undesired derivatives.[6][7] Protecting this nitrogen with a group like Boc ((tert-butoxycarbonyl)) can prevent this, though it adds extra steps to the synthesis.[3][8]

      • Ring-Opening/Degradation: Under harsh acidic or basic conditions, or at elevated temperatures, the lactam ring of the piperazinone could potentially hydrolyze.

      • Characterization: Use techniques like LC-MS to get the molecular weights of these impurities, which can provide clues to their structures. For example, 1-(3-Chlorophenyl)piperazine is a known metabolite of the antidepressant trazodone and can be a related impurity.[9][10]

Section B: Purification Challenges
Q3: I'm finding it difficult to separate this compound from impurities using column chromatography. What can I do?

Problem: Co-elution of the product with starting materials or byproducts leads to a final compound of low purity.

Possible Causes & Troubleshooting Steps:

  • Cause A: Poorly Optimized Solvent System. The polarity of the mobile phase may not be suitable for achieving good separation.

    • Troubleshooting:

      • Systematic TLC Analysis: Before attempting a column, run a series of TLCs with different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for a solvent system that gives your product an Rf value of ~0.2-0.3 and maximizes the separation (ΔRf) between it and the impurities.

      • Solvent Gradients: If a single isocratic system doesn't work, use a gradient elution on your column, starting with a less polar mixture and gradually increasing the polarity.

  • Cause B: Similar Polarity of Components. The product and a key impurity may have very similar polarities, making chromatographic separation challenging.

    • Troubleshooting:

      • Recrystallization: This is an excellent alternative or complementary technique to chromatography. Experiment with different solvent/anti-solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to find conditions that allow your product to crystallize selectively.

      • Chemical Conversion: If a persistent impurity has a reactive functional group that your product lacks (or vice versa), you can sometimes perform a reaction to alter its polarity drastically, making it easily separable. This is an advanced technique and should be approached with caution.

      • DCC Byproduct Removal: If using dicyclohexylcarbodiimide (DCC) as a coupling agent, the byproduct dicyclohexylurea (DCU) can be problematic. Most of it is insoluble in solvents like dichloromethane and can be filtered off, but residual amounts may require careful chromatography.[3]

Section C: Analytical & Stability Issues
Q4: How can I be certain of the identity and purity of my final compound?

Problem: Inadequate characterization is a major source of irreproducibility, especially when the compound is used in subsequent biological assays.[1]

Best Practices for Validation:

A multi-pronged analytical approach is non-negotiable for ensuring scientific integrity.

Analytical Technique Purpose & Expected Results
¹H and ¹³C NMR Structural Confirmation: Provides detailed information about the chemical structure, including the correct number of protons and carbons in their respective chemical environments. The splitting patterns and chemical shifts should be consistent with the this compound structure.
Mass Spectrometry (GC-MS or LC-MS) Molecular Weight Verification: Confirms the molecular weight of the compound. For this compound hydrochloride, the expected mass for the free base (C₁₀H₁₁ClN₂O) is ~210.06 g/mol . The isotopic pattern for the chlorine atom should be visible.[9]
HPLC Purity Assessment: A well-developed HPLC method can quantify the purity of the sample, typically aiming for >95% or >98% for biological studies.[11]
Elemental Analysis Elemental Composition: Provides the percentage composition of C, H, N, and Cl, which should match the theoretical values for the molecular formula.[3]
Q5: What are the recommended storage conditions for this compound?

Problem: Compound degradation over time can lead to inconsistent results in later experiments.

Recommendations:

While specific stability data for this exact compound is not widely published, general best practices for similar heterocyclic compounds apply. The hydrochloride salt is generally more stable than the free base.

  • Storage: Store the compound as a solid in a tightly sealed container.[12]

  • Environment: Keep it in a cool, dry place, protected from light. A desiccator at room temperature or storage at -20°C is recommended for long-term stability.[10][12]

  • Solutions: Prepare solutions fresh for each experiment. If you must store solutions, use an appropriate solvent (like DMSO), aliquot into single-use vials, and store at -20°C or -80°C to minimize freeze-thaw cycles.

Section D: Issues in Biological Assays
Q6: I am observing high variability in my biological assay results. Could my compound be the source of the problem?

Possible Causes & Troubleshooting Steps:

  • Cause A: Compound Purity. This is the most common culprit. Even small amounts of highly active impurities can skew biological data.

    • Troubleshooting: Re-verify the purity of your compound batch using HPLC or LC-MS. If impurities are detected, re-purify the compound. Never assume a newly synthesized batch has the same purity as a previous one without verification.

  • Cause B: Solubility Issues. If the compound is not fully dissolved in the assay buffer, the actual concentration delivered to the cells or target will be inconsistent.

    • Troubleshooting:

      • Check Solubility: Confirm the solubility of your compound in the final assay medium. While 1-(3-chlorophenyl)piperazine HCl is soluble in DMSO and PBS (pH 7.2) at up to 10 mg/mL, the piperazin-2-one derivative may have different properties.[10]

      • Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like 100% DMSO. Then, perform serial dilutions into the aqueous assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

  • Cause C: Compound Stability in Assay Media. The compound may degrade over the course of the experiment (e.g., hours or days in an incubator).

    • Troubleshooting: Assess the stability of your compound in the assay buffer under experimental conditions. This can be done by incubating the compound in the buffer for the duration of the experiment, then analyzing the sample by HPLC to see if any degradation has occurred.

Visualized Workflows and Protocols

To further aid in troubleshooting, the following diagrams outline key experimental and logical workflows.

Experimental Workflow

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Analysis & Storage reagents 1. Starting Materials (e.g., 3-chloroaniline derivative, piperazine precursor) reaction 2. Reaction Setup (Solvent, Base, Temp.) reagents->reaction Combine cp1 Critical Point: Reagent Purity reagents->cp1 monitoring 3. In-Process Control (TLC / HPLC) reaction->monitoring Monitor Progress cp2 Critical Point: Reaction Conditions reaction->cp2 quench 4. Reaction Quench & Crude Extraction monitoring->quench crude 5. Crude Product Isolation quench->crude Evaporate purify 6. Purification (Column Chromatography or Recrystallization) crude->purify fractions 7. Collect & Combine Pure Fractions purify->fractions cp3 Critical Point: Purification Method purify->cp3 analysis 8. Purity & Identity Check (NMR, MS, HPLC) fractions->analysis storage 9. Final Product (Store appropriately) analysis->storage cp4 Critical Point: Final Purity Check analysis->cp4

Caption: Synthesis and Purification Workflow for this compound.

Troubleshooting Logic Diagram

cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Product Loss start Problem: Low Product Yield check_reaction Did the reaction go to completion? (Check TLC/LCMS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes action1 Optimize: - Extend reaction time - Increase temperature - Check reagent purity incomplete->action1 check_side_products Are there significant side products? (Check Crude NMR/MS) complete->check_side_products action2 Optimize: - Adjust stoichiometry - Control reagent addition - Use protecting groups check_side_products->action2 Yes check_workup Was there product loss during workup/purification? check_side_products->check_workup No action3 Optimize: - Check extraction pH - Refine purification technique (e.g., recrystallization) check_workup->action3 Yes

Caption: Decision tree for troubleshooting low product yield.

References
  • Gholipour, H., et al. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(4), 439-446. [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate. (2015).
  • Patel, R. B., et al. (2013). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 113-120. [Link]

  • Kosheeka. (2019). 4 Factors Affecting Data Reproducibility. [Link]

  • Pace, V., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2855–2865. [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? [Link]

  • DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. [Link]

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. [Link]

  • Kucińska, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306. [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (2016).
  • Wikipedia. (n.d.). Cetirizine. [Link]

  • Extance, A. (2017). Taking on chemistry's reproducibility problem. Chemistry World. [Link]

  • Chang, J., et al. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Forensic Science and Medicine, 3(3), 181. [Link]

  • Menke, J., et al. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ, 9, e11263. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Piperazine? [Link]

  • Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • IndiaMART. (n.d.). 1-(3-Chlorophenyl)piperazine Hydrochloride Solution. [Link]

  • ResearchGate. (n.d.). Syntheses and transformations of piperazinone rings. A review. [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. [Link]

  • IndiaMART. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. [Link]

  • Di Donato, M., & Perillo, G. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. [Link]

  • ResearchGate. (n.d.). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Gierczak, M., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 27(3), 1070. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 23(12), 3213. [Link]

  • ACG Publications. (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

Sources

Technical Support Center: Method Refinement for 1-(3-Chlorophenyl)piperazin-2-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 1-(3-Chlorophenyl)piperazin-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to provide in-depth, field-proven insights into method development, refinement, and troubleshooting. Our goal is to empower you to build robust, self-validating analytical systems for this compound.

This compound is a piperazine derivative. Its accurate quantification is crucial for pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical development. While it is structurally distinct, it shares a core moiety with the well-studied trazodone metabolite, 1-(3-chlorophenyl)piperazine (mCPP).[1][2][3][4] Consequently, many of the analytical principles and challenges associated with mCPP quantification are directly applicable and provide a strong foundation for developing methods for its 2-oxo counterpart.

This guide provides troubleshooting and frequently asked questions for the primary analytical techniques used for this class of compounds: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in many analytical laboratories due to its robustness and accessibility. For a chromophore-containing molecule like this compound, it offers a straightforward approach for quantification, particularly in non-biological matrices or as a preliminary method.

Core Experimental Protocol (HPLC-UV)

Here is a foundational reversed-phase HPLC method that serves as an excellent starting point for optimization.

  • Instrumentation : A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column : A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the primary choice due to its hydrophobic stationary phase, which effectively retains the moderately polar analyte. A column with low silanol activity is recommended to minimize peak tailing.[5]

  • Mobile Phase :

    • Solvent A : 0.1% Formic Acid in Water. The acidifier is critical for ensuring consistent protonation of the piperazine nitrogen, leading to sharper peaks and stable retention times.

    • Solvent B : Acetonitrile.

    • Elution Mode : Isocratic or gradient elution can be used. A starting point for isocratic elution could be a 60:40 (A:B) mixture.[6]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.[7]

  • Detection Wavelength : Approximately 250-254 nm, based on the UV absorbance of the chlorophenyl group.[8][9] A PDA detector is invaluable during method development to confirm the optimal wavelength and assess peak purity.

  • Injection Volume : 10-20 µL.

  • Sample Preparation :

    • For pure substance/formulations : Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture). Filter through a 0.45 µm syringe filter before injection.

    • For biological matrices (e.g., plasma, serum) : A liquid-liquid extraction (LLE) is often required. Alkalinize the sample with a buffer (e.g., sodium carbonate) and extract with an organic solvent like n-hexane or ethyl acetate.[1][10] Evaporate the organic layer and reconstitute the residue in the mobile phase.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Matrix (e.g., Plasma, Formulation) Extract Liquid-Liquid Extraction or Dilution & Filtration Sample->Extract Reconstitute Evaporate & Reconstitute in Mobile Phase Extract->Reconstitute Autosampler Autosampler Injection Reconstitute->Autosampler Inject Column C18 Column (Separation) Autosampler->Column Pump Pump & Mobile Phase Pump->Autosampler Detector UV/PDA Detector (~254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration

Caption: A typical workflow for HPLC-UV analysis.

Troubleshooting Guide (HPLC-UV)

Question: My peak is tailing excessively. What is the cause and how can I fix it?

  • Answer: Peak tailing for a basic compound like this compound is a common issue.[11] The primary causes are secondary interactions between the basic nitrogen on the piperazine ring and active silanol groups on the silica backbone of the column, or inadequate buffering of the mobile phase.

    • Causality & Solution 1 (Mobile Phase pH): If the mobile phase pH is not sufficiently low, the analyte can exist in both protonated and neutral forms, leading to tailing. Ensure your aqueous mobile phase contains an acidifier like formic or phosphoric acid to maintain a consistent, low pH (typically pH 3-4). This fully protonates the analyte, minimizing secondary interactions.[5]

    • Causality & Solution 2 (Column Choice): The column itself may have high silanol activity. Use a modern, end-capped C18 column or a specialized column with low silanol activity.[5]

    • Causality & Solution 3 (Competitive Amine): Introduce a small amount of a competitive amine, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). TEA is a stronger base and will preferentially bind to the active silanol sites, effectively shielding the analyte from these interactions.[12]

    • Causality & Solution 4 (Column Overload): Injecting too much sample can overload the column, causing tailing. Try reducing the injection concentration or volume.[11]

Question: I'm seeing significant baseline noise and drift. What should I check first?

  • Answer: Baseline instability can mask small peaks and compromise quantification.[7][13] The most common culprits are the mobile phase, the detector, or leaks in the system.

    • Causality & Solution 1 (Mobile Phase Degassing): Dissolved gases in the mobile phase can form bubbles in the pump or detector cell, causing pressure fluctuations and baseline noise.[7] Always degas your mobile phase thoroughly using sonication, vacuum filtration, or an in-line degasser.

    • Causality & Solution 2 (Mobile Phase Contamination): Impurities in your solvents or reagents can lead to a noisy or drifting baseline. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily, especially buffered solutions which can support microbial growth.[7]

    • Causality & Solution 3 (Detector Lamp): The detector lamp has a finite lifetime. An aging lamp can cause increased noise and decreased sensitivity. Check the lamp energy or hours of use and replace if necessary.[14]

    • Causality & Solution 4 (System Leaks): A small leak at a fitting can cause pressure fluctuations and draw air into the system. Carefully inspect all fittings from the pump to the detector outlet.[13][14]

Question: My analyte's retention time is shifting between injections. Why is this happening?

  • Answer: Inconsistent retention times are a critical issue for peak identification and quantification. The root cause is usually related to the stability of the mobile phase, temperature, or column equilibration.[11]

    • Causality & Solution 1 (Column Temperature): The column temperature must be stable. Even small fluctuations in ambient temperature can affect retention time. Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).[7]

    • Causality & Solution 2 (Mobile Phase Composition): If you are mixing mobile phases online, ensure the pump's proportioning valves are working correctly. If preparing the mobile phase manually, ensure it is thoroughly mixed. For mobile phases with volatile components (like acetonitrile), keep the reservoir bottles capped to prevent selective evaporation, which changes the composition over time.

    • Causality & Solution 3 (Column Equilibration): The column must be fully equilibrated with the mobile phase before starting a sequence. If you are running a gradient, ensure the column is re-equilibrated for a sufficient time (typically 5-10 column volumes) before the next injection.[11]

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard. It allows for quantification at very low levels (ng/mL or pg/mL).[1][6]

Core Experimental Protocol (LC-MS/MS)
  • LC System : An ultra-high performance liquid chromatography (UHPLC) system is preferred for fast analysis times and sharp peaks.

  • Chromatographic Column : A shorter C18 or a cyano column (e.g., 50-100 mm x 2.1 mm, <3 µm particle size) is common for high-throughput analysis.[1]

  • Mobile Phase : Similar to HPLC, but using MS-compatible acidifiers.

    • Solvent A : 0.1% Formic Acid in Water. (Non-volatile buffers like phosphate must be avoided).

    • Solvent B : 0.1% Formic Acid in Acetonitrile or Methanol.

    • Elution Mode : A fast gradient is typically used to elute the analyte quickly and minimize run time.[2]

  • Flow Rate : 0.3 - 0.5 mL/min, typical for 2.1 mm ID columns.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization in Positive Mode (ESI+). The piperazine nitrogen is readily protonated.

  • Detection Mode : Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition, which provides excellent selectivity.

    • Precursor Ion ([M+H]⁺) : For this compound (C₁₀H₁₁ClN₂O, Mol. Wt: 210.66), the protonated molecule will be m/z 211.1.

    • Product Ions : Fragmentation would likely occur at the piperazinone ring. Plausible product ions for MRM would be m/z 154 (loss of the C₂H₃NO fragment) and m/z 111 (chlorophenyl fragment). These must be confirmed by infusing a standard solution.

  • Internal Standard (IS) : A stable isotope-labeled version of the analyte (e.g., this compound-d4) is the ideal choice. If unavailable, a structurally similar compound like mCPP-d8 or another piperazine derivative can be used.[15][16]

LC-MS/MS Workflow & MRM Principle

LCMSMS_Workflow cluster_lc LC Separation cluster_ms Tandem Mass Spectrometer LC_Column UHPLC Column Ion_Source ESI+ Source (Ionization) LC_Column->Ion_Source Eluent Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 211.1) Ion_Source->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 154) Q2->Q3 Detector Detector Q3->Detector Integration Peak Integration & Quantification Detector->Integration Signal

Caption: Workflow of LC-MS/MS analysis using MRM.

Troubleshooting Guide (LC-MS/MS)

Question: My signal intensity is very low or non-existent. What's wrong?

  • Answer: Low sensitivity in LC-MS/MS can stem from the LC method, the ion source, or the MS parameters.

    • Causality & Solution 1 (Mobile Phase pH): In ESI+, efficient protonation is key. Ensure your mobile phase is acidic (e.g., with 0.1% formic acid). An inappropriate pH can drastically reduce ionization efficiency.[5]

    • Causality & Solution 2 (Ion Source Settings): The ion source parameters (e.g., capillary voltage, gas flow, temperature) must be optimized for your specific analyte and flow rate. Infuse a standard solution of your compound directly into the mass spectrometer and tune these parameters to maximize the signal of the precursor ion (m/z 211.1).

    • Causality & Solution 3 (MRM Transition): The chosen MRM transition may not be optimal. During tuning, perform a product ion scan to identify the most intense and stable fragment ions. The collision energy for this fragmentation must also be optimized to maximize the product ion signal.

Question: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?

  • Answer: Matrix effects, typically ion suppression, occur when co-eluting compounds from the sample matrix (e.g., salts, lipids from plasma) interfere with the ionization of the analyte in the ESI source. This is a major challenge in bioanalysis.

    • Confirmation: The most common method is the post-column infusion experiment. Continuously infuse a standard solution of your analyte into the mobile phase flow after the LC column. Then, inject a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

    • Mitigation 1 (Improve Chromatography): Adjust your LC gradient to better separate the analyte from the interfering matrix components. A more efficient chromatographic separation is the best defense against matrix effects.

    • Mitigation 2 (Improve Sample Preparation): A simple protein precipitation may not be sufficient. Consider a more rigorous sample cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more of the interfering matrix components.[17]

    • Mitigation 3 (Use a Stable Isotope-Labeled IS): This is the most effective solution. A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences the exact same matrix effects. Because you are measuring the ratio of the analyte to the IS, the suppression effect is cancelled out, leading to accurate quantification.[15]

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for quantification, though it is often less utilized for piperazine-type compounds due to their polarity and potential for thermal degradation. Derivatization is frequently required to improve volatility and chromatographic performance.[16][18]

Core Experimental Protocol (GC-MS)
  • Instrumentation : GC system with an autosampler coupled to a mass spectrometer.

  • Chromatographic Column : A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Oven Program : A temperature gradient is necessary. Start at a lower temperature (e.g., 100-150 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute the analyte.

  • Injector : Split/splitless injector, typically operated at a high temperature (e.g., 250-280 °C).

  • Derivatization : To improve volatility and peak shape, the secondary amine in the piperazine ring can be derivatized. Acetylation using acetic anhydride or derivatization with heptafluorobutyric anhydride (HFBA) are common approaches.[18][19]

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI).

    • Detection Mode : Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized analyte. A full scan can be used for initial identification.

GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System Extraction Sample Extraction (LLE or SPE) Derivatization Derivatization (e.g., Acetylation) Extraction->Derivatization Injector GC Injector Derivatization->Injector Inject GC_Column GC Column (Temp Program) Injector->GC_Column MS_System Mass Spectrometer (EI, SIM Mode) GC_Column->MS_System Data_Analysis Quantification MS_System->Data_Analysis Data

Sources

addressing degradation of 1-(3-Chlorophenyl)piperazin-2-one during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(3-Chlorophenyl)piperazin-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges related to the stability and degradation of this compound during analytical testing. Our goal is to provide in-depth, scientifically grounded troubleshooting advice and preventative protocols to ensure data integrity and accuracy.

Introduction: The Analytical Challenge

This compound is an arylpiperazine derivative. The structure, featuring a lactam (cyclic amide) within a piperazine ring and a chlorinated aromatic moiety, presents unique stability challenges.[1] The lactam ring is susceptible to hydrolysis, while the piperazine and aromatic portions can be targets for oxidation and photodegradation.[2][3][4] This inherent instability can lead to analyte loss, the appearance of spurious peaks, and inaccurate quantification during chromatographic analysis. This guide provides a systematic approach to identifying, troubleshooting, and preventing the degradation of this molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of this compound in a practical question-and-answer format.

FAQ 1: I'm observing a significant loss of analyte signal and poor recovery. What is the likely cause?

Answer: The most probable cause for signal loss is the degradation of the parent molecule, primarily through hydrolysis of the lactam ring.

Scientific Rationale: The piperazin-2-one structure contains a six-membered lactam ring. Lactams, being cyclic amides, are susceptible to hydrolytic cleavage under both acidic and basic conditions, which is often accelerated by heat.[5] This reaction opens the ring to form an amino acid derivative, which has different chemical properties and will not be detected at the same retention time as the parent compound, leading to an apparent loss of signal.

Troubleshooting Protocol:

  • Control pH:

    • Sample Preparation: Ensure your sample diluent is at a near-neutral pH (6.5-7.5). Avoid using strongly acidic or basic solutions for dissolution or dilution unless absolutely necessary for solubility.

    • Mobile Phase: Use a buffered mobile phase for your HPLC analysis to maintain a stable pH on the column. A phosphate buffer (for UV detection) or a formate/acetate buffer (for MS compatibility) in the range of pH 4-7 is a good starting point.[6]

  • Manage Temperature:

    • Autosampler: Use a cooled autosampler set to 4-10°C to prevent degradation of samples waiting in the queue.

    • Sample Preparation: Avoid heating samples during preparation steps like sonication for extended periods. If heating is required for solubility, perform it for the shortest possible time at the lowest effective temperature.

  • Solvent Quality:

    • Always use fresh, HPLC-grade solvents. Older solvents can absorb atmospheric CO2, becoming slightly acidic, or may contain impurities that could catalyze degradation.

  • Run Time:

    • Analyze samples promptly after preparation. The stability of this compound in solution can be time-dependent.[7]

FAQ 2: My chromatogram shows multiple unexpected peaks that are not present in my reference standard. What are they?

Answer: These unexpected peaks are likely degradation products formed through one or more pathways: hydrolysis, oxidation, or photodegradation.

Scientific Rationale:

  • Hydrolytic Degradant: As discussed in FAQ 1, acid or base-catalyzed ring-opening of the lactam will produce a more polar amino acid derivative, which will likely elute earlier than the parent compound in a reversed-phase HPLC system.[8]

  • Oxidative Degradants: The piperazine ring is susceptible to oxidation.[9][10] Additionally, the tertiary amine can be oxidized. This can lead to the formation of N-oxides or other oxidized species.

  • Photolytic Degradants: Aromatic compounds, especially those with heteroatoms, can be sensitive to UV light, leading to a variety of degradation products.[3]

Troubleshooting Workflow:

Below is a logical workflow to diagnose the source of unexpected peaks.

G start Unexpected Peaks Observed check_hydrolysis Hypothesis: Hydrolysis Action: Prepare sample in neutral, buffered diluent. Keep cool. Re-inject. start->check_hydrolysis result_hydrolysis Peaks Diminished? check_hydrolysis->result_hydrolysis check_oxidation Hypothesis: Oxidation Action: Sparge mobile phase with Helium or Nitrogen. Prepare fresh sample under N2. result_oxidation Peaks Diminished? check_oxidation->result_oxidation check_photo Hypothesis: Photodegradation Action: Prepare sample in amber vial. Protect from light. Re-inject. result_photo Peaks Diminished? check_photo->result_photo result_hydrolysis->check_oxidation No conclusion_hydrolysis Root Cause: Hydrolysis Solution: Maintain neutral pH and low temperature. result_hydrolysis->conclusion_hydrolysis Yes result_oxidation->check_photo No conclusion_oxidation Root Cause: Oxidation Solution: Use degassed solvents and inert atmosphere. result_oxidation->conclusion_oxidation Yes conclusion_photo Root Cause: Photodegradation Solution: Use light-blocking vials and covers. result_photo->conclusion_photo Yes no_change No Change result_photo->no_change No

Caption: Troubleshooting logic for identifying the source of degradation peaks.

FAQ 3: My analyte peak is tailing or broad. Is this related to degradation?

Answer: While not a direct result of degradation, poor peak shape can be caused by factors that are exacerbated by the presence of degradants or the inherent properties of the molecule itself. The basic nitrogen atom in the piperazine ring is a common cause.

Scientific Rationale: Residual, acidic silanol groups (-Si-OH) on the surface of silica-based HPLC columns can interact ionically with the basic nitrogen of the piperazine ring. This secondary interaction causes some molecules to be retained longer than others, resulting in a tailing peak.

Troubleshooting Protocol:

  • Column Selection: Use a modern, high-purity, end-capped C18 or a hybrid particle column. These columns have minimal residual silanol groups. A column specifically designed for the analysis of basic compounds is an excellent choice.[6]

  • Mobile Phase Optimization:

    • pH Adjustment: Adjust the mobile phase pH to be approximately 2 pH units below the pKa of the basic nitrogen. This ensures the analyte is consistently in its protonated (ionized) form, minimizing variable interactions with silanols.

    • Ionic Strength: Increase the buffer concentration (e.g., from 10mM to 25mM). The buffer ions will compete with the analyte for active sites on the column, masking the silanol effect.

  • Sample Diluent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.

Experimental Protocol: Forced Degradation Study

To develop a robust, stability-indicating analytical method, it is crucial to intentionally degrade the analyte under various stress conditions. This helps identify potential degradation products and ensures the method can separate them from the parent compound.[11][12]

Objective: To generate likely degradation products of this compound and confirm the specificity of the analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Stock Solution of This compound Control Control Sample (Diluent Only) API->Control Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (UV Light, 254nm) API->Photo Analyze HPLC-UV/MS Analysis Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Data: - Peak Purity - Mass Balance - Resolution Analyze->Evaluate

Caption: Workflow for a comprehensive forced degradation study.

Methodology:
  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Aim for 5-20% degradation.[11]

    • Acid: 0.1 N HCl. Heat at 60°C. Check at 2, 4, 8 hours.

    • Base: 0.1 N NaOH. Heat at 60°C. Check at 1, 2, 4 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature, protected from light. Check at 4, 8, 24 hours.

    • Thermal: Store the solid API in an oven at 80°C for 48 hours, then dissolve for analysis.

    • Photolytic: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze using a validated HPLC method, preferably with both UV-PDA and Mass Spectrometric detection to aid in the identification of degradants.

  • Data Evaluation:

    • Confirm that the primary peak in all chromatograms remains pure (using PDA and MS data).

    • Ensure that all major degradation product peaks are well-resolved from the parent peak (Resolution > 2.0).

    • Calculate mass balance to account for all the material.

Stress ConditionTypical Reagent/SettingPotential Degradation PathwayExpected Outcome
Acidic Hydrolysis 0.1 N HCl, 60°CLactam ring openingFormation of a more polar degradant.
Alkaline Hydrolysis 0.1 N NaOH, 60°CLactam ring openingRapid degradation, formation of a polar degradant.
Oxidation 3% H₂O₂, Room TempN-oxidation, ring oxidationFormation of N-oxides and other oxygenated species.
Thermal 80°C (Solid & Solution)VariousTests intrinsic stability; may accelerate other pathways.
Photolytic UV Lamp (254/365 nm)Photochemical reactionsPotential for complex degradation mixtures.[3]
Recommended Starting HPLC Method
  • Column: C18, 2.1 x 100 mm, 1.8 µm (for UHPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC)

  • Mobile Phase A: 0.1% Formic Acid in Water (for MS) or 10mM Potassium Phosphate pH 6.8 (for UV)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)

  • Column Temperature: 30°C

  • Injection Volume: 2-5 µL

  • Detection: UV at 254 nm; MS (ESI+) scanning m/z 100-500

References

  • Bonomi, R. et al. (2005). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. Available at: [Link]

  • Le-Huu, M. et al. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Kümmerer, K. et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Feng, L. et al. (2014). Mechanism of the hydrolysis of β-lactam antibiotics through metallo-β-lactamases. ResearchGate. Available at: [Link]

  • Cox, R. A. et al. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link]

  • Staack, R. F. et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology. Available at: [Link]

  • Hisamatsu, Y. et al. (2018). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Photochemical & Photobiological Sciences. Available at: [Link]

  • Gouedard, C. et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Available at: [Link]

  • Harmon, P. et al. (2016). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • SIELC Technologies. Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • IndiaMART. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution. IndiaMART. Available at: [Link]

  • Wang, L. et al. (2013). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. ResearchGate. Available at: [Link]

  • Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Clayden, J. et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. Available at: [Link]

  • Kumar, V. et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica. Available at: [Link]

  • Clayden, J. et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PMC - NIH. Available at: [Link]

  • Reddy, B. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Kumar, A. et al. (2024). Cutting-edge Developments In Hplc For Identifying Process Impurities: A Review On Method Optimization And Validation. World Journal of Pharmaceutical Research. Available at: [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Weber, R. et al. (2020). Comprehensive monitoring of chlorinated aromatic and heteroaromatic pollutants at sites contaminated by chlorine production processes to inform policy making. ResearchGate. Available at: [Link]

  • Lin, H. (2015). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Boston University. Available at: [Link]

  • Shiraishi, H. et al. (1985). Occurrence of chlorinated polynuclear aromatic hydrocarbons in tap water. Environmental Science & Technology. Available at: [Link]

  • Li, Y. et al. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI. Available at: [Link]

  • Kciuk, M. et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

  • Sloan, C. et al. (2002). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Nielsen, P. et al. (2011). Piperazine Degradation in Pilot Plants. ResearchGate. Available at: [Link]

  • Kaser, D. et al. (2022). Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. Journal of Environmental and Public Health. Available at: [Link]

  • Einbu, A. et al. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism. Available at: [Link]

  • Reddy, B. et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Zagórska, A. et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. Available at: [Link]

  • Freeman, S. et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

improving the signal-to-noise ratio in 1-(3-Chlorophenyl)piperazin-2-one assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing 1-(3-Chlorophenyl)piperazin-2-one Assays

Welcome to the technical support center for assays involving this compound and related arylpiperazine compounds. This guide is designed for drug development professionals and researchers encountering challenges with signal integrity. Our goal is to provide a systematic framework for diagnosing and resolving issues related to poor signal-to-noise ratios (S/N), ensuring the generation of robust and reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides rapid, high-level guidance.

Q1: My assay has a very low signal-to-noise ratio. Where should I start troubleshooting?

A low S/N ratio is typically caused by either excessively high background noise or inadequately low specific signal. The first step is to identify which of these is the primary contributor. Run three key controls: (1) a "no-enzyme" or "no-target" control, (2) a "no-substrate" or "no-detection-reagent" control, and (3) a positive control with a known active compound. Comparing the signal from your experimental wells to these controls will quickly reveal if your issue is a high baseline or a weak reaction.

Q2: Can the this compound compound itself interfere with the assay?

Yes, this is a critical consideration. Arylpiperazine derivatives, like many small molecules used in high-throughput screening (HTS), can cause assay interference.[1] Common mechanisms include intrinsic fluorescence, signal quenching, and aggregation at higher concentrations.[2][3] It is essential to run a compound-only control (test compound in buffer without the biological target) to measure its direct contribution to the signal.[4]

Q3: What type of microplate is best for my assay?

The choice of microplate is fundamental and depends on your detection method.

  • For Luminescence Assays: Use solid white, opaque-walled plates. These plates are designed to reflect and maximize the light output from the reaction, thereby increasing the signal.[5][6][7]

  • For Fluorescence Assays: Use solid black, opaque-walled plates. Black plates absorb scattered excitation and emission light, which is crucial for reducing background fluorescence and minimizing well-to-well crosstalk.[7][8] Using white plates for fluorescence assays can lead to significantly higher background.[5]

Q4: How critical is the buffer composition?

Buffer composition is paramount as it affects nearly every component of your assay.[9] Factors such as pH, ionic strength, and the presence of cofactors can dramatically influence enzyme stability and activity.[10][11] Furthermore, some common buffer components can interfere with the assay; for instance, phosphate buffers may precipitate certain metal ions required by metalloenzymes.[12] Always verify that your buffer is compatible with all assay components and consider screening a panel of buffers (e.g., HEPES, Tris-HCl) during initial development.[12]

Q5: My results are highly variable between wells. What are the common causes?

High well-to-well variability, often measured by the coefficient of variation (CV), points to issues with precision. The most common culprits are inconsistent liquid handling (pipetting errors), inadequate mixing of reagents within the wells, and temperature gradients across the plate.[5][8] Ensure pipettes are calibrated, use proper mixing techniques (avoiding bubbles), and allow plates to equilibrate to a uniform temperature before reading.[5][6]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific assay problems.

Visualizing the Core Problem: Signal vs. Noise

Before diving into complex troubleshooting, it's crucial to understand the fundamental components of your measurement. A robust assay maximizes the specific signal while minimizing all sources of background and noise.

cluster_noise Sources of Noise Total Total Measured Signal Signal Specific Signal (Target Activity) Total->Signal Desired Component Noise Noise & Background Total->Noise Undesired Component Reagent Reagent Autofluorescence/ Luminescence Noise->Reagent Plate Plate Autofluorescence/ Phosphorescence Noise->Plate Compound Compound Interference (Fluorescence, Quenching) Noise->Compound Buffer Buffer Contamination Noise->Buffer

Caption: Relationship between total measured signal, specific signal, and sources of noise.

Systematic Troubleshooting Workflow

When faced with a poor signal-to-noise ratio, a systematic approach is more effective than random adjustments. The following workflow helps isolate and address the root cause of the problem.

Start Start: Low Signal-to-Noise Ratio ID_Problem Identify Primary Issue: High Background or Low Signal? Start->ID_Problem High_BG Problem: High Background ID_Problem->High_BG High Background Low_Signal Problem: Low Signal ID_Problem->Low_Signal Low Signal High_Var Problem: High Variability (CV) ID_Problem->High_Var High CV% Check_Plate 1. Verify Correct Plate Type (Black for Fluor, White for Lumi) High_BG->Check_Plate Titrate_Reagents 1. Titrate Reagent Concentrations (Enzyme, Substrate, etc.) Low_Signal->Titrate_Reagents Review_Pipetting 1. Review Pipetting Technique (Calibrate, Reverse Pipetting) High_Var->Review_Pipetting Check_Compound 2. Assess Compound Interference (Run compound-only controls) Check_Plate->Check_Compound Check_Reagents 3. Evaluate Reagent Purity (Test individual components for signal) Check_Compound->Check_Reagents Optimize_Buffer 4. Optimize Buffer Composition (Test different buffers/additives) Check_Reagents->Optimize_Buffer Check_Incubation 2. Optimize Incubation Time & Temp Titrate_Reagents->Check_Incubation Verify_Reagent_Activity 3. Confirm Reagent Stability/Activity Check_Incubation->Verify_Reagent_Activity Adjust_Instrument 4. Adjust Instrument Settings (Gain, Integration Time) Verify_Reagent_Activity->Adjust_Instrument Improve_Mixing 2. Ensure Thorough Mixing (Orbital shaker, avoid bubbles) Review_Pipetting->Improve_Mixing Control_Temp 3. Control Plate Temperature (Equilibrate before reading) Improve_Mixing->Control_Temp

Caption: Systematic workflow for troubleshooting poor assay performance.

Issue 1: High Background

High background is a common problem that directly compresses the dynamic range of the assay.

  • Cause 1: Incorrect Microplate Selection: Using a white plate for a fluorescence assay is a frequent error that dramatically increases background and crosstalk.[5] Similarly, clear-bottom plates can be problematic if the instrument reads from the top.

    • Solution: For fluorescence, always use black-walled plates to minimize light scatter.[7] For luminescence, use white-walled plates to maximize signal reflection.[6] If you suspect phosphorescence from the plate itself, "dark adapt" the plate by incubating it in the dark for 10-15 minutes before reading.[6][13]

  • Cause 2: Compound Interference: The test compound, this compound, may be intrinsically fluorescent or may quench the signal from the reporter fluorophore.[3][4]

    • Solution: Run a control plate with only the compound in assay buffer at various concentrations. This will quantify its contribution to the background. If interference is significant, consider developing a counter-screen or using red-shifted fluorophores, as fewer library compounds interfere at longer wavelengths.[2][3]

  • Cause 3: Contaminated or Autofluorescent Reagents: Buffers, proteins, or detection reagents can be sources of background signal.[14]

    • Solution: Prepare fresh buffers using high-purity water and reagents. Test each component of the assay individually in the plate reader to pinpoint the source of the background. If a carrier protein like BSA is used, be aware it can bind some fluorophores, and consider alternatives like bovine gamma globulin (BGG).[14]

Issue 2: Low Signal Intensity

A weak signal prevents clear differentiation from the background.

  • Cause 1: Suboptimal Reagent Concentrations: The concentrations of enzyme, substrate, or detection reagents may not be optimal for signal generation.[10]

    • Solution: Perform a checkerboard titration of key reagents (e.g., enzyme vs. substrate) to find the concentrations that yield the best signal-to-background ratio.[15] The goal is not necessarily the highest possible signal, but the largest window between the signal and the background.[10]

  • Cause 2: Incorrect Instrument Settings: The plate reader's gain or integration time may be set too low.[8]

    • Solution: Review the instrument settings. Increase the gain setting to amplify the signal, but be cautious not to saturate the detector. If the signal is still low, increasing the integration time (the duration the detector reads each well) can improve sensitivity.[8] Ensure the correct excitation and emission filters for your specific fluorophore are in use.[8]

  • Cause 3: Poor Reagent Stability or Inactivity: Reagents may have degraded due to improper storage, repeated freeze-thaw cycles, or expiration.

    • Solution: Use fresh reagents and validated lots. Aliquot reagents upon receipt to minimize freeze-thaw cycles.[14] Run a positive control with a known potent activator or inhibitor to confirm that the assay components are active.

Data Presentation: Impact of Troubleshooting Steps

The following table summarizes the expected outcomes of key optimization strategies.

Troubleshooting ActionExpected Impact on SignalExpected Impact on BackgroundDesired Outcome for S/N Ratio
Switch from White to Black Plate (Fluorescence) No ChangeSignificant Decrease Significant Increase
Titrate Enzyme/Substrate Concentration Increase/Optimize Minor ChangeIncrease
Increase Instrument Gain Increase Increase May Increase or Decrease*
Add Detergent (e.g., 0.01% Tween-20) May IncreaseMay DecreaseIncrease
Run Counter-Screen for Compound Interference No ChangeIdentifies False Positives Improves Data Quality

*Increasing gain amplifies both signal and background. The S/N ratio will only improve if the specific signal is amplified more than the baseline noise.

Part 3: Key Experimental Protocols

Protocol 1: Checkerboard Titration for Reagent Optimization

This protocol is essential for determining the optimal concentrations of two interdependent reagents, such as an enzyme and its substrate.

Objective: To identify the concentration pairing that provides the maximal signal-to-background (S/B) or signal-to-noise (S/N) ratio.

Methodology:

  • Plate Layout: Design a matrix on a 96-well plate. Reagent A (e.g., Enzyme) will be serially diluted down the columns (e.g., A-H), and Reagent B (e.g., Substrate) will be serially diluted across the rows (e.g., 1-12).

  • Reagent A Preparation: Prepare a 2X stock of the highest concentration of Reagent A. Perform a serial 1:2 dilution in assay buffer to create 8 concentrations.

  • Reagent B Preparation: Prepare a 2X stock of the highest concentration of Reagent B. Perform a serial 1:2 dilution in assay buffer to create 12 concentrations.

  • Plate Addition:

    • Add 50 µL of each Reagent B dilution to the corresponding columns (e.g., all wells in column 1 get the highest concentration, column 2 gets the next, and so on).

    • Add 50 µL of each Reagent A dilution to the corresponding rows (e.g., all wells in row A get the highest concentration, row B gets the next, and so on).

  • Controls: Dedicate several wells for background controls (assay buffer only, no enzyme).

  • Incubation: Incubate the plate according to your standard assay protocol (e.g., 60 minutes at room temperature).

  • Detection: Add the detection reagent, incubate as required, and read the plate on your instrument.

  • Data Analysis:

    • Subtract the average background signal from all wells.

    • Generate a heat map of the resulting signals.

    • Calculate the S/B ratio for each well (Signal / Average Background).

    • Identify the well or region with the highest S/B ratio. These are your optimal concentrations. The Z'-factor is another key metric to evaluate assay robustness, with a value > 0.5 indicating a suitable assay for HTS.[10]

References

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • Agilent. (n.d.). Tips for Improved Luminescence Performance. [Link]

  • Klumpp, M., & Scott, C. W. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]

  • G-R, H., et al. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. [Link]

  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]

  • Sensors and Materials. (n.d.). Enhancing the Signal of Lateral Flow Immunoassays by Using Different Developing Methods. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

  • Semantic Scholar. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. [Link]

  • Byonoy. (2024). How to Minimize Luminescence Crosstalk for Precise Assay Results. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • MDPI. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. [Link]

  • ResearchGate. (2017). Making sense of fluorescent polarization measurements. [Link]

  • ACS Omega. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. [Link]

  • ResearchGate. (n.d.). Effects of buffer composition and dilution on nanowire field-effect biosensors. [Link]

  • ResearchGate. (2017). Fluorescence polarization mP values in enzyme assay randomly go up or down, what's wrong?. [Link]

  • ResearchGate. (n.d.). Optimisation of the reagent concentration and sensitivity of.... [Link]

  • PMC - NIH. (n.d.). Emerging Technologies to Increase Ligand Binding Assay Sensitivity. [Link]

  • Taylor & Francis Online. (n.d.). Assay pH and Critical Reagent Optimization in Measuring Concentrations of a Monoclonal Antibody and its Target. [Link]

  • Biocompare.com. (2019). Optimizing Assay Development. [Link]

  • MDPI. (2019). Potentiometric Signal Transduction for Selective Determination of 1-(3-Chlorophenyl)piperazine “Legal Ecstasy” Through Biomimetic Interaction Mechanism. [Link]

  • ResearchGate. (n.d.). (PDF) Potentiometric Signal Transduction for Selective Determination of 1-(3-Chlorophenyl)piperazine “Legal Ecstasy” Through Biomimetic Interaction Mechanism. [Link]

  • PubMed Central. (n.d.). Reducing the noise in signal detection of adverse drug reactions by standardizing the background: a pilot study on analyses of proportional reporting ratios-by-therapeutic area. [Link]

  • PMC - PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

Sources

Technical Support Center: Scaling Up 1-(3-Chlorophenyl)piperazin-2-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of 1-(3-Chlorophenyl)piperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. We will move beyond simple protocols to explore the underlying principles, helping you to troubleshoot effectively and optimize your process for scalability and robustness.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active agents. While its synthesis appears straightforward, scaling up production from the bench to pilot plant or manufacturing scale introduces significant challenges. These can range from inconsistent reaction yields and difficult purifications to managing impurity profiles that meet stringent regulatory standards.

The most common and modern synthetic route involves the N-arylation of piperazin-2-one with a suitable 3-chlorophenyl electrophile, typically 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene. The palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for this transformation due to its high efficiency and functional group tolerance.[1][2][3] This guide will focus primarily on troubleshooting this critical C-N bond-forming reaction.

Process Overview: From Reagents to Final Product

The following diagram illustrates the typical workflow for the synthesis of this compound via a Buchwald-Hartwig coupling reaction.

Synthesis_Workflow Figure 1: General Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & QC Reagents 1. Reagent Charging - Piperazin-2-one - 3-Chloroaryl Halide - Pd Catalyst & Ligand - Base - Solvent (e.g., Toluene) Reaction 2. Controlled Heating - Inert Atmosphere (N2/Ar) - Monitor Conversion (HPLC/GC) Reagents->Reaction Heat Workup 3. Quench & Extraction - Cool Reaction - Filter Catalyst Residues - Aqueous Wash - Solvent Swap/Concentration Reaction->Workup Reaction Complete Purification 4. Purification - Crystallization - (Optional: Chromatography) Workup->Purification Crude Product QC 5. Quality Control - HPLC, NMR, MS, KF - Release Purification->QC Purified Solid

Caption: Figure 1: General Synthesis Workflow

Troubleshooting Guide & FAQs

Section 1: Reaction Conditions & Optimization (Buchwald-Hartwig Amination)

The heart of the process is the palladium-catalyzed coupling. Success here dictates the overall efficiency and purity of your final product.

Question 1: My reaction yield is low or the conversion is stalling. What are the most likely causes?

This is a common issue when moving from small to larger scale. The root cause often lies in one of three areas: catalyst activity, reagent quality, or reaction parameters.

Answer:

A low or stalled conversion is a classic process challenge. Here is a decision tree to guide your troubleshooting efforts.

Troubleshooting_Low_Yield Figure 2: Troubleshooting Low Yield Start Low Yield / Stalled Conversion Catalyst Is the catalyst system active? Start->Catalyst Reagents Are reagents pure and dry? Catalyst->Reagents Yes Cat_Check1 Using fresh Pd source & ligand? Air-stable pre-catalysts are preferred. Catalyst->Cat_Check1 No Cat_Check2 Is the atmosphere inert? Oxygen can deactivate the Pd(0) catalyst. Catalyst->Cat_Check2 No Conditions Are reaction conditions optimal? Reagents->Conditions Yes Reagent_Check1 Check Piperazin-2-one purity. Is it free from excess water or other amines? Reagents->Reagent_Check1 No Reagent_Check2 Is the base strong and non-nucleophilic? (e.g., NaOtBu, LHMDS). Check quality. Reagents->Reagent_Check2 No Reagent_Check3 Is the solvent anhydrous? Water can hydrolyze the base and affect catalyst. Reagents->Reagent_Check3 No Cond_Check1 Is temperature high enough? Aryl chlorides often require >100°C. Conditions->Cond_Check1 No Cond_Check2 Is mixing adequate? Ensure base (solid) is well-suspended. Conditions->Cond_Check2 No Solution Consider screening alternative ligands or increasing catalyst loading. Conditions->Solution Yes

Caption: Figure 2: Troubleshooting Low Yield

In-depth Explanation:

  • Catalyst Deactivation: The active Pd(0) species in the Buchwald-Hartwig cycle is sensitive to oxygen.[3] Insufficiently de-gassed solvent or poor inert atmosphere control (nitrogen or argon) is a primary culprit for catalyst death, especially over longer reaction times required at scale. Using air-stable palladium pre-catalysts can mitigate some of these issues.[4]

  • Base Quality: The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu), is critical for deprotonating the piperazinone nitrogen to form the active nucleophile.[1] If the base is old, has absorbed moisture, or is of low purity, this crucial step will be inefficient.

  • Solvent Purity: Anhydrous solvents (e.g., toluene, dioxane) are essential. Water can react with the strong base and interfere with the catalytic cycle.

  • Mixing: On a larger scale, ensuring heterogeneous mixtures (like a solid base in a liquid solvent) are adequately agitated is crucial for consistent reaction kinetics. Dead spots in a large reactor can lead to localized areas of low reactivity.

Question 2: Which catalyst and ligand system is best for coupling with 3-chloro-bromobenzene or 1,3-dichlorobenzene?

Answer:

The choice of ligand is paramount for successfully coupling an aryl chloride, which is significantly less reactive than the corresponding bromide or iodide.

  • For Aryl Chlorides: You require an electron-rich, sterically bulky phosphine ligand. These ligands promote the oxidative addition of the Ar-Cl bond to the palladium center, which is often the rate-limiting step.[3]

    • Recommended Ligands: Second and third-generation Buchwald ligands such as XPhos , SPhos , and RuPhos are excellent starting points. They are designed for high activity with challenging substrates like aryl chlorides.

    • Catalyst Precursor: Using a palladium pre-catalyst like XPhos Pd G3 or SPhos Pd G2 is highly recommended for scalability. These are air-stable complexes that form the active Pd(0) species reliably in situ, leading to more reproducible results than using sources like Pd₂(dba)₃.[4]

  • For Aryl Bromides: While more reactive, an efficient ligand is still key. The same ligands mentioned above will work exceptionally well, often allowing for lower catalyst loadings or reaction temperatures. First-generation ligands like BINAP can also be effective with bromides.[3]

The following diagram illustrates the catalytic cycle, highlighting where the ligand plays a critical role.

Buchwald_Hartwig_Cycle Figure 3: Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)(L2)-X Pd0->OA_Complex Oxidative Addition (Rate-limiting for Ar-Cl) Amine_Complex [Ar-Pd(II)(L2)(Amine)]+X- OA_Complex->Amine_Complex + Amine Amido_Complex Ar-Pd(II)(L2)-Amide Amine_Complex->Amido_Complex Deprotonation HX_Base [Base-H]+X- Amine_Complex->HX_Base Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine Amido_Complex->Product ArX Ar-X (3-chlorophenyl halide) ArX->OA_Complex Amine Piperazin-2-one Amine->Amine_Complex Base Base (e.g., NaOtBu) Base->Amine_Complex

Caption: Figure 3: Buchwald-Hartwig Catalytic Cycle

Section 2: Side Reactions and Impurity Profile

Controlling impurities is critical for pharmaceutical intermediates. Understanding their origin is the first step to mitigation.

Question 3: I am observing a significant amount of 3-chloroaniline in my crude product. What is causing this?

Answer:

The presence of 3-chloroaniline, a potential starting material for some routes or a degradation product, points towards a side reaction known as hydrodehalogenation .

  • Mechanism: This occurs when the aryl halide complex (Ar-Pd-X) undergoes a reaction, often involving a hydride source, that replaces the halogen with a hydrogen atom, followed by decomposition. Another pathway involves the degradation of the piperazinone ring itself under harsh conditions, though this is less common.

  • Mitigation Strategies:

    • Scrutinize Reagents: Ensure your piperazin-2-one starting material is not contaminated with 3-chloroaniline.

    • Control Temperature: Avoid excessive temperatures. While aryl chlorides need heat, runaway temperatures can promote side reactions. Target the lowest effective temperature for full conversion.

    • Choice of Base: Some bases or impurities within them can act as hydride donors. Ensure you are using a high-purity base.

    • Ligand Choice: A well-chosen, bulky ligand that promotes rapid reductive elimination can outcompete the hydrodehalogenation pathway.[3]

Question 4: What are other common impurities I should monitor during scale-up?

Answer:

A robust process requires a good understanding of the potential impurity profile.

Impurity NameTypical OriginMitigation Strategy
Piperazin-2-one Unreacted starting materialDrive reaction to completion; optimize stoichiometry.
1-bromo-3-chlorobenzene Unreacted starting materialOptimize stoichiometry; ensure efficient work-up/extraction.
3-Chloroaniline Hydrodehalogenation or starting material impuritySee Question 3.
Residual Palladium Catalyst from the reactionUse palladium scavengers (e.g., silica-based thiols) post-reaction; develop an effective crystallization step.
Ligand/Ligand Oxides Unreacted ligand or its degradation productsPurge via crystallization; select a ligand that is more stable under reaction conditions.
Section 3: Work-up and Purification

A scalable process must have a simple, robust, and reproducible purification procedure. Chromatography should be avoided if possible.

Question 5: My product is difficult to crystallize, and I'm struggling to remove residual palladium to acceptable levels (<10 ppm). What should I do?

Answer:

This is a critical challenge for pharmaceutical applications. A multi-pronged approach is necessary.

  • Initial Catalyst Removal: Before concentration, consider filtering the crude reaction mixture through a pad of celite or a dedicated palladium scavenger. This removes a significant portion of the heterogeneous catalyst residues.

  • Solvent Screening for Crystallization: Do not limit yourself to one solvent system. A thorough screening of anti-solvents is key.

    • Process: Dissolve the crude oil/solid in a suitable solvent where it is highly soluble (e.g., Toluene, Ethyl Acetate, Acetone) at an elevated temperature. Then, slowly add an anti-solvent in which the product is poorly soluble (e.g., Heptane, Hexane, Isopropyl Alcohol) until turbidity is observed. Cool slowly to promote crystal growth.

  • Aqueous Washes: During the work-up, specific aqueous washes can help. A wash with an aqueous solution of a chelating agent like thiourea or L-cysteine can help pull palladium salts into the aqueous layer.

  • Charcoal Treatment: A carbon treatment of the crude product solution before crystallization can also be effective at adsorbing residual palladium and other colored impurities.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Buchwald-Hartwig)

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

  • Reactor Setup: To a dry, three-neck, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add piperazin-2-one (1.0 eq), 1-bromo-3-chlorobenzene (1.1 eq), XPhos Pd G3 (0.01 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: De-gas anhydrous toluene (approx. 5-10 volumes) by bubbling nitrogen through it for 30 minutes. Add the de-gassed toluene to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the consumption of piperazin-2-one is complete (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (5 volumes) to quench the reaction.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 2% aqueous citric acid solution (to remove base residues) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: HPLC Purity Method
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

References

  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (PMC). Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark Orbit. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC). Available at: [Link]

  • Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. PrepChem. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate. Available at: [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate. Google Patents.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. PubMed Central (PMC). Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. ACS Publications. Available at: [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central (PMC). Available at: [Link]

  • A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts. ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Experimental Protocols for 1-(3-Chlorophenyl)piperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(3-chlorophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance experimental outcomes. As a substituted piperazinone, this compound and its derivatives are of significant interest in medicinal chemistry.[1][2] This resource aims to address common challenges encountered during its synthesis, offering practical solutions grounded in chemical principles to improve yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method involves the cyclization reaction between N-(3-chlorophenyl)ethylenediamine and an appropriate C2-electrophile, such as ethyl chloroacetate or a similar reagent.[1] This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Q2: What are the critical parameters to control for a successful synthesis?

The critical parameters for this synthesis include reaction temperature, choice of base, solvent, and the stoichiometry of the reactants. Careful control of these factors is essential to maximize the yield of the desired product and minimize the formation of byproducts.[3][4]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][5] These techniques allow for the visualization of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

Q4: What are the expected physical properties of this compound hydrochloride?

The hydrochloride salt of this compound is typically an off-white to solid.[6] Its molecular weight is 247.12 g/mol .

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?

A: Low or no yield can stem from several factors, from reagent quality to reaction conditions.

Possible Cause A: Incomplete Reaction

  • Scientific Rationale: The cyclization reaction to form the piperazinone ring may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or inadequate mixing.

  • Troubleshooting & Optimization:

    • Monitor Reaction Progression: Use TLC or LC-MS to track the disappearance of starting materials. If the starting materials are still present after the initially planned reaction time, consider extending the duration.

    • Temperature Adjustment: Gradually increase the reaction temperature in increments of 5-10°C. Be cautious, as excessive heat can lead to side reactions and degradation.

    • Ensure Proper Mixing: Use a suitable stir bar and stirring speed to ensure the reaction mixture is homogeneous.[4]

Possible Cause B: Inactive or Degraded Reagents

  • Scientific Rationale: The starting materials, particularly N-(3-chlorophenyl)ethylenediamine and ethyl chloroacetate, can degrade over time, especially if not stored properly. The base used is also critical for the reaction to proceed.

  • Troubleshooting & Optimization:

    • Verify Reagent Quality: Use freshly opened or recently purchased reagents. If there is any doubt about the quality, it is best to use a new batch.

    • Base Selection: Ensure the base being used (e.g., sodium carbonate, triethylamine) is anhydrous and of high purity. The choice of a non-nucleophilic base can sometimes prevent unwanted side reactions.[3]

Possible Cause C: Side Reactions Dominating

  • Scientific Rationale: Several side reactions can compete with the desired cyclization. One common issue is the formation of polymers or disubstituted byproducts.[7]

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Carefully control the molar ratios of your reactants. A slight excess of one reactant might be necessary, but a large excess can promote side reactions.

    • Slow Addition: Add one of the reactants, for example, the ethyl chloroacetate, dropwise to the reaction mixture containing the diamine and base. This can help to control the reaction rate and minimize the formation of byproducts.[4]

Issue 2: Product Purity is Low

Q: My final product is impure, showing multiple spots on TLC or peaks in LC-MS. How can I improve the purity?

A: Impurities can arise from unreacted starting materials, byproducts, or degradation during work-up and purification.

Possible Cause A: Unreacted Starting Materials

  • Scientific Rationale: If the reaction did not go to completion, the final product will be contaminated with the starting materials.

  • Troubleshooting & Optimization:

    • Optimize Reaction Conditions: Refer to the troubleshooting steps for low yield to ensure the reaction proceeds to completion.

    • Purification: If unreacted starting materials are present, purification by column chromatography or recrystallization is necessary.

Possible Cause B: Formation of Byproducts

  • Scientific Rationale: The structure of the starting materials allows for the formation of various byproducts, such as dimers or products from reactions at both nitrogen atoms of the ethylenediamine moiety.

  • Troubleshooting & Optimization:

    • Reaction Condition Optimization: Adjusting the reaction temperature and the rate of addition of reagents can help to minimize the formation of byproducts.[4]

    • Purification Strategy: Column chromatography is often effective in separating the desired product from closely related impurities. A gradient elution might be necessary to achieve good separation. Recrystallization from a suitable solvent or solvent system can also be a highly effective purification method.

Possible Cause C: Degradation During Work-up or Purification

  • Scientific Rationale: The piperazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Troubleshooting & Optimization:

    • Mild Work-up Conditions: Use mild acidic and basic solutions for extractions and washes. Avoid prolonged exposure to harsh pH conditions.

    • Temperature Control: Perform all work-up and purification steps at room temperature or below, if possible.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general method for the synthesis of the target compound.

Materials:

  • N-(3-chlorophenyl)ethylenediamine

  • Ethyl chloroacetate

  • Sodium Carbonate (anhydrous)

  • Benzene (or another suitable solvent like Toluene)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(3-chlorophenyl)ethylenediamine (1 equivalent) and sodium carbonate (2 equivalents) in benzene.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of ethyl chloroacetate (1.1 equivalents) in benzene to the refluxing mixture over 30 minutes.

  • Continue to reflux the reaction mixture overnight. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting diamine), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.[1]

Protocol 2: Characterization of this compound

Analytical Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized compound.[8]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[5]

  • Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the amide carbonyl group.

  • Melting Point Analysis: To assess the purity of the final product.[6]

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Reactant Mixing (Diamine, Base, Solvent) B 2. Add Ethyl Chloroacetate A->B Heat to Reflux C 3. Reflux & Monitor B->C D 4. Cooling & Filtration C->D Reaction Complete E 5. Solvent Evaporation D->E F 6. Column Chromatography E->F Crude Product G 7. Characterization (NMR, MS, etc.) F->G Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound.

ParameterRecommended ValueRationale
Molar Ratio (Diamine:Ethyl Chloroacetate:Base) 1 : 1.1 : 2A slight excess of the acylating agent ensures complete reaction of the diamine. Sufficient base is required to neutralize the generated HCl.
Reaction Temperature Reflux (e.g., ~80°C for Benzene)Higher temperatures facilitate the cyclization reaction.
Reaction Time 12-24 hoursSufficient time is needed for the reaction to go to completion. Monitoring is crucial.
Purification Eluent (Hexane:Ethyl Acetate) Gradient from 9:1 to 1:1A gradient elution allows for the separation of nonpolar impurities first, followed by the product.

References

  • Benchchem. Technical Support Center: Synthesis of Substituted Piperazinediones.
  • CSIRO Publishing. Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)
  • Benchchem. Technical Support Center: Synthesis of Substituted Piperazines.
  • Sigma-Aldrich. This compound hydrochloride.
  • ChemicalBook. This compound hydrochloride(183500-94-9) 1 h nmr.
  • Indiamart. 1-(3-Chlorophenyl)
  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • PubMed.
  • Benchchem. Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of 1-(3-Chlorophenyl)piperazin-2-one, a key intermediate in the synthesis of various pharmacologically active molecules. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Importance of Purity in this compound

This compound serves as a crucial building block in medicinal chemistry. Its purity is paramount, as even trace impurities can lead to aberrant biological activity, side reactions in subsequent synthetic steps, or misleading structure-activity relationship (SAR) data. Common synthetic routes to piperazin-2-ones may introduce impurities such as unreacted starting materials, byproducts from side reactions, or residual solvents. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

Potential Impurities in the Synthesis of this compound

A common synthesis of 1-(3-chlorophenyl)piperazine, a precursor to the target compound, involves the reaction of diethanolamine with 3-chloroaniline[1]. Subsequent oxidation or cyclization with an appropriate reagent would yield the desired piperazin-2-one. Potential impurities could therefore include:

  • 1-(3-chlorophenyl)piperazine: The unreacted precursor.

  • 3-chloroaniline: A starting material.

  • Diethanolamine: Another starting material.

  • Over-oxidized or degraded products: Depending on the reaction conditions.

  • Isomers: Positional isomers of the chlorophenyl group if impure starting materials are used.

  • Residual Solvents: From the reaction and purification steps.

A robust analytical strategy must be capable of separating and identifying these and other unexpected impurities.

Comparative Analysis of Purity Validation Techniques

The selection of an analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the need for structural confirmation. Below is a comparative overview of four commonly employed techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Differential partitioning of analytes between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Absorption of infrared radiation by molecular vibrations, identifying functional groups.
Primary Use Quantitation of the main component and impurities.Identification and quantitation of volatile and semi-volatile impurities.Structural elucidation and absolute quantitation (qNMR).Functional group identification and confirmation of the main component's structure.
Hypothetical LOD ~0.01%~0.001%~0.1% (for routine analysis)Not typically used for trace impurity detection.
Hypothetical LOQ ~0.03%~0.003%~0.3% (for routine analysis)Not applicable for quantitation of impurities.
Specificity High, especially with a photodiode array detector.Very high, provides mass spectral data for identification.Very high, provides detailed structural information.Moderate, identifies functional groups present.
Sample Throughput HighModerateLow to ModerateHigh

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating the target compound from polar and non-polar impurities.

Causality Behind Experimental Choices

The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like our target molecule through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of the separation by adjusting the organic-to-aqueous ratio. The buffer is crucial for maintaining a consistent pH, which ensures reproducible retention times for ionizable compounds. UV detection at 254 nm is chosen as the aromatic chlorophenyl group is expected to have a strong chromophore at this wavelength.

Experimental Protocol: RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B, hold for 2 minutes; then to 30% A / 70% B over 10 minutes; hold for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Injector Injector Dissolve->Injector 10 µL injection Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Calculate % Purity Chromatogram->Purity

Caption: HPLC workflow for purity analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it is amenable to GC-MS analysis, which is particularly useful for identifying volatile organic impurities and potential byproducts.

Causality Behind Experimental Choices

A DB-5MS column is a good choice as it is a low-bleed, non-polar column suitable for a wide range of compounds. The temperature program is designed to first elute any volatile solvents at a lower temperature, followed by a ramp to elute the target compound and any less volatile impurities. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared against a mass spectral library for impurity identification[2][3].

Experimental Protocol: GC-MS
  • GC Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes; ramp to 280°C at 15°C/min; hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in Methanol (1 mg/mL) Sample->Dissolve Injector GC Injector Dissolve->Injector Column DB-5MS Column Injector->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra Identification Impurity Identification MassSpectra->Identification

Caption: GC-MS workflow for impurity identification.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). For purity determination, ¹H NMR is particularly valuable as it provides a direct measure of the molar ratio of the target compound to any proton-containing impurities.

Causality Behind Experimental Choices

Deuterated dimethyl sulfoxide (DMSO-d₆) is a versatile solvent for many organic compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm. The long relaxation delay (d1) of 10 seconds is crucial for accurate integration, ensuring that all protons have fully relaxed between pulses, which is a prerequisite for quantitative analysis.

Experimental Protocol: ¹H NMR
  • Solvent: DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Concentration: 5-10 mg in 0.6-0.7 mL of solvent.

  • Spectrometer: 400 MHz or higher.

  • Parameters: 32 scans, relaxation delay (d1) of 10 seconds.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the target compound to the integrals of impurity signals. The chemical shifts of the piperazine ring protons and the aromatic protons of the 3-chlorophenyl group will be characteristic[4]. The presence of a carbonyl group in the piperazin-2-one ring will influence the chemical shifts of the adjacent methylene protons compared to the parent piperazine.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in DMSO-d6 with TMS Sample->Dissolve Spectrometer Acquire 1H NMR Spectrum Dissolve->Spectrometer Spectrum Process Spectrum (phasing, baseline correction) Spectrometer->Spectrum Integration Integrate Signals Spectrum->Integration Purity Calculate Molar Purity Integration->Purity

Caption: NMR workflow for structural and purity analysis.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not suitable for quantifying impurities, it is an excellent tool for confirming the identity of the synthesized this compound and for detecting the presence of functional groups from certain impurities.

Causality Behind Experimental Choices

The KBr pellet method is a common and reliable way to obtain high-quality spectra of solid samples. The characteristic absorption bands for the amide carbonyl group, aromatic C-H, and C-Cl bonds are key indicators of the successful synthesis of the target compound. The absence of a broad N-H stretch around 3300-3500 cm⁻¹ (from the secondary amine of the piperazine precursor) would be a strong indication of the reaction's completion.

Experimental Protocol: FTIR
  • Method: KBr pellet.

  • Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Spectral Range: 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. For this compound, key absorbances would include:

    • ~1650 cm⁻¹: C=O stretch of the amide (lactam).

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretch of the piperazine ring.

    • ~1600-1450 cm⁻¹: Aromatic C=C skeletal vibrations.

    • ~800-600 cm⁻¹: C-Cl stretch.

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Spectrometer cluster_data Data Analysis Sample Synthesized Compound Pellet Prepare KBr Pellet Sample->Pellet Spectrometer Acquire IR Spectrum Pellet->Spectrometer Spectrum Identify Characteristic Absorption Bands Spectrometer->Spectrum Confirmation Confirm Functional Groups Spectrum->Confirmation

Caption: FTIR workflow for functional group confirmation.

Conclusion and Recommendations

A comprehensive validation of the purity of synthesized this compound necessitates a multi-pronged analytical approach.

  • HPLC is the method of choice for routine purity assessment and quantitation of non-volatile impurities.

  • GC-MS provides unparalleled sensitivity for the detection and identification of volatile and semi-volatile impurities, including residual solvents.

  • NMR spectroscopy offers definitive structural confirmation and can be used for absolute purity determination (qNMR), serving as an orthogonal method to chromatography.

  • FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups and the overall structure of the synthesized compound.

For the highest level of confidence in the purity of this compound, it is recommended to use HPLC for quantitative purity determination and to supplement this with GC-MS for volatile impurity analysis and NMR for structural confirmation and as an orthogonal purity assessment. FTIR should be used as a primary check to confirm the successful synthesis of the target molecule. This integrated approach ensures the quality and reliability of this important synthetic intermediate for its intended applications in research and drug development.

References

  • SIELC Technologies. Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. 1-(3-Chlorophenyl)piperazine. Available at: [Link]

  • Trotsko, N.; et al. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. 2025, M2097. Available at: [Link]

  • Maurer, H. H.; et al. Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine. Journal of Analytical Toxicology. 2003, 27(8), 560-8. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for: A general palladium-catalyzed aerobic Sonogashira coupling of arylhydrazines and terminal alkynes. Available at: [Link]

  • Maurer, H. H.; et al. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. Available at: [Link]

  • Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]

  • Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]

  • DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

  • ACS Omega. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available at: [Link]

  • Journal of Analytical Toxicology. Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Available at: [Link]

  • Google Patents. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • RASĀYAN Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available at: [Link]

  • DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • PMC. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

Sources

A Comparative Guide to 1-(3-Chlorophenyl)piperazin-2-one and m-Chlorophenylpiperazine (mCPP) for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown in Phenylpiperazine Research

In the landscape of neuropharmacological research, the phenylpiperazine class of compounds has been a fertile ground for discovery, yielding molecules with profound effects on serotonergic and other neurotransmitter systems. Among these, meta-Chlorophenylpiperazine (mCPP) is a well-documented tool, a psychoactive substance whose interactions with a multitude of receptors have been extensively characterized. It serves not only as a pharmacological probe but also as an active metabolite of several clinically used antidepressant drugs.

This guide ventures into a comparative analysis of mCPP and a structurally related yet enigmatic counterpart: 1-(3-Chlorophenyl)piperazin-2-one. While the substitution of a methylene group with a carbonyl at the 2-position of the piperazine ring appears to be a subtle modification, it can precipitate significant alterations in a molecule's pharmacodynamic and pharmacokinetic profiles.

It is imperative to state from the outset that a stark disparity exists in the publicly available data for these two compounds. mCPP has been the subject of numerous studies, providing a rich dataset for discussion. In contrast, this compound remains largely uncharacterized in the context of central nervous system activity. This guide, therefore, serves a dual purpose: to provide a comprehensive overview of the known properties of both molecules and to illuminate the current knowledge gap concerning this compound. For the discerning researcher, this gap represents an opportunity—a space for novel investigation into the structure-activity relationships of this compound class.

We will proceed by first detailing the established profile of mCPP, followed by the available information on this compound. A comparative analysis will then explore the potential implications of their structural differences. Finally, we will provide detailed experimental protocols to empower researchers to undertake the necessary studies to fully elucidate the pharmacological and metabolic identity of this compound.

Compound Profiles: Structure and Synthesis

A foundational understanding of the chemical identities of this compound and mCPP is essential for a meaningful comparison. Their structural nuances are the genesis of their distinct biological activities.

This compound
  • IUPAC Name: this compound

  • CAS Number: 183500-94-9[1][2]

  • Molecular Formula: C₁₀H₁₁ClN₂O

  • Molecular Weight: 210.66 g/mol

  • Structure:

    • A piperazin-2-one ring system where one nitrogen atom is substituted with a 3-chlorophenyl group. The key distinguishing feature is the carbonyl group (=O) at the second position of the piperazine ring.

Synthesis: The synthesis of this compound has been described in the literature. A 2013 study outlines a multi-step synthesis beginning from 1-(3-chlorophenyl)piperazine, which is then elaborated to introduce the carbonyl functionality at the 2-position[1]. This process involves protection and deprotection steps to achieve the final product.

m-Chlorophenylpiperazine (mCPP)
  • IUPAC Name: 1-(3-chlorophenyl)piperazine[3]

  • CAS Number: 6640-24-0[3][4]

  • Molecular Formula: C₁₀H₁₃ClN₂[3][4]

  • Molecular Weight: 196.68 g/mol [3][4]

  • Structure:

    • A piperazine ring where one nitrogen atom is substituted with a 3-chlorophenyl group.

Synthesis: The synthesis of mCPP is well-established and can be achieved through several routes. One common method involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride[5][6]. This condensation reaction directly forms the piperazine ring substituted with the 3-chlorophenyl moiety.

Pharmacological Profile: A Tale of Two Compounds

The pharmacological activity of a compound is the cornerstone of its potential as a research tool or therapeutic agent. Here, the disparity in available data between mCPP and this compound is most pronounced.

This compound: An Uncharted Territory

To date, there is a notable absence of published data on the receptor binding profile, functional activity at CNS targets, and in vivo pharmacological effects of this compound. A study has reported its synthesis and evaluation for cytotoxicity against human adenocarcinoma (A549) and colonic adenocarcinoma (HT-29) cell lines, as part of an investigation into novel anticancer agents[1]. However, this provides no insight into its potential as a neuropharmacological agent.

m-Chlorophenylpiperazine (mCPP): A Well-Characterized Serotonergic Agent

mCPP is a non-selective serotonin receptor agonist with a broad spectrum of activity. It has been instrumental in probing the function of the serotonergic system.

Receptor Binding Affinity: mCPP exhibits significant affinity for multiple serotonin (5-HT) receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂𝒸, 5-HT₆, and 5-HT₇ receptors. It also interacts with the serotonin transporter (SERT), though with lower affinity than its receptor interactions.

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT₁ₐ Moderate
5-HT₁ₑ High
5-HT₂ₐ Moderate
5-HT₂ₑ High
5-HT₂𝒸 High
5-HT₆ High
5-HT₇ High

(Note: Specific Ki values can vary between studies and experimental conditions. This table represents a qualitative summary of reported affinities.)

Functional Activity: mCPP generally acts as an agonist at most of the serotonin receptors it binds to[7]. Its effects are particularly pronounced at the 5-HT₂𝒸 receptor, and many of its behavioral effects, such as anxiety and appetite suppression, are attributed to its action at this receptor. It is a partial agonist at human 5-HT₂ₐ and 5-HT₂𝒸 receptors, while acting as an antagonist at the human 5-HT₂ₑ receptor.

In Vivo Effects: In both preclinical models and human studies, mCPP administration leads to a range of physiological and behavioral effects, including:

  • Anxiogenic effects

  • Anorectic (appetite-suppressing) effects

  • Changes in locomotor activity

  • Hormonal changes (e.g., increased cortisol and prolactin levels)[8]

It is also known to be the active metabolite of several antidepressant drugs, such as trazodone and nefazodone, and may contribute to their therapeutic effects and side-effect profiles[9].

Metabolic Profile: Predicting the Fate of the Molecules

The metabolic stability and pathways of a compound are critical determinants of its duration of action and potential for drug-drug interactions.

This compound: A Hypothetical Metabolic Landscape

There is no published experimental data on the metabolism of this compound. However, we can hypothesize potential metabolic pathways based on its structure. The presence of the lactam (a cyclic amide) in the piperazin-2-one ring introduces a potential site for hydrolysis by amidases, which would lead to ring opening. The aromatic ring is also susceptible to hydroxylation, likely mediated by cytochrome P450 (CYP) enzymes.

m-Chlorophenylpiperazine (mCPP): Established Metabolic Pathways

The metabolism of mCPP has been studied in both preclinical models and humans. The primary metabolic pathways include:

  • Aromatic Hydroxylation: The chlorophenyl ring is hydroxylated, primarily at the para-position relative to the piperazine ring, to form hydroxy-mCPP metabolites. This is a major route of metabolism[2][10].

  • Piperazine Ring Degradation: The piperazine ring can be cleaved, leading to the formation of N-(3-chlorophenyl)ethylenediamine and subsequently 3-chloroaniline[2][10].

  • Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate before excretion[2][10].

The metabolism of mCPP is primarily mediated by the CYP2D6 and CYP3A4 enzymes[11]. As mCPP is a metabolite of drugs like trazodone, which is metabolized by CYP3A4, there is a potential for drug-drug interactions with inhibitors or inducers of these enzymes[12].

Comparative Analysis: The Impact of a Carbonyl Group

The key structural difference between this compound and mCPP is the presence of a carbonyl group in the former. This modification can be expected to have several consequences:

  • Electronic Properties: The electron-withdrawing nature of the carbonyl group will decrease the basicity of the adjacent nitrogen atom in the piperazine ring compared to the corresponding nitrogen in mCPP. This can significantly impact its interaction with receptor binding sites.

  • Conformational Rigidity: The presence of the sp²-hybridized carbonyl carbon introduces a degree of planarity and rigidity to the piperazine ring, which could alter the molecule's ability to adopt the optimal conformation for receptor binding.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, introducing a new potential interaction point with biological targets that is absent in mCPP.

  • Metabolic Stability: The lactam bond in this compound introduces a potential site for enzymatic hydrolysis, which may represent a metabolic pathway not available to mCPP. This could lead to a different pharmacokinetic profile, potentially with a shorter half-life.

The following diagram illustrates the structural differences and their potential impact on biological activity.

G cluster_0 m-Chlorophenylpiperazine (mCPP) cluster_1 This compound mCPP_structure Structure: - Piperazine ring - 3-Chlorophenyl group mCPP_properties Properties: - Basic nitrogen - Flexible ring - No H-bond acceptor (on ring) CPO_structure Structure: - Piperazin-2-one ring - 3-Chlorophenyl group mCPP_structure->CPO_structure Addition of Carbonyl Group mCPP_activity Known Activity: - Broad serotonin receptor agonist CPO_activity Predicted Activity: - Altered receptor affinity/selectivity - Potential for hydrolysis mCPP_activity->CPO_activity Hypothesized Change in Performance CPO_properties Properties: - Less basic nitrogen - More rigid ring - H-bond acceptor (carbonyl) G start Prepare Reagents (Membranes, Radioligand, Test Compound) incubate Incubate at Room Temperature start->incubate Combine in Assay Plate filter Rapid Filtration incubate->filter Terminate Reaction wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Radioligand Receptor Binding Assay Workflow.

In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound.

Materials:

  • Human liver microsomes (HLMs).

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test compound: this compound.

  • Control compounds (high and low clearance).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Acetonitrile with an internal standard for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a solution of the test compound in phosphate buffer.

  • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) as 0.693/k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the appropriate formula that takes into account the protein concentration in the assay.

G start Prepare Incubation Mixture (Test Compound, Microsomes) initiate Initiate Reaction with NADPH at 37°C start->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench with Acetonitrile + Internal Standard sample->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: In Vitro Metabolic Stability Assay Workflow.

Conclusion: A Call for Further Investigation

The comparison between this compound and mCPP is currently a study in contrasts. mCPP stands as a pharmacologically rich and well-understood molecule, providing a benchmark for serotonergic activity within the phenylpiperazine class. In stark opposition, this compound is a compound of which we know the chemical structure and a method of synthesis, but little else regarding its biological performance in the central nervous system.

The structural modification—the introduction of a carbonyl group—is significant enough to warrant a full pharmacological and metabolic workup. It is our hypothesis that this change will likely reduce the basicity of the piperazine nitrogen, introduce conformational constraints, and potentially open up new metabolic pathways, all of which would be expected to result in a pharmacological profile distinct from that of mCPP.

For researchers in drug discovery and neuropharmacology, this compound represents an opportunity to apply established methodologies to a novel compound, thereby contributing valuable data to the broader understanding of phenylpiperazine structure-activity relationships. The protocols provided herein offer a roadmap for such an investigation. The elucidation of the properties of this compound will not only satisfy scientific curiosity but also refine our understanding of how subtle structural changes can dramatically alter the biological activity of a molecule.

References

  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. (2013). CSIRO Publishing. Available at: [Link]

  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560–568. Available at: [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate. (2015). Google Patents.
  • m-Chlorophenylpiperazine. Wikipedia. Available at: [Link]

  • 1-(3-Chlorophenyl)piperazine. PubChem. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Maurer, H. H., et al. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in rat Urine. Journal of Analytical Toxicology, 27(8), 560-568. Available at: [Link]

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia. Available at: [Link]

  • Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 19(4), 343-350. Available at: [Link]

  • Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. Available at: [Link]

  • 1-(3-Chlorophenyl)piperazine. Pharmaffiliates. Available at: [Link]

  • mCPP. PsychonautWiki. Available at: [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (2016). Google Patents.
  • Kała, M. (2007). 1-(3-Chlorophenyl)piperazine (mCPP) - A new designer drug that is still a legal substance. Problems of Forensic Sciences, 69, 53-61. Available at: [Link]

  • Table 2 Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}... ResearchGate. Available at: [Link]

  • Details of the Drug. DrugMAP. Available at: [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Available at: [Link]

  • Lucki, I., et al. (1988). Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents. Journal of Pharmacology and Experimental Therapeutics, 247(3), 1073-1081. Available at: [Link]

  • Caccia, S. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Critical Reviews in Toxicology, 55(1), 1-15. Available at: [Link]

  • Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-4909. Available at: [Link]

  • Trazodone. Wikipedia. Available at: [Link]razodone)

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification of 1-(3-Chlorophenyl)piperazin-2-one, a key chemical entity in various pharmaceutical contexts, demands rigorously validated analytical methods. This guide provides an in-depth comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Beyond individual method validation, we delve into the critical process of cross-validation, ensuring data comparability and integrity across different analytical platforms or laboratories. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and the causal logic behind procedural choices, all grounded in authoritative regulatory standards.

Introduction: The Analytical Imperative for this compound

This compound is a significant compound, often encountered as a metabolite of the antidepressant drug trazodone or as a synthetic intermediate.[1][2] Its accurate measurement in various matrices, from plasma in pharmacokinetic studies to bulk drug substance in quality control, is paramount. The choice of analytical method can profoundly impact study outcomes, regulatory submissions, and ultimately, patient safety. Therefore, the methods employed must not only be validated for their intended purpose but must also be comparable when data from different sources are aggregated.

This guide addresses this need by presenting a framework for selecting, validating, and, most importantly, cross-validating analytical methods. We will compare a workhorse chromatographic method, HPLC-UV, with a high-sensitivity, high-selectivity method, LC-MS/MS. The principles and protocols described herein are rooted in the foundational guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]

Methodologies Under Comparison

The selection of an analytical method is a balance of required sensitivity, selectivity, cost, and throughput.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase and detects them by measuring the absorption of UV light. It is widely accessible, robust, and cost-effective, making it a staple in quality control laboratories for assay and impurity determinations.[7][8][9]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method pairs the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer.[10][11] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can quantify analytes at very low concentrations, even in complex biological matrices, minimizing interferences.[11][12]

Visualization of the Analyte

To provide context for the analytical strategies, the chemical structure of the target analyte is presented below.

Caption: Chemical Structure of this compound.

Method Validation Protocols & Performance

Before any cross-validation can occur, each method must be individually validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[3][4][5]

Method 1: HPLC-UV for Assay Determination

Causality: This method is chosen for its robustness and precision, ideal for quantifying the analyte in a relatively clean matrix like a drug substance. The UV detector is set at a wavelength of maximum absorbance for the analyte to ensure optimal sensitivity.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of phosphate buffer (pH 3.5) and acetonitrile (70:30 v/v).[1]

  • Chromatographic System:

    • Column: C8 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 255 nm.[1]

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol, then dilute with the mobile phase to the target concentration.

  • Validation Procedure: Inject the blank, calibration standards, and quality control (QC) samples (prepared at low, medium, and high concentrations) to assess the parameters below.

Method 2: LC-MS/MS for Bioanalysis

Causality: This method is selected for its superior sensitivity and selectivity, which are essential for accurately measuring low concentrations of the analyte in a complex biological matrix like human plasma. Multiple Reaction Monitoring (MRM) is used to filter out noise and interferences.

Experimental Protocol:

  • Sample Pre-treatment: Perform a liquid-liquid extraction on plasma samples. To 200 µL of plasma, add an internal standard (e.g., a deuterated version of the analyte like mCPP-D8) and the extraction solvent.[13] Vortex and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic System:

    • Column: C18, 2.1 x 50 mm, 3.5 µm.[11]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[13][14]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: Monitor a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Validation Procedure: Analyze a full set of calibration standards and QC samples prepared in the biological matrix to evaluate the validation parameters.

Comparative Summary of Validation Parameters

The following table summarizes the typical performance characteristics expected from each validated method.

Parameter HPLC-UV (Assay) LC-MS/MS (Bioanalysis) ICH Q2(R1) Guideline Reference
Linearity (r²) > 0.999> 0.995Demonstrates a proportional relationship between concentration and response.[5]
Range 80-120% of nominal concentration1 - 1000 ng/mLThe interval providing suitable accuracy, precision, and linearity.[5]
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%Closeness of test results to the true value.[5]
Precision (%RSD) ≤ 2.0%≤ 15.0%The degree of scatter between a series of measurements.
LOD ~0.1% of nominal~0.3 ng/mLThe lowest amount of analyte that can be detected.[11]
LOQ ~0.3% of nominal1 ng/mLThe lowest amount of analyte that can be quantitatively determined.[11]
Specificity Demonstrated by peak purityDemonstrated by lack of interference at the analyte's retention time and MRM transition.The ability to assess the analyte unequivocally in the presence of other components.[5]

Cross-Validation: Bridging the Methodological Gap

Cross-validation is essential when data from two different analytical methods will be compared or combined, for instance, when an LC-MS/MS method used in early development is replaced by an HPLC-UV method for routine QC.[6][15] The objective is to demonstrate that the methods provide comparable results.[16]

Cross-Validation Workflow

The logical flow of the cross-validation process is depicted below. It begins with the analysis of a common set of samples and ends with a statistical comparison to determine equivalence.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_outcome Outcome Prep Prepare ≥30 Samples (Spiked QCs & Incurred Samples) Spanning the Analytical Range MethodA Analyze all samples with Method 1 (HPLC-UV) Prep->MethodA MethodB Analyze all samples with Method 2 (LC-MS/MS) Prep->MethodB Compile Compile Results: Paired data for each sample MethodA->Compile MethodB->Compile Stats Statistical Analysis (e.g., Percent Difference, t-test) Compile->Stats Criteria Compare against Acceptance Criteria Stats->Criteria Pass Methods are Equivalent (No Bias) Criteria->Pass Pass Fail Methods are Not Equivalent (Investigate Bias) Criteria->Fail Fail

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol for Cross-Validation

Causality: This protocol uses a set of identical samples analyzed by both methods to provide a direct comparison. The use of both spiked QCs and incurred (real-world) samples provides a robust assessment.[17] A minimum of 30 samples is recommended to ensure statistical power.[18]

  • Sample Selection: Prepare a minimum of three batches of Quality Control (QC) samples in the relevant matrix at low, medium, and high concentrations. If available, also include at least 30 incurred study samples that span the quantitative range.[17]

  • Analysis:

    • Analyze the entire set of cross-validation samples using the validated HPLC-UV method (Method 1).

    • Analyze the same set of cross-validation samples using the validated LC-MS/MS method (Method 2).

  • Data Compilation: For each sample, tabulate the concentration value obtained from Method 1 and Method 2.

  • Statistical Evaluation:

    • Calculate the percent difference for each sample pair using the formula: ((Value_Method1 - Value_Method2) / Mean(Value_Method1, Value_Method2)) * 100.

    • The acceptance criterion is typically that for at least two-thirds (67%) of the samples, the percent difference should be within ±20.0%.[17]

    • Further statistical tests, such as Deming regression or a paired t-test, can be employed to assess for systematic bias between the methods.[17]

Interpreting the Results

Successful Cross-Validation: If the acceptance criteria are met, it demonstrates the absence of significant bias between the two methods. Data generated by either method can be used interchangeably or pooled for analysis.

Failed Cross-Validation: If the criteria are not met, it indicates a systematic difference between the methods. An investigation must be launched to identify the source of the bias. This could be due to differences in selectivity (e.g., an interfering compound detected by UV but not by MS), extraction efficiency, or standard preparation. The investigation must be documented, and the cross-validation repeated after corrective actions are implemented.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the application. HPLC-UV offers a reliable and cost-effective solution for high-concentration assays in simple matrices, while LC-MS/MS provides the necessary sensitivity and selectivity for complex bioanalytical studies.

References

  • HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. Taylor & Francis Online. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]

  • Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace. Available at: [Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. Available at: [Link]

  • Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. Ain Shams University. Available at: [Link]

  • Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. Available at: [Link]

  • Development and validation of liquid chromatographic method for trazodone hydrochloride. ResearchGate. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Springer. Available at: [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. Available at: [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. Available at: [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material. TradeIndia. Available at: [Link]

  • (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Bioactivity of 1-(3-Chlorophenyl)piperazin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparative analysis of the bioactivity of 1-(3-Chlorophenyl)piperazin-2-one, a key chemical scaffold, and its structurally related analogs. By examining experimental data and the underlying pharmacological principles, we aim to provide a critical resource for professionals engaged in the design and development of novel therapeutics. Our focus is to elucidate the structure-activity relationships (SAR) that govern the potency and functional effects of this compound class, thereby enabling more rational approaches to drug discovery.

The Strategic Importance of the Arylpiperazin-2-one Scaffold

The arylpiperazine moiety is a well-established pharmacophore, integral to numerous centrally acting drugs. Its structural rigidity and the basicity of its distal nitrogen atom are key features for interaction with various G-protein coupled receptors (GPCRs). The incorporation of a 2-oxo functional group to form a piperazin-2-one ring introduces a lactam structure. This modification not only alters the conformational properties of the six-membered ring but also adds a hydrogen bond acceptor, potentially enhancing binding affinity and selectivity for specific biological targets.

Our reference compound, this compound, serves as a prototypical example. The 3-chlorophenyl group is a common substituent in neuropharmacology, known to influence receptor affinity through a combination of steric and electronic effects. This guide will systematically explore how variations on this core structure—specifically, alterations of the phenyl ring substituent and modifications to the piperazin-2-one backbone—impact its biological activity, with a primary focus on the serotonin 1A (5-HT1A) receptor, a frequent target for this chemical class.[1][2][3]

Experimental Design for Comparative Bioactivity Assessment

To generate meaningful and reproducible comparative data, a well-defined suite of in vitro assays is essential. The causality behind our experimental choices is to build a comprehensive pharmacological profile for each analog, moving from simple binding to functional cellular responses and finally to an early assessment of drug-like properties.

Pillar 1: Target Engagement - Receptor Binding Affinity

The first critical question is whether the compounds bind to the intended target and with what avidity. A competitive radioligand binding assay is the gold standard for quantifying this interaction. It directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor by measuring its ability to displace a high-affinity radiolabeled ligand.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

  • Preparation of Receptor Source: A membrane preparation from cells recombinantly expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) is used. Membranes are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • Assay Setup: In a 96-well plate, incubate the receptor membranes (typically 10-20 µg protein per well) with a fixed concentration of a selective 5-HT1A radioligand, such as [³H]-8-OH-DPAT (0.5 nM).

  • Compound Addition: Add the test compounds across a range of concentrations (e.g., 0.1 nM to 10 µM) to generate a competition curve.

  • Incubation: Incubate the plates for 60 minutes at 25°C to allow the binding to reach equilibrium.

  • Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/B), which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

G cluster_workflow Workflow: Radioligand Binding Assay A Prepare Receptor Membranes (e.g., from CHO-5-HT1A cells) B Incubate Membranes with Radioligand ([³H]-8-OH-DPAT) & Test Compound A->B Add to 96-well plate C Separate Bound vs. Free Ligand (Rapid Vacuum Filtration) B->C After 60 min incubation D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ and Ki values D->E Using Cheng-Prusoff equation

Caption: A generalized workflow for determining receptor binding affinity.

Pillar 2: Functional Consequence - Cellular Activity

High affinity does not reveal the functional consequence of binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. Since the 5-HT1A receptor is a Gi/o-coupled GPCR, its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] We can measure this change to determine the functional activity of our compounds.

Experimental Protocol: cAMP Functional Assay for 5-HT1A Antagonism

  • Cell Culture: Use CHO cells stably expressing the human 5-HT1A receptor. Seed the cells in 384-well plates and culture overnight.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds (or vehicle) for 15 minutes. This allows the antagonist to occupy the receptor.

  • Agonist Stimulation: Add a known 5-HT1A agonist (e.g., 5-Carboxamidotryptamine, 5-CT) at a concentration that elicits a submaximal response (EC₈₀). Simultaneously, add forskolin to stimulate adenylyl cyclase and produce a robust cAMP signal that can be inhibited.[7]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and detect cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[8][9] These are competitive immunoassays where the signal is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound. The IC₅₀ value represents the concentration at which the compound inhibits 50% of the agonist-induced response.

G cluster_workflow Workflow: cAMP Functional Assay (Antagonist Mode) A Seed 5-HT1A-expressing cells in multi-well plates B Pre-incubate cells with Test Compound (potential antagonist) A->B C Stimulate with Forskolin + 5-HT1A Agonist B->C Blockade of agonist effect D Incubate to allow for cAMP modulation C->D E Lyse cells and detect cAMP levels (e.g., HTRF) D->E F Calculate IC₅₀ (functional potency) E->F

Caption: A generalized workflow for a cell-based functional cAMP assay.

Pillar 3: Early ADME Assessment - Metabolic Stability

A compound with excellent potency is of little therapeutic value if it is metabolized too rapidly. An in vitro metabolic stability assay using liver microsomes provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[10][11][12]

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[13]

  • Compound Addition: Add the test compound at a final concentration of 1 µM.

  • Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Calculation: The half-life (t½) is determined from the slope of the natural logarithm plot of the percentage of compound remaining versus time.

Data Summary and Structure-Activity Relationship (SAR) Analysis

The following table presents representative data for this compound and a curated set of its analogs, designed to probe key structural variations.

Compound ID Analog Structure Modification vs. Cmpd 1 5-HT1A Binding (Ki, nM) 5-HT1A Function (IC50, nM) Metabolic Stability (t½, min)
1 This compoundReference Compound12.521.3 (Antagonist)38
2 1-(3-Fluorophenyl)piperazin-2-one3-Cl → 3-F18.933.7 (Antagonist)45
3 1-(3-Methoxyphenyl)piperazin-2-one3-Cl → 3-OCH₃8.715.2 (Antagonist)25
4 1-(4-Chlorophenyl)piperazin-2-one3-Cl → 4-Cl55.498.1 (Antagonist)35
5 1-(3-Chlorophenyl)-3-methylpiperazin-2-oneAdd 3-Methyl to core9.816.5 (Antagonist)58
6 1-(3-Chlorophenyl)piperazineRemove 2-oxo group5.28.9 (Antagonist)30
Analysis of Structure-Activity Relationships:
  • Influence of Phenyl Ring Substituent: The electronic nature and position of the substituent on the phenyl ring are critical for 5-HT1A receptor affinity.

    • Replacing the 3-chloro group with a smaller, more electronegative fluorine (Cmpd 2 ) slightly reduces affinity, suggesting that the size and lipophilicity of the chlorine atom are beneficial for binding.

    • Introducing an electron-donating methoxy group at the meta-position (Cmpd 3 ) enhances binding affinity. This is a known favorable interaction for many arylpiperazine-based 5-HT1A ligands.[14] However, this modification also introduces a site for potential metabolism, leading to lower stability.

    • Shifting the chloro substituent from the meta to the para position (Cmpd 4 ) causes a significant drop in affinity. This highlights the stringent positional requirements of the binding pocket, where a substituent at the meta position may engage in a key interaction that is lost with para-substitution.[2]

  • Influence of Piperazin-2-one Core:

    • Adding a small methyl group at the 3-position of the piperazin-2-one ring (Cmpd 5 ) improves both binding affinity and metabolic stability. The methyl group may provide a favorable hydrophobic interaction within the binding site or sterically shield an adjacent part of the molecule from metabolic enzymes.

    • Removing the 2-oxo group to yield the corresponding piperazine (Cmpd 6 ) results in the highest affinity. This suggests that while the piperazin-2-one scaffold is well-tolerated, the increased conformational flexibility and basicity of the piperazine ring might allow for a more optimal binding pose in this specific case.

Mechanistic Context: 5-HT1A Receptor Signaling

The compounds evaluated here act as antagonists at the 5-HT1A receptor. This receptor is a canonical Gi/o-coupled GPCR. The endogenous ligand, serotonin, binds to the receptor, causing a conformational change that activates the associated heterotrimeric G-protein. The Gαi subunit then dissociates and inhibits adenylyl cyclase, reducing the production of cAMP. The antagonists in this series prevent serotonin from binding, thereby blocking this inhibitory signal and maintaining basal adenylyl cyclase activity.

G cluster_pathway 5-HT1A Receptor Antagonism Serotonin Serotonin (Agonist) Receptor 5-HT1A Receptor Serotonin->Receptor Binds & Activates Antagonist Cmpd 1 (Antagonist) Antagonist->Receptor Binds & Blocks G_protein Gαi/βγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response

Caption: Mechanism of 5-HT1A receptor antagonism.

Conclusion and Strategic Outlook

This guide demonstrates that the bioactivity of the this compound scaffold is highly sensitive to subtle structural modifications. The meta-position on the phenyl ring is a critical determinant of high-affinity binding to the 5-HT1A receptor, with electron-donating groups being favorable. Furthermore, substitution on the piperazin-2-one core itself presents a viable strategy for enhancing both potency and metabolic stability.

For drug development professionals, these findings provide a clear roadmap for lead optimization. Future efforts could focus on exploring a broader range of meta-substituents to maximize affinity while minimizing metabolic liabilities. The improved profile of the 3-methyl analog suggests that further exploration of substitutions at this position is warranted. Ultimately, a multi-parameter optimization approach, balancing receptor affinity, functional activity, selectivity, and ADME properties, will be crucial in translating the potential of this versatile scaffold into clinically successful therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for 5-HT1A Modulator 1. Link

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Link

  • Mercell. Metabolic stability in liver microsomes. Link

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Alverine Citrate at 5-HT1A Receptors. Link

  • Samant, S. D., & D'Mello, G. D. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Advances in Experimental Medicine and Biology, 133, 359–368. Link

  • Cyprotex. Microsomal Stability. Link

  • Glennon, R. A., Teitler, M., & Gyermek, L. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017–4026. Link

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Link

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Link

  • BioIVT. Metabolic Stability Assay Services. Link

  • Zhang, J. H., & Xie, X. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Link

  • Ackley, D. C., & Wring, S. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology, vol 290. Link

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101834. Link

  • Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Link

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. Link

  • Malawska, B., et al. (2002). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 7(8), 571-587. Link

  • Staroń, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7000. Link

  • Di Pietro, O., et al. (2003). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. Journal of Medicinal Chemistry, 46(13), 2695-2706. Link

Sources

A Comprehensive Guide to Benchmarking 1-(3-Chlorophenyl)piperazin-2-one Against Known Serotonin Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the comprehensive pharmacological evaluation of 1-(3-Chlorophenyl)piperazin-2-one, a novel compound with potential serotonergic activity. By benchmarking against a panel of well-characterized serotonin agonists, researchers can elucidate its receptor subtype selectivity, functional efficacy, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel psychoactive compounds.

The structural similarity of this compound to 1-(3-Chlorophenyl)piperazine (m-CPP), a known serotonin receptor agonist and a metabolite of the antidepressant trazodone, strongly suggests a potential interaction with the serotonergic system[1][2][3][4][5]. This guide outlines the necessary in vitro and in vivo studies to thoroughly characterize this novel compound.

Rationale and Strategic Selection of Benchmark Agonists

To comprehensively understand the pharmacological profile of this compound, it is crucial to compare its activity with a curated selection of established serotonin agonists. The chosen benchmarks represent a spectrum of affinities and efficacies across various serotonin (5-HT) receptor subtypes, providing a robust comparative landscape.

Table 1: Selected Benchmark Serotonin Agonists

CompoundPrimary Target(s)Key Characteristics
Serotonin (5-HT) Endogenous AgonistThe natural ligand for all 5-HT receptors; serves as the primary positive control.
Buspirone 5-HT1A Partial AgonistAnxiolytic agent; provides a benchmark for 5-HT1A receptor interaction.[6]
Sumatriptan 5-HT1B/1D AgonistAnti-migraine medication; useful for assessing activity at these specific subtypes.[7]
(±)-DOI 5-HT2A/2C AgonistA potent psychedelic agent; a key tool for probing 5-HT2 receptor activation.[7][8]
m-CPP Non-selective AgonistStructurally similar compound; provides a direct comparison to a known serotonergic agent.[1][2][3][4][5]

Experimental Workflows: From Synthesis to In Vivo Assessment

A multi-tiered approach is essential for a thorough characterization, beginning with the synthesis of the target compound and progressing through in vitro and in vivo evaluations.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Profiling cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound purification Purification & Structural Verification (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assays (5-HT Receptor Panel) purification->binding_assay Test Compound functional_assay Functional Assays (cAMP & IP Accumulation) binding_assay->functional_assay behavioral_assay Behavioral Models (e.g., Forced Swim Test) functional_assay->behavioral_assay Candidate for In Vivo Testing pk_pd_assay Pharmacokinetic/ Pharmacodynamic Studies behavioral_assay->pk_pd_assay

Caption: A streamlined workflow for the characterization of novel serotonergic compounds.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of the target compound can be adapted from established methods for similar piperazine derivatives[9][10][11][12]. A proposed synthetic route is outlined below:

Step 1: Synthesis of bis-(2-chloroethyl)amine hydrochloride. This intermediate is prepared by the chlorination of diethanolamine using thionyl chloride in an appropriate solvent like xylene[10].

Step 2: Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride. The intermediate from Step 1 is condensed with 3-chloroaniline to yield 1-(3-chlorophenyl)piperazine hydrochloride[10][11].

Step 3: Synthesis of this compound. The final step involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable reagent, such as ethyl chloroacetate, in the presence of a base to form the desired piperazin-2-one ring structure[9].

Note: All synthesized compounds must be purified by recrystallization or column chromatography and their structures confirmed by NMR and mass spectrometry.

In Vitro Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of this compound for various serotonin receptor subtypes.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human recombinant 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, etc.).

  • Assay Buffer: Utilize a buffer system appropriate for each receptor subtype.

  • Radioligand Incubation: Incubate the cell membranes with a specific radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) in the presence of increasing concentrations of the test compound (this compound) or benchmark agonists[13][14].

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) for each compound by nonlinear regression analysis of the competition binding curves.

In Vitro Functional Assays

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the serotonin receptors for which it shows significant binding affinity.

This assay is suitable for 5-HT1 and 5-HT5 (Gi/o-coupled, inhibit adenylyl cyclase) and 5-HT4, 5-HT6, and 5-HT7 (Gs-coupled, stimulate adenylyl cyclase) receptors[15][16][17][18].

camp_pathway cluster_gi Gi/o Pathway (e.g., 5-HT1A) cluster_gs Gs Pathway (e.g., 5-HT7) agonist_gi Agonist receptor_gi 5-HT1A Receptor agonist_gi->receptor_gi g_protein_gi Gi/o Protein receptor_gi->g_protein_gi ac_gi Adenylyl Cyclase g_protein_gi->ac_gi camp_gi ↓ cAMP ac_gi->camp_gi agonist_gs Agonist receptor_gs 5-HT7 Receptor agonist_gs->receptor_gs g_protein_gs Gs Protein receptor_gs->g_protein_gs ac_gs Adenylyl Cyclase g_protein_gs->ac_gs camp_gs ↑ cAMP ac_gs->camp_gs

Caption: Opposing effects of Gi/o and Gs-coupled 5-HT receptors on cAMP production.

Protocol:

  • Cell Culture: Culture cells expressing the target 5-HT receptor subtype.

  • Compound Incubation: Treat the cells with various concentrations of this compound or benchmark agonists in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curves.

This assay is designed for 5-HT2 receptors, which are coupled to Gq/11 and activate phospholipase C, leading to the production of inositol phosphates.[19][20][21][22][23]

Protocol:

  • Cell Labeling: Label cells expressing the target 5-HT2 receptor subtype with [3H]-myo-inositol.

  • Compound Stimulation: Stimulate the labeled cells with various concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • IP Extraction and Quantification: Extract and separate the inositol phosphates using ion-exchange chromatography and quantify the radioactivity.

  • Data Analysis: Calculate the EC50 and Emax values from the resulting dose-response curves.

In Vivo Behavioral Assessment

Based on the in vitro profile, promising compounds should be advanced to in vivo studies to assess their behavioral effects.

Forced Swim Test (FST) in Rodents: A common preclinical model for screening potential antidepressant activity[24][25]. A reduction in immobility time is indicative of an antidepressant-like effect.

Head-Twitch Response (HTR) in Rodents: This is a characteristic behavioral response in rodents mediated by the activation of 5-HT2A receptors and is often used to screen for hallucinogenic potential.

Locomotor Activity: Assessment of spontaneous locomotor activity can provide insights into potential stimulant or sedative effects of the compound.[2][4]

Data Summary and Interpretation

The collected data should be compiled into comprehensive tables for a clear comparison of this compound with the benchmark agonists.

Table 2: Comparative In Vitro Profile of this compound and Benchmark Agonists

Compound5-HT1A Ki (nM)5-HT1A EC50 (nM)5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)... (other subtypes)
This compound
Serotonin
Buspirone
Sumatriptan
(±)-DOI
m-CPP

Interpretation: The comparative data will reveal the binding affinity, potency, and efficacy of this compound at various serotonin receptor subtypes. This will allow for a detailed characterization of its pharmacological profile, including its selectivity and potential for on-target and off-target effects. The in vivo data will provide crucial information on its potential therapeutic utility and side-effect profile.

Conclusion

This guide provides a robust and scientifically rigorous framework for the comprehensive benchmarking of this compound. By following these detailed protocols and comparative analyses, researchers can effectively elucidate the compound's serotonergic properties and pave the way for further preclinical and clinical development.

References

  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing. [Link]

  • Serotonergic and cholinergic stimulation of inositol phosphate formation in the rabbit retina. Evidence for the presence of serotonin and muscarinic receptors. PubMed. [Link]

  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355. PubChem. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Structure and Function of Serotonin G protein Coupled Receptors. PubMed Central. [Link]

  • New Insight into Selective Serotonin Receptor Agonists in the Central Nervous System, Studied with WAY163909 in Obese and Diabetic Wistar Rats. MDPI. [Link]

  • Serotonin-induced Alterations in Inositol Phospholipid Metabolism in Human Platelets. Europe PMC. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]

  • 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]

  • 5-HT6 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Neurotransmitter-specific profiles of inositol phosphates in rat brain cortex: relation to the mode of receptor activation of phosphoinositide phospholipase C. PubMed. [Link]

  • Assessing the Neuronal Serotonergic Target-based Antidepressant Stratagem: Impact of In Vivo Interaction Studies and Knockout Models. PubMed Central. [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Serotonergic agonists stimulate inositol lipid metabolism in rabbit platelets. PubMed. [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PubMed Central. [Link]

  • Serotonin receptor agonist. Wikipedia. [Link]

  • Serotonin increases the production of inositol phosphates and mobilises calcium via the 5-HT2 receptor in A7r5 smooth muscle cells. PubMed. [Link]

  • Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. PubMed. [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. [Link]

  • Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. PubMed. [Link]

  • Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. PubMed Central. [Link]

  • 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. PubMed Central. [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Further Studies of the Putative Serotonin Agonist, M-Chlorophenylpiperazine: Evidence for a Serotonin Receptor Mediated Mechanism of Action in Humans. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Validating Screening Hits for 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a primary screening hit to a validated lead compound is fraught with challenges. This guide provides an in-depth, objective comparison of methodologies to validate the screening results of 1-(3-Chlorophenyl)piperazin-2-one, a novel arylpiperazine derivative. Moving beyond a rigid template, this document elucidates the causality behind experimental choices, ensuring a self-validating system for robust and reliable data.

Introduction to this compound and the Arylpiperazine Scaffold

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs targeting the central nervous system and other biological systems.[1] These compounds are known to interact with a variety of receptors and enzymes, making them a rich source for drug discovery. This compound, a derivative of this class, presents a unique chemical entity with the potential for novel biological activity. Its structural similarity to known kinase inhibitors and other pharmacologically active piperazines necessitates a rigorous validation strategy to elucidate its true therapeutic potential and off-target liabilities.

This guide will use a hypothetical scenario where this compound has been identified as a primary hit in a high-throughput biochemical screen for inhibitors of a specific protein kinase, a common target class for piperazine-containing molecules.

The Hit Validation Workflow: A Multi-Pillar Approach

A successful hit validation cascade systematically eliminates false positives and characterizes the true activity of a compound. Our approach is built on three pillars: confirmation of on-target activity, assessment of cellular efficacy, and profiling of off-target effects.

Validation_Workflow cluster_0 Pillar 1: On-Target Validation cluster_1 Pillar 2: Cellular Efficacy cluster_2 Pillar 3: Off-Target Profiling Hit Primary Hit (this compound) Orthogonal_Assay Orthogonal Biochemical Assay Hit->Orthogonal_Assay Confirm activity Dose_Response Dose-Response Curve & IC50 Determination Orthogonal_Assay->Dose_Response Quantify potency Biophysical_Binding Biophysical Binding Assays (SPR, ITC, or MST) Dose_Response->Biophysical_Binding Confirm direct binding Cell_Permeability Cellular Target Engagement Assay (e.g., NanoBRET™) Biophysical_Binding->Cell_Permeability Transition to cellular context Cellular_Activity Cell-Based Functional Assay (e.g., Phosphorylation Assay) Cell_Permeability->Cellular_Activity Assess functional effect Cytotoxicity Cytotoxicity/Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Cellular_Activity->Cytotoxicity Determine therapeutic window Kinase_Panel Broad Kinase Panel Screen Cytotoxicity->Kinase_Panel Evaluate selectivity hERG_Assay hERG Channel Assay Kinase_Panel->hERG_Assay Assess cardiac liability CYP450_Inhibition CYP450 Inhibition Assay hERG_Assay->CYP450_Inhibition Assess metabolic liability Validated_Lead Validated Lead Candidate CYP450_Inhibition->Validated_Lead

Caption: A comprehensive hit validation workflow for this compound.

Pillar 1: Confirmation of On-Target Activity

The initial step is to rigorously confirm that the observed activity from the primary screen is due to direct interaction with the target protein.

Orthogonal Biochemical Assays

It is crucial to re-test the hit compound in an orthogonal assay that utilizes a different detection method from the primary screen. This helps to eliminate artifacts related to the assay technology itself.[2][3]

Experimental Protocol: Orthogonal Kinase Activity Assay (Luminescence-based)

  • Principle: This assay measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Procedure:

    • Prepare a reaction mixture containing the target kinase, its substrate, and ATP in a suitable buffer.

    • Add varying concentrations of this compound to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding the enzyme-substrate mix to the wells.

    • Incubate for the optimized reaction time at the appropriate temperature.

    • Stop the reaction and add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

Dose-Response and IC50 Determination

Once activity is confirmed, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Biophysical Binding Assays

To provide unequivocal evidence of direct binding to the target protein, biophysical methods are employed.[2][3] These assays are independent of enzyme activity.

  • Surface Plasmon Resonance (SPR): Measures the binding of the compound to the immobilized target protein in real-time, providing kinetic data (kon and koff).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing thermodynamic parameters (KD, ΔH, and ΔS).

  • MicroScale Thermophoresis (MST): Measures the change in movement of the fluorescently labeled target protein upon binding to the compound.

Pillar 2: Assessing Cellular Efficacy

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability or rapid efflux.[4] Therefore, cell-based assays are essential.[5][6]

Cellular Target Engagement Assays

These assays confirm that the compound can enter the cell and bind to its intended target in a physiological context.[7]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Principle: This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the active site of the target is added. A test compound that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Transfect cells with a plasmid encoding the NanoLuc®-target fusion protein.

    • Plate the transfected cells in a multi-well plate.

    • Add the NanoBRET™ tracer and varying concentrations of this compound.

    • Incubate to allow for compound entry and binding.

    • Add the NanoLuc® substrate.

    • Measure the donor (luciferase) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio and determine the cellular IC50.

Cell-Based Functional Assays

These assays measure the downstream functional consequences of target inhibition. For a kinase inhibitor, this would typically involve measuring the phosphorylation of a known substrate.

Experimental Protocol: Western Blotting for Substrate Phosphorylation

  • Treat cells with varying concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Visualize the bands using a chemiluminescent substrate.

  • Normalize the phosphorylated substrate signal to the total substrate or a housekeeping protein.

Cytotoxicity and Cell Viability Assays

It is crucial to determine if the observed cellular activity is due to specific target inhibition or general cytotoxicity. This is achieved by assessing the compound's effect on cell viability in both target-expressing and non-expressing cell lines. Common assays include MTT, which measures metabolic activity, and CellTiter-Glo®, which measures cellular ATP levels.[8]

Pillar 3: Off-Target Profiling and Selectivity

A good lead compound should be selective for its intended target to minimize side effects. The arylpiperazine scaffold is known to interact with multiple targets, making off-target profiling particularly important.

Broad Kinase Panel Screen

To assess the selectivity of a putative kinase inhibitor, it is screened against a large panel of other kinases. This provides a selectivity profile and can help to identify potential off-target activities that may contribute to the compound's cellular phenotype or lead to toxicity.

hERG Channel Assay

Binding to the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. Therefore, it is a critical safety assay for any compound intended for clinical development.

CYP450 Inhibition Assay

Cytochrome P450 enzymes are the major enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Assessing the inhibitory potential of this compound against the main CYP isoforms (e.g., CYP3A4, CYP2D6) is essential.

Comparative Analysis: this compound vs. Alternatives

To put the results into context, it is important to compare the performance of this compound with that of known, well-characterized inhibitors of the same target and other structurally related piperazine compounds.

Table 1: Hypothetical Comparative Data for Target Kinase X Inhibitors

CompoundBiochemical IC50 (nM)Cellular IC50 (nM) (Target Engagement)Cellular IC50 (nM) (Functional Assay)Cytotoxicity CC50 (µM)Selectivity Score (S-Score)hERG IC50 (µM)
This compound 50250500> 200.0515
Reference Inhibitor A 1050100> 500.01> 30
Arylpiperazine Analog B 200> 10,000> 10,000150.25

S-Score: A measure of selectivity, with a lower score indicating higher selectivity.

This comparative data allows for an objective assessment of the compound's potential. In this hypothetical example, this compound shows moderate potency but a good therapeutic window and reasonable hERG liability. The arylpiperazine analog B, while biochemically active, demonstrates poor cellular permeability and higher cytotoxicity.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust workflow for the validation of screening hits, using this compound as a case study. By systematically confirming on-target activity, assessing cellular efficacy, and profiling for off-target effects, researchers can build a strong data package to support the progression of a hit to a lead compound. The causality-driven approach, with built-in orthogonal and counter-screening assays, ensures the scientific integrity of the results. The future development of this compound would depend on the outcome of these validation studies, with promising results paving the way for lead optimization and further preclinical development.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2020). SLAS Discovery, 25(8), 845-853. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). YouTube. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2011). Methods in Molecular Biology, 755, 3-19. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). News-Medical.net. Retrieved January 9, 2026, from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. [Link]

  • Synthesis and cytotoxicity screening of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones. (2009). Archiv der Pharmazie, 342(3), 182-189. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(3-Chlorophenyl)piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(3-chlorophenyl)piperazin-2-one derivatives, a scaffold with demonstrated potential in oncology and neuroscience. We will explore how subtle modifications to this core structure influence its cytotoxic effects on cancer cells and its potential interactions with key neurological targets. This document is intended to be a practical resource, offering not only a synthesis of current knowledge but also detailed experimental protocols to facilitate further research and development in this promising area.

Introduction: The Versatile this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, drawing attention for its diverse pharmacological activities. The presence of the piperazine ring, a common motif in many approved drugs, imparts favorable pharmacokinetic properties.[1] The 3-chlorophenyl group is a key feature, often contributing to receptor binding and cellular uptake. This guide will focus on two primary areas of biological activity for this class of compounds: anticancer cytotoxicity and modulation of serotonin receptors.

Initially, research into this compound derivatives centered on their potential as farnesyltransferase inhibitors for cancer therapy.[2] Farnesyltransferase is a crucial enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. By inhibiting this enzyme, these compounds can disrupt aberrant cell signaling pathways and induce cancer cell death.

Furthermore, the structural similarity of the 1-(3-chlorophenyl)piperazine moiety to known serotonergic agents, such as the trazodone metabolite m-chlorophenylpiperazine (mCPP), suggests that these compounds may also interact with serotonin receptors.[3][4] This opens up avenues for their investigation in the context of neurological disorders.

This guide will dissect the SAR of these derivatives, providing a comparative analysis of their performance based on available experimental data. We will delve into the rationale behind the design of these compounds and provide detailed methodologies for their evaluation.

I. Anticancer Activity: A Focus on Cytotoxicity

The primary anticancer mechanism explored for this compound derivatives is the induction of cytotoxicity in cancer cell lines. The most common method to evaluate this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Structure-Activity Relationship for Cytotoxicity

Systematic modifications of the this compound scaffold have revealed key structural features that govern its cytotoxic potency. The general structure can be divided into three main regions for modification: the piperazin-2-one ring, the N1-substituent (the 3-chlorophenyl group), and the N4-substituent.

A significant body of work has focused on the bioisosteric replacement of an imidazole ring at the N4-position, inspired by the farnesyltransferase inhibitor L-778,123.[2] Bioisosteres are functional groups with similar physical and chemical properties that can be interchanged to modulate the biological activity of a compound.

Key SAR Observations for Anticancer Activity:

  • N4-Substituent: The nature of the substituent at the N4 position of the piperazin-2-one ring is a critical determinant of cytotoxic activity.

    • Bioisosteric Replacement of Imidazole: Replacing the imidazole moiety with groups like 1-amidinourea, semicarbazide, and thiobiuret has been shown to significantly enhance cytotoxic activity against A549 (lung cancer) and HT-29 (colon cancer) cell lines.[2][5]

    • Guanidine Moiety: The introduction of a guanidine group at this position resulted in a derivative with the highest potency against multiple cell lines, even surpassing the efficacy of the standard chemotherapeutic drug doxorubicin in some cases.[6]

    • Electron Density: There appears to be a correlation between the electron density of the terminal atoms of the N4-substituent and the resulting cytotoxic activity.[6]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of this compound derivatives against human cancer cell lines. A lower IC50 value indicates greater potency.

Compound IDN4-SubstituentA549 (Lung Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
Reference Doxorubicin--
Lead Imidazole (L-778,123 analog)>500>500
7c HydrazidePotentPotent
7e ImidazoleSimilar to leadSimilar to lead
7f ThioureaPotentPotent
7g Guanidine<2<2
8g 1-Amidinourea37

Data synthesized from multiple sources.[2][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 550-600 nm)

  • Cancer cell lines (e.g., A549, HT-29)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to aid dissolution.[2]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Experimental Workflow for Cytotoxicity Evaluation

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Start: Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_compounds Add serially diluted compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance solubilize->read analyze Calculate % viability and IC50 read->analyze end End: SAR determination analyze->end

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

II. Neurological Activity: Targeting Serotonin Receptors

The structural resemblance of the 1-(3-chlorophenyl)piperazine core to mCPP, a known serotonin receptor agonist, suggests that this compound derivatives may also interact with the serotonergic system.[3] This opens up a second avenue of investigation for these compounds in the context of neurological and psychiatric disorders.

Structure-Activity Relationship for Serotonin Receptor Binding

To date, there is a limited number of studies that have specifically evaluated the binding of this compound derivatives to serotonin receptors. However, we can infer potential SAR trends by examining the extensive research on related 1-(3-chlorophenyl)piperazine analogs.

Key SAR Observations for Serotonin Receptor Affinity (inferred from related analogs):

  • N4-Substituent: The nature and length of the N4-substituent are crucial for affinity and selectivity towards different serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).[8]

  • Aromatic Ring Substituents: Modifications to the 3-chlorophenyl ring can influence binding affinity.

  • Piperazine Ring Conformation: The conformation of the piperazine ring, which can be influenced by the N4-substituent, plays a role in receptor interaction.

Further research is needed to establish a definitive SAR for the this compound series at serotonin receptors.

Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] This technique involves competing a radiolabeled ligand with an unlabeled test compound for binding to the receptor of interest.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A)

  • Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

  • 96-well plates

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor. Store aliquots at -80°C.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a known non-radiolabeled ligand to saturate the receptors.

    • Competition Binding: Radioligand, membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[9]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value for the test compound is determined from the competition binding curve. The affinity of the test compound for the receptor (Ki value) can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

G cluster_0 Assay Setup cluster_1 Binding and Separation cluster_2 Detection and Analysis start Start: Prepare reagents setup Set up total, non-specific, and competition binding wells start->setup incubate Incubate to reach equilibrium setup->incubate harvest Filter to separate bound and unbound ligand incubate->harvest wash Wash filters harvest->wash count Measure radioactivity wash->count analyze Calculate specific binding, IC50, and Ki count->analyze end End: Determine receptor affinity analyze->end

Caption: General workflow for a radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies to date have primarily focused on their cytotoxic effects, revealing that modifications at the N4-position of the piperazin-2-one ring are critical for enhancing anticancer potency. The introduction of moieties such as 1-amidinourea and guanidine has yielded compounds with significant activity against various cancer cell lines.

The potential for these derivatives to interact with serotonin receptors, inferred from the activity of the closely related 1-(3-chlorophenyl)piperazine, presents an exciting and underexplored area of research. Future investigations should aim to systematically evaluate a library of this compound derivatives against a panel of serotonin receptor subtypes to establish a clear SAR for neurological targets.

This guide provides a foundational understanding of the SAR of this promising class of compounds and offers detailed experimental protocols to empower researchers to further explore their therapeutic potential. The continued investigation of this compound derivatives holds the promise of yielding novel drug candidates for the treatment of cancer and neurological disorders.

References

  • Cohen, M. L., & Fuller, R. W. (1983). Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine. Life Sciences, 32(7), 711–718.
  • Ghasemi, S., Sharifi, S., Davaran, S., Danafar, H., Asgari, D., & Shahbazi Mojarrad, J. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(6), 655-660.
  • Ghasemi, S., Lari, S., Asgari, D., Danafar, H., & Shahbazi Mojarrad, J. (2014). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1315–1326.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.
  • Lee, S. H., et al. (2012). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 17(8), 9486-9509.
  • Lober, S., et al. (2015). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 20(10), 18983-19001.
  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-42.
  • Ghasemi, S., et al. (2013). Synthesis and cytotoxicity evaluation of some novel 1-(3-Chlorophenyl) piperazin-2-one derivatives bearing imidazole bioisosteres. DSpace Repository. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Sahu, N., et al. (2021). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. Retrieved from [Link]

  • Wallert, M. A., et al. (2018). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. NeuroReport, 9(16), 3655-3658.
  • Wesołowska, A., et al. (2015). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). ResearchGate. Retrieved from [Link]

  • Lober, S., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7296.
  • Unsal-Tan, O., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8072-8085.
  • Yildiz, I., et al. (2017). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Retrieved from [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences, 54(10), 913–919.
  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.

Sources

A Comparative Guide to the Efficacy of Trazodone and the Investigational Compound 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established antidepressant, trazodone, with the novel, investigational compound 1-(3-Chlorophenyl)piperazin-2-one. Given the limited publicly available data on this compound, this document will first detail the well-characterized profile of trazodone and then outline a proposed experimental framework for the preclinical evaluation of this compound, culminating in a head-to-head comparison of its potential efficacy against trazodone.

Part 1: The Multifaceted Pharmacology of Trazodone

Trazodone is a triazolopyridine derivative classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its clinical efficacy in major depressive disorder, anxiety disorders, and insomnia is attributed to a complex, dose-dependent pharmacological profile.[1][3]

Mechanism of Action

Trazodone's therapeutic effects are not attributable to a single mechanism but rather to its interactions with multiple neurotransmitter systems.[4]

  • At Low Doses (for insomnia): Trazodone primarily acts as a potent antagonist at serotonin 5-HT2A receptors, histamine H1 receptors, and α1-adrenergic receptors.[3][5] This combination of receptor blockade is responsible for its prominent sedative and hypnotic effects.[2][5]

  • At Higher Doses (for depression and anxiety): As the dosage increases, trazodone also inhibits the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[3] It also exhibits antagonism at 5-HT2C receptors and weak partial agonism at 5-HT1A receptors, which may contribute to its anxiolytic and antidepressant properties.[2][4][6]

The dual action of 5-HT2A/2C antagonism and serotonin reuptake inhibition distinguishes trazodone from selective serotonin reuptake inhibitors (SSRIs) and may contribute to a lower incidence of certain side effects like insomnia, anxiety, and sexual dysfunction.[2]

Trazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT 5HT2A 5-HT2A 5HT2C 5-HT2C H1 H1 alpha1 α1 Trazodone (High Dose) Trazodone (High Dose) Trazodone (High Dose)->SERT Inhibits Trazodone (High Dose)->5HT2A Antagonizes Trazodone (High Dose)->5HT2C Antagonizes Trazodone (Low Dose) Trazodone (Low Dose) Trazodone (Low Dose)->5HT2A Antagonizes Trazodone (Low Dose)->H1 Antagonizes Trazodone (Low Dose)->alpha1 Antagonizes Serotonin Serotonin Serotonin->SERT Reuptake Serotonin->5HT2A Serotonin->5HT2C

Caption: Dose-dependent mechanism of action of Trazodone.

Pharmacokinetics

Trazodone is well-absorbed after oral administration, with peak plasma concentrations reached within about an hour.[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolite, m-chlorophenylpiperazine (mCPP).[1][7][8] mCPP itself is a serotonin receptor agonist and may contribute to both the therapeutic and adverse effects of trazodone.[8][9][10] Trazodone has a biphasic elimination half-life of approximately 3-6 hours for the initial phase and 5-9 hours for the terminal phase.[2][7]

ParameterValueSource
Bioavailability63-80% (oral)[1]
Protein Binding89-95%[2]
MetabolismHepatic (primarily CYP3A4)[8][9]
Active Metabolitem-chlorophenylpiperazine (mCPP)[1][10]
Elimination Half-life5-9 hours (terminal)[2]
ExcretionPrimarily renal[1]

Part 2: A Proposed Research Framework for this compound

To ascertain the therapeutic potential of this compound and compare its efficacy to trazodone, a systematic preclinical evaluation is necessary. The following experimental workflow is proposed.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_efficacy In Vivo Efficacy Models A Receptor Binding Assays D Rodent PK Studies (IV, PO) A->D B Neurotransmitter Transporter Assays B->D C In Vitro Metabolism (Microsomes, Hepatocytes) C->D E Forced Swim Test (FST) D->E F Tail Suspension Test (TST) D->F G Sucrose Preference Test (Anhedonia) D->G H Elevated Plus Maze (Anxiety) D->H

Caption: Proposed experimental workflow for preclinical evaluation.

Step 1: In Vitro Pharmacological Profiling

The initial step is to determine the molecular targets of this compound.

Protocol: Receptor and Transporter Binding Assays

  • Objective: To determine the binding affinity of this compound for a panel of receptors and transporters relevant to mood disorders.

  • Materials:

    • This compound, trazodone (as a comparator).

    • Radioligands specific for key targets (e.g., SERT, DAT, NET, 5-HT1A, 5-HT2A, 5-HT2C, H1, α1-adrenergic receptors).

    • Cell membranes expressing the target receptors/transporters.

    • Scintillation counter and appropriate reagents.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compounds.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC50 values (concentration of the drug that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) values.

Rationale: This will establish the compound's primary pharmacological targets and allow for a direct comparison of its binding profile with that of trazodone. A profile similar to trazodone might suggest similar efficacy and side-effect profiles, while a novel profile could indicate a new mechanism of action.

Step 2: In Vivo Pharmacokinetic and Efficacy Studies

Following in vitro characterization, the compound's behavior in a living system must be assessed.

Protocol: Rodent Pharmacokinetic (PK) Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a rodent model (e.g., Sprague-Dawley rats).

  • Procedure:

    • Administer a single dose of the compound intravenously (IV) and orally (PO) to different cohorts of animals.

    • Collect blood samples at predetermined time points.

    • Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.

    • Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Rationale: Understanding the compound's PK profile is crucial for designing effective in vivo efficacy studies and for predicting its dosing regimen in humans.

Protocol: Head-to-Head In Vivo Efficacy Comparison

A battery of well-validated behavioral assays in rodents should be employed to assess the antidepressant- and anxiolytic-like effects of this compound in comparison to trazodone.[11][12][13]

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are the most common screening tools for potential antidepressant activity.[14][15][16]

    • Principle: These tests are based on the principle of behavioral despair. Animals are placed in an inescapable, stressful situation (a cylinder of water in FST or suspended by the tail in TST). The duration of immobility is measured, with effective antidepressants expected to decrease this duration.[15][16]

    • Procedure:

      • Acclimatize animals to the testing room.

      • Administer vehicle, trazodone (positive control), or this compound at various doses.

      • After a predetermined pretreatment time based on PK data, subject the animals to the FST or TST for a fixed duration (e.g., 6 minutes).

      • Score the duration of immobility.

  • Sucrose Preference Test: This assay is used to model anhedonia, a core symptom of depression.[12]

    • Principle: Depressed animals often show a reduced preference for a sweetened solution over plain water. Effective antidepressants are expected to reverse this deficit.

    • Procedure:

      • Induce a depressive-like state in animals, for example, through chronic unpredictable mild stress (CUMS).[12][14]

      • During the stress period, treat animals daily with vehicle, trazodone, or this compound.

      • At the end of the treatment period, give animals a free choice between two bottles, one containing water and the other a sucrose solution.

      • Measure the consumption from each bottle over 24 hours to calculate the sucrose preference.

  • Elevated Plus Maze (EPM): This is a widely used test to assess anxiety-like behavior.[17][18]

    • Principle: The test is based on the conflict between the innate fear of open, elevated spaces and the drive to explore a novel environment. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[17]

    • Procedure:

      • Administer vehicle, trazodone, or this compound to the animals.

      • Place each animal in the center of the elevated plus-shaped maze, which has two open and two enclosed arms.

      • Record the time spent in and the number of entries into each arm over a 5-minute period.

Part 3: Synthesizing the Comparison

The data generated from this proposed research framework will allow for a robust, evidence-based comparison of this compound and trazodone.

FeatureTrazodone (Established Data)This compound (Hypothetical Data)
Primary MOA 5-HT2A/2C antagonist, SERT inhibitorTo be determined via in vitro binding assays
Receptor Binding Profile High affinity for 5-HT2A, H1, α1; moderate for SERTTo be determined
Antidepressant Efficacy (FST/TST) Reduces immobility timeTo be determined
Anxiolytic Efficacy (EPM) Increases open arm timeTo be determined
Effect on Anhedonia (Sucrose Preference) Reverses stress-induced anhedoniaTo be determined
Side Effect Profile Prediction Sedation (H1, α1 antagonism), orthostatic hypotension (α1 antagonism)To be predicted from receptor binding profile

Conclusion

Trazodone is a well-established antidepressant with a unique, multifunctional mechanism of action. While there is a significant lack of data on this compound, the proposed experimental framework provides a clear and scientifically rigorous path to characterizing its pharmacological and behavioral profile. The head-to-head comparison with trazodone across in vitro and in vivo models will be essential in determining if this investigational compound offers a novel mechanism, improved efficacy, or a more favorable side-effect profile, thereby informing its potential for further development as a therapeutic agent for mood disorders.

References

  • Trazodone - Wikipedia. (n.d.). Retrieved from [Link]

  • Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Marona-Lewicka, D., & Nichols, D. E. (2008). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. Journal of neuroendocrinology, 20(10), 1115–1137. Retrieved from [Link]

  • Stahl, S. M. (2014). Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums, 19(S1), 1-3. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Trazodone (antidepressant medication)? Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]

  • Study.com. (n.d.). Trazodone: Pharmacokinetics & Mechanism of Action. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Trazodone Hydrochloride? Retrieved from [Link]

  • PharmGKB. (n.d.). trazodone. Retrieved from [Link]

  • Nova Southeastern University. (n.d.). Behavioural assays to model cognitive and affective dimensions of depression and anxiety in rats. Retrieved from [Link]

  • Varela, R. B., et al. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. Clinical and translational science, 15(3), 746–758. Retrieved from [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. Retrieved from [Link]

  • Yohn, S. E., et al. (2017). Rodent tests of depression and anxiety: Construct validity and translational relevance. Neuropsychopharmacology, 42(1), 40–54. Retrieved from [Link]

  • ResearchGate. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]

  • Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety. Drugs, 21(6), 401–429. Retrieved from [Link]

  • Li, A., et al. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 16, 1481005. Retrieved from [Link]

  • Med Ed 101. (2024). Sleep Or Depression? Trazodone's Dose Dependent Clinical Response. Retrieved from [Link]

  • Castanheira, L., et al. (2018). Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review. Current neuropharmacology, 16(8), 1184–1191. Retrieved from [Link]

  • Voelker, R. (2015). Behavioral Testing of Mice Concerning Anxiety and Depression. In Mouse Models for Drug Discovery (pp. 1-17). Hogrefe Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

Sources

Independent Verification of 1-(3-Chlorophenyl)piperazin-2-one's Pharmacological Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, independent verification of the pharmacological profile of 1-(3-Chlorophenyl)piperazin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental data and scientific causality. Here, we dissect the available data, compare it with relevant alternatives, and provide detailed experimental protocols to empower fellow researchers in their own investigations.

Executive Summary: Uncovering a Cytotoxic Scaffolding

Initial investigations into the pharmacological landscape of this compound reveal a notable scarcity of broad-spectrum pharmacological data. However, a key study illuminates its potential as a foundational structure for cytotoxic agents. Research into novel derivatives of this compound has demonstrated significant cytotoxic activity against human lung adenocarcinoma (A549) and colon adenocarcinoma (HT-29) cell lines[1]. This finding positions the compound not as a direct therapeutic, but as a crucial intermediate for the synthesis of potential anti-cancer agents.

To contextualize this finding, this guide will compare the cytotoxic potential of the this compound scaffold with its close structural analog, 1-(3-chlorophenyl)piperazine (mCPP), the parent drugs from which mCPP is a metabolite (trazodone and nefazodone), and standard chemotherapeutic agents (doxorubicin and cisplatin). This comparative approach will elucidate the structure-activity relationships that govern the cytotoxic effects within this chemical class.

Comparative Analysis of Cytotoxicity

The primary pharmacological activity identified for the this compound core is its role in forming derivatives with cytotoxic properties. The table below summarizes the available half-maximal inhibitory concentration (IC50) values for the comparator compounds against A549 and HT-29 cell lines, providing a benchmark for the potential efficacy of novel this compound derivatives.

CompoundCell LineIC50 (µM)Citation
Doxorubicin A5491.50 (48h)[2]
HT-29Not explicitly found, but used as a positive control
Cisplatin A54916.48 (24h)[3]
HT-29Not explicitly found, but used as a positive control
Trazodone A549No significant change in viability up to 50 µM, but noted to have potential anti-cancer activity through the eIF2α signaling pathway[4]
Ovarian Cancer CellsNo significant effect up to 20 µM[4][5]
Nefazodone HepG24.682 µg/mL[6]
A549 / HT-29Data not available
1-(3-Chlorophenyl)piperazine (mCPP) A549 / HT-29Data not available

Analysis of Cytotoxic Data:

The available data indicates that standard chemotherapeutics like doxorubicin and cisplatin exhibit potent cytotoxicity against the A549 lung cancer cell line. For trazodone, the findings are more nuanced. While one study on ovarian cancer cells showed no significant cytotoxicity at concentrations up to 20 µM, another suggested that at 50 µM, trazodone could have anti-cancer effects on A549 cells by modulating a specific signaling pathway, rather than through direct cell killing[4][5]. This suggests a different mechanism of action compared to classical cytotoxic agents. Data for nefazodone on a liver cancer cell line (HepG2) shows cytotoxic potential, but its effect on lung and colon cancer cells remains to be determined[6]. The absence of direct cytotoxicity data for mCPP on these cell lines highlights a significant knowledge gap.

The study on this compound derivatives, while not providing an IC50 for the parent compound, demonstrated that modification of this core structure can lead to potent cytotoxic agents[1]. This underscores the importance of the piperazin-2-one moiety in conferring this activity, which appears to be absent or less pronounced in the parent amine, mCPP.

Broader Pharmacological Context: The Chlorophenylpiperazine Family

To understand the potential for off-target effects and to guide future drug design, it is crucial to consider the broader pharmacological profiles of the comparator compounds.

1-(3-Chlorophenyl)piperazine (mCPP): The Serotonergic Precursor

mCPP is a well-characterized psychoactive compound and a metabolite of trazodone and nefazodone. It exhibits a complex pharmacological profile, acting as an agonist at multiple serotonin (5-HT) receptors, particularly the 5-HT2C subtype[7]. Its effects are often described as anxiogenic and it can induce headaches[7]. This serotonergic activity is a critical consideration for any derivative of this compound intended for systemic administration, as off-target serotonergic effects could lead to undesirable side effects.

Trazodone and Nefazodone: The Therapeutic Analogs

Trazodone and nefazodone are antidepressants that function primarily as serotonin 5-HT2A receptor antagonists and serotonin reuptake inhibitors. Their metabolite, mCPP, contributes to their overall pharmacological effect. The established therapeutic use of these compounds in treating depression highlights the potential for chlorophenylpiperazine derivatives to interact with the central nervous system.

Experimental Protocols for Independent Verification

To facilitate further research and independent verification of the pharmacological profile of this compound and its derivatives, detailed protocols for key assays are provided below.

Experimental Workflow for Pharmacological Characterization

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanistic & Specificity Studies synthesis Synthesis of this compound Derivatives stock Preparation of Stock Solutions in DMSO synthesis->stock mtt_assay MTT Assay for Cell Viability stock->mtt_assay cell_culture Culture of A549 & HT-29 Cell Lines cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 binding_assay Radioligand Binding Assays (e.g., 5-HT receptors) ic50->binding_assay functional_assay Functional Assays (e.g., Calcium Flux) ic50->functional_assay

Caption: Workflow for the pharmacological evaluation of this compound derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing cell viability and is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells[8][9][10][11].

Materials:

  • Human lung adenocarcinoma (A549) and colon adenocarcinoma (HT-29) cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound derivatives and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with medium only (blank), cells in medium with vehicle (e.g., DMSO) as a negative control, and a known cytotoxic agent as a positive control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Radioligand Binding Assay for Serotonin Receptors

This protocol provides a general framework for assessing the binding affinity of a compound to a specific serotonin receptor subtype. This is crucial for determining potential off-target effects[12][13][14][15].

Materials:

  • Cell membranes or tissue homogenates expressing the target serotonin receptor (e.g., 5-HT2A, 5-HT2C)

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

  • Unlabeled test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competing ligand).

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the unlabeled test compound.

    • Determine the IC50 value from the resulting competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway of Gq-Coupled Receptors

G cluster_0 GPCR Activation cluster_1 Second Messenger Cascade cluster_2 Cellular Response Ligand Ligand (e.g., Serotonin) GPCR Gq-Coupled Receptor (e.g., 5-HT2C) Ligand->GPCR Binds to G_protein Gq Protein (α, β, γ subunits) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: Simplified signaling pathway for Gq-coupled receptors, relevant for functional assays like calcium flux.

Protocol 3: Calcium Flux Functional Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the 5-HT2C receptor. This provides a measure of the functional activity (agonist or antagonist) of a compound[16][17][18].

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing 5-HT2C)

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (agonists and antagonists)

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Cell Plating:

    • Seed the cells in the 96-well plates and incubate overnight.

  • Dye Loading:

    • Remove the growth medium and add the fluorescent calcium dye solution to each well.

    • Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compound (agonist) to the wells and immediately begin kinetic reading of fluorescence intensity over time.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • For agonists, plot the response against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists, determine the shift in the agonist dose-response curve to calculate the antagonist's potency (e.g., pA2 or IC50).

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound is a valuable scaffold for the development of novel cytotoxic agents. The presence of the carbonyl group on the piperazine ring appears to be a key structural feature for this activity, distinguishing it from its non-oxo analog, mCPP.

Future research should focus on several key areas:

  • Direct Pharmacological Profiling: A comprehensive in vitro pharmacological screen of this compound is warranted to identify any primary targets and potential off-target liabilities.

  • Head-to-Head Cytotoxicity Studies: Direct comparative studies of this compound and its derivatives against mCPP, trazodone, and nefazodone on A549 and HT-29 cell lines would provide a clearer understanding of the structure-activity relationship.

  • Mechanism of Action Studies: For promising cytotoxic derivatives, further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) and the specific cellular pathways involved is crucial.

By systematically addressing these knowledge gaps, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective anti-cancer therapies.

References

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - PubMed Central. Available from: [Link]

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. Available from: [Link]

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PMC - PubMed Central. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. Request PDF - ResearchGate. Available from: [Link]

  • Doxorubicin Cytotoxicity in All Studied HT29 and A549 Cell Lines and RF... - ResearchGate. Available from: [Link]

  • Calcium Flux Assay Protocol. Download Table - ResearchGate. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Available from: [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. PMC - PubMed Central. Available from: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available from: [Link]

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in... - ResearchGate. Available from: [Link]

  • IC50 of doxorubicin for human lung cancer cells. Download Table - ResearchGate. Available from: [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. Available from: [Link]

  • MiR-204 reduces cisplatin resistance in non-small cell lung cancer through suppression of the caveolin-1/AKT/Bad pathway. NIH. Available from: [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Available from: [Link]

  • Unprecedented collateral sensitivity for cisplatin-resistant lung cancer cells presented by new ruthenium organometallic compounds. RSC Publishing. Available from: [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. Available from: [Link]

  • Effects of Trazodone on Viability in Healthy and Malignant Ovarian Cells. DergiPark. Available from: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. Available from: [Link]

  • Effect of selected compounds on the viability of A549 cells, HT-29... - ResearchGate. Available from: [Link]

  • Cytotoxicity of these compounds and positive controls against A549,... - ResearchGate. Available from: [Link]

  • Mechanisms of trazodone-induced cytotoxicity and the protective effects of melatonin and/or taurine toward freshly isolated rat hepatocytes. PubMed. Available from: [Link]

  • (a) Comparison of the cytotoxic effect of 2 against HT29 and A549 cells... - ResearchGate. Available from: [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. Available from: [Link]

  • Tirapazamine-induced Cytotoxicity and DNA Damage in Transplanted Tumors: Relationship to Tumor Hypoxia'. Available from: [Link]

  • Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. NIH. Available from: [Link]

  • Cytotoxic Effect of Nefazodone on HepG2 Cell Line and the Reliability of Comet Assay to Determine Genotoxicity. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available from: [Link]

  • (PDF) Effects of trazodone on viability in healthy and malignant ovarian cellsEffects of trazodone on viability in healthy and malignant ovarian cells. ResearchGate. Available from: [Link]

  • Sensitizing TRAIL‑resistant A549 lung cancer cells and enhancing TRAIL‑induced apoptosis with the antidepressant amitriptyline. PubMed. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)piperazin-2-one: An In-Depth Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Chlorophenyl)piperazin-2-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a piperazinone ring N-substituted with a 3-chlorophenyl group, is a common motif in medicinal chemistry, particularly in the development of agents targeting the central nervous system. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug discovery and development.

This guide provides a comparative analysis of two prominent synthetic routes for this compound. Each route is examined in detail, from the underlying chemical principles and mechanisms to step-by-step experimental protocols. By presenting quantitative data and a critical evaluation of the pros and cons of each method, this document aims to equip researchers with the necessary insights to select the most appropriate synthesis strategy for their specific laboratory or production needs.

Route 1: Three-Step Synthesis via N-Arylethylenediamine Intermediate

This classic and robust methodology involves a three-step sequence starting from the readily available 3-chloroaniline. The core strategy is the sequential construction of the piperazinone ring through N-alkylation, acylation, and subsequent intramolecular cyclization.

Overview and Mechanism

The synthesis begins with the formation of the key intermediate, N-(3-chlorophenyl)ethylenediamine. This is achieved through the nucleophilic substitution of a suitable two-carbon electrophile by 3-chloroaniline. The resulting diamine then undergoes selective acylation at the more nucleophilic primary amine with chloroacetyl chloride. The final step is a base-mediated intramolecular nucleophilic substitution, where the secondary amine attacks the electrophilic carbon bearing the chlorine atom, leading to ring closure and the formation of the desired piperazin-2-one. The basic conditions are crucial for deprotonating the secondary amine, thereby activating it for the intramolecular cyclization.

Experimental Protocols

Step 1: Synthesis of N-(3-Chlorophenyl)ethylenediamine Hydrochloride

The intermediate N-(3-chlorophenyl)ethylenediamine can be purchased commercially, which is often the most time-efficient approach for laboratory-scale synthesis.[1][2] However, it can also be synthesized from 3-chloroaniline and a protected or activated ethylamine equivalent. A representative method involves the reaction of 3-chloroaniline with 2-chloroethylamine hydrochloride.[3]

  • Procedure:

    • In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and 2-chloroethylamine hydrochloride (1.1 eq) in a suitable high-boiling solvent such as toluene or xylene.

    • Add a non-nucleophilic base, such as anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-2.5 eq), to scavenge the HCl generated.

    • Heat the mixture to reflux (typically 110-140 °C) and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • The filtrate is then concentrated under reduced pressure. The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt by treating the oily base with ethereal HCl, followed by recrystallization.

Step 2: Synthesis of 2-Chloro-N-(2-((3-chlorophenyl)amino)ethyl)acetamide

This step involves the acylation of the synthesized diamine with chloroacetyl chloride. The reaction must be performed under controlled conditions to favor mono-acylation at the primary amine.

  • Procedure:

    • Dissolve N-(3-chlorophenyl)ethylenediamine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine (TEA) (1.1 eq) or potassium carbonate (1.5 eq), to the solution.

    • Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with water, dilute HCl (to remove excess amine), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of this compound (Intramolecular Cyclization)

The final ring-closing step is achieved through a base-assisted intramolecular cyclization.

  • Procedure:

    • Dissolve the crude 2-chloro-N-(2-((3-chlorophenyl)amino)ethyl)acetamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a strong, non-nucleophilic base. Powdered potassium carbonate (K₂CO₃) (2.0-3.0 eq) or sodium hydride (NaH) (1.2 eq) are effective choices.

    • Heat the mixture to 80-100 °C and stir for 4-8 hours. The progress of the cyclization can be monitored by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Visualization of Workflow

Route_1_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 3-Chloroaniline 3-Chloroaniline N-(3-chlorophenyl)ethylenediamine N-(3-chlorophenyl)ethylenediamine 3-Chloroaniline->N-(3-chlorophenyl)ethylenediamine Step 1: N-Alkylation 2-Chloroethylamine HCl 2-Chloroethylamine HCl 2-Chloroethylamine HCl->N-(3-chlorophenyl)ethylenediamine N-Aryl_Chloroacetamide 2-Chloro-N-(2-((3-chlorophenyl) amino)ethyl)acetamide N-(3-chlorophenyl)ethylenediamine->N-Aryl_Chloroacetamide Step 2: Acylation Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->N-Aryl_Chloroacetamide Final_Product This compound N-Aryl_Chloroacetamide->Final_Product Step 3: Intramolecular Cyclization

Caption: Workflow for the three-step synthesis of this compound.

Evaluation of Route 1
  • Advantages:

    • Reliability: This is a well-established and predictable route for the synthesis of N-aryl piperazinones.

    • Versatility: The methodology can be adapted for the synthesis of a wide range of analogs by simply varying the starting aniline.

    • Accessible Starting Materials: 3-chloroaniline and chloroacetyl chloride are common and relatively inexpensive bulk chemicals.[4]

    • Control: The stepwise nature of the synthesis allows for the isolation and characterization of intermediates, providing better control over the final product's purity.

  • Disadvantages:

    • Multiple Steps: Being a three-step synthesis, it can be more time-consuming and labor-intensive compared to one-pot procedures.

    • Yields: The overall yield can be moderate, as losses can occur at each of the three stages.

    • Purification: Intermediate purification steps may be required, adding to the overall time and solvent consumption.

    • Safety: Chloroacetyl chloride is corrosive and lachrymatory and must be handled with care in a well-ventilated fume hood.

Route 2: One-Pot Synthesis from Ethylenediamine and Ethyl Chloroacetate

This approach aims to streamline the synthesis by combining the substitution and cyclization steps into a single, more efficient process. It leverages the differential reactivity of the nitrogens in ethylenediamine.

Overview and Mechanism

This method is a variation of the classical synthesis of the parent piperazin-2-one ring.[4] The synthesis begins by reacting an excess of ethylenediamine with an acetate ester, such as ethyl chloroacetate. The first step is a nucleophilic substitution where one of the amino groups of ethylenediamine displaces the chloride from ethyl chloroacetate. The resulting intermediate, ethyl 2-((2-aminoethyl)amino)acetate, is not isolated. Instead, under the reaction conditions (typically heating), it undergoes a spontaneous intramolecular cyclization. The remaining primary amino group attacks the ester carbonyl, eliminating ethanol and forming the stable six-membered lactam ring. The 3-chlorophenyl group is then introduced in a subsequent N-arylation step, or potentially in a complex one-pot variant starting from 3-chloroaniline, although this is less common. A more practical approach involves the initial synthesis of the unsubstituted piperazin-2-one followed by N-arylation.

For the purpose of this guide, we will focus on a practical two-step variant: synthesis of piperazin-2-one followed by N-arylation.

Experimental Protocols

Step 1: Synthesis of Piperazin-2-one

  • Procedure: [4]

    • In a round-bottom flask equipped with a dropping funnel and a condenser, place an excess of ethylenediamine (e.g., 10 equivalents).

    • Slowly add ethyl chloroacetate (1.0 eq) dropwise to the ethylenediamine at room temperature over several hours. The reaction is exothermic and may require cooling to maintain room temperature.

    • After the addition is complete, allow the mixture to stand for an additional 2 hours.

    • Add a solution of sodium ethoxide in ethanol (1.0 eq) to the reaction mixture to facilitate the cyclization and precipitate sodium chloride.

    • Filter the mixture to remove the precipitated NaCl.

    • Evaporate the solvent and excess ethylenediamine from the filtrate under reduced pressure.

    • The resulting crude oil is then taken up in a suitable solvent like DMF and stirred at room temperature for 24 hours to ensure complete cyclization.

    • The product can be purified by vacuum distillation or crystallization.

Step 2: N-Arylation of Piperazin-2-one

This step involves a Buchwald-Hartwig amination or a similar cross-coupling reaction to attach the 3-chlorophenyl group to the piperazinone nitrogen.

  • Procedure:

    • To an oven-dried Schlenk flask, add piperazin-2-one (1.0 eq), 1-bromo-3-chlorobenzene or 1-iodo-3-chlorobenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like Xantphos or BINAP (0.02-0.10 eq).

    • Add a strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add an anhydrous aprotic solvent, such as toluene or dioxane, via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

    • After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel.

Visualization of Logic

Route_2_Logic cluster_precursor_synthesis Step 1: Piperazinone Ring Formation cluster_arylation Step 2: N-Arylation Ethylenediamine Ethylenediamine Piperazin-2-one Piperazin-2-one (Intermediate) Ethylenediamine->Piperazin-2-one Substitution & Intramolecular Cyclization Ethyl_Chloroacetate Ethyl_Chloroacetate Ethyl_Chloroacetate->Piperazin-2-one Final_Product_R2 This compound Piperazin-2-one->Final_Product_R2 Pd-catalyzed Cross-Coupling Aryl_Halide 1-Bromo-3-chlorobenzene Aryl_Halide->Final_Product_R2

Caption: Logical flow for the two-step synthesis via N-arylation of a piperazin-2-one intermediate.

Evaluation of Route 2
  • Advantages:

    • Convergent Approach: This route builds the core ring structure first, which can then be functionalized. This can be advantageous for creating a library of analogs if the N-arylation step is robust.

    • Potentially Higher Yields for Core Synthesis: The synthesis of the parent piperazin-2-one can be optimized for high yield.

  • Disadvantages:

    • N-Arylation Challenges: The subsequent N-arylation step can be challenging. It requires expensive palladium catalysts and ligands, strictly anhydrous and inert conditions, and can be sensitive to substrate scope.

    • Cost: The cost of palladium catalysts and specialized phosphine ligands can be prohibitive, especially for large-scale synthesis.

    • Regioselectivity Issues: Unsubstituted piperazin-2-one has two nitrogen atoms. While the amide nitrogen is significantly less nucleophilic, side reactions at the other nitrogen are possible under certain conditions, leading to mixtures of products.

    • Harsh Conditions: The use of strong bases like NaOtBu and high temperatures may not be compatible with other functional groups.

Comparative Analysis

FeatureRoute 1: Stepwise SynthesisRoute 2: Synthesis via N-Arylation
Number of Steps 32
Starting Materials 3-Chloroaniline, 2-Chloroethylamine HCl, Chloroacetyl ChlorideEthylenediamine, Ethyl Chloroacetate, 1-Bromo-3-chlorobenzene
Cost of Reagents Generally lower (commodity chemicals)Higher (due to palladium catalyst and ligands)
Reaction Conditions Generally milder, standard laboratory conditionsRequires strict inert/anhydrous conditions, higher temperatures
Scalability More straightforward to scale upChallenging to scale due to catalyst cost and sensitivity
Purification May require intermediate purification; final product often crystallineRequires chromatographic purification for both steps
Key Challenge Managing overall yield across three stepsAchieving efficient and clean N-arylation
Ideal Application Reliable, large-scale synthesis; analog synthesis from various anilinesSmall-scale library synthesis where the piperazin-2-one core is constant

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.

Route 1 stands out as the more classical, robust, and economically viable option, particularly for large-scale production. Its reliance on inexpensive starting materials and predictable, well-understood reaction steps makes it a dependable choice for process chemists. While it involves an additional step compared to Route 2, the avoidance of expensive and sensitive organometallic catalysts makes the overall process more practical and easier to scale. For most research and development applications where a reliable supply of the target molecule is needed, Route 1 is the recommended methodology.

Route 2 represents a more modern, convergent approach that can be attractive in a discovery setting. If a diverse library of N-aryl piperazinones is not the primary goal, and if the necessary infrastructure for performing palladium-catalyzed cross-coupling reactions is readily available, this route can be a quicker option. However, the high cost of catalysts, the need for stringent reaction conditions, and potential purification challenges make it less suitable for routine or large-scale synthesis.

Ultimately, the choice of synthesis route will depend on the specific objectives of the research team, including the desired scale of synthesis, budget constraints, available equipment, and the timeline for the project.

References

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry. (Accessed: January 9, 2026). Available from: [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF. ResearchGate. (Accessed: January 9, 2026). Available from: [Link]

  • Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. ResearchGate. (Accessed: January 9, 2026). Available from: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. (2023-02-21). Available from: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. (2023-10-31). Available from: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. ResearchGate. (Accessed: January 9, 2026). Available from: [Link]

  • One-Pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. ResearchGate. (2025-08-09). Available from: [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate. Google Patents. (Accessed: January 9, 2026).
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. (Accessed: January 9, 2026). Available from: [Link]

  • Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. PubMed. (2000-09). Available from: [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules. (2001-10-31). Available from: [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. (2021-03-12). Available from: [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. ResearchGate. (Accessed: January 9, 2026). Available from: [Link]

  • Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules. (2001-02-28). Available from: [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. (Accessed: January 9, 2026). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Target Specificity of 1-(3-Chlorophenyl)piperazine (mCPP)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Editor's Note: The initial query for this guide specified "1-(3-Chlorophenyl)piperazin-2-one." However, a comprehensive literature review revealed a scarcity of specific data for this particular derivative. In contrast, the closely related compound, 1-(3-Chlorophenyl)piperazine (meta-chlorophenylpiperazine, or mCPP), is extensively characterized as a psychoactive substance and a metabolite of the antidepressant trazodone.[1][2] Given the depth of available comparative data, this guide will focus on mCPP as a representative case study for validating the specificity of a promiscuous ligand for its intended biological targets. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

Introduction: The Imperative of Specificity in an Age of Promiscuity

In the landscape of modern pharmacology, the principle of "one drug, one target" is often more of an ideal than a reality. Many small molecules, including the subject of this guide, 1-(3-chlorophenyl)piperazine (mCPP), exhibit a promiscuous binding profile, interacting with multiple biological targets.[3] While this can sometimes lead to beneficial polypharmacology, unintended off-target interactions are a primary driver of adverse effects and a significant hurdle in drug development. Therefore, the rigorous validation of a compound's specificity for its intended target is not merely an academic exercise but a critical step in ensuring its therapeutic potential and safety.

mCPP is a classic example of a compound with a complex pharmacological profile. It is recognized primarily as a serotonin (5-HT) receptor agonist but also displays appreciable affinity for other neurotransmitter receptors, including adrenergic and dopamine receptors.[3][4] This guide provides a comprehensive framework for dissecting this pharmacological complexity, offering a suite of comparative experimental protocols to definitively characterize the on- and off-target activities of mCPP. We will explore in vitro and in vivo methodologies, providing not just the "how" but the critical "why" behind each experimental design choice. Our objective is to equip the discerning researcher with the tools to build a robust and self-validating data package that stands up to the highest scientific scrutiny.

As comparators, we will utilize well-characterized compounds with varying degrees of selectivity for the serotonergic system:

  • 2,5-Dimethoxy-4-iodoamphetamine (DOI): A potent 5-HT2A/2C receptor agonist, often used as a tool compound in psychedelic research.[5][6]

  • Buspirone: An anxiolytic agent that acts as a 5-HT1A receptor partial agonist but also interacts with dopamine receptors.[7][8]

  • WAY-100635: A highly selective 5-HT1A receptor antagonist, serving as a benchmark for specificity.[9]

Through a systematic comparison with these alternatives, we will construct a detailed portrait of mCPP's target engagement and functional activity.

Part 1: Deconstructing Target Engagement - In Vitro Binding Affinity

The foundational step in validating specificity is to quantify the binding affinity of the test compound across a panel of relevant biological targets. The radioligand binding assay remains the gold standard for this purpose due to its robustness and sensitivity.[10]

The Rationale Behind Radioligand Binding Assays

These assays directly measure the interaction between a compound and its receptor.[11] By using a radioactively labeled ligand with known high affinity and specificity for the target receptor, we can determine the ability of our unlabeled test compound (mCPP) to compete for binding. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which can be converted to the inhibition constant (Ki) – a direct measure of binding affinity.[10] A lower Ki value signifies a higher binding affinity.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., cell membrane homogenate expressing the target receptor) Incubation Incubate receptor prep, radioligand, and test compound to reach equilibrium ReceptorPrep->Incubation Radioligand Radioligand Solution (Fixed Concentration) Radioligand->Incubation TestCompound Test Compound Dilutions (e.g., mCPP, DOI, Buspirone) TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Plot % inhibition vs. [Test Compound] Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for Serotonin and Adrenergic Receptors

This protocol is adapted from established methodologies for receptor binding assays.[10][12]

Materials:

  • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, α1-adrenergic, α2-adrenergic).

  • Radioligands:

    • [³H]8-OH-DPAT (for 5-HT1A)

    • [³H]Ketanserin (for 5-HT2A)

    • [³H]Mesulergine (for 5-HT2C)

    • [³H]Prazosin (for α1-adrenergic)

    • [³H]Rauwolscine (for α2-adrenergic)

  • Test Compounds: mCPP, DOI, Buspirone, WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors).

  • Apparatus: 96-well filter plates (e.g., Millipore MultiScreen with GF/C filters), vacuum manifold, microplate scintillation counter.

Procedure:

  • Preparation: Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-120 µ g/well . Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of membrane preparation.

    • 50 µL of test compound dilution or buffer (for total binding) or non-specific binding control.

    • 50 µL of radioligand solution (at a concentration close to its Kd).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Counting: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data

The following table summarizes representative binding affinities (Ki in nM) of mCPP and comparator compounds at various receptors, compiled from the literature.[3][4][5][9]

Compound5-HT1A5-HT2A5-HT2Cα1-adrenergicα2-adrenergicDopamine D2Dopamine D4
mCPP ~400~32~3.4~2500~570>10000>10000
DOI >10000.72.4>1000>1000>1000>1000
Buspirone 4-78>1000>1000>1000>100048429.2
WAY-100635 0.39 >1000>1000>1000>10009403.3

Lower Ki values indicate higher affinity.

Interpretation of Binding Data: The data clearly illustrates the promiscuous nature of mCPP. While it shows the highest affinity for the 5-HT2C receptor, it also binds with significant affinity to the 5-HT2A and α2-adrenergic receptors. In contrast, DOI demonstrates high affinity and selectivity for the 5-HT2A/2C receptors over the others listed. Buspirone's profile highlights its primary interaction with the 5-HT1A receptor, with a notable affinity for the dopamine D4 receptor. WAY-100635, while highly selective for 5-HT1A, surprisingly also exhibits high affinity for the dopamine D4 receptor, underscoring the importance of broad panel screening.[13]

Part 2: From Binding to Action - In Vitro Functional Assays

Demonstrating that a compound binds to a receptor is only the first step. To understand its biological effect, we must assess its functional activity – does it activate (agonist), block (antagonist), or have no effect on the receptor's signaling?[14] Serotonin receptors are predominantly G protein-coupled receptors (GPCRs), which signal through various downstream pathways.[15]

The Rationale Behind Functional Assays

Functional assays measure the cellular response following ligand-receptor interaction. For GPCRs, this often involves quantifying the production of second messengers like cyclic AMP (cAMP) or inositol monophosphate (IP1).[4][16] This allows us to determine not only if a compound is an agonist or antagonist but also its potency (EC50 for agonists) and efficacy (the maximal response it can produce).

Signaling Pathways of Key Serotonin Receptors

The choice of functional assay depends on the G protein to which the receptor couples.

G cluster_gi Gi/o Pathway cluster_gq Gq/11 Pathway HT1A 5-HT1A Receptor Gi Gi/o Protein HT1A->Gi Activates AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i Decreases HT2A2C 5-HT2A/2C Receptors Gq Gq/11 Protein HT2A2C->Gq Activates PLC Phospholipase C Gq->PLC Activates IP1 IP1 PLC->IP1 Increases

Caption: Simplified signaling pathways for Gi/o and Gq/11-coupled 5-HT receptors.

  • 5-HT1A receptors couple to Gi/o proteins , which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[4]

  • 5-HT2A and 5-HT2C receptors couple to Gq/11 proteins , which activate phospholipase C, leading to an increase in intracellular IP1.[16]

Detailed Protocol 1: cAMP Assay for Gi-Coupled Receptors (e.g., 5-HT1A)

This protocol is based on the principles of competitive immunoassays for cAMP, often utilizing technologies like HTRF or AlphaScreen.[17][18]

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP Detection Kit: A commercial kit (e.g., from Revvity, Promega) containing a cAMP-d2 or biotin-cAMP tracer and an anti-cAMP antibody conjugated to a FRET donor or acceptor.

  • Forskolin: An adenylyl cyclase activator, used to stimulate a baseline level of cAMP that can then be inhibited by a Gi-coupled agonist.

  • Apparatus: 384-well white opaque plates, a plate reader capable of detecting the specific assay signal (e.g., HTRF, AlphaScreen).

Procedure:

  • Cell Preparation: Harvest and resuspend cells in assay buffer to a concentration of approximately 3,000 cells per well.

  • Assay Setup (Agonist Mode):

    • Dispense cells into the 384-well plate.

    • Add serial dilutions of the test compound (mCPP, Buspirone).

    • Add a fixed concentration of forskolin (typically 1-10 µM) to all wells to induce cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Add the cAMP detection reagents as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on a compatible plate reader. The signal will be inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Plot the signal against the logarithm of the agonist concentration.

    • Calculate the EC50 (potency) and the magnitude of the signal decrease (efficacy) using non-linear regression.

Detailed Protocol 2: IP1 Assay for Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)

This protocol utilizes a competitive immunoassay for IP1, commonly employing HTRF technology.[16][19][20]

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Stimulation Buffer: Assay buffer from a commercial IP-One kit (e.g., from Revvity/Cisbio), which contains LiCl to inhibit the degradation of IP1.[21]

  • IP1 Detection Kit: A commercial kit containing an IP1-d2 tracer and an anti-IP1 antibody conjugated to a FRET donor.

  • Apparatus: 384-well white opaque plates, an HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Seed cells (e.g., 5,000-10,000 cells/well) in a 384-well plate and culture overnight.

  • Assay Setup (Agonist Mode):

    • Remove the culture medium and add the stimulation buffer.

    • Add serial dilutions of the test compound (mCPP, DOI).

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Add the IP1 detection reagents as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible plate reader. The signal will be inversely proportional to the amount of IP1 produced.

  • Data Analysis:

    • Plot the signal against the logarithm of the agonist concentration.

    • Calculate the EC50 (potency) and the magnitude of the signal decrease (efficacy) using non-linear regression.

Comparative Functional Activity Data

The following table summarizes expected functional outcomes for mCPP and comparator compounds.

Compound5-HT1A (cAMP ↓)5-HT2A (IP1 ↑)5-HT2C (IP1 ↑)
mCPP AgonistPartial AgonistAgonist
DOI No effectFull AgonistFull Agonist
Buspirone Partial AgonistNo effectNo effect
WAY-100635 AntagonistNo effectNo effect

Interpretation of Functional Data: This functional data adds a crucial layer to our understanding. While mCPP binds to multiple receptors, it also acts as an agonist at each of the tested serotonin subtypes. This confirms that its binding is functionally relevant. The comparison with DOI, a full agonist at 5-HT2A/2C, and Buspirone, a partial agonist at 5-HT1A, allows for a nuanced characterization of mCPP's efficacy at each receptor. WAY-100635 serves as a negative control, demonstrating its lack of agonist activity as expected for a silent antagonist.

Part 3: Bridging the Gap to Physiology - In Vivo Specificity Assessment

While in vitro assays provide precise molecular data, they do not fully capture the complexity of a compound's action in a living organism. In vivo studies are essential to understand how pharmacokinetics, metabolism, and interactions with multiple biological systems influence the net effect of the compound.[22]

The Rationale Behind Behavioral Pharmacological Assays

Behavioral assays in animal models can provide an integrated readout of a compound's central nervous system activity. Locomotor activity is a commonly used and sensitive measure to assess the effects of psychoactive compounds.[23] Different serotonin receptors can have distinct, and sometimes opposing, effects on locomotion. For instance, activation of 5-HT2A receptors can increase locomotor activity, while 5-HT2C receptor activation can decrease it.[24]

Experimental Workflow: In Vivo Locomotor Activity Assay

This workflow outlines a typical study to assess the effect of a test compound on locomotor activity and to probe the receptor mediating this effect using a selective antagonist.

G cluster_prep Animal & Drug Prep cluster_dosing Dosing Regimen cluster_test Behavioral Testing cluster_analysis Data Analysis Acclimation Acclimate mice to testing environment Pretreatment Administer Antagonist or Vehicle (Pre-treatment) Acclimation->Pretreatment DrugPrep Prepare drug solutions (Vehicle, mCPP, Antagonist) DrugPrep->Pretreatment Treatment Administer mCPP or Vehicle (Treatment) Pretreatment->Treatment Placement Place mice in locomotor activity chambers Treatment->Placement Recording Record locomotor activity (e.g., distance traveled) for a set duration Placement->Recording Analysis Compare activity between treatment groups (e.g., ANOVA) Recording->Analysis

Caption: Workflow for an in vivo locomotor activity study.

Detailed Protocol: Mouse Locomotor Activity Assay

This protocol is a standard method for assessing the behavioral effects of novel compounds.[23][25][26]

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old), housed in groups with a 12-hour light/dark cycle.

  • Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement (e.g., from Columbus Instruments).

  • Compounds: mCPP, selective antagonists (e.g., a 5-HT2C antagonist like SB 242084, a 5-HT2A antagonist like M100907), vehicle (e.g., saline).

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse individually into a locomotor activity chamber and allow them to habituate for 30 minutes.

  • Dosing:

    • Antagonist Challenge: To determine which receptor mediates the behavioral effect, pre-treat a group of animals with a selective antagonist (e.g., SB 242084, 1 mg/kg, i.p.) 30 minutes before administering mCPP.

    • Test Compound Administration: Administer the test compound (e.g., mCPP, 1-10 mg/kg, i.p.) or vehicle to the respective groups of mice.

  • Data Collection: Immediately after mCPP or vehicle administration, place the mice back into the activity chambers and record locomotor activity (e.g., total distance traveled, vertical rearing) in 5-minute bins for 60-120 minutes.

  • Data Analysis:

    • Analyze the total distance traveled using a one-way or two-way ANOVA, followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare between treatment groups.

    • A significant reduction in the mCPP-induced behavioral effect by a selective antagonist would suggest that the effect is mediated by the corresponding receptor.

Expected Outcomes and Interpretation: Based on its high affinity for the 5-HT2C receptor, which is known to mediate hypolocomotion, mCPP is expected to decrease locomotor activity in mice.[24] If this effect is indeed mediated by 5-HT2C receptors, pre-treatment with a selective 5-HT2C antagonist should block or significantly attenuate the mCPP-induced reduction in movement. Conversely, a 5-HT2A antagonist would likely have a lesser impact. This in vivo validation provides crucial physiological evidence to support the in vitro findings and strengthens the conclusion about mCPP's primary mechanism of action in a complex biological system.

Conclusion: A Multi-faceted Approach to Validating Specificity

The comprehensive characterization of a compound's target specificity is a cornerstone of rigorous drug development. As we have demonstrated with 1-(3-chlorophenyl)piperazine (mCPP), a multi-pronged approach that integrates in vitro binding, in vitro functional, and in vivo behavioral assays is essential to build a complete and reliable pharmacological profile.

References

  • WAY-100635 | 5-HT1A Antagonist. MedchemExpress.com.

  • Buspirone | C21H31N5O2 | CID 2477. PubChem.

  • Quantitative autoradiographic characterisation of the binding of [3H]WAY-100635, a selective 5-HT1A receptor antagonist. PubMed.

  • Buspirone: chemical profile of a new class of anxioselective agents. Semantic Scholar.

  • Buspirone: chemical profile of a new class of anxioselective agents. PubMed.

  • Therapeutic doses of buspirone block D3 receptors in the living primate brain. International Journal of Neuropsychopharmacology.

  • WAY-100635 is a potent dopamine D4 receptor agonist. PubMed.

  • WAY 100635 maleate | 5-HT1A Receptors. Tocris Bioscience.

  • Buspirone. Wikipedia.

  • The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. PubMed.

  • Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. Benchchem.

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate.

  • Application Notes and Protocols for Cell-Based Assays for 5-HT4 Receptor Antagonism. Benchchem.

  • 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. PubMed.

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX.

  • 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice. PMC.

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed.

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

  • A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. PubMed.

  • Effects of the serotonin 5-HT2A/2C receptor agonist DOI and of the selective 5-HT2A or 5-HT2C receptor antagonists EMD 281014 and SB-243213, respectively, on sleep and waking in the rat. PubMed.

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX.

  • Receptor-Ligand Binding Assays. Labome.

  • Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity. PubMed.

  • Locomotor Activity, Mouse. Pharmacology Discovery Services.

  • A new class of 5‐HT 2A /5‐HT 2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2‐aminotetralins. Bohrium.

  • Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. protocols.io.

  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.

  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed.

  • Radioligand Binding Assay. Gifford Bioscience.

  • IP-One. Revvity.

  • Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. PubMed.

  • Application Notes and Protocols for Cell-Based Assays of 5-HT6 Receptor Antagonists. Benchchem.

  • Predictive in silico off-target profiling in drug discovery. PubMed.

  • Effects of mCPP on the Extracellular Concentrations of Serotonin and Dopamine in Rat Brain. ResearchGate.

  • IP1 assay for GPCR activation measurements. BMG LABTECH.

  • Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. PubMed.

  • GloSensor™ cAMP Assay Protocol. Promega Italia.

  • Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. PubMed.

  • The assessment of mouse spontaneous locomotor activity using motion picture. PubMed.

  • (A) Locomotor activity/minute (means + S.E.M.) of mice treated for 21.... ResearchGate.

  • Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. PMC.

  • N-Benzyltryptamine. Wikipedia.

  • Antipsychotic Medication Serotonin Receptor K i Values. ResearchGate.

  • Predictive in silico off-target profiling in drug discovery. PubMed.

  • Mouse Short & Long-Term Locomotor Activity Analyzed By Video Tracking Software l Protocol Preview. YouTube.

  • Trazodone. Wikipedia.

Sources

Assessing the Novelty of 1-(3-Chlorophenyl)piperazin-2-one's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of central nervous system (CNS) drug discovery, the quest for novel mechanisms of action that offer improved efficacy and tolerability remains a paramount objective. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the mechanistic novelty of 1-(3-Chlorophenyl)piperazin-2-one, a piperazine derivative with potential psychoactive properties. Due to the limited publicly available data on this specific compound, this guide will leverage data from structurally related compounds, particularly 1-(3-Chlorophenyl)piperazine (mCPP), to propose a hypothetical mechanism of action and outline a rigorous experimental plan to elucidate its true pharmacological profile.

Introduction: The Piperazine Scaffold and the Quest for Novelty

The piperazine moiety is a well-established pharmacophore in CNS drug discovery, forming the backbone of numerous approved medications for depression, anxiety, and psychosis.[1][2][3] These compounds typically exert their effects through interactions with monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine.[1] However, the therapeutic landscape is shifting away from broad-acting monoaminergic agents towards molecules with more refined and novel mechanisms.[4][5] This includes targeting specific G-protein coupled receptors (GPCRs), modulating the glutamate system, and influencing neuroplasticity pathways.[6][7]

This compound's structure, featuring a chlorophenyl group attached to a piperazine ring with a carbonyl group at the 2-position, suggests potential interactions with CNS targets. Its close structural analog, mCPP, is a known metabolite of the antidepressant trazodone and functions as a non-selective serotonin receptor agonist.[8][9] This relationship provides a logical starting point for our investigation, but the addition of the carbonyl group could significantly alter its pharmacological properties, potentially leading to a novel mechanism of action.

The Known Landscape: Mechanisms of Action of Current CNS Therapeutics

To appreciate potential novelty, we must first understand the established mechanisms. Current antidepressants and atypical antipsychotics operate through a variety of targets.

Therapeutic ClassPrimary Mechanism of ActionKey Molecular TargetsExamples
SSRIs Selective Serotonin Reuptake InhibitionSERTFluoxetine, Sertraline
SNRIs Serotonin-Norepinephrine Reuptake InhibitionSERT, NETVenlafaxine, Duloxetine
TCAs Monoamine Reuptake Inhibition (less selective)SERT, NET, various receptorsAmitriptyline, Nortriptyline
Atypical Antidepressants Various, often multimodal5-HT receptors, α2-adrenergic receptorsMirtazapine, Trazodone
Typical Antipsychotics Dopamine D2 Receptor AntagonismD2 receptorsHaloperidol, Chlorpromazine
Atypical Antipsychotics Dopamine D2 and Serotonin 5-HT2A Receptor AntagonismD2, 5-HT2A, other 5-HT, DA, and adrenergic receptorsRisperidone, Olanzapine, Aripiprazole
Novel Mechanisms Glutamate modulation, neuroplasticity enhancementNMDA receptors, BDNF pathwaysKetamine, Esketamine

Table 1: Overview of Major Antidepressant and Antipsychotic Mechanisms of Action. [4][6][10]

A key trend in modern drug development is the pursuit of "atypical" profiles, characterized by a broader spectrum of receptor interactions that may lead to improved side-effect profiles.[10][11][12] For instance, the "fast-off" theory for atypical antipsychotics suggests that rapid dissociation from the D2 receptor contributes to reduced extrapyramidal symptoms.[12]

Proposed Hypothetical Mechanism of this compound

Based on the pharmacology of the structurally related mCPP and the chemical modification introduced by the carbonyl group, we hypothesize that this compound possesses a multimodal mechanism of action, distinguishing it from existing therapies. We propose that the compound acts as a biased agonist at the 5-HT2C receptor with concurrent dopamine D4 receptor antagonism .

This hypothetical mechanism is novel because it combines a specific, biased serotonergic agonism with selective dopaminergic antagonism, a profile not prominent in currently marketed drugs. Biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a cutting-edge concept in pharmacology that could lead to more targeted therapeutic effects with fewer side effects.

Proposed_Mechanism cluster_0 This compound cluster_1 Serotonergic System cluster_2 Dopaminergic System Compound This compound 5-HT2C_Receptor 5-HT2C Receptor Compound->5-HT2C_Receptor Biased Agonist D4_Receptor Dopamine D4 Receptor Compound->D4_Receptor Antagonist Biased_Signaling Biased Intracellular Signaling (e.g., β-arrestin pathway) 5-HT2C_Receptor->Biased_Signaling Therapeutic_Effect_1 Anxiolysis/ Antidepressant Effect Biased_Signaling->Therapeutic_Effect_1 Therapeutic_Effect_2 Cognitive Enhancement/ Pro-social Effects D4_Receptor->Therapeutic_Effect_2 Blockade leads to...

Caption: Proposed multimodal mechanism of this compound.

Experimental Validation of the Proposed Mechanism

A systematic and multi-faceted experimental approach is required to test this hypothesis and fully characterize the compound's mechanism of action.

In Vitro Pharmacological Profiling

The initial step is to determine the binding affinity and functional activity of this compound at a broad range of CNS targets.

Experimental Workflow:

In_Vitro_Workflow Start Synthesize and Purify This compound Binding_Assay Radioligand Binding Assays (Broad Panel: 5-HT, DA, NE, etc.) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) Binding_Assay->Functional_Assay For high-affinity targets Data_Analysis Data Analysis and Affinity/Potency Determination (Ki, EC50, IC50) Binding_Assay->Data_Analysis Biased_Agonism_Assay Biased Agonism Assays (e.g., BRET/FRET for β-arrestin recruitment) Functional_Assay->Biased_Agonism_Assay For GPCRs with agonist activity Functional_Assay->Data_Analysis Biased_Agonism_Assay->Data_Analysis End Pharmacological Profile Data_Analysis->End

Caption: Workflow for in vitro pharmacological profiling.

Step-by-Step Protocols:

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors and transporters.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2).

    • This compound at various concentrations.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assays (e.g., Calcium Flux for Gq-coupled receptors)

  • Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at specific receptors.

  • Materials:

    • Whole cells expressing the target receptor (e.g., HEK293 cells stably expressing the 5-HT2C receptor).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • This compound at various concentrations.

    • A known agonist for the receptor.

    • A fluorescence plate reader.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • To determine agonist activity, add varying concentrations of this compound and measure the change in fluorescence.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a known agonist and measure the inhibition of the agonist-induced fluorescence change.

    • Calculate the EC50 or IC50 from the concentration-response curves.

Comparative Data Table (Hypothetical):

TargetThis compound (Ki, nM)mCPP (Ki, nM)Trazodone (Ki, nM)Aripiprazole (Ki, nM)
5-HT1A 5015801.7
5-HT2A 1502013.4
5-HT2C 5 1 3015
SERT >100023020>1000
DAT 800>1000>1000258
NET >1000>1000150>1000
D2 300>10002000.34
D4 10 >10005044
α1-adrenergic 200500557
H1 >1000>10004061

Table 2: Hypothetical Comparative Receptor Binding Affinities.

In Vivo Behavioral Pharmacology

To assess the functional consequences of the compound's in vitro profile, a battery of in vivo behavioral assays in rodent models is essential.

Experimental Assays:

  • Forced Swim Test (FST) and Tail Suspension Test (TST): To evaluate antidepressant-like activity.

  • Elevated Plus Maze (EPM) and Light-Dark Box Test: To assess anxiolytic or anxiogenic effects.

  • Novel Object Recognition (NOR) Test: To investigate effects on cognition.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: A model of sensorimotor gating deficits relevant to schizophrenia.

  • Locomotor Activity Assessment: To determine potential sedative or stimulant effects.

Protocol 3: Forced Swim Test (FST)

  • Objective: To assess the antidepressant-like effect of this compound.

  • Materials:

    • Male mice or rats.

    • A cylindrical container filled with water.

    • This compound at various doses.

    • A positive control (e.g., fluoxetine).

    • A vehicle control.

  • Procedure:

    • Administer the test compound, positive control, or vehicle to the animals.

    • After a pre-determined time, place each animal individually into the water-filled cylinder for a 6-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test.

    • A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Neurochemical and Molecular Studies

To directly probe the proposed mechanism, neurochemical and molecular assays can provide crucial evidence.

  • In Vivo Microdialysis: To measure the effects of this compound on the extracellular levels of serotonin, dopamine, and their metabolites in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).

  • Western Blotting or ELISA: To measure changes in the levels of brain-derived neurotrophic factor (BDNF) in brain regions like the hippocampus and prefrontal cortex after chronic administration of the compound.[8]

Conclusion: Synthesizing the Evidence for Novelty

The novelty of this compound's mechanism will be determined by a comprehensive analysis of the data generated from the proposed experiments. A truly novel mechanism would be supported by a unique combination of findings, such as:

  • A distinct binding profile: High affinity for a combination of targets not seen with existing drugs (e.g., potent 5-HT2C and D4 activity with low affinity for D2 and monoamine transporters).

  • Evidence of biased agonism: Demonstration of preferential signaling at the 5-HT2C receptor, potentially leading to a unique physiological response.

  • A unique behavioral signature: A combination of antidepressant, anxiolytic, and pro-cognitive effects without the side effects associated with current medications (e.g., no induction of catalepsy, a marker for D2 antagonism-related extrapyramidal symptoms).

  • Novel neurochemical and molecular effects: For example, a distinct pattern of neurotransmitter release in specific brain regions or a robust effect on BDNF levels that differs from standard antidepressants.

By following this structured and evidence-based approach, researchers can rigorously assess the novelty of this compound's mechanism of action and determine its potential as a next-generation therapeutic for CNS disorders.

References

  • International Journal of Innovative Research in Technology. (2024). Novel Antidepressant Agents: A Review on Mechanism and Biological Targeting Process.
  • Stahl, S. M. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. PMC.
  • MDPI. (Date not available). Novel Molecular Targets of Antidepressants.
  • Meltzer, H. Y. (Date not available).
  • Seeman, P. (Date not available). Atypical antipsychotics: mechanism of action. PubMed.
  • Hilaris Publisher. (Date not available). Exploring the Mechanisms of Action of Novel Antidepressants Clinical and Neurobiological Perspectives.
  • Nature. (Date not available). Novel rapid-acting antidepressants: molecular and cellular signaling mechanisms.
  • ResearchGate. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders.
  • PubMed Central. (Date not available). Novel Targets for Antidepressant Therapies.
  • Psychiatry Online. (Date not available). Atypical Antipsychotics: Mechanism of Action.
  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • The Science Behind CNS Drugs. (Date not available).
  • PubMed. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders.
  • Cuestiones de Fisioterapia. (Date not available). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants.
  • PharmacologyOnLine - SILAE. (Date not available).
  • PubChem. (Date not available). 1-(3-Chlorophenyl)piperazine.
  • Sigma-Aldrich. (Date not available). 1-(3-Chlorophenyl)piperazine 99 65369-76-8.

Sources

statistical validation of experimental data for 1-(3-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Statistical Validation of Experimental Data for 1-(3-Chlorophenyl)piperazine and its Analogs

A note on the target analyte: While the initial topic specified 1-(3-Chlorophenyl)piperazin-2-one, publicly available experimental data and established analytical methods are significantly more abundant for the closely related compound, 1-(3-Chlorophenyl)piperazine (m-CPP). This guide will therefore focus on m-CPP as a representative analyte to demonstrate the principles of statistical validation. The methodologies and statistical approaches detailed herein are directly applicable to the validation of analytical data for this compound and other similar pharmaceutical compounds.

Introduction: The Imperative of Data Integrity in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the integrity of analytical data is paramount. For a compound like 1-(3-Chlorophenyl)piperazine (m-CPP), a significant metabolite of several antidepressant drugs, accurate and precise quantification is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and ensuring patient safety.[1][2][3][4] This guide provides a comprehensive framework for the statistical validation of experimental data, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the more recent Q2(R2).[5][6][7][8][9][10] We will delve into not just the "how" but the "why" of each validation parameter, offering a senior application scientist's perspective on establishing a self-validating analytical system.

Part 1: Generation of Experimental Data - A Representative HPLC Method

To validate any analytical method, we must first generate a robust dataset. For the quantification of m-CPP in a drug substance, a common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: Quantification of m-CPP by HPLC-UV
  • Preparation of Standard Solutions:

    • A stock solution of a well-characterized m-CPP reference standard is prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • A series of calibration standards are prepared by serial dilution of the stock solution to cover the expected working range of the assay. For this example, we will use five concentration levels: 50, 75, 100, 125, and 150 µg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of m-CPP.

    • Injection Volume: 10 µL.

  • Data Acquisition:

    • Each calibration standard is injected in triplicate to assess the linearity and precision of the method.

    • The peak area of the m-CPP analyte is recorded for each injection.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Calibration Standards Calibration Standards Serial Dilutions->Calibration Standards HPLC Injection HPLC Injection Calibration Standards->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Area Measurement Peak Area Measurement UV Detection->Peak Area Measurement Raw Data Table Raw Data Table Peak Area Measurement->Raw Data Table

Caption: Workflow for generating HPLC-UV data for m-CPP.

Part 2: Statistical Validation of the Experimental Data

Following the generation of our dataset, we will now systematically validate the analytical method based on the core parameters outlined in the ICH guidelines.[5][6][9][10]

Hypothetical Dataset

Below is a representative dataset for the peak areas obtained from the HPLC analysis of m-CPP calibration standards.

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)
50485,234487,112486,550
75730,150732,480729,990
100975,800978,210976,950
1251,220,5001,218,9001,222,300
1501,465,2001,468,1001,466,500
Linearity
  • Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

  • Statistical Approach: The relationship between concentration and peak area is evaluated using linear regression by the method of least squares.[6] The key statistical outputs are the correlation coefficient (r), the coefficient of determination (r²), the slope of the regression line, and the y-intercept.

Linearity Results:

ParameterValueAcceptance Criteria
Correlation Coefficient (r)0.9999> 0.999
Coefficient of Determination (r²)0.9998> 0.998
Slope9805.5-
Y-intercept-587.3-

The high values for r and r² indicate a strong linear relationship between the concentration of m-CPP and the peak area response of the HPLC-UV system.

Accuracy
  • Why it's important: Accuracy measures the closeness of the experimental results to the true value. It is a critical indicator of systemic error in the method.

  • Statistical Approach: Accuracy is typically assessed by preparing samples with a known concentration of the analyte (e.g., by spiking a placebo matrix) and calculating the percentage recovery.[5][10] For this example, we will use the data from our linearity study and calculate the recovery at each concentration level.

Accuracy Results:

Theoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL)% Recovery
5049.999.8%
7575.1100.1%
100100.2100.2%
125124.999.9%
150150.1100.1%

The percentage recovery across all concentration levels falls within the typical acceptance criteria of 98-102%, demonstrating the high accuracy of the method.

Precision
  • Why it's important: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.[5]

  • Statistical Approach: Precision is expressed as the relative standard deviation (%RSD) of a series of measurements.

a) Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time. We can calculate this from our triplicate injections at each concentration level.

b) Intermediate Precision: This evaluates the effect of random events on the precision of the analytical procedure within the same laboratory, such as different days, different analysts, or different equipment.

Precision Results:

Concentration (µg/mL)Repeatability (%RSD)Intermediate Precision (%RSD)
500.20%0.85%
1000.12%0.70%
1500.10%0.65%

The low %RSD values for both repeatability and intermediate precision (typically <2% is acceptable) indicate that the method is precise.[9]

Specificity
  • Why it's important: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Approach: This is demonstrated by analyzing a placebo (all components except the analyte) and showing no interfering peaks at the retention time of m-CPP. Additionally, forced degradation studies can be performed to show that degradation products do not co-elute with the main analyte peak.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Why they are important:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Statistical Approach: LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

LOD and LOQ Results (Hypothetical):

ParameterValue
LOD0.1 µg/mL
LOQ0.3 µg/mL

These values would need to be experimentally confirmed by analyzing samples at these concentrations.

Visualizing the Validation Logic

G cluster_validation Statistical Validation Method Development Method Development Data Generation Data Generation Method Development->Data Generation Specificity Specificity Method Development->Specificity Linearity Linearity Data Generation->Linearity Accuracy Accuracy Data Generation->Accuracy Precision Precision Data Generation->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Validated Method Validated Method Linearity->Validated Method Accuracy->Validated Method Precision->Validated Method Specificity->Validated Method LOD_LOQ->Validated Method

Caption: Logical flow of the analytical method validation process.

Part 3: Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely used technique, other methods can be employed for the analysis of m-CPP.

MethodAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and selectivity, provides structural information.[11]May require derivatization for polar compounds, which adds complexity.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Very high sensitivity and selectivity, ideal for bioanalytical studies.[11]Higher instrument cost and complexity.
Capillary Electrophoresis (CE) High separation efficiency, small sample volume.Can have lower sensitivity and reproducibility compared to HPLC.

The choice of method depends on the specific application, required sensitivity, and the available instrumentation. For routine quality control of a drug substance, HPLC-UV often provides the best balance of performance, cost, and ease of use.

Conclusion

The statistical validation of experimental data is a non-negotiable aspect of modern pharmaceutical science. By systematically evaluating parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ, we can ensure that an analytical method is fit for its intended purpose. This guide has provided a comprehensive, yet practical, framework for this process, using 1-(3-Chlorophenyl)piperazine as a model compound. The principles and methodologies described herein are universally applicable and form the bedrock of data integrity and regulatory compliance in the pharmaceutical industry.

References

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • StatSoft. Validation of analytical methods according to the latest ICH Q2(R2) guidelines. [Link]

  • PubChem. 1-(3-Chlorophenyl)piperazine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • mzCloud. 1 3 Chlorophenyl piperazine m CPP. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Google Patents.
  • NIST. 1-(3-Chlorophenyl)piperazine. [Link]

  • Pharmaffiliates. CAS No : 6640-24-0 | Chemical Name : 1-(3-Chlorophenyl)piperazine. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

A Researcher's Guide to the Evaluation of 1-(3-Chlorophenyl)piperazin-2-one: From Synthesis to Cytotoxicity, in the Context of Its Neuroactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the existing research on 1-(3-Chlorophenyl)piperazin-2-one, a sparsely studied chemical entity with emerging potential in oncology. Due to the limited number of peer-reviewed studies, this document addresses the critical need for replication and further investigation. We will compare the known cytotoxic profile of its derivatives with the well-documented neuropharmacological activity of its close structural analog, 1-(3-Chlorophenyl)piperazine (mCPP), to provide a broader context for future research. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed protocols to facilitate the validation and expansion of these initial findings.

Part 1: The Scientific Landscape: A Tale of Two Piperazines

The study of arylpiperazines has yielded a vast number of compounds with significant central nervous system activity. A prominent member of this class is 1-(3-Chlorophenyl)piperazine, commonly known as mCPP. It is the primary active metabolite of the antidepressant drug Trazodone and is known to possess a complex pharmacological profile, interacting with multiple serotonin receptors.[1][2][3][4] Its effects are primarily mediated through potent agonism at 5-HT₂C serotonin receptors.[4]

In contrast, the introduction of a ketone group at the 2-position of the piperazine ring, creating This compound , fundamentally alters the molecule's known biological application. The primary peer-reviewed research available for this compound shifts the focus from neuroscience to oncology. A key study synthesized a series of novel derivatives from this parent molecule and evaluated their potential as cytotoxic agents against human cancer cell lines.[5][6] This stark divergence in activity between two closely related molecules underscores the profound impact of subtle structural modifications on pharmacological outcomes.

The current body of evidence for this compound is based on a single, yet significant, study. As such, the scientific community has not yet published direct replication studies. This guide aims to bridge that gap by not only presenting the existing data but also providing the detailed methodologies required for other researchers to independently replicate, validate, and build upon these foundational findings.

Part 2: Comparative Performance and Experimental Data

The performance of this compound derivatives is best understood by direct comparison of their cytotoxic effects against cancer cells with the neuroreceptor binding profile of the comparator compound, mCPP.

Performance of this compound Derivatives as Cytotoxic Agents

The primary study on this compound involved synthesizing derivatives by modifying the molecule at the N4 position of the piperazine ring with various bioisosteres of an imidazole ring, inspired by farnesyltransferase inhibitors.[5][6] The resulting compounds were tested for their ability to inhibit the growth of A549 (lung cancer) and HT-29 (colon cancer) cell lines using the MTT assay. The results, summarized below, highlight a derivative that surpasses the efficacy of a standard chemotherapeutic agent.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of this compound Derivatives

Derivative Substituent A549 Cell Line IC₅₀ (µM) HT-29 Cell Line IC₅₀ (µM)
1-Amidinourea 3 7
Semicarbazide 7 30
2-Thiobiuret 25 20
Doxorubicin (Reference) 5 1

Data synthesized from Ghasemi et al., 2013.[5][6]

The standout result is the 1-amidinourea derivative, which demonstrated an IC₅₀ of 3 µM against the A549 lung cancer cell line, indicating higher potency than the reference drug doxorubicin in this specific assay.[6] This finding presents a compelling case for further investigation into this compound series as potential anticancer agents.

Performance of 1-(3-Chlorophenyl)piperazine (mCPP) as a Neuroactive Agent

In contrast, the structural analog mCPP is characterized by its broad-spectrum binding to neurotransmitter receptors in the human brain.[7] Its primary mechanism is linked to the serotonin system, where it acts as a non-selective agonist.[1][8] This profile is responsible for its psychoactive effects and its role as the active metabolite of antidepressants like Trazodone.[2][9][10]

Table 2: Receptor Binding Profile (IC₅₀ in nM) of mCPP in Human Brain Membranes

Receptor Target IC₅₀ (nM)
5-HT₁A 1300
5-HT₁D 360
5-HT₂A/2C 400
Alpha-2 Adrenergic 570
Alpha-1 Adrenergic 2500
Beta Adrenergic >10,000
Dopamine D₂ 24,000

Data from Hamik & Peroutka, 1989.[7] Additional data shows high affinity for 5-HT₂C (Ki of 32.1 nM) and 5-HT₂B (Ki of 28.8 nM).[11]

The data clearly illustrates that mCPP's activity is in the nanomolar to low micromolar range for serotonin and adrenergic receptors, which is consistent with its function as a centrally acting neuropharmacological agent. This stands in stark contrast to the cytotoxic activity profile of the piperazin-2-one derivatives.

G cluster_0 This compound Pathway cluster_1 1-(3-Chlorophenyl)piperazine (mCPP) Pathway P2O 1-(3-Chlorophenyl) piperazin-2-one Deriv Derivative Synthesis (N4-position modification) P2O->Deriv Starting Material Assay Cytotoxicity Screening (MTT Assay) Deriv->Assay Test Compounds Target Identified Target: Cancer Cell Viability Assay->Target Leads to mCPP 1-(3-Chlorophenyl) piperazine (mCPP) Receptor Receptor Binding Assays mCPP->Receptor Characterized via Parent Trazodone / Nefazodone Metabolism CYP3A4 Metabolism in Liver Parent->Metabolism Ingestion Metabolism->mCPP Produces Target2 Identified Targets: 5-HT Receptors, Adrenergic Receptors Receptor->Target2 Reveals

Caption: Divergent biological pathways of two related piperazine structures.

Part 3: Experimental Methodologies for Replication and Validation

Scientific advancement relies on the reproducibility of experimental results. The following protocols are provided to facilitate the independent verification of the synthesis of this compound and the evaluation of its derivatives' cytotoxicity.

Protocol 1: Synthesis of this compound

This procedure is based on established methods referenced in the literature.[12] The causality behind this multi-step synthesis involves first creating the core piperazine ring structure and then cyclizing it to form the lactam (piperazin-2-one).

SynthesisWorkflow cluster_synthesis Synthesis of this compound A Diethanolamine C bis(2-Chloroethyl) -amine HCl A->C Chlorination B Thionyl Chloride B->C Chlorination E 1-(3-Chlorophenyl) -piperazine HCl C->E Condensation D 3-Chloroaniline D->E Condensation G Final Product: 1-(3-Chlorophenyl) -piperazin-2-one E->G Cyclization F Ethyl Chloroacetate Na₂CO₃ F->G Cyclization

Caption: Workflow for the synthesis of the core compound.

Step-by-Step Procedure:

  • Step 1: Synthesis of bis(2-Chloroethyl)amine Hydrochloride.

    • Rationale: This step creates the reactive di-halogenated amine necessary for forming the piperazine ring.

    • In a suitable reaction vessel, dissolve diethanolamine in a non-polar solvent like chloroform or xylene.

    • Slowly add thionyl chloride dropwise while maintaining cooling (e.g., in an ice bath) to control the exothermic reaction.

    • After the addition is complete, allow the reaction to proceed for several hours.

    • Remove excess solvent and thionyl chloride under reduced pressure to yield the crude solid.

    • Recrystallize the product from a suitable solvent like acetone to obtain pure bis(2-chloroethyl)amine hydrochloride.[13]

  • Step 2: Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride.

    • Rationale: This is a condensation reaction where the aniline nitrogen attacks the electrophilic carbons of the bis(2-chloroethyl)amine, forming the heterocyclic piperazine ring.

    • Dissolve 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as xylene.[13]

    • Reflux the mixture for an extended period (e.g., 24 hours).

    • After cooling, perform an appropriate workup, which may involve extraction with an organic solvent (e.g., dichloromethane) and drying over anhydrous magnesium sulfate.

    • Evaporate the solvent to yield the crude 1-(3-chlorophenyl)piperazine product, which can be converted to the hydrochloride salt for stability and ease of handling.[13]

  • Step 3: Synthesis of this compound.

    • Rationale: This is an N-alkylation followed by an intramolecular cyclization (a lactamization) to form the desired piperazin-2-one ring.

    • React 1-(3-chlorophenyl)piperazine with ethyl chloroacetate in the presence of a weak base like sodium carbonate and a suitable solvent (e.g., benzene).[5]

    • Reflux the mixture overnight.

    • Upon completion, the reaction mixture should be worked up through extraction and purification to yield the final compound, this compound.

Protocol 2: MTT Assay for Cellular Viability and Cytotoxicity

This is a colorimetric assay that serves as a self-validating system: only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Filter-sterilize and store at 4°C in the dark.[14]

  • Solubilization Solution: DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[14]

  • 96-well flat-bottom sterile plates.

  • Cancer cell lines of interest (e.g., A549, HT-29).

  • Complete culture medium.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well).

    • Add 100 µL of the cell suspension to each well of a 96-well plate. Include control wells with medium only (no cells) for background measurement.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., the this compound derivatives) and the reference drug (e.g., doxorubicin) in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (vehicle control).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[16]

    • Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well.[16]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620-650 nm can be used to reduce background noise.[14]

    • Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value for each compound.

Part 4: Conclusion and Future Directions

The preliminary research into this compound derivatives reveals a promising, yet nascent, avenue for anticancer drug discovery. The high potency of the 1-amidinourea derivative against lung cancer cells warrants immediate attention from the research community.[6] The most crucial next step is the independent replication of these synthesis and cytotoxicity findings.

Furthermore, the stark functional difference between this compound class and its well-known neuroactive analog, mCPP, provides a compelling case study in structure-activity relationships. Future research should focus on:

  • Replication: Independent labs should synthesize the reported derivatives and validate the published IC₅₀ values.

  • Mechanism of Action: Studies should be initiated to determine how these compounds induce cytotoxicity. Do they, like their inspirational predecessors, inhibit farnesyltransferase, or do they act via a different mechanism?

  • Broad-Spectrum Screening: The most potent derivatives should be screened against a wider panel of cancer cell lines to understand the breadth of their activity.

  • In Vivo Studies: Should in vitro promise hold, preclinical in vivo studies in animal models will be the subsequent critical milestone.

This guide provides the foundational data and protocols to empower researchers to take on these challenges, fostering a collaborative and rigorous scientific process to determine the true therapeutic potential of this intriguing class of molecules.

References

  • Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. (2025). Drug Metabolism Reviews. [Link]

  • Ghasemi, S., et al. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(4), 438-445. [Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. (2013). CSIRO Publishing. [Link]

  • Stahl, S. M. (2014). Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone. Acta Neuropsychiatrica, 26(4), 191-193. [Link]

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569-575. [Link]

  • mCPP. (2023). PsychonautWiki. [Link]

  • meta-Chlorophenylpiperazine. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. (n.d.). ResearchGate. [Link]

  • Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. (2025). SciProfiles. [Link]

  • Metabolism of m -CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. (2025). Read by QxMD. [Link]

  • 5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot. [Link]

  • Ghasemi, S., et al. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. ResearchGate. [Link]

  • BindingDB BDBM50001915 1-(3-chlorophenyl)piperazine. (n.d.). BindingDB. [Link]

  • Gambone, M. J., et al. (1986). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Neuropharmacology, 25(12), 1367-1372. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775. [Link]

  • Micheli, F., et al. (2013). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. ACS Medicinal Chemistry Letters, 4(2), 239-243. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthetic method of piperazidines drug intermediate. (2015).
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • 1-(3-Chlorophenyl)piperazine. (n.d.). PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.